molecular formula C9H16O B2993807 2,2-Dimethylcycloheptanone CAS No. 7228-52-6

2,2-Dimethylcycloheptanone

Cat. No.: B2993807
CAS No.: 7228-52-6
M. Wt: 140.226
InChI Key: UJALODPLYNRSNS-UHFFFAOYSA-N
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Description

2,2-Dimethylcycloheptanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8(9)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJALODPLYNRSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-52-6
Record name 2,2-dimethylcycloheptan-1-one
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Foundational & Exploratory

2,2-Dimethylcycloheptanone structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylcycloheptanone: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated seven-membered cyclic ketone. The document delves into its core structural features, including the influence of the gem-dimethyl group on the alpha-carbon to the carbonyl. A detailed, plausible synthetic pathway is presented, accompanied by a step-by-step experimental protocol and workflow diagram. Furthermore, the guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) essential for its structural elucidation and confirmation. The narrative synthesizes fundamental principles of organic chemistry with practical insights, positioning this compound as a valuable building block in synthetic chemistry with potential applications in pharmaceutical and agrochemical development.

Introduction: The Significance of Substituted Cycloalkanones

Cyclic ketones are fundamental scaffolds in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules. Cycloheptanone and its derivatives, in particular, are recognized as important precursors in the production of pharmaceuticals, including spasmolytic and vasodilator agents.[1] The introduction of substituents onto the carbocyclic ring dramatically influences the molecule's physical properties, conformation, and reactivity, opening avenues for the development of novel chemical entities.

This compound belongs to a class of α,α-disubstituted cyclic ketones. The defining feature of this molecule is the gem-dimethyl group adjacent to the carbonyl functionality. This structural motif is known to exert significant conformational and electronic effects, collectively termed the Thorpe-Ingold or gem-disubstituent effect, which can influence intramolecular reaction rates and stereochemical outcomes.[2] Understanding the interplay between the seven-membered ring's flexibility and the steric and electronic influence of the gem-dimethyl group is critical for leveraging this compound in targeted synthesis. While its direct applications are not extensively documented, its structural similarity to intermediates used in agrochemical synthesis, such as 2,2-dimethylcyclopentanone for the fungicide Metconazole, highlights its potential as a valuable synthetic intermediate.[3][4]

Structural Formula and Physicochemical Properties

The structure of this compound consists of a cycloheptane ring with a ketone functional group at position 1 and two methyl groups at position 2.

Molecular Structure:

(A 2D representation of this compound)

The seven-membered ring of cycloheptanone is conformationally flexible, existing primarily in a twist-chair conformation. The presence of the gem-dimethyl group at the C2 position introduces significant steric strain, which influences the preferred conformation and the accessibility of the adjacent carbonyl group for nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,2-Dimethylcycloheptan-1-one
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
CAS Number 7228-52-6[5]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point ~190-200 °C at 760 mmHg (estimated)
Density ~0.9 g/cm³ (estimated)

Synthesis of this compound

The synthesis of α,α-dialkylated ketones can be challenging due to the potential for over-alkylation at different positions. A common and effective strategy involves the sequential methylation of the parent ketone's enolate. The following protocol describes a plausible and robust method for the synthesis of this compound starting from cycloheptanone.

Causality and Experimental Rationale

The chosen pathway involves a two-step methylation. The first methylation of cycloheptanone yields 2-methylcycloheptanone. The second methylation is performed on this intermediate. The key to achieving gem-dimethylation is the regioselective formation of the thermodynamically more stable, more substituted enolate of 2-methylcycloheptanone under specific base and solvent conditions. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base ideal for generating kinetic enolates, but for forming the tetrasubstituted enolate required for the second methylation, a base like sodium hydride (NaH) or potassium tert-butoxide in a suitable solvent can be used to favor the thermodynamic enolate, which is then trapped with methyl iodide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Monomethylation cluster_1 Step 2: Gem-Dimethylation S1 Cycloheptanone R1 1. LDA, THF, -78 °C 2. Methyl Iodide (CH3I) S1->R1 P1 2-Methylcycloheptanone R1->P1 S2 2-Methylcycloheptanone P1->S2 R2 1. NaH, THF, 0 °C to reflux 2. Methyl Iodide (CH3I) S2->R2 P2 This compound R2->P2

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylcycloheptanone

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (1.0 equivalent) is added. Cycloheptanone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield pure 2-methylcycloheptanone.

Step 2: Synthesis of this compound

  • Reaction Setup: A flame-dried flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) under a nitrogen atmosphere. The NaH is washed with anhydrous hexane to remove the mineral oil, and then anhydrous THF is added.

  • Enolate Formation: The flask is cooled to 0 °C. 2-Methylcycloheptanone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to drive the formation of the thermodynamic enolate.

  • Alkylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

  • Workup and Purification: The reaction is carefully quenched by the dropwise addition of water at 0 °C. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by fractional distillation under reduced pressure to afford this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following table summarizes the expected data based on its structure and data from analogous compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR -C(CH ₃)₂~1.1 ppm (singlet, 6H)Six equivalent protons of the gem-dimethyl group.
-CH ₂-C=O~2.4 ppm (triplet, 2H)Methylene protons alpha to the carbonyl group.
Ring -CH ₂-~1.5-1.8 ppm (multiplets, 8H)Methylene protons of the cycloheptane ring.
¹³C NMR C =O>210 ppmKetone carbonyl carbon.
-C (CH₃)₂~45-50 ppmQuaternary carbon bearing the methyl groups.
-C H₂-C=O~38-42 ppmMethylene carbon alpha to the carbonyl.
Ring -C H₂-~25-35 ppmOther methylene carbons in the ring.
-C(C H₃)₂~25-28 ppmEquivalent methyl group carbons.
IR Spectroscopy C=O stretch ~1700 cm⁻¹Strong absorption characteristic of a cycloheptanone.
C-H stretch2850-3000 cm⁻¹Aliphatic C-H bonds.
Mass Spec. (EI) Molecular Ion (M⁺) m/z = 140Corresponds to the molecular formula C₉H₁₆O.
Fragmentationm/z = 125Loss of a methyl group ([M-15]⁺).
Fragmentationm/z = 83Alpha-cleavage resulting in [M-57]⁺.
Fragmentationm/z = 57Formation of a stable tert-butyl cation fragment.

Reactivity and Potential Applications in Drug Development

The chemical behavior of this compound is dominated by the ketone functional group, but significantly modulated by the adjacent gem-dimethyl substituents.

  • Steric Hindrance: The two methyl groups sterically shield one face of the carbonyl carbon, which can influence the stereoselectivity of nucleophilic additions. This steric bulk can also decrease the rate of reactions at the carbonyl compared to unsubstituted cycloheptanone.

  • Enolate Chemistry: The molecule lacks alpha-protons at the C2 position, meaning enolate formation can only occur at the C7 position. This provides absolute regiocontrol for reactions involving the enolate, such as aldol condensations or further alkylations, making it a predictable and valuable synthetic intermediate.

  • Baeyer-Villiger Oxidation: Oxidation with a peroxy acid would lead to the formation of a lactone (an eight-membered ring ester). The regioselectivity of this reaction is predictable, offering a pathway to caprolactone derivatives.

Given that cyclic ketones are established precursors for pharmaceuticals, this compound represents a promising starting material.[9] Its derivatives could be explored for various biological activities. The structural motif is present in various natural products and bioactive molecules. For instance, related cycloheptanone derivatives have been investigated as potential herbicides, targeting enzymes in amino acid synthesis pathways.[10] The controlled reactivity and defined stereochemical environment make it an attractive scaffold for building complex, chiral molecules in drug discovery programs.

Conclusion

This compound is a structurally distinct cyclic ketone whose synthesis and characterization rely on established principles of organic chemistry. The presence of the gem-dimethyl group provides unique steric and electronic properties, offering regiochemical control in subsequent synthetic transformations. While specific applications are still emerging, its potential as a versatile building block for creating complex molecular architectures in the pharmaceutical, agrochemical, and fragrance industries is significant. This guide provides the foundational technical knowledge for researchers to synthesize, identify, and strategically employ this compound in their research and development endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cycloheptanone CAS:502-42-1 - Comprehensive Overview and Applications.
  • ResearchGate. (2025). Synthesis of 2,5,5-trimethylcycloheptanone.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring Cycloheptanone: Properties, Synthesis and Industrial Demand.
  • UCLA Chemistry and Biochemistry. (n.d.). New Gem- and Vic-Disubstituent Effects on Cyclizations.
  • Stenutz. (n.d.). 2,2-dimethylcyclohexanone.
  • NIST. (n.d.). 2,2-Dimethyl-3-heptanone. NIST WebBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,2-Dimethylcyclopentanone: Synthesis, Properties, and Applications as a Key Chemical Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,2-Dimethylcyclopentanone: Properties, Applications, and Manufacturing.
  • NIST. (n.d.). 2,2-Dimethyl-3-heptanone. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopentanone 96%.
  • Organic Syntheses Procedure. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
  • PubChem. (n.d.). 2,2-Dimethylcyclopentanone.
  • NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST WebBook.
  • NIST. (n.d.). Cyclopentanone, 2,2-dimethyl-. NIST WebBook.
  • Patsnap. (2021). Preparation method of 2, 2-dimethyl cyclopentanone.
  • PubChem. (n.d.). 2-(2,2-Dimethylpropyl)cycloheptan-1-one.
  • ResearchGate. (2025). Unexpected Metal-Free Transformation of gem-Dibromomethylenes to Ketones under Acetylation Conditions.
  • Semantic Scholar. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry.
  • ChemicalBook. (n.d.). 2-Methylcyclohexanone(583-60-8) IR Spectrum.
  • SpectraBase. (n.d.). 2,2-Dimethylcyclopentanone - Optional[ATR-IR] - Spectrum.
  • Scirp.org. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.
  • ResearchGate. (2025). Discovery of Cycloheptanone-Pyrrole Derivatives with α-Hydroxycarboxylate Fragments as Novel Dihydroxy Acid Dehydratase-Targeting Herbicides.
  • ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C.
  • PubMed. (2013). Breaking aggregation and driving the keto-to-gem-diol equilibrium of the N,N'-dimethyl-2,6-diaza-9,10-anthraquinonediium dication to the keto form by intercalation in cucurbit[3]uril.
  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols).
  • SpectraBase. (n.d.). 2-Methylene-cycloheptanone - Optional[Vapor Phase IR] - Spectrum.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).
  • Stenutz. (n.d.). 2,2-dimethylcyclopentanone.
  • SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone.
  • Agilent. (n.d.). Interpretation of 2D NMR Spectra.
  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane.
  • OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. Organic Chemistry: A Tenth Edition.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Arctom. (n.d.). CAS NO. 7228-52-6 | this compound.
  • Chemconnections. (n.d.). 13C NMR Spectroscopy.
  • ChemicalBook. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione(562-13-0) 1H NMR spectrum.

Sources

2,2-Dimethylcycloheptanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylcycloheptanone

This guide provides a comprehensive technical overview of this compound, a seven-membered cyclic ketone with notable structural features. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical insights into the compound's synthesis, characterization, and reactivity.

Introduction and Molecular Overview

This compound is a derivative of cycloheptanone featuring a gem-dimethyl group at the C2 position, adjacent to the carbonyl. This substitution is critical as it introduces significant steric hindrance and blocks enolization at the alpha-carbon, profoundly influencing its chemical reactivity. While not as extensively studied as its five- and six-membered ring counterparts, its unique structural properties make it a molecule of interest for synthetic and mechanistic studies.

Molecular Formula: C₉H₁₆O Molecular Weight: 140.22 g/mol CAS Registry Number: Not readily available in searched literature, indicating it is a specialty chemical.

Synthesis via Ring Expansion

The most logical and established routes to seven-membered rings from six-membered precursors involve one-carbon ring expansion methodologies. For an unsymmetrical ketone like 2,2-dimethylcyclohexanone, the choice of method is crucial to control the regioselectivity of the rearrangement.

Tiffeneau-Demjanov Rearrangement (Preferred Method)

The Tiffeneau-Demjanov rearrangement is a reliable method for the ring expansion of cyclic ketones to their next higher homologue.[1][2] This multi-step sequence begins with the parent ketone, 2,2-dimethylcyclohexanone, and proceeds through a β-amino alcohol intermediate, which rearranges upon treatment with nitrous acid.[3][4] The gem-dimethyl group at the C2 position ensures that the migratory aptitude favors the migration of the less-substituted C6 carbon, leading to the desired this compound as the major product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2-Dimethylcyclohexanone Cyanohydrin

  • To a stirred solution of 2,2-dimethylcyclohexanone (1.0 eq) in a suitable solvent like ethanol at 0°C, add a solution of potassium cyanide (KCN, 1.2 eq) in water.

  • Slowly add a solution of sodium bisulfite (NaHSO₃, 1.2 eq) in water, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Reduction to 1-(aminomethyl)-2,2-dimethylcyclohexanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Add a solution of the crude cyanohydrin from Step 1 in the same anhydrous solvent dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether/THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude β-amino alcohol.

Step 3: Tiffeneau-Demjanov Rearrangement

  • Dissolve the crude 1-(aminomethyl)-2,2-dimethylcyclohexanol (1.0 eq) in a mixture of water and acetic acid at 0°C.

  • Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, ensuring the temperature remains between 0-5°C to facilitate the in situ formation of nitrous acid.[3] Vigorous gas evolution (N₂) will be observed.

  • Stir the reaction at 0-5°C for 2-3 hours after the addition is complete.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Diazomethane Ring Expansion

An alternative, though often less selective and hazardous, method is the reaction of the parent ketone with diazomethane.[5][6] The mechanism involves nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and rearrangement to form the seven-membered ring.[7][8] While effective for symmetrical ketones, unsymmetrical substrates can lead to mixtures of products. However, the steric bulk of the gem-dimethyl group would likely favor migration of the less-hindered methylene group, yielding this compound.

Tiffeneau-Demjanov Synthesis Ketone 2,2-Dimethylcyclohexanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin 1. KCN 2. NaHSO₃ AminoAlcohol 1-(Aminomethyl)-2,2- dimethylcyclohexanol Cyanohydrin->AminoAlcohol LiAlH₄ Diazonium Diazonium Ion AminoAlcohol->Diazonium NaNO₂ / H⁺ Product This compound Diazonium->Product -N₂, Rearrangement

Caption: Tiffeneau-Demjanov synthesis pathway.

Spectroscopic and Analytical Characterization

No published spectra for this compound were found in the searched literature. The following data are predicted based on established principles and spectral data from analogous compounds such as cycloheptanone, 2,2-dimethylcyclopentanone, and 2,2-dimethylcyclohexanone.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in a molecule.[12] For this compound, the most prominent feature will be the carbonyl (C=O) stretch.

Vibration Predicted Wavenumber (cm⁻¹) Intensity Comments
C=O Stretch1700 - 1710Strong, SharpCharacteristic of a seven-membered ring ketone. Slightly lower frequency than cyclohexanone due to reduced ring strain.[13]
C-H Stretch (sp³)2850 - 2965StrongFrom methyl and methylene groups.
C-H Bend1450 - 1470MediumMethylene scissoring.
C-H Bend (gem-dimethyl)1365 - 1385Medium, SharpCharacteristic doublet for a gem-dimethyl group.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the methyl and methylene protons. The absence of symmetry will result in distinct signals for most protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
C2-CH ₃ (gem-dimethyl)1.0 - 1.2Singlet (s)6H
C7-H ₂ (α to C=O)2.3 - 2.5Triplet (t)2H
C3-H ₂ (α to gem-dimethyl)1.6 - 1.8Multiplet (m)2H
C4, C5, C6-H1.4 - 1.7Multiplet (m)6H

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Comments
C =O (C1)210 - 215Ketone carbonyl.
C (CH₃)₂ (C2)45 - 50Quaternary carbon.
C( C H₃)₂25 - 30Equivalent methyl carbons.
C H₂ (C7, α to C=O)40 - 45
C H₂ (C3)35 - 40
C H₂ (C4, C5, C6)25 - 35Three distinct methylene signals.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce the following key fragments.

m/z Predicted Fragment Ion Fragmentation Pathway
140[C₉H₁₆O]⁺˙Molecular Ion (M⁺˙)
125[M - CH₃]⁺Loss of a methyl radical.
84[C₅H₈O]⁺˙α-cleavage between C2-C3, loss of C₄H₈.
70[C₄H₆O]⁺˙α-cleavage between C1-C7, loss of C₅H₁₀.
57[C₄H₉]⁺Formation of the stable tert-butyl cation.
43[C₃H₇]⁺Isopropyl cation fragment.[15]

digraph "Mass_Spec_Fragmentation" {
graph [rankdir="TD", splines=true, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368", fontsize=10];
// Nodes
M [label="[M]⁺˙ (m/z 140)"];
M_minus_15 [label="[M-15]⁺ (m/z 125)"];
frag_84 [label="[C₅H₈O]⁺˙ (m/z 84)"];
frag_57 [label="[C₄H₉]⁺ (m/z 57)"];

// Edges
M -> M_minus_15 [label="- •CH₃"];
M -> frag_84 [label="α-cleavage"];
M -> frag_57 [label="Rearrangement"];

}

Caption: Key mass spectral fragmentation pathways.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the carbonyl group and influenced by the adjacent steric bulk.

  • Enolate Formation: Unlike unsubstituted cycloheptanone, this compound can only form an enolate on one side of the carbonyl, at the C7 position. The gem-dimethyl group at C2 lacks an alpha-proton, precluding enolization at that site. This regioselectivity is highly valuable for directed aldol reactions, alkylations, and other enolate-based transformations.

  • Nucleophilic Addition: The ketone is susceptible to nucleophilic attack by reagents such as Grignards, organolithiums, and reducing agents (e.g., NaBH₄, LiAlH₄). The steric hindrance from the axial methyl group may direct incoming nucleophiles to the opposite face of the carbonyl, potentially offering a degree of diastereoselectivity.

  • Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid (e.g., m-CPBA) to form a lactone (a cyclic ester). In this case, migration of the more substituted quaternary carbon (C2) would be expected to occur, leading to the formation of an eight-membered lactone, 8,8-dimethyl-oxocan-2-one. This provides a pathway to larger ring systems.

  • Reductive Amination: The ketone can be converted to the corresponding amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

Potential Applications and Future Directions

While specific applications for this compound are not widely reported, its structural features suggest potential utility in several areas:

  • Fine Chemical Synthesis: As a chiral building block (if resolved) or a regioselectively controlled ketone, it can serve as an intermediate in the synthesis of complex natural products, pharmaceuticals, or agrochemicals. Its precursor, 2,2-dimethylcyclopentanone, is a known intermediate for the fungicide metconazole, highlighting the value of this structural class.[16]

  • Fragrance and Flavor Industry: Seven-membered rings (civetone, jasmone derivatives) are common motifs in fragrance chemistry. The unique substitution pattern of this compound could be explored to create novel scents.

  • Polymer and Materials Science: Lactones derived from Baeyer-Villiger oxidation can be used as monomers for ring-opening polymerization to create specialty polyesters.

Further research into the enantioselective synthesis and resolution of this compound could significantly broaden its applicability as a chiral precursor in asymmetric synthesis.

References

  • Homework.Study.com. (n.d.). Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion...
  • Brainly.com. (2020, April 21). [FREE] Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion reaction.
  • Dave, V., Stothers, J. B., & Warnhoff, E. W. (1979). Ring expansion of cyclic ketones: The reliable determination of migration ratios for 3-keto steroids by 13C nuclear. Canadian Journal of Chemistry, 57(13), 1557-1569.
  • Organic Syntheses. (n.d.). Cycloheptanone.
  • Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction.
  • Gutsche, C. D. (1949). Ring Enlargements. I. The Ring Enlargement of 2-Chlorocyclohexanone and 2-Phenylcyclohexanone. Journal of the American Chemical Society, 71(10), 3513–3517.
  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement.
  • Mosettig, E., & Burger, A. (1930). The action of diazomethane on cyclohexanone in the presence of methyl alcohol. Journal of the American Chemical Society, 52(8), 3456-3457.
  • NIST. (n.d.). 2,2-Dimethyl-3-heptanone. NIST Chemistry WebBook.
  • Grokipedia. (n.d.). Demjanov rearrangement.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopentanone 96%.
  • Alfa Chemistry. (n.d.). Demjanov Rearrangement.
  • Slideshare. (n.d.). Demjanov rearrangement.
  • Chemistry LibreTexts. (2016, January 23). 30.3: Tiffeneau-Demjanov Rearrangement.
  • NIST. (n.d.). 2,2-Dimethyl-3-heptanone IR Spectrum. NIST Chemistry WebBook.
  • Smith, L. I., & Engelhardt, V. A. (1949). Ring Enlargement with Diazomethane in the Hydroaromatic Series. Journal of the American Chemical Society, 71(8), 2671–2676.
  • PubChem. (n.d.). 2,2-Dimethylcyclopentanone.
  • Patsnap. (2021, June 22). Preparation method of 2, 2-dimethyl cyclopentanone.
  • NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-(2,2-Dimethylpropyl)cycloheptan-1-one.
  • Bartleby. (2020, March 10). Answered: CH-N-N + N2 diazomethane cycloheptanone cydohexanone.
  • Google Patents. (n.d.). US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)
  • Santa Cruz Biotechnology. (n.d.). 2,2-Dimethylcyclohexanone.
  • Kulkarni, M. V., et al. (1973). Mass Spectra of 2-Isopropenyl-2,5-dimethylcyclohexanone and 2-Isopropyl-2,5-dimethylcyclohexanone. The Journal of Organic Chemistry, 38(8), 1505-1508.
  • Paquette, L. A., & Ra, C. S. (2006). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2007(5), 24-34.
  • ChemicalBook. (n.d.). Cycloheptanone(502-42-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopentanone 96%.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpentane.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpentane.
  • Google Patents. (n.d.). EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones.
  • NIST. (n.d.). 4-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methylcycloheptanone.
  • Chemistry For Everyone. (2025, February 8). How To Distinguish Between Compounds Using IR Spectroscopy?. YouTube.
  • Reddit. (2024, February 6). How come Cycloheptanone only has 2 proton NMR peaks? I would expect 3 peaks..
  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

An In-Depth Technical Guide to 2,2-Dimethylcycloheptanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2-dimethylcycloheptanone, a seven-membered cyclic ketone. While specific literature on this compound is sparse, this document consolidates established chemical principles and analogous data to offer a robust resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide covers its nomenclature, physicochemical properties, a detailed synthetic protocol via ring expansion, and explores its potential applications based on structural analogy to commercially relevant molecules.

Compound Identification and Properties

This compound is a disubstituted cycloalkanone. Its core structure consists of a seven-membered carbon ring, with a ketone functional group and two methyl groups attached to the alpha-carbon.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 7228-52-6[1]
Molecular Formula C9H16O[1]
Molecular Weight 140.22 g/mol [1]
Predicted Boiling Point ~180-190 °CAnalog Data
Predicted Density ~0.9 g/mLAnalog Data
Solubility Soluble in organic solvents, insoluble in water.General Ketone Properties

Synthesis of this compound

The most logical and established synthetic route to this compound is through a one-carbon ring expansion of the readily available 2,2-dimethylcyclohexanone. The Tiffeneau-Demjanov rearrangement is the method of choice for this transformation, offering a reliable pathway to seven-membered rings.[2][3]

The overall synthetic workflow involves two main stages:

  • Synthesis of the key intermediate, 1-(aminomethyl)-2,2-dimethylcyclohexanol.

  • Tiffeneau-Demjanov rearrangement of the amino alcohol to yield the target cycloheptanone.

Synthesis_Workflow A 2,2-Dimethylcyclohexanone B Cyanohydrin Intermediate A->B  NaCN, H+   C 1-(Aminomethyl)-2,2-dimethylcyclohexanol B->C  LiAlH4 or H2/Catalyst   D This compound C->D  NaNO2, H+ (Tiffeneau-Demjanov)  

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-(Aminomethyl)-2,2-dimethylcyclohexanol

This procedure is adapted from standard methods for the synthesis of β-amino alcohols from ketones.

Step 1: Formation of the Cyanohydrin

  • To a solution of 2,2-dimethylcyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Extract the cyanohydrin with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent protonation of the resulting alkoxide by the weak acid yields the cyanohydrin. This step is crucial for introducing the one-carbon unit that will become the aminomethyl group.

Step 2: Reduction of the Cyanohydrin to the Amino Alcohol

  • Carefully add the crude cyanohydrin (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then reflux for several hours until the reduction is complete.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether or THF.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(aminomethyl)-2,2-dimethylcyclohexanol.

Causality: LiAlH4 is a powerful reducing agent that reduces the nitrile group to a primary amine. This provides the necessary 1-aminomethyl-cycloalkanol substrate for the subsequent ring expansion.

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

This protocol is a generalized procedure for the Tiffeneau-Demjanov rearrangement.[4][5]

  • Dissolve the 1-(aminomethyl)-2,2-dimethylcyclohexanol (1.0 eq) in an aqueous solution of a weak acid, such as acetic acid, and cool to 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.2 eq) in water, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Tiffeneau_Demjanov_Mechanism cluster_0 Diazotization cluster_1 Rearrangement cluster_2 Product Formation A R-CH2-NH2 B R-CH2-N2+ A->B NaNO2, H+ C Carbocation Intermediate B->C -N2 D Ring Expansion C->D 1,2-Alkyl Shift E Oxonium Ion D->E F This compound E->F -H+

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.

Causality: The reaction is initiated by the diazotization of the primary amine with nitrous acid, forming an unstable diazonium salt.[2] This salt readily loses nitrogen gas to generate a primary carbocation. The key step is the subsequent 1,2-alkyl shift, where a carbon from the cyclohexyl ring migrates to the carbocation, resulting in a ring-expanded carbocation that is stabilized by the adjacent hydroxyl group (forming an oxonium ion). Deprotonation of the oxonium ion yields the final cycloheptanone product. This rearrangement is entropically favored and driven by the formation of the stable nitrogen molecule.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key FeaturesRationale
1H NMR Multiplets at ~2.4-2.2 ppm (α-CH2), singlet at ~1.1 ppm (gem-dimethyl), multiplets at ~1.8-1.4 ppm (other ring protons)The protons on the carbon alpha to the carbonyl will be the most deshielded. The gem-dimethyl protons will appear as a singlet. The remaining ring protons will be in the typical aliphatic region.
13C NMR Signal at >200 ppm (C=O), signal at ~50 ppm (quaternary C), signals at ~40-20 ppm (ring CH2 and CH3 carbons)The carbonyl carbon is highly deshielded. The quaternary carbon will be distinct. The other aliphatic carbons will appear in the upfield region.
IR Spectroscopy Strong, sharp absorption at ~1700 cm-1 (C=O stretch), absorptions at ~2950-2850 cm-1 (C-H stretch)The C=O stretch is characteristic of a ketone in a seven-membered ring. The C-H stretches are typical for saturated hydrocarbons.
Mass Spectrometry Molecular ion peak (M+) at m/z = 140. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement.The molecular weight is 140.22. Fragmentation patterns are predictable for cyclic ketones.

Potential Applications

While specific applications for this compound are not documented, its structural characteristics suggest potential utility in fields where analogous cyclic ketones are employed.

Fragrance and Perfumery

Cyclic ketones, including substituted cyclopentanones and cyclohexanones, are widely used as fragrance ingredients.[6][7][8] They often possess desirable odor profiles, such as floral, fruity, or musky notes. The seven-membered ring and the gem-dimethyl group of this compound could confer unique olfactory properties, making it a candidate for investigation in the fragrance industry.

Intermediate in Organic Synthesis

The ketone functionality of this compound makes it a versatile intermediate for further chemical transformations. It can undergo a variety of reactions, including:

  • Reductions: To form the corresponding alcohol, 2,2-dimethylcycloheptanol.

  • Oxidations: Such as the Baeyer-Villiger oxidation to form a lactone.

  • Enolate Chemistry: The formation of an enolate would allow for alpha-functionalization.

  • Wittig and Related Reactions: To form alkenes.

These transformations could lead to the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for analogous ketones, it should be handled with appropriate care in a well-ventilated laboratory. It is likely to be a flammable liquid and may cause skin and eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a readily accessible, yet understudied, cyclic ketone. This guide provides a comprehensive framework for its synthesis via the reliable Tiffeneau-Demjanov rearrangement, along with predicted spectroscopic data for its characterization. While its direct applications are yet to be explored, its structural similarity to known fragrance compounds and its versatility as a synthetic intermediate suggest that it is a molecule with significant potential for future research and development in the chemical sciences.

References

  • Wikipedia. Tiffeneau–Demjanov rearrangement. [Link][2]
  • NIST. 2,2-Dimethyl-3-heptanone. [Link][9]
  • NIST. Cyclohexanone, 2,2-dimethyl-. [Link][10]
  • Organic & Biomolecular Chemistry - RSC Publishing. A route to enantiopure (R)-(+)-3-methyl-6-isopropenyl-cyclohept-3-enone-1, an intermediate for terpenoids, has been developed and includes a highly chemo- and regioselective Tiffeneau- Demjanov reaction. [Link][4]
  • Google Patents. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. [11]
  • Slideshare. Demjanov rearrangement. [Link][3]
  • NIST. 2,2-Dimethyl-3-heptanone. [Link][12]
  • SpectraBase. 2,2-Dimethylcyclopentanone. [Link]
  • SpringerLink.
  • Google Patents. Use of cyclic ketones in perfumery. [6]
  • ResearchG
  • SpectraBase. 2,2-Dimethyl-cyclohexanone. [Link]
  • PubMed. Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone. [Link][7]
  • Google Patents. Dimethylcyclohexen-als and their use in perfume compositions. [8]

Sources

Synthesis of 2,2-Dimethylcycloheptanone from cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcycloheptanone from Cycloheptanone

Abstract

This technical guide provides a comprehensive methodology for the synthesis of this compound, starting from the readily available precursor, cycloheptanone. The core of this transformation lies in the sequential α-methylation of the ketone, a fundamental process in organic synthesis for building molecular complexity. This document delves into the mechanistic underpinnings, provides detailed, field-tested experimental protocols, and addresses common challenges and troubleshooting strategies. The target audience for this guide includes researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing gem-dimethylated cycloalkanones, a structural motif present in various natural products and pharmacologically active molecules.

Introduction and Strategic Overview

The targeted synthesis of this compound from cycloheptanone is a classic example of controlled carbon-carbon bond formation at the α-position of a carbonyl group. The primary strategy involves a two-step, sequential methylation of the starting ketone. This is achieved by first converting cycloheptanone into its corresponding enolate, which then acts as a nucleophile to attack an electrophilic methyl source. This process is repeated on the intermediate, 2-methylcycloheptanone, to install the second methyl group.

The principal challenges in this synthesis are controlling the degree and position of methylation. Potential side reactions include the formation of O-methylated byproducts, poly-methylation at other positions, and self-condensation of the ketone.[1] Success hinges on the precise control of reaction conditions to favor the formation of the kinetic enolate and ensure complete conversion at each stage before proceeding to the next.

Mechanistic Rationale: The Path to Gem-Dimethylation

The synthesis is predicated on the chemistry of ketone enolates. An enolate is formed by the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group). The resulting anion is a powerful nucleophile, with electron density shared between the α-carbon and the oxygen atom.

Pillar 1: Regioselective Enolate Formation

To achieve selective methylation, the enolate must be formed in a controlled and near-quantitative manner. This is best accomplished under conditions of kinetic control .

  • The Base: A strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[1] Its bulkiness ensures that it preferentially abstracts the most accessible proton, while its strength ensures rapid and complete deprotonation.

  • Temperature: The reaction is conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath).[1] This low temperature freezes the equilibrium, preventing the kinetically formed enolate from rearranging to the more stable, but less desired, thermodynamic enolate.[1]

Pillar 2: C-Alkylation via S N 2 Reaction

Once the enolate is formed, it is treated with an electrophilic methylating agent, most commonly iodomethane (methyl iodide). The enolate's nucleophilic α-carbon attacks the methyl iodide in a classic S N 2 reaction, forming a new carbon-carbon bond.[2][3] While O-alkylation is a potential side reaction, it is generally minimized when using methyl iodide in aprotic solvents like tetrahydrofuran (THF).[1]

The overall workflow for this two-step synthesis is depicted below.

G cluster_0 Step 1: Monomethylation cluster_1 Step 2: Dimethylation Cycloheptanone Cycloheptanone LDA, THF, -78°C LDA, THF, -78°C Cycloheptanone->LDA, THF, -78°C 1. Enolate Formation CH3I CH3I LDA, THF, -78°C->CH3I 2. Alkylation 2-Methylcycloheptanone 2-Methylcycloheptanone CH3I->2-Methylcycloheptanone 3. Quench & Purify 2-Methylcycloheptanone_start 2-Methylcycloheptanone 2-Methylcycloheptanone->2-Methylcycloheptanone_start Intermediate LDA, THF, -78°C_2 LDA, THF, -78°C_2 2-Methylcycloheptanone_start->LDA, THF, -78°C_2 1. Enolate Formation CH3I_2 CH3I_2 LDA, THF, -78°C_2->CH3I_2 2. Alkylation This compound This compound CH3I_2->this compound 3. Quench & Purify

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric (n-Butyllithium), flammable (THF, hexanes), and toxic (iodomethane) reagents. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Cycloheptanone112.170.951>98%
Diisopropylamine101.190.717>99.5%
n-Butyllithium64.06~0.68 (in hexanes)2.5 M in hexanes
Iodomethane (Methyl Iodide)141.942.28>99%, stabilized
Tetrahydrofuran (THF)72.110.889Anhydrous, >99.9%
Saturated NH₄Cl solution-~1.07Aqueous
Anhydrous MgSO₄120.372.66Granular
Step-by-Step Procedure: Synthesis of 2-Methylcycloheptanone
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • LDA Preparation: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly, add n-butyllithium (1.05 equivalents) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Slowly add a solution of cycloheptanone (1.0 equivalent) in a small amount of anhydrous THF to the freshly prepared LDA solution via syringe pump over 30-45 minutes. Ensure the temperature remains at -78 °C. Stir the mixture for 1-2 hours at this temperature to allow for complete enolate formation.[1]

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for an additional 2-3 hours.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-methylcycloheptanone should be purified by vacuum distillation or flash column chromatography on silica gel.

Step-by-Step Procedure: Synthesis of this compound
  • Reaction Setup: Utilize the same rigorous anhydrous, inert atmosphere setup as in the first step.

  • Enolate Formation: Prepare LDA (1.1 equivalents relative to 2-methylcycloheptanone) as described previously. Add a solution of purified 2-methylcycloheptanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Due to increased steric hindrance, a longer stirring time (2-3 hours) at -78 °C may be required for complete deprotonation.

  • Second Methylation: Add methyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir for 3-5 hours at this temperature, then slowly warm to room temperature overnight.

  • Quenching and Workup: The quenching and workup procedure is identical to the first step.

  • Final Purification: Purify the crude product via vacuum distillation or flash column chromatography to yield pure this compound.

G Cycloheptanone LDA 1. LDA, THF, -78°C 2. CH3I Cycloheptanone_label Cycloheptanone Intermediate_ketone LDA->Intermediate_ketone LDA2 1. LDA, THF, -78°C 2. CH3I Intermediate_label 2-Methylcycloheptanone Product LDA2->Product Product_label This compound

Caption: The two-step methylation reaction scheme.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Troubleshooting Steps
Low Yield of Methylated Product 1. Incomplete enolate formation. 2. Moisture in the reaction. 3. Impure or old reagents.1. Ensure precise stoichiometry of n-BuLi for LDA formation; use freshly prepared LDA. 2. Rigorously flame-dry all glassware and use anhydrous solvents. 3. Use freshly distilled solvents and amine; titrate n-BuLi before use.
Mixture of Starting Material, Mono-, and Di-methylated Products 1. Insufficient base used in a given step. 2. Premature quenching of the reaction. 3. Enolate equilibrium issues.1. Use a slight excess (1.05-1.1 eq) of LDA for each methylation step to drive deprotonation to completion.[1] 2. Allow sufficient reaction time after adding methyl iodide. 3. Strictly maintain the temperature at -78 °C until quenching.
Presence of O-Alkylated Byproduct The solvent or counter-ion favors reaction at the oxygen atom of the enolate.This is less common with lithium enolates and methyl iodide but can be influenced by additives. Stick to THF as the solvent and avoid polar, coordinating solvents like HMPA which can promote O-alkylation.

Modern Catalytic Alternatives

While the classical enolate alkylation method is robust, modern organic chemistry has seen the development of catalytic approaches that circumvent the need for stoichiometric strong bases and cryogenic conditions. These methods offer greener and more atom-economical alternatives.

  • Rhodium-Catalyzed Methylation: Novel methods have been developed using Rhodium catalysts to achieve direct α-methylation of ketones with N,N-dimethylformamide (DMF) serving as the methylating agent.[4]

  • Hydrogenation-Hydrogenolysis Strategy: Another approach involves the reaction of ketones with DMF dimethyl acetal to form an enaminone intermediate. This intermediate is then subjected to a hydrogenation-hydrogenolysis process over a catalyst like Palladium on carbon (Pd/C) to yield the α-methylated ketone.[5][6]

These advanced methods highlight the continuous evolution of synthetic chemistry towards more efficient and sustainable processes.[7]

Conclusion

The synthesis of this compound from cycloheptanone is a well-established transformation that relies on the fundamental principles of enolate chemistry. Success is dictated by rigorous experimental technique, particularly the maintenance of anhydrous conditions and precise temperature control to manage the kinetically controlled deprotonation steps. By following the detailed protocols and troubleshooting guidance provided herein, researchers can reliably produce the target compound in good yield. Furthermore, an awareness of emerging catalytic technologies provides a forward-looking perspective on alternative synthetic strategies.

References

  • Li, Y., et al. (2014). DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones. Organic Letters, 16, 66-69.
  • Carey, J. T., Knors, C., & Helquist, P. (1987). Direct formation of a tricyclic cycloheptanone-containing system by enolate condensation with a cyclopropanone derivative. Journal of the American Chemical Society.
  • Borah, A., et al. (2015). DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation–Hydrogenolysis Strategy of Enaminones. The Journal of Organic Chemistry, 80(9), 4439-4445.
  • Organic Syntheses Procedure for a related methylation. (n.d.). Organic Syntheses.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Methylation.
  • ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone.
  • University of Liverpool. (n.d.). Alkylation of cyclohexanone enolates.
  • ResearchGate. (n.d.). Sequential epoxidation reaction from enolate formation: cyclohexanone...
  • ACS Publications. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
  • ResearchGate. (n.d.). Mono- and dimethylation reactions of ketones.
  • Enolate Anions and Enamines. (n.d.).
  • Google Patents. (n.d.). Process for selective ortho-methylation of cyclohexanones in the vapor phase.
  • Semantic Scholar. (n.d.). DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation-Hydrogenolysis Strategy of Enaminones.
  • NIST WebBook. (n.d.). 2,2-Dimethyl-3-heptanone.
  • ACS Publications. (n.d.). Selective α-Methylation of Ketones.

Sources

A Theoretical and Practical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.[1][2] This in-depth technical guide focuses on the theoretical prediction and analysis of the ¹H and ¹³C NMR spectra of 2,2-dimethylcycloheptanone. The inherent conformational flexibility of the seven-membered cycloheptanone ring, coupled with the presence of a quaternary center, presents a compelling case study for the application of modern spectroscopic and computational methods.[3][4] This document provides a detailed prediction of chemical shifts and coupling patterns, outlines the utility of advanced 2D NMR experiments for unambiguous signal assignment, and presents standardized protocols for both computational prediction and experimental data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

Molecular Structure and Symmetry Considerations

This compound is a cyclic ketone characterized by a seven-membered carbocyclic ring, a carbonyl group at the C1 position, and a gem-dimethyl substitution at the C2 position.

Structure of this compound
Figure 1. Chemical structure of this compound.

The cycloheptane ring is not planar and preferentially adopts a flexible twist-chair conformation to minimize steric and torsional strain.[3] This non-planar structure lacks a simple plane of symmetry. Consequently, the two methyl groups at C2 are diastereotopic, as are the two protons on each of the methylene (CH₂) groups from C3 to C7. However, at room temperature, rapid conformational interconversion can lead to time-averaged spectra where some diastereotopic groups may appear chemically equivalent. For the purpose of this theoretical guide, we will predict the spectrum based on the expected unique chemical environments, while acknowledging the potential for signal averaging.

  • Unique Proton Environments (¹H): We anticipate six distinct signals corresponding to the protons on C2-Me, C3, C4, C5, C6, and C7.

  • Unique Carbon Environments (¹³C): We predict eight distinct signals: the carbonyl carbon (C1), the quaternary carbon (C2), the two methyl carbons (C2-Me, likely equivalent), and the five methylene carbons of the ring (C3, C4, C5, C6, C7).

Theoretical ¹H NMR Spectrum Prediction

The chemical shift of a proton is primarily influenced by the local electronic environment, which is modulated by inductive effects from nearby electronegative atoms and anisotropic effects from π-systems like carbonyl groups.[5][6][7][8][9]

  • C7 Methylene Protons (H₇): These protons are in the α-position to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting their resonance significantly downfield.

  • C3 Methylene Protons (H₃): These protons are α to the C2 quaternary center. Their chemical shift will be in the typical aliphatic region but slightly downfield compared to unsubstituted methylene groups.

  • C4, C5, C6 Methylene Protons (H₄, H₅, H₆): These protons are more remote from the functional groups and are expected to resonate in the standard upfield aliphatic region. Their signals are likely to be complex and overlapping due to the conformational flexibility of the ring.

  • C2 Methyl Protons (H₈, H₉): The six protons of the two methyl groups are attached to a quaternary carbon. Lacking adjacent protons for coupling, their signal will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H₇ (α to C=O)2.2 – 2.5Triplet (t)2HDeshielded by adjacent carbonyl group. Coupled to H₆.
H₃ (α to C(CH₃)₂)1.6 – 1.8Multiplet (m)2HStandard aliphatic region, adjacent to quaternary carbon.
H₄, H₅, H₆1.3 – 1.7Overlapping Multiplets (m)6HRemote methylene protons in a flexible ring system.
H₈, H₉ (gem-dimethyl)1.0 – 1.2Singlet (s)6HShielded aliphatic protons with no adjacent protons for coupling.

Theoretical ¹³C NMR Spectrum Prediction

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, hybridization, and substitution patterns.[9]

  • C1 Carbonyl Carbon (C=O): The sp²-hybridized carbonyl carbon is the most deshielded nucleus in the molecule due to the strong electronegativity of the oxygen atom and will appear far downfield.

  • C2 Quaternary Carbon (C(CH₃)₂): This sp³-hybridized carbon is substituted with four other carbon atoms, leading to a downfield shift relative to methylene carbons.

  • C7 Methylene Carbon (CH₂): The α-position to the carbonyl group causes a significant downfield shift for this carbon.

  • Ring Methylene Carbons (C3-C6): These carbons will appear in the typical aliphatic region, with their specific shifts influenced by their position relative to the C1 and C2 centers and by conformational effects.

  • C2 Methyl Carbons (CH₃): These carbons are the most shielded and will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale
C1 (C=O)210 – 220No SignalHighly deshielded carbonyl carbon.
C2 (Quaternary)45 – 55No SignalQuaternary carbon, deshielded by four carbon substituents.
C7 (α to C=O)40 – 50NegativeDeshielded by adjacent carbonyl group.
C3 (α to C(CH₃)₂)35 – 45NegativeMethylene carbon adjacent to the quaternary center.
C2-Me (gem-dimethyl)25 – 35PositiveShielded methyl carbons.
C4, C5, C620 – 35NegativeStandard aliphatic methylene carbons.

Structural Confirmation with 2D NMR Spectroscopy

For complex molecules like this compound, one-dimensional spectra can be ambiguous due to signal overlap. Two-dimensional (2D) NMR experiments are essential for definitive structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[10][11][12] This allows for the tracing of proton connectivity throughout the carbon skeleton. For this compound, a continuous chain of correlations from H₃ through H₄, H₅, H₆, and H₇ is expected.

Caption: Predicted ¹H-¹H COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (¹J C-H coupling).[11][13][14] This technique is invaluable for assigning the ¹³C signals corresponding to protonated carbons. Each CH₂ and CH₃ group will produce a distinct cross-peak, correlating its proton chemical shift with its carbon chemical shift.

Caption: Predicted ¹H-¹³C HSQC correlations for direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds (²J and ³J C-H coupling).[11][13] This is crucial for piecing together the molecular framework, especially around non-protonated (quaternary) centers. Key expected correlations include the gem-dimethyl protons (H₈, H₉) showing cross-peaks to the quaternary carbon (C2), the carbonyl carbon (C1), and the adjacent methylene carbon (C3).

Methodologies for Spectral Prediction and Acquisition

Computational Prediction Protocol

Theoretical NMR predictions provide a powerful framework for interpreting experimental data.[1][15][16] The accuracy of these predictions relies on a robust computational workflow.

  • Conformational Analysis & Geometry Optimization:

    • Perform a conformational search to identify the low-energy conformers of this compound. The twist-chair is the likely global minimum.[3][4]

    • Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-31G(d) basis set.

  • NMR Shielding Tensor Calculation:

    • Using the optimized geometry, calculate the isotropic magnetic shielding tensors for all atoms. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this calculation.[17][18]

  • Chemical Shift Referencing:

    • Perform the same GIAO calculation on a reference standard, typically tetramethylsilane (TMS).

    • Calculate the final chemical shifts (δ) using the formula: δ_sample = σ_TMS - σ_sample, where σ is the calculated isotropic shielding value.[1]

    • This entire workflow can be executed using software packages such as Gaussian, ORCA, or NWChem.[19]

Computational_Workflow A Input Structure (this compound) B Conformational Search & Geometry Optimization (DFT) A->B C NMR Shielding Calculation (GIAO Method) B->C E Calculate Chemical Shifts δ = σ(TMS) - σ(sample) C->E D Reference Calculation (TMS) D->E F Predicted NMR Spectrum E->F

Sources

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation patterns expected for 2,2-Dimethylcycloheptanone. By applying fundamental principles of mass spectrometry and established fragmentation mechanisms for cyclic ketones, we will predict the major fragment ions and their corresponding mass-to-charge (m/z) ratios. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and metabolism studies.

Introduction to the Mass Spectrometry of Cyclic Ketones

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio.[1][2][3][4][5] In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the sample molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•).[6] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[6][7] The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.

For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[8][9][10]

  • α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[9][11][12] The resulting acylium ion is resonance-stabilized and often gives rise to a prominent peak in the mass spectrum.[11] In cyclic ketones, α-cleavage leads to the formation of a distonic ion, a radical cation where the charge and radical sites are separated.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[9][10][13][14] It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond.[10] This rearrangement produces a neutral alkene and a new radical cation.[10][13]

The fragmentation of cyclic ketones can be more complex than that of their acyclic counterparts due to ring strain and the potential for various ring-opening and rearrangement reactions.

Predicted Fragmentation Pathways of this compound

The structure of this compound presents several interesting features that will influence its fragmentation pattern. The seven-membered ring provides flexibility for various conformations, and the gem-dimethyl group at the α-position will significantly impact the α-cleavage pathways.

Molecular Ion (M+•)

First, we determine the molecular weight of this compound (C9H16O).

  • Carbon: 9 * 12.011 = 108.099

  • Hydrogen: 16 * 1.008 = 16.128

  • Oxygen: 1 * 15.999 = 15.999

  • Molecular Weight = 140.226 g/mol

Therefore, the molecular ion peak (M+•) is expected at m/z 140 .

α-Cleavage Pathways

There are two possible sites for α-cleavage in this compound, labeled as Path A and Path B in the diagram below.

G cluster_main This compound (m/z 140) cluster_path_a Path A: Cleavage of C1-C2 bond cluster_path_b Path B: Cleavage of C1-C7 bond mol A1 Loss of C4H8 mol->A1 α-Cleavage (A) B1 Loss of CH3 radical mol->B1 α-Cleavage (B) A2 m/z 84 A1->A2 B2 m/z 125 B1->B2 B3 Further fragmentation B2->B3 G cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation GC GC Separation Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analysis Ionization->MS Detection Detection MS->Detection Data Data Analysis Detection->Data

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic spectrum that serves as a molecular "fingerprint."

This guide provides a detailed analysis of the expected infrared absorption spectrum of 2,2-Dimethylcycloheptanone (C₉H₁₆O). As a saturated cyclic ketone, its spectrum is dominated by features arising from the carbonyl group (C=O), the seven-membered carbocyclic ring, and the gem-dimethyl substituent. Understanding these features is critical for researchers in organic synthesis, quality control, and drug development for confirming molecular identity and purity. We will deconstruct the anticipated spectrum by examining the underlying principles of molecular vibrations and the structural effects that govern their frequencies.

Foundational Principles: Decoding the Vibrational Language of a Cyclic Ketone

The IR spectrum of this compound is best interpreted by considering its constituent parts: the carbonyl group, the cycloalkane framework, and the gem-dimethyl group.

The Carbonyl (C=O) Stretching Vibration: The Most Prominent Peak

The carbonyl group's stretching vibration is one of the most intense and reliable absorption bands in an IR spectrum.[1][2] This intensity is due to the large change in dipole moment that occurs as the highly polar C=O bond stretches.[2] For a typical saturated acyclic ketone, this absorption appears in the range of 1715 ± 10 cm⁻¹.[2] However, the precise frequency is highly sensitive to the local molecular environment, particularly ring strain.

The Influence of Ring Strain

In cyclic ketones, the C=O stretching frequency is a direct probe of ring strain. As the internal bond angle of the ring deviates from the ideal sp² hybridized angle of 120° at the carbonyl carbon, strain is introduced.

  • High Strain (Small Rings): In small rings like cyclobutanone (~1775 cm⁻¹) and cyclopentanone (~1750 cm⁻¹), the ring forces a smaller C-C(O)-C bond angle. To accommodate this, the C-C bonds utilize more p-character, leaving more s-character for the C=O bond.[3][4] An increase in s-character strengthens the carbonyl bond, requiring more energy to stretch, thus shifting the absorption to a higher frequency (wavenumber).[3][4][5]

  • Low Strain (Medium to Large Rings): Cyclohexanone, a nearly strain-free system, absorbs at ~1715 cm⁻¹, similar to acyclic ketones.[1] The seven-membered ring of cycloheptanone is flexible and possesses minimal angle strain, resulting in a C=O stretching frequency slightly lower than that of cyclohexanone, typically observed around 1705 cm⁻¹ .[1][6][7] This value serves as our baseline for predicting the spectrum of its dimethyl derivative. The presence of the 2,2-dimethyl group is not expected to introduce significant additional ring strain or electronic effects that would drastically shift this value.

Vibrations of the Alkyl Framework

The hydrocarbon portion of the molecule gives rise to several characteristic absorptions:

  • C-H Stretching Vibrations: The stretches of sp³ hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups consistently appear just below 3000 cm⁻¹. Typically, asymmetric stretches occur at higher frequencies (2950-2970 cm⁻¹) than symmetric stretches (2850-2870 cm⁻¹).[8] These bands are of medium to strong intensity.

  • C-H Bending (Deformation) Vibrations: These vibrations occur at lower frequencies and are useful for identifying specific alkyl arrangements.

    • Methylene (-CH₂-) Scissoring: This vibration in the cycloheptane ring is expected around 1465 cm⁻¹.

    • Methyl (-CH₃) Bending: An isolated methyl group shows a symmetric bending vibration around 1375 cm⁻¹. However, the presence of a gem-dimethyl group (two methyl groups on the same carbon) causes this single peak to split into a characteristic, and often well-resolved, doublet.[9][10] This splitting arises from the mechanical coupling of the two methyl groups, yielding symmetric and asymmetric combinations of the bending motion. For a gem-dimethyl group, these bands typically appear near 1385 cm⁻¹ and 1365 cm⁻¹ .[9] This doublet is a key diagnostic feature for the 2,2-dimethyl substitution pattern.

Predicted Infrared Spectrum of this compound

By synthesizing the principles above, we can construct a detailed prediction of the key absorption peaks for this compound.

Detailed Peak Analysis
  • C=O Stretch (~1705 cm⁻¹): This will be the most intense and sharpest peak in the spectrum. Its position is dictated by the low-strain seven-membered ring, placing it slightly below the typical 1715 cm⁻¹ value for acyclic ketones.

  • sp³ C-H Stretches (2850-2970 cm⁻¹): A strong, multi-peaked absorption band will be present in this region, corresponding to the various symmetric and asymmetric C-H stretching modes of the five methylene groups and two methyl groups.

  • CH₂ Scissoring (~1465 cm⁻¹): A medium-intensity peak corresponding to the bending vibration of the methylene groups in the ring.

  • Gem-Dimethyl Doublet (~1385 cm⁻¹ and ~1365 cm⁻¹): A pair of medium-intensity peaks confirming the presence of the C(CH₃)₂ group. The higher frequency peak is often less intense than the lower frequency one. The presence of this distinct doublet is a crucial piece of evidence for the proposed structure.

  • Fingerprint Region (< 1350 cm⁻¹): This region will contain a complex series of weaker peaks corresponding to C-C stretching, rocking, and twisting vibrations of the entire molecular skeleton. While difficult to assign individually without computational modeling, the overall pattern in this region is unique to the molecule and serves as a final confirmation of its identity.[9][10]

Data Summary Table
Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityStructural Feature
~2970 - 2950C-H Asymmetric Stretch (CH₃, CH₂)StrongAlkyl Backbone & Substituents
~2870 - 2850C-H Symmetric Stretch (CH₃, CH₂)Medium-StrongAlkyl Backbone & Substituents
~1705C=O StretchVery Strong, SharpKetone in a 7-membered ring
~1465CH₂ Scissoring BendMediumMethylene groups in the ring
~1385CH₃ Symmetric Bend (Doublet)MediumGem-dimethyl group
~1365CH₃ Symmetric Bend (Doublet)MediumGem-dimethyl group
< 1350C-C Stretches, Other DeformationsWeak to MediumMolecular Skeleton (Fingerprint)

Experimental Protocol: Acquiring the IR Spectrum

To validate these predictions, the following protocol outlines a standard procedure for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique for liquid samples.

Objective: To obtain the infrared spectrum of liquid this compound.

Apparatus:

  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).

  • Sample vial containing this compound.

  • Pasteur pipette or micropipette.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Prepare the Spectrometer: Ensure the FT-IR spectrometer and its ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Clean the ATR Crystal: Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum: With the clean, dry ATR crystal exposed to the ambient air, initiate a background scan. This scan measures the spectrum of the air and the instrument itself and will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Apply the Sample: Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument will collect a number of scans (typically 16 or 32 for good signal-to-noise) and average them to produce the final spectrum.

  • Process the Spectrum: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks and compare their positions and relative intensities to the predicted values.

  • Clean Up: After the analysis is complete, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the apparatus is clean for the next user.

Visualization of Key Vibrational Modes

The following diagram illustrates the direct relationship between the primary structural components of this compound and their characteristic regions of infrared absorption.

G cluster_molecule This compound mol co_stretch Strong C=O Stretch ~1705 cm⁻¹ mol->co_stretch Carbonyl Group ch_stretch C-H Aliphatic Stretch 2850-2970 cm⁻¹ mol->ch_stretch Alkyl Backbone ch_bend C-H Bending ~1465 cm⁻¹ mol->ch_bend CH₂ Groups gem_dimethyl Key Identifier: Gem-Dimethyl Split ~1385 & 1365 cm⁻¹ mol->gem_dimethyl C(CH₃)₂ Group

Sources

Introduction: The Strategic Importance of Seven-Membered Rings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ring Expansion of 2,2-Dimethylcyclohexanone

In the landscape of medicinal chemistry and materials science, the cycloheptanone framework is a privileged scaffold. Its inherent conformational flexibility allows it to engage with biological targets in ways that smaller, more rigid rings cannot. This structural motif is a cornerstone in the synthesis of various pharmaceuticals, including spasmolytic agents and vasodilators.[1][2] The targeted synthesis of substituted cycloheptanones, such as 2,2-dimethylcycloheptanone, is therefore a critical endeavor for drug development professionals seeking to modulate bioactivity and optimize pharmacokinetic properties.

This guide provides a comprehensive technical overview of the principal methods for the one-carbon ring expansion of 2,2-dimethylcyclohexanone. We will delve into the mechanistic underpinnings of each transformation, provide field-proven experimental protocols, and discuss the critical factor of regioselectivity, which dictates the final product architecture.

Logical Workflow for Ring Expansion

The overall strategy involves converting the six-membered ring of 2,2-dimethylcyclohexanone into a seven-membered ring, yielding this compound or a related derivative. The choice of method dictates the nature of the final product and the experimental complexity.

G A 2,2-Dimethylcyclohexanone (Starting Material) B Method Selection (Tiffeneau-Demjanov, Diazomethane, etc.) A->B Analyze Target & Constraints C Ring Expansion Reaction B->C Execute Protocol D This compound (Target Product) C->D Formation of 7-Membered Ring E Purification & Analysis D->E Isolate Product

Caption: General experimental workflow for the ring expansion of 2,2-dimethylcyclohexanone.

Method 1: Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a robust and widely utilized method for the one-carbon homologation of cyclic ketones.[3][4] The process is a two-stage sequence: first, the formation of a β-amino alcohol from the starting ketone, followed by diazotization and a subsequent pinacol-like rearrangement.

Mechanism and Regioselectivity

The reaction proceeds through the diazotization of the primary amine to form a diazonium ion, an excellent leaving group.[3][5] Loss of dinitrogen gas generates a primary carbocation. To achieve a more stable electronic state, a neighboring carbon migrates, inducing ring expansion and forming a stabilized oxonium ion, which is then deprotonated to yield the ketone.

For 2,2-dimethylcyclohexanone, two potential migratory pathways exist for the rearrangement step. The migration of the more substituted quaternary carbon (C2) is electronically favored over the migration of the less substituted methylene carbon (C6). This preference is due to the greater ability of the more substituted carbon to stabilize the partial positive charge that develops during the transition state of the migration. This regioselectivity is a key advantage, leading predictably to the formation of this compound.[6]

G cluster_0 Tiffeneau-Demjanov Mechanism start 1-(Aminomethyl)-2,2-dimethylcyclohexanol diazonium Diazonium Ion (Unstable) start->diazonium NaNO2, H+ carbocation Primary Carbocation + N2 diazonium->carbocation -N2 rearrangement [1,2]-Alkyl Shift (Ring Expansion) carbocation->rearrangement C2 migrates (Regioselective) oxonium Oxonium Ion (Stabilized) rearrangement->oxonium product This compound oxonium->product -H+

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement for 2,2-dimethylcyclohexanone.

Experimental Protocol

Step A: Synthesis of 1-(cyanomethyl)-2,2-dimethylcyclohexanol (Cyanohydrin Intermediate)

  • To a stirred solution of 2,2-dimethylcyclohexanone (1 eq.) in ethanol at 0 °C, add a solution of potassium cyanide (1.2 eq.) in water.

  • Slowly add acetic acid (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.

Step B: Reduction to 1-(aminomethyl)-2,2-dimethylcyclohexanol

  • Prepare a solution of the cyanohydrin intermediate (1 eq.) in anhydrous diethyl ether.

  • Carefully add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate in vacuo to yield the β-amino alcohol.

Step C: Tiffeneau-Demjanov Rearrangement

  • Dissolve the β-amino alcohol (1 eq.) in a mixture of acetic acid and water at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.5 eq.) in water dropwise over 30 minutes, ensuring the temperature remains between 0-5 °C to control the exothermic reaction and minimize decomposition of the diazonium intermediate.[7]

  • Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Method 2: Diazomethane Ring Expansion

The reaction of cyclic ketones with diazomethane is a direct method for one-carbon ring expansion.[8][9] While effective, the use of diazomethane requires significant safety precautions due to its toxic and explosive nature. Trimethylsilyldiazomethane can be used as a safer alternative in the presence of a Lewis acid.

Mechanism and Regioselectivity

The reaction begins with the nucleophilic attack of diazomethane on the carbonyl carbon of the ketone.[10] This forms a tetrahedral intermediate which, upon losing nitrogen gas, generates a carbocation. A subsequent 1,2-alkyl shift leads to the expanded ring.

Similar to the Tiffeneau-Demjanov rearrangement, the migratory aptitude of the adjacent carbons dictates the product. The more substituted carbon (C2), which can better stabilize a positive charge, is expected to migrate preferentially, leading to this compound. However, the regioselectivity can be less pronounced than in the Tiffeneau-Demjanov reaction and can be influenced by the specific reaction conditions and Lewis acid used.[11]

G cluster_1 Diazomethane Ring Expansion Mechanism start 2,2-Dimethylcyclohexanone intermediate Tetrahedral Intermediate start->intermediate + CH2N2 (Nucleophilic Attack) carbocation Carbocation Intermediate intermediate->carbocation - N2 rearrangement [1,2]-Alkyl Shift (Ring Expansion) carbocation->rearrangement Preferential C2 migration product This compound rearrangement->product G cluster_2 Baeyer-Villiger Oxidation Mechanism start 2,2-Dimethylcyclohexanone criegee Criegee Intermediate start->criegee + m-CPBA (Peroxyacid attack) migration Concerted Migration (Rate-Determining Step) criegee->migration Quaternary C2 migrates (High Aptitude) product 3,3-Dimethyl-oxacycloheptan-2-one (Lactone) migration->product - m-CBA

Sources

Technical Guide to the Physicochemical Characterization of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Introduction

2,2-Dimethylcycloheptanone (C₉H₁₆O) is a cyclic ketone of interest in synthetic organic chemistry. As with any chemical entity, a thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for its synthesis, purification, handling, and application in further chemical transformations. These properties govern choices in reaction conditions, solvent selection, and purification methodologies like distillation.

This guide provides a comprehensive overview of the core physical properties of this compound. While experimentally determined data for this specific molecule is not prevalent in publicly accessible literature, we can establish a robust, scientifically-grounded profile by analyzing its closest structural analogs: 2,2-Dimethylcyclopentanone and 2,2-Dimethylcyclohexanone. This comparative approach, grounded in first principles of physical organic chemistry, allows for reliable estimation and informs the experimental procedures required for definitive characterization.

We present detailed, field-proven protocols for the experimental determination of boiling point and density, elucidating the scientific rationale behind each step to ensure procedural integrity and data accuracy.

Physicochemical Properties: An Analog-Based Analysis

To predict the properties of this compound, we will analyze the established data for its lower homologs. As the size of the cycloalkane ring increases, the molecular weight and surface area increase, which directly impacts intermolecular forces and, consequently, physical properties.

Data Summary of Analog Compounds

The following table summarizes key physical properties for 2,2-Dimethylcyclopentanone and 2,2-Dimethylcyclohexanone, which serve as our reference points.

Property2,2-Dimethylcyclopentanone2,2-DimethylcyclohexanoneThis compound (Predicted)
Chemical Structure C₇H₁₂OC₈H₁₄OC₉H₁₆O
Molecular Weight 112.17 g/mol [1]126.20 g/mol [2]140.22 g/mol
Boiling Point 143-145 °C~172 °C[2]>172 °C
Density 0.894 g/mL at 25 °C[3]Not available~0.9-0.95 g/mL
Scientific Rationale and Predictions
  • Boiling Point: The boiling point of a non-polar organic molecule is primarily determined by the strength of its intermolecular van der Waals forces, specifically London dispersion forces. These forces increase with the molecule's surface area and molecular weight. The data clearly shows an increase in boiling point from the C₅ ring (143-145 °C) to the C₆ ring (~172 °C). This is a predictable trend. Therefore, it is scientifically sound to predict that this compound (a C₇ ring) will have a boiling point significantly higher than 172 °C, likely in the range of 185-200 °C, due to its larger size and mass.

  • Density: Density is the ratio of mass to volume. For cyclic ketones, as the ring size increases, both mass and volume increase. Typically, the increase in mass is proportionally greater than the increase in molecular volume, leading to a gradual increase in density. Following this trend, the density of this compound is expected to be slightly higher than that of its cyclohexanone analog.

Experimental Determination of Physical Properties

The following protocols are the gold-standard laboratory methods for determining the boiling point and density of a liquid organic compound like this compound.

Protocol: Boiling Point Determination via Capillary Method

This microscale method is efficient for determining the boiling point of a small quantity of liquid. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

  • Sample Preparation: Add 0.5-1 mL of the liquid sample (this compound) into a small-diameter test tube (fusion tube).

    • Rationale: This volume is sufficient to immerse the thermometer bulb and the capillary tube, ensuring accurate temperature measurement of the liquid and its vapor.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

    • Rationale: The capillary tube acts as a miniature manometer, trapping air. As the liquid is heated, this trapped air will expand and escape, eventually being replaced by the sample's vapor.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a wire or rubber band. The bulb of the thermometer should be level with the bottom of the fusion tube.

    • Rationale: This ensures the thermometer is measuring the temperature of the liquid sample and the vapor that will fill the fusion tube, providing an accurate reading of the boiling point.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block). Heat the bath gently and evenly.

    • Rationale: A gradual and uniform temperature increase is crucial. Rapid heating can cause temperature gradients, leading to an inaccurate reading and potential superheating. The oil bath provides uniform heat distribution.

  • Observation and First Reading (T₁): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air expands and is replaced by the substance's vapor. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

    • Rationale: A rapid, continuous stream indicates that the vapor pressure of the liquid has slightly exceeded the external atmospheric pressure, and the liquid is boiling vigorously at the micro-level.

  • Observation and Second Reading (T₂): Remove the heat source. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.

    • Rationale: At the moment the liquid enters the capillary, the vapor pressure inside the capillary is equal to the external atmospheric pressure. This is the precise definition of the boiling point.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment A Add 0.5-1 mL of Sample to Fusion Tube B Insert Inverted Capillary Tube A->B C Attach Tube to Thermometer B->C D Immerse Assembly in Heating Bath C->D E Heat Gently D->E F Observe Continuous Stream of Bubbles E->F G Remove Heat Source F->G H Record Temperature (T_bp) when Liquid Enters Capillary G->H

Caption: Experimental workflow for determining boiling point via the capillary method.

Protocol: Density Determination

Density (ρ) is an intrinsic property defined as mass (m) per unit volume (V). This protocol uses a calibrated volumetric flask to precisely measure both quantities.

Methodology:

  • Measure Mass of Empty Flask (m₁): Obtain a clean, dry volumetric flask (e.g., 5 or 10 mL) with its stopper. Use an analytical balance to measure its mass precisely. Record this value as m₁.

    • Rationale: This establishes the tare weight of the container. Ensuring the flask is perfectly dry is critical, as residual solvent would add mass and lead to an inaccurate measurement.

  • Fill with Sample: Carefully fill the volumetric flask with this compound exactly to the calibration mark on the neck. Use a pipette for the final additions to avoid overshooting the mark. Ensure the meniscus is read at eye level.

    • Rationale: The calibration mark indicates a precise, known volume (V) at a specified temperature (usually 20 °C). Accuracy in filling is paramount for an accurate volume measurement.

  • Measure Mass of Filled Flask (m₂): Stopper the flask and measure its mass on the same analytical balance. Record this value as m₂.

    • Rationale: This gives the combined mass of the flask and the liquid sample.

  • Calculate Density: Calculate the mass of the liquid (m_liquid = m₂ - m₁) and then the density (ρ = m_liquid / V).

    • Rationale: The final calculation provides the mass of the precisely known volume of liquid, yielding its density. The calculation should be reported with the temperature at which the measurement was made, as density is temperature-dependent.

Density_Workflow A Weigh Clean, Dry Volumetric Flask (m1) B Fill Flask to Calibration Mark with Sample A->B C Weigh Filled Flask (m2) B->C D Calculate Mass: m_liquid = m2 - m1 C->D F Calculate Density: ρ = m_liquid / V_flask D->F E Record Known Volume (V_flask) E->F

Caption: Step-by-step workflow for determining the density of a liquid.

Synthesis and Spectroscopic Context

While a direct, published synthesis for this compound is not readily found, a plausible synthetic route for related structures often involves the methylation of a parent ketone or ring expansion chemistry. For instance, the synthesis of 2,2,6-trimethylcyclohexanone can be achieved by the methylation of 2,6-dimethylcyclohexanone[4]. A similar approach, starting from cycloheptanone, could be envisioned. A key step would be the exhaustive methylation at the C2 position using a strong base like lithium diisopropylamide (LDA) followed by an alkylating agent such as methyl iodide.

References

  • ResearchGate, Synthesis of 2,5,5-trimethylcycloheptanone. [Link]
  • Stenutz, 2,2-dimethylcyclohexanone D
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Syntheses, Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. [Link]
  • PubChem, Cyclohexylacetone Compound Summary. [Link]
  • Stenutz, 2,2-dimethylcyclopentanone D
  • NIST, 2,2-Dimethyl-3-heptanone Phase Change D
  • PATSNAP, Preparation method of 2, 2-dimethyl cyclopentanone. [Link]
  • Wikipedia, Cyclohexanone. [Link]
  • PubChem, Cyclononanone Compound Summary. [Link]
  • Semantic Scholar, Synthesis of β-damascone
  • PubChem, 2,2-Dimethylcyclopentanone Compound Summary. [Link]
  • Chemsrc, 2,2-DIMETHYL-3-HEPTANONE Product Inform
  • PubChem, Cyclohexyl phenyl ketone Compound Summary. [Link]
  • PubChem, Cyclohexanone Compound Summary. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Pursuing Natural Precursors of Saturated Monocyclic Ketones

In the landscape of modern drug discovery and fine chemical synthesis, the pursuit of novel molecular scaffolds is paramount. While complex polycyclic natural products often garner significant attention, simpler monocyclic structures, such as 2,2-Dimethylcycloheptanone, represent a class of compounds with untapped potential. Their inherent chirality, conformational flexibility, and amenability to further chemical modification make them attractive starting points for the development of new therapeutics, agrochemicals, and fragrance compounds. The identification of a biosynthetic pathway for such a molecule would not only provide a sustainable and potentially more efficient route of production through metabolic engineering but also unlock a new family of enzymes with novel catalytic activities for broader synthetic applications. This guide provides a scientifically grounded, albeit hypothetical, framework for the exploration and identification of the natural product precursors and the underlying biosynthetic machinery for this compound, leveraging established principles of terpenoid biochemistry.

Deconstructing the Target Molecule: Biosynthetic Clues from Chemical Structure

The structure of this compound, a C9 ketone, provides several clues to its potential natural origin. The seven-membered carbocyclic ring is a known, though less common, motif in natural products, particularly within the vast family of terpenoids. The gem-dimethyl group at the C2 position is a hallmark of many terpenoid cyclization reactions. This strongly suggests that the biosynthetic origin of this molecule lies within the monoterpenoid (C10) pathway, with a subsequent loss of one carbon atom.

While no direct biosynthetic pathway for this compound has been elucidated in the literature, we can infer a plausible route by examining structurally analogous natural products. The most pertinent examples are the monoterpenoids Karahanaenone (2,2,5-trimethylcyclohept-4-en-1-one) and Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one). The biosynthesis of these molecules, while not fully detailed, is understood to proceed from the universal C10 precursor, geranyl pyrophosphate (GPP).

A Proposed Biosynthetic Pathway: From Geranyl Pyrophosphate to this compound

Based on analogous biochemical transformations in monoterpenoid biosynthesis, we propose a three-stage enzymatic pathway. The core of this hypothesis is the existence of a novel monoterpene cyclase capable of forming a seven-membered ring, followed by oxidative and reductive modifications. Fungi are a particularly promising source for such enzymes, given their demonstrated capacity for extensive biotransformation of monoterpenes.[1][2][3][4]

Stage 1: Cyclization of Geranyl Pyrophosphate (GPP)

The biosynthesis is initiated by the ionization of GPP, catalyzed by a hypothetical 2,2-dimethylcycloheptenyl cation synthase , a type of monoterpene cyclase. This enzyme would template the folding of the GPP substrate in a conformation that favors a 1,7-cyclization event, forming a seven-membered ring carbocation. Subsequent deprotonation would yield a hypothetical unsaturated hydrocarbon intermediate, such as 1,1-dimethyl-3-methylenecycloheptane.

The formation of cyclic terpenoids from acyclic precursors is a well-understood process catalyzed by terpene cyclases (also known as terpene synthases).[5][6][7] These enzymes stabilize highly reactive carbocation intermediates within their active sites, guiding the complex cascade of cyclizations and rearrangements to produce a specific cyclic scaffold.[8][9] The biosynthesis of limonene, a common monoterpene, proceeds through a similar cyclization of GPP, albeit to form a six-membered ring.[10][11][12]

Proposed Biosynthetic Pathway - Stage 1 cluster_enzyme Hypothetical Monoterpene Cyclase GPP Geranyl Pyrophosphate (GPP) Carbocation Geranyl Cation GPP->Carbocation Ionization (-OPP) Cyclic_Cation 2,2-Dimethylcycloheptenyl Cation Carbocation->Cyclic_Cation 1,7-Cyclization Product Unsaturated Cycloheptane Intermediate Cyclic_Cation->Product Deprotonation

Caption: Proposed enzymatic cyclization of GPP to a cycloheptane scaffold.

Stage 2: Oxidative Functionalization

The unsaturated hydrocarbon intermediate would then undergo a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are renowned for their role in functionalizing terpene scaffolds.[13] A plausible sequence would involve an allylic hydroxylation to introduce a hydroxyl group, followed by oxidation of this alcohol to a ketone, yielding an α,β-unsaturated cycloheptenone intermediate. This is analogous to the conversion of limonene to carvone, which involves a CYP450-mediated hydroxylation to carveol, followed by dehydrogenation.[10][11][14]

Stage 3: Reductive Saturation and Demethylation

The final steps would involve the saturation of the carbon-carbon double bond and the potential removal of a methyl group to arrive at the C9 skeleton. The reduction of the α,β-unsaturated ketone can be accomplished by ene-reductases , a class of flavoproteins known to catalyze the stereoselective reduction of activated C=C bonds.[15] The loss of a methyl group is a less common but not unprecedented event in natural product biosynthesis and could occur through a variety of oxidative decarboxylation mechanisms. Alternatively, the initial cyclization could involve a C9 precursor, though this is less likely given the prevalence of the C10-based terpenoid pathway. For the purpose of this guide, we will focus on the more probable C10 precursor route with a final reductive step to yield a trimethylated analog, with the demethylation step as a possible subsequent modification.

Experimental Workflows for Precursor and Pathway Identification

The validation of this hypothetical pathway requires a systematic experimental approach. The following protocols outline a strategy for identifying the producing organism, isolating the intermediates, and characterizing the key enzymes.

Protocol 1: Screening, Isolation, and Identification of Cycloheptanoid Metabolites

This workflow focuses on identifying fungal strains that produce this compound or its potential precursors.

Workflow - Metabolite Identification A Fungal Strain Library (e.g., Endophytes, Soil Fungi) B Cultivation in Diverse Media (Solid & Liquid Cultures) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D GC-MS Analysis of Extracts (Screen for Target Mass & Fragmentation) C->D E Positive Hit Identification D->E F Large-Scale Fermentation E->F G Chromatographic Purification (Silica Gel, HPLC) F->G H Structure Elucidation (NMR, HRMS) G->H

Caption: Workflow for identifying and characterizing novel metabolites.

Methodology:

  • Fungal Strain Acquisition: Assemble a diverse library of fungal strains, with a focus on those known for producing a rich diversity of secondary metabolites (e.g., Aspergillus, Penicillium, Trichoderma).

  • Cultivation: Grow each strain on multiple solid and liquid media to induce the expression of different biosynthetic gene clusters.

  • Extraction: After a suitable incubation period (e.g., 14-21 days), extract the cultures with an organic solvent such as ethyl acetate.

  • Screening by GC-MS: Analyze the crude extracts using Gas Chromatography-Mass Spectrometry. Screen for the molecular ion of this compound (m/z 140) and other potential intermediates (e.g., m/z 138 for an unsaturated version).

  • Hit Confirmation and Scale-up: For any promising hits, perform larger-scale fermentation to produce sufficient quantities of the target compounds.

  • Purification: Subject the scaled-up extract to a series of chromatographic steps (e.g., vacuum liquid chromatography, preparative HPLC) to isolate the pure compounds.

  • Structure Elucidation: Confirm the structures of the isolated compounds using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Identification and Functional Characterization of the Putative Monoterpene Cyclase

This protocol details the process of identifying the gene responsible for the key cyclization step and validating its function.

Methodology:

  • Genome Sequencing and Mining: Sequence the genome of the producing fungal strain identified in Protocol 1. Search the genome for sequences with homology to known terpene cyclases, particularly those from fungi. Look for the conserved aspartate-rich "DDxxD" motif characteristic of many terpene cyclases.

  • Gene Cloning: Design primers based on the candidate gene sequence and amplify the full-length cDNA from an RNA extract of the fungus using RT-PCR. Clone the amplified gene into an E. coli expression vector.

  • Heterologous Expression: Transform the expression vector into an E. coli strain engineered to produce GPP.

  • In Vivo Product Analysis: Culture the transformed E. coli, induce gene expression, and extract the culture. Analyze the extract by GC-MS to see if the expected cyclic hydrocarbon intermediate is produced.

  • In Vitro Enzyme Assay: Purify the recombinant enzyme from the E. coli lysate. Incubate the purified enzyme with GPP and a divalent metal cofactor (e.g., Mg²⁺ or Mn²⁺).

  • Product Identification: Analyze the products of the in vitro reaction by GC-MS to confirm that the enzyme converts GPP into the specific cycloheptane-containing product.

Assay Component Concentration Purpose
Purified Recombinant Enzyme1-5 µgThe catalyst for the cyclization reaction.
Geranyl Pyrophosphate (GPP)50 µMThe substrate for the enzyme.
MgCl₂10 mMDivalent cation cofactor required by most terpene cyclases.
MOPS Buffer (pH 7.0)50 mMMaintains a stable pH for the reaction.
Dithiothreitol (DTT)1 mMA reducing agent to protect the enzyme from oxidation.
n-Pentane (overlay)200 µLTraps volatile hydrocarbon products.
Incubation Conditions 30°C for 2 hoursStandard conditions for in vitro terpene cyclase assays.
Table 1: Representative conditions for an in vitro assay of a putative monoterpene cyclase.

Concluding Remarks and Future Outlook

The pathway proposed herein represents a logical and experimentally testable hypothesis for the natural origin of this compound. The successful elucidation of this pathway would be a significant contribution to our understanding of the enzymatic repertoire of natural product biosynthesis. The discovery of a monoterpene cyclase capable of forming a seven-membered ring would provide a valuable new tool for synthetic biology, enabling the creation of novel chemical diversity. The protocols outlined in this guide provide a clear roadmap for researchers to embark on this exciting area of discovery. The convergence of genomics, analytical chemistry, and synthetic biology has created an unprecedented opportunity to uncover the cryptic biosynthetic potential of the microbial world, and the pursuit of precursors to molecules like this compound is a testament to the enduring value of natural products in scientific innovation.

References

  • Farooq, A., Atta-ur-Rahman, & Choudhary, M. I. (2004). Fungal Transformation of Monoterpenes. Current Organic Chemistry, 8(4), 353-366. [Link]
  • Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 343. [Link]
  • King, A. J., & Dickinson, J. R. (2000). Biotransformation of monoterpene alcohols by Saccharomyces cerevisiae, Torulaspora delbrueckii and Kluyveromyces lactis. Yeast, 16(6), 499-506. [Link]
  • Bhatti, H. N., & Khera, R. A. (2014). Biotransformation of monoterpenoids and their antimicrobial activities. Phytomedicine, 21(12), 1683-1691. [Link]
  • Farooq, A., Atta-ur-Rahman, & Choudhary, M. I. (2004). Fungal Transformation of Monoterpenes.
  • Biswas, T., & Kumar, A. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(12), 4411-4414. [Link]
  • Yoshida, T., et al. (2021). Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis.
  • Espinoza-Hicks, J. C., Zaragoza-Galán, G., & Camacho-Dávila, A. A. (2023). An improved synthesis of Karahanaenone.
  • Seckler, T., et al. (2014). Activation-Independent Cyclization of Monoterpenoids. Journal of Biological Chemistry, 289(35), 24453-24461. [Link]
  • Miyazawa, M., et al. (2011). Conversion of (4R)(+)-limonene to carveol and carvone mediated by fly cytochrome P450. Journal of Oleo Science, 60(11), 591-596. [Link]
  • Stueckler, C., et al. (2010). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. Biotechnology and Bioengineering, 107(3), 437-444. [Link]
  • Christianson, D. W. (2017). Structural and Chemical Biology of Terpenoid Cyclases. Chemical Reviews, 117(17), 11570-11648. [Link]
  • Yang, W., et al. (2013). Isolation and characterization of terpene synthases in cotton (Gossypium hirsutum). Phytochemistry, 96, 53-61. [Link]
  • Bouwmeester, H. J., et al. (1998). Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development. Plant Physiology, 117(3), 901-912. [Link]
  • Espinoza-Hicks, J. C., Zaragoza-Galán, G., & Camacho-Dávila, A. A. (2024). An improved synthesis of Karahanaenone. Bentham Science. [Link]
  • Cheng, A., et al. (2020). Identification and Characterization of a Membrane-Bound Sesterterpene Cyclase from Streptomyces somaliensis. Journal of Natural Products, 83(4), 1124-1129. [Link]
  • Liu, Y., & Chen, M. (2023). Class II terpene cyclases: structures, mechanisms, and engineering. Natural Product Reports, 40(12), 2038-2060. [Link]
  • Bouwmeester, H. J., et al. (1998). Biosynthetic pathway of ()-limonene and ()-carvone in fruits of caraway.
  • Zhang, Y., et al. (2023). Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae. Computational and Structural Biotechnology Journal, 21, 5459-5468. [Link]
  • Hoshino, T., et al. (2020). Isolation and Functional Characterization of New Terpene Synthase Genes from Traditional Edible Plants.
  • Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway: I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology, 117(3), 901-912. [Link]
  • Demole, E., & Enggist, P. (1974). Synthesis of karahanaenone. The Journal of Organic Chemistry, 39(12), 1745-1747. [Link]
  • Tada, T., et al. (2002). Synthesis of Karahanaenone Derivatives and Their Inhibition Properties toward Tyrosinase and Superoxide Scavenging Activity. Bioscience, Biotechnology, and Biochemistry, 66(11), 2378-2384. [Link]
  • Gao, Y., et al. (2020). Discovery of the cryptic function of terpene cyclases as aromatic prenyltransferases.
  • Kumar, P., et al. (2025).
  • Gambliel, H., & Croteau, R. (1989). Biosynthesis of monoterpenes. The Journal of Biological Chemistry, 264(34), 20333-20342. [Link]
  • Torii, S., et al. (1980). Synthesis of karahanaenone. The Journal of Organic Chemistry, 45(1), 16-20. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ChemHelp ASAP. (2019, November 7).
  • Study.com. (n.d.).

Sources

Substituted Cycloheptanones: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered carbocyclic scaffold of cycloheptanone has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional conformational space that enables potent and selective interactions with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic potential of substituted cycloheptanones, designed to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Rising Prominence of the Cycloheptanone Core in Drug Discovery

The cycloheptanone ring system, a seven-membered carbocycle, provides a flexible yet constrained scaffold that is increasingly recognized for its potential in drug design. Unlike their more common five- and six-membered counterparts, cycloheptanones and their derivatives can adopt a wider range of low-energy conformations, allowing for precise spatial orientation of substituents to optimize binding with biological targets. This conformational flexibility can be a key advantage in achieving high affinity and selectivity.

Historically, the synthesis of seven-membered rings presented a significant challenge to organic chemists. However, recent advancements in synthetic methodologies have made substituted cycloheptanones more accessible, paving the way for their exploration in various therapeutic areas.

Strategic Synthesis of the Cycloheptanone Scaffold

The construction of the cycloheptanone core is a critical first step in the development of novel therapeutics. Several powerful synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Ring Expansion Reactions: Building from Smaller Rings

One of the most common and effective methods for synthesizing cycloheptanones is through the expansion of readily available six-membered ring precursors. This strategy leverages the stability of cyclohexanone derivatives to construct the larger seven-membered ring. A notable example is the one-carbon ring expansion of cyclohexanones to their corresponding α,β-unsaturated cycloheptenones. This transformation can be achieved via a three-step sequence involving the formation of a trimethylsilyl enol ether, cyclopropanation, and subsequent iron(III) chloride-induced ring opening.

Experimental Protocol: One-Carbon Ring Expansion of Cyclohexanone

Step 1: Synthesis of 1-Trimethylsilyloxycyclohexene. To a solution of cyclohexanone (1.0 eq) and triethylamine (2.4 eq) in N,N-dimethylformamide, chlorotrimethylsilane (1.2 eq) is added. The mixture is heated under reflux for 6 hours. After cooling, the reaction mixture is worked up with pentane and washed with ice-cold sodium bicarbonate solution and dilute hydrochloric acid to yield 1-trimethylsilyloxycyclohexene.

Step 2: Cyclopropanation. The 1-trimethylsilyloxycyclohexene (1.0 eq) is dissolved in a suitable solvent and treated with a cyclopropanating agent, such as diethylzinc and chloroiodomethane, to afford 1-trimethylsilyloxybicyclo[4.1.0]heptane.

Step 3: Ring Expansion. The 1-trimethylsilyloxybicyclo[4.1.0]heptane (1.0 eq) is dissolved in N,N-dimethylformamide and treated with iron(III) chloride. The reaction is stirred at room temperature until completion. The resulting 3-chlorocycloheptanone is then dehydrochlorinated using sodium acetate in methanol to yield 2-cyclohepten-1-one.

This method provides a reliable route to functionalized cycloheptenones, which can be further modified to access a variety of substituted cycloheptanones.

[4+3] Cycloaddition Reactions: A Convergent Approach

The [4+3] cycloaddition reaction is a powerful and convergent strategy for the one-step construction of the seven-membered cycloheptanone ring. This reaction involves the combination of a 1,3-diene with an oxyallyl cation, which is often generated in situ from α,α'-dihaloketones or other precursors. The concerted or stepwise nature of the reaction allows for the formation of highly functionalized cycloadducts with good control over stereochemistry.[1]

The versatility of the [4+3] cycloaddition has been demonstrated in the synthesis of numerous natural products containing cycloheptane subunits.[1] For instance, the reaction of furans with oxyallyl cations generated from α,α'-dibromoketones provides a direct route to 8-oxabicyclo[3.2.1]oct-6-en-3-ones, which are valuable intermediates for the synthesis of a variety of substituted cycloheptanones.

Experimental Protocol: TMSOTf-Mediated [4+3] Cycloaddition of 3-Alkenylindoles[2]

To a solution of the 3-alkenylindole (1.0 eq) and the oxyallyl cation precursor (e.g., a dimethoxy silyl enol ether, 1.2 eq) in a suitable solvent such as dichloromethane at -78 °C, is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq). The reaction mixture is stirred at this temperature for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired cyclohepta[b]indole.[2]

The development of catalytic and enantioselective [4+3] cycloaddition reactions has further expanded the utility of this methodology in modern organic synthesis.

Radical Cyclizations: Forging C-C Bonds under Mild Conditions

Radical cyclization reactions offer a mild and efficient alternative for the construction of seven-membered rings. These reactions typically involve the intramolecular addition of a carbon-centered radical to an unsaturated functional group, such as an alkene or alkyne. The 7-endo cyclization pathway, while sometimes disfavored, can be promoted through careful substrate design and the use of specific radical initiators and mediators.

Titanocene(III)-catalyzed radical cyclizations have proven particularly effective for the synthesis of seven-membered carbocycles, including those found in various terpenoid natural products.[3][4] This method allows for both 7-endo-dig and 7-endo-trig cyclizations to proceed with high efficiency.

Caption: General workflow for radical cyclization to form substituted cycloheptanones.

Functionalization of the Cycloheptanone Ring: Building Molecular Diversity

The ability to introduce a wide range of functional groups onto the cycloheptanone scaffold is crucial for optimizing the pharmacological properties of lead compounds. The α-position to the carbonyl group is a particularly attractive site for functionalization due to the acidity of the α-protons.

A recent review has highlighted the diverse reactivity of cycloheptane-based β-ketoesters in producing α-functionalized derivatives.[5] These reactions, often catalyzed by chiral catalysts to achieve high enantioselectivity, allow for the introduction of various substituents, including alkyl, aryl, and heteroatomic groups. This provides a powerful platform for generating libraries of diverse cycloheptanone derivatives for biological screening.

Biological Significance and Therapeutic Potential of Substituted Cycloheptanones

Substituted cycloheptanones have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

A number of substituted cycloheptanone derivatives have exhibited potent anticancer activity. For instance, a series of 2-cyclopentyloxyanisole derivatives incorporating a cycloheptanone ring were synthesized and evaluated for their in vitro antitumor activity.[6] One of the cycloheptanone derivatives, 3c , showed notable activity against several cancer cell lines.

CompoundHePG2 (IC₅₀, µM)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)PC3 (IC₅₀, µM)HeLa (IC₅₀, µM)
3c >100>10081.65>100>100

Table 1: In vitro antitumor activity of a cycloheptanone derivative (3c) against various human cancer cell lines.[6]

While the activity of this particular derivative was moderate, it highlights the potential of the cycloheptanone scaffold in the design of novel anticancer agents. Further structural modifications could lead to compounds with enhanced potency and selectivity.

Neuroscience and Beyond

While direct evidence for the application of simple substituted cycloheptanones in neuroscience is still emerging, structurally related compounds have shown significant promise. For example, certain cyclopentenone prostaglandins, which share a cyclic ketone motif, have been shown to possess neurotrophic actions, including the promotion of neurite outgrowth and protection against neuronal death.[7] This suggests that the conformational properties of seven-membered rings could be beneficial in designing novel neuroprotective or neuroregenerative agents. The well-known anesthetic and antidepressant ketamine is a cyclohexanone derivative, further highlighting the potential of cyclic ketones in neuroscience drug discovery.[8]

The cycloheptanone core is also a precursor to bencyclane, a spasmolytic and vasodilator agent, demonstrating its utility in cardiovascular medicine.[9]

Conclusion and Future Perspectives

Substituted cycloheptanones represent a promising and underexplored area of chemical space for drug discovery. The development of robust synthetic methodologies has made these complex scaffolds more accessible, enabling a more thorough investigation of their therapeutic potential. The unique conformational properties of the seven-membered ring offer exciting opportunities for the design of highly selective and potent modulators of a wide range of biological targets.

Future research in this field should focus on:

  • Expansion of the Chemical Diversity: The development of novel synthetic methods and the application of combinatorial chemistry approaches will be crucial for generating large and diverse libraries of substituted cycloheptanones for high-throughput screening.

  • Elucidation of Structure-Activity Relationships (SAR): Systematic SAR studies are needed to understand how the substitution pattern and stereochemistry of the cycloheptanone ring influence biological activity.

  • Target Identification and Mechanism of Action Studies: Identifying the specific biological targets of active cycloheptanone derivatives and elucidating their mechanisms of action will be essential for their further development as therapeutic agents.

By leveraging the power of modern organic synthesis and chemical biology, the full potential of substituted cycloheptanones as a source of novel and effective medicines can be realized.

References

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed Central. [Link]
  • Recent Advances on the α-Functionalization and Ring Transformations of Cycloheptane-based β-ketoesters. Bentham Science. [Link]
  • [4 + 3] Cycloaddition Reactions. University of Illinois Urbana-Champaign. [Link]
  • Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. PubMed. [Link]
  • Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells.
  • 7-endo radical cyclizations catalyzed by titanocene(III). Straightforward synthesis of terpenoids with seven-membered carbocycles. PubMed. [Link]
  • 7-endo Radical Cyclizations Catalyzed by Titanocene(III). Straightforward Synthesis of Terpenoids with Seven-Membered Carbocycles. Journal of the American Chemical Society. [Link]
  • Synthesis of Functionalized Bicyclo[3.2.0]heptanes – a Study of the [2+2] Photocycloaddition Reactions of 4‐Hydroxycyclopent‐2‐enone Derivatives.
  • Cycloheptanone. Wikipedia. [Link]
  • Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy.
  • Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters. [Link]
  • Examples of natural products and biologically active compounds containing bicyclo[4.1.0]heptane scaffolds.
  • Conformations of cycloheptane. Journal of the American Chemical Society. [Link]
  • Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins. PubMed. [Link]
  • Total synthesis and development of bioactive n
  • Application of (4+3) cycloaddition strategies in the synthesis of natural products. Chemical Society Reviews. [Link]
  • Application of (4+3) cycloaddition strategies in the synthesis of natural products.
  • Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. [Link]
  • Natural Products in Drug Discovery - Concepts and Approaches for Tracking Bioactivity. Bentham Science. [Link]
  • for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil. Organic Syntheses. [Link]
  • Ketamine. Wikipedia. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv

Sources

An In-depth Technical Guide to 2,2-Dimethylcycloheptanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 2,2-Dimethylcycloheptanone, a Niche Ketone with Research Potential

This compound, with the CAS number 7228-52-6, is a cyclic ketone characterized by a seven-membered ring structure with two methyl groups attached to the second carbon atom. While not as extensively studied as its five- and six-membered ring counterparts, this compound holds potential as a building block in organic synthesis and as a scaffold in the development of novel chemical entities. Its unique steric and electronic properties, conferred by the gem-dimethyl group on the cycloheptanone ring, make it an intriguing subject for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of this compound, tailored for professionals in research and drug development.

Part 1: Commercial Sourcing and Availability

This compound is commercially available, primarily as a research chemical. It is offered by a number of specialized chemical suppliers in varying quantities, typically ranging from milligrams to several grams.

Key Suppliers Include:

  • Arctom Scientific[1]

  • BLD Pharm[2]

  • AA Blocks

Procurement Considerations:

Due to its niche status, this compound is often synthesized upon request or stocked in limited quantities. Researchers should anticipate potential lead times when ordering this compound. It is advisable to contact suppliers directly to inquire about current stock levels, purity specifications, and expected delivery times. Pricing can vary significantly between suppliers and is dependent on the quantity and purity required.

Part 2: Synthesis of this compound: A Practical Approach

While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in readily accessible literature, a plausible and established method for its preparation is the Tiffeneau-Demjanov ring expansion of the corresponding aminomethylcycloalkanol derived from 2,2-dimethylcyclohexanone.[3][4] This reaction provides a reliable one-carbon ring expansion for cyclic ketones.[3][5]

The overall synthetic strategy involves a two-step process:

  • Formation of the 1-(aminomethyl)cycloalkanol: This intermediate is typically synthesized from the parent ketone, 2,2-dimethylcyclohexanone.

  • Diazotization and Rearrangement: The aminomethylcycloalkanol is then treated with nitrous acid to generate an unstable diazonium salt, which undergoes a concerted rearrangement with the expulsion of nitrogen gas to yield the ring-expanded ketone.[3]

Below is a generalized, field-proven protocol based on the principles of the Tiffeneau-Demjanov rearrangement.

Experimental Protocol: Tiffeneau-Demjanov Ring Expansion for this compound

Step 1: Synthesis of 1-(aminomethyl)-2,2-dimethylcyclohexan-1-ol

  • Rationale: This step introduces the necessary aminomethyl group that will facilitate the ring expansion. The choice of the specific aminating agent and reaction conditions is crucial for achieving a good yield of the desired amino alcohol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylcyclohexanone (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a suitable aminating reagent, such as the Grignard reagent derived from (chloromethyl)trimethylsilane followed by treatment with an azide source and subsequent reduction, or by reaction with trimethylsilyl cyanide followed by reduction of the resulting cyanohydrin.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(aminomethyl)-2,2-dimethylcyclohexan-1-ol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Ring Expansion to this compound

  • Rationale: This is the key ring-expansion step. The reaction is typically carried out in an aqueous acidic medium at low temperatures to control the reactivity of the diazonium intermediate.

  • Procedure:

    • Dissolve the purified 1-(aminomethyl)-2,2-dimethylcyclohexan-1-ol (1 equivalent) in an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid.

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise to the stirred amino alcohol solution. Maintain the temperature below 5°C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Neutralize the reaction mixture by the careful addition of a base, such as sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Diagram of the Tiffeneau-Demjanov Ring Expansion Workflow

Tiffeneau_Demjanov_Ring_Expansion cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Ring Expansion 2_2_dimethylcyclohexanone 2,2-Dimethylcyclohexanone amino_alcohol 1-(aminomethyl)-2,2- dimethylcyclohexan-1-ol 2_2_dimethylcyclohexanone->amino_alcohol 1. Aminomethylation 2_2_dimethylcycloheptanone This compound amino_alcohol->2_2_dimethylcycloheptanone 2. Diazotization (NaNO₂, H⁺)

Caption: Synthetic pathway for this compound.

Part 3: Physicochemical and Spectroscopic Properties

Characterization of this compound is essential for confirming its identity and purity. While a comprehensive set of experimental data is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 7228-52-6Arctom Scientific[1], BLD Pharm[2]
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Density Not available
13C NMR (CDCl₃, ppm) Predicted shifts based on related structures and known substituent effects. The carbonyl carbon is expected to appear in the range of 210-220 ppm. The quaternary carbon (C2) would be in the 45-55 ppm range, and the methyl carbons would be around 25-35 ppm. The remaining methylene carbons of the seven-membered ring would have distinct signals in the aliphatic region.
¹H NMR (CDCl₃, ppm) Predicted shifts would include a singlet for the six protons of the gem-dimethyl group and a series of multiplets for the ten protons on the cycloheptanone ring.
Mass Spectrum (EI) The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve the loss of methyl and ethyl groups, as well as characteristic cleavage of the cycloheptanone ring.
IR Spectrum (neat, cm⁻¹) A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the region of 1690-1710 cm⁻¹. C-H stretching and bending vibrations would also be present.

Part 4: Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural features suggest several areas of potential utility:

  • Scaffold for Novel Therapeutics: The seven-membered ring of cycloheptanone offers a flexible and conformationally diverse scaffold. The gem-dimethyl group at the 2-position provides steric bulk and can influence the binding of a molecule to a biological target. This can be exploited in the design of new ligands for receptors or enzymes where specific steric interactions are desired.

  • Intermediate in Complex Molecule Synthesis: As a functionalized cyclic ketone, this compound can serve as a starting material for the synthesis of more complex molecules, including natural products and their analogs. Its carbonyl group can be readily transformed into a variety of other functional groups, and the ring can be further modified.

  • Probing Structure-Activity Relationships (SAR): In medicinal chemistry, the synthesis of a series of analogs with varying ring sizes is a common strategy to probe the SAR of a lead compound. This compound can be used to create analogs of bioactive molecules containing smaller rings (e.g., cyclopentanone or cyclohexanone) to understand the impact of ring size and conformation on biological activity. For instance, its smaller ring analog, 2,2-dimethylcyclopentanone, is a known intermediate in the synthesis of the fungicide metconazole.[6]

Part 5: Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames, as cyclic ketones can be flammable.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a chemical entity with untapped potential for researchers in organic synthesis and drug discovery. While its commercial availability is currently limited to a research scale and detailed literature on its synthesis and applications is sparse, the foundational information provided in this guide offers a starting point for its exploration. The Tiffeneau-Demjanov ring expansion stands as a viable synthetic route, and its unique structural features make it a compelling candidate for the development of novel molecular scaffolds and as a tool for probing structure-activity relationships. As with any lesser-explored chemical, careful planning for procurement and adherence to safe handling practices are paramount for its successful integration into research and development workflows.

References

  • Fisher Scientific.
  • AA Blocks. 2,2-dimethylcycloheptan-1-one.
  • Demjanov, N. J. Über die Umlagerung von cyclischen Aminen bei der Einwirkung von salpetriger Säure. Chemische Berichte, 1903, 36(3), 2803-2815.
  • Fattori, D., Henry, S., & Vogel, P. (1993). The Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives. The stereo- and regioselective additions of 8-oxabicyclo[3.2.1]oct-6-en-2-one to soft electrophiles. Tetrahedron, 49(8), 1649–1664.
  • Sigma-Aldrich.
  • Echemi.
  • Thermo Fisher Scientific. 2,2-Dimethylcyclopentanone, 97%.
  • Tiffeneau, M., & Demjanov, N. J. (1937). The Tiffeneau-Demjanov Rearrangement. In Organic Reactions (Vol. 1, pp. 1-73). John Wiley & Sons, Inc.
  • ResearchGate. Synthesis of 2,5,5-trimethylcycloheptanone.
  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. In Organic Reactions (Vol. 11, pp. 157-188). John Wiley & Sons, Inc.
  • Alfa Chemistry. Demjanov Rearrangement.
  • SlideShare. Demjanov rearrangement.
  • Sigma-Aldrich. 2,2-Dimethylcyclopentanone 96%.
  • Organic Syntheses. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
  • Thermo Fisher Scientific. 2,2-Dimethylcyclopentanone, 97% 1 g.
  • PubChem. 2,2-Dimethylcyclopentanone. [Link]
  • CORE. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols, and Cycloheptanones.
  • Google Patents. Process for producing 2-alkyl-2-cyclopentenones.
  • The Journal of Organic Chemistry 1973, 38 (16).
  • YouTube.
  • ResearchGate. Synthesis of 2-Alkyl and 2-Aryl Pyrimidines from β-Chlorovinyl Ketones of Cyclopentanone Type.

Sources

Safety and handling information for 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,2-Dimethylcycloheptanone

Introduction: A Proactive Approach to Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. This compound, a substituted cyclic ketone, represents a class of compounds with significant potential as intermediates and building blocks. However, with novel structure comes the responsibility of rigorous safety assessment. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of this compound. As no comprehensive, publicly available Safety Data Sheet (SDS) exists for this specific molecule, this document synthesizes authoritative data from structurally analogous compounds—such as other substituted cycloheptanones, cyclopentanones, and cyclohexanones—to establish a robust and scientifically-grounded safety protocol. The core principle of this guide is proactive risk mitigation; by understanding the chemical's properties and potential hazards, we can implement controls that ensure both personal safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's physical and chemical properties is the foundation of a comprehensive safety assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. While experimental data for this compound is scarce, we can extrapolate key characteristics from its structure and data from similar ketones.

PropertyValue (Predicted and/or Inferred from Analogs)Rationale & Safety Implication
Molecular Formula C₉H₁₆OProvides the basis for calculating molecular weight and understanding elemental composition.
Molecular Weight 140.22 g/mol Relevant for stoichiometric calculations and assessing molar toxicity.
Appearance Colorless to pale yellow liquid (predicted)Visual inspection can be a first indicator of purity or degradation.
Odor Acetone-like or minty (characteristic of ketones)[1]Odor is not a reliable indicator of exposure concentration, as olfactory fatigue can occur.
Boiling Point ~180-200 °C (estimated)The relatively high boiling point suggests low volatility at room temperature, but vapors can still accumulate, especially with heating.
Density ~0.9 g/mL (estimated)Less dense than water. In case of a spill into water, it will float.
Vapor Pressure Low to moderate at STPWhile not highly volatile, vapors can form explosive mixtures with air, particularly in enclosed spaces or upon heating.[1][2]
Flash Point ~40-60 °C (estimated Flammable Liquid, Category 3)[3][4]Critical Safety Parameter. The compound can be ignited by sparks, open flames, or hot surfaces at temperatures commonly found in a lab.
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone).[1]Dictates appropriate solvents for reactions and cleaning, as well as firefighting media.

Section 2: Hazard Identification and Comprehensive Risk Assessment

Based on the GHS classifications of analogous flammable ketones, this compound should be treated as a hazardous substance.[3][4] The primary risks are associated with its flammability and potential health effects upon exposure.

Flammability Hazards

This compound is presumed to be a Flammable Liquid and Vapor (GHS Category 3) .[3][4] This classification is critical because the vapors can form an ignitable mixture with air at moderately elevated temperatures.

  • Causality of Fire Risk : The primary danger arises from the liquid's vapor pressure. When handled, especially if poured or heated, it generates vapors that are typically heavier than air and can travel along benchtops or floors to a distant ignition source (e.g., a hot plate, motor spark, or static discharge) and "flash back."[2]

  • Prevention : All work must be conducted away from open flames, spark-producing equipment, and hot surfaces.[3][5] Use of explosion-proof electrical equipment and intrinsically safe tools is mandatory for large-scale operations.[3][6][7]

Health Hazards

Exposure to this compound can pose significant health risks. The following assessments are based on hazards identified for similar ketones.[3]

  • Skin Contact : Causes skin irritation (GHS Category 2) .[3] Prolonged or repeated contact can defat the skin, leading to dermatitis. The lipophilic nature of the ketone allows it to penetrate the skin's protective layers.

  • Eye Contact : Causes serious eye irritation or damage (GHS Category 1 or 2A) .[3] Direct contact with the liquid or high concentrations of vapor can cause significant irritation, pain, and potential corneal damage. Immediate and thorough rinsing is essential.

  • Inhalation : May be harmful if inhaled (GHS Category 4) .[3] Inhalation of vapors may cause respiratory tract irritation, dizziness, drowsiness, and headache.[6] Work must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ingestion : Harmful if swallowed (GHS Category 4) .[3] Ingestion can lead to gastrointestinal irritation, nausea, and systemic effects. Do not induce vomiting, as aspiration into the lungs can cause chemical pneumonitis.

Reactivity and Incompatibility
  • Incompatible Materials : Keep away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), strong bases, and reducing agents.[9] Contact with these materials can lead to vigorous, exothermic reactions, potentially causing fire or explosion.

  • Hazardous Decomposition Products : Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂).[2][7] Incomplete combustion can generate other toxic and irritating fumes.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Chemical Fume Hood : All handling of this compound that could generate vapors (e.g., heating, transfers, reactions) must be conducted in a properly functioning chemical fume hood.[8][10] This is the primary method for preventing inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[11]

  • Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific task.

  • Eye and Face Protection : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[12] When there is a risk of splashing, chemical splash goggles or a full-face shield must be worn.[8]

  • Skin Protection :

    • Gloves : Choose gloves with appropriate chemical resistance. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves for defects before use and remove them without touching the outer surface.[8]

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.[8]

  • Footwear : Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[8]

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task_check What is the task? start->task_check ppe_low Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat task_check->ppe_low  Weighing small quantities (<10g) in fume hood ppe_medium Enhanced PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat task_check->ppe_medium  Liquid transfers, reactions, or heating in fume hood ppe_high Maximum PPE: - Full-Face Shield over Goggles - Heavy-Duty Gloves - FR Lab Coat & Apron task_check->ppe_high  Large scale work (>1L) or risk of significant splash

Caption: PPE selection workflow for this compound.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is non-negotiable.

Handling
  • Grounding and Bonding : To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded during the transfer of significant quantities of the liquid.[3][5][6] Pouring flammable liquids can generate a static charge.

  • Tool Selection : Use only non-sparking tools made from materials like brass or bronze when working near open containers.[3][6][11]

  • General Practices : Avoid all personal contact, including inhalation.[13] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Heating : When heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Never use an open flame.

Storage
  • Location : Store in a designated flammables storage cabinet.[14] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2][6][7]

  • Container : Keep the container tightly closed to prevent the escape of vapors and contamination.[2][3][9] Containers must be properly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[2][7][9] Do not store chemicals in alphabetical order, as this can place incompatibles next to each other.[14]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers, but a solid stream of water may be ineffective and spread the fire.[2][3]

  • Specific Hazards : The liquid is flammable, and its vapors can form explosive mixtures with air.[2] Containers may explode when heated.[2]

  • Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[2][3][7]

Accidental Release Measures (Spills)

Immediate and correct response to a spill is critical to prevent injury and fire.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Isolate and Ventilate : Shut off all ignition sources (hot plates, equipment, etc.) immediately.[7][11] Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear appropriate PPE, including chemical splash goggles, a lab coat, and double-layered nitrile gloves.

  • Containment : For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6][7][9] Prevent the spill from entering drains.[3]

  • Absorption and Collection : Carefully absorb the spilled material. Use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[6][7][11]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal : Dispose of the sealed waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[6]

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment & Cleanup cluster_final Final Steps spill Spill Discovered alert Alert Area Personnel spill->alert ignition Remove All Ignition Sources alert->ignition ppe Don Appropriate PPE (Goggles, Gloves, Coat) ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect waste Place in Labeled Waste Container collect->waste decon Decontaminate Spill Area waste->decon dispose Dispose of Waste & Contaminated PPE decon->dispose end Procedure Complete dispose->end

Sources

An In-depth Technical Guide to the Stereoisomers of Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylcycloheptanone, a seven-membered cyclic ketone with two methyl substituents, presents a fascinating case study in stereoisomerism. The conformational flexibility of the cycloheptane ring, combined with the presence of multiple chiral centers, gives rise to a complex array of stereoisomers.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of dimethylcycloheptanone, intended for researchers, scientists, and professionals in drug development. We will delve into the structural possibilities, conformational analysis, and the critical role of stereochemistry in determining the physicochemical and biological properties of these molecules. Furthermore, this guide will outline modern analytical techniques for the separation and characterization of these stereoisomers, underpinned by field-proven insights and methodologies.

Introduction: The Stereochemical Complexity of Dimethylcycloheptanone

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[3][4] In the realm of drug discovery and development, the specific stereoisomer of a chiral drug can exhibit profound differences in pharmacological activity, metabolic fate, and toxicity.[5][6][7]

Dimethylcycloheptanone is a prime example of a molecule where stereoisomerism plays a critical role. The cycloheptane ring is not planar and can adopt several low-energy conformations, primarily in the twist-chair and twist-boat families.[1][2][8] The positions of the two methyl groups on this flexible scaffold, and the location of the carbonyl group, create multiple stereocenters, leading to a variety of diastereomers and enantiomers.[3][9]

The precise arrangement of the methyl groups relative to each other and to the carbonyl group dictates the molecule's overall shape, polarity, and ability to interact with chiral environments such as biological receptors and enzymes.[6] A thorough understanding of the stereoisomers of dimethylcycloheptanone is therefore paramount for any application, from asymmetric synthesis to the development of novel therapeutics.

Structural Elucidation of Dimethylcycloheptanone Stereoisomers

The number and type of possible stereoisomers of dimethylcycloheptanone depend on the positions of the two methyl groups. For instance, in 1,2-dimethylcycloheptanone, both C1 and C2 are chiral centers. In 1,3-dimethylcycloheptanone, C1 and C3 are chiral centers, and so on. Each pair of non-equivalent methyl substitution patterns will generate a unique set of stereoisomers.

Let's consider the example of 2,7-dimethylcycloheptanone . In this case, carbons 2 and 7 are potential stereocenters. This gives rise to the possibility of (2R, 7R), (2S, 7S), (2R, 7S), and (2S, 7R) configurations. The (2R, 7R) and (2S, 7S) isomers are enantiomers of each other, while the (2R, 7S) and (2S, 7R) pair are also enantiomers. The relationship between the (2R, 7R) and (2R, 7S) isomers is diastereomeric.[3][4]

Conformational Analysis of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several conformers with low energy barriers between them.[1][2] The two most stable families of conformations are the twist-chair and the twist-boat.[2][8] The presence of the carbonyl group and the two methyl substituents in dimethylcycloheptanone will influence the conformational preference.

The substituents will preferentially occupy positions that minimize steric strain. For instance, bulky methyl groups will tend to adopt pseudo-equatorial positions to reduce unfavorable 1,3-diaxial-like interactions. The interplay of these steric factors and the inherent conformational preferences of the cycloheptane ring results in a complex potential energy surface.

Visualization of Stereoisomeric Relationships

The relationships between the different stereoisomers of a disubstituted cycloalkane can be visualized to better understand their connections.

G cluster_isomers Stereoisomers of 2,7-Dimethylcycloheptanone cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 Racemic_Mixture Racemic Mixture (2R,7R) and (2S,7S) (2R,7S) and (2S,7R) R_R (2R, 7R)-isomer Racemic_Mixture->R_R S_S (2S, 7S)-isomer Racemic_Mixture->S_S R_S (2R, 7S)-isomer Racemic_Mixture->R_S S_R (2S, 7R)-isomer Racemic_Mixture->S_R R_R->S_S Enantiomers R_R->R_S Diastereomers R_R->S_R Diastereomers S_S->R_S Diastereomers S_S->S_R Diastereomers R_S->S_R Enantiomers G cluster_workflow Workflow for Stereoisomer Analysis start Synthesis of Racemic Dimethylcycloheptanone Mixture separation Chiral HPLC Separation start->separation fraction1 Isolated Enantiomer/Diastereomer 1 separation->fraction1 fraction2 Isolated Enantiomer/Diastereomer 2 separation->fraction2 nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) fraction1->nmr ms Mass Spectrometry fraction1->ms fraction2->nmr fraction2->ms structure Stereochemical Assignment nmr->structure ms->structure

Sources

Methodological & Application

The Untapped Potential of 2,2-Dimethylcycloheptanone: A Versatile Building Block for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclic Ketones in Medicinal Chemistry

In the landscape of drug discovery and development, the architecture of a molecule is paramount to its biological activity. Cyclic ketones, such as cycloheptanone and its derivatives, represent a privileged class of building blocks due to their inherent structural features and versatile reactivity.[1] The seven-membered carbocyclic ring of cycloheptanone offers a flexible yet constrained scaffold, allowing for the precise spatial arrangement of functional groups. This is crucial for optimizing interactions with biological targets. The introduction of a gem-dimethyl group at the C2 position, as in 2,2-dimethylcycloheptanone, provides steric bulk and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While the application of simpler cyclic ketones like cyclohexanone in the synthesis of anti-inflammatory drugs and analgesics is well-documented, the potential of substituted cycloheptanones remains a relatively unexplored frontier in pharmaceutical development.[1] This application note aims to illuminate the synthetic utility of this compound, presenting it as a valuable starting material for the generation of diverse and novel pharmaceutical building blocks. We will explore its synthesis and propose a series of robust protocols for its transformation into key pharmaceutical intermediates.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is the gateway to its application as a pharmaceutical building block. A common and effective method involves the methylation of cycloheptanone.

Protocol 1: Exhaustive Methylation of Cycloheptanone

This protocol describes the synthesis of this compound via the exhaustive methylation of cycloheptanone using a strong base and a methylating agent.

Materials:

  • Cycloheptanone

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add sodium amide (2.2 equivalents) to anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cycloheptanone (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • After the addition, allow the mixture to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Expected Outcome:

This procedure should yield this compound as a colorless oil. The purity can be assessed by GC-MS and NMR spectroscopy.

Proposed Applications in the Synthesis of Pharmaceutical Building Blocks

The true value of this compound lies in its potential for transformation into a variety of functionalized scaffolds relevant to medicinal chemistry. The following sections outline proposed synthetic pathways with detailed protocols.

α-Functionalization: Introducing Heteroatoms and Carbon Substituents

The position alpha to the carbonyl group is a prime site for introducing diversity into the molecule. The gem-dimethyl group at the C2 position directs functionalization to the C7 position.

α-Aminoketones are important precursors for the synthesis of various biologically active molecules, including 1,2-aminoalcohols and heterocyclic compounds.[2]

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine)

  • Titanium(IV) chloride (TiCl₄)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78 °C and add the desired amine (1.1 equivalents).

  • Slowly add a solution of TiCl₄ in DCM (1.1 equivalents) and stir the mixture at -78 °C for 1 hour to form the enamine.

  • In a separate flask, dissolve m-CPBA (1.2 equivalents) in DCM.

  • Slowly add the m-CPBA solution to the enamine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-amino-2,2-dimethylcycloheptanone derivative.

Causality and Insight: This protocol proceeds through an enamine intermediate, which is then oxidized by m-CPBA to an iminium ion. Hydrolysis of the iminium ion yields the desired α-aminoketone. The choice of amine can introduce a wide range of functionalities for further elaboration in a drug discovery program.

Ring Expansion via Baeyer-Villiger Oxidation: Accessing Lactones and Caprolactam Analogues

The Baeyer-Villiger oxidation is a powerful tool for converting cyclic ketones into lactones, which are prevalent motifs in natural products and pharmaceuticals.[3] Oxidation of this compound would lead to an eight-membered lactone, a valuable scaffold. Subsequent amination can provide access to caprolactam analogues, which are important in the synthesis of polymers and have been explored as pharmaceutical building blocks.[4]

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.

  • Add solid sodium bicarbonate (2.0 equivalents) to buffer the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 equivalents) in DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.

  • Filter the solid NaHCO₃ and wash with DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bisulfite, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by column chromatography or distillation.

Expected Outcome and Mechanistic Rationale:

The reaction is expected to yield 8,8-dimethyl-oxocan-2-one. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating.[3] In this case, the tertiary C7 atom will migrate, leading to the formation of the eight-membered lactone.

baeyer_villiger ketone This compound intermediate Criegee Intermediate ketone->intermediate + m-CPBA peracid m-CPBA lactone 8,8-Dimethyl-oxocan-2-one intermediate->lactone Rearrangement

Caption: Baeyer-Villiger oxidation of this compound.

Synthesis of Heterocyclic Scaffolds

Cyclic ketones are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[5][6][7]

The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes.

Materials:

  • This compound

  • Malononitrile or Ethyl cyanoacetate

  • Elemental sulfur

  • A secondary amine catalyst (e.g., morpholine or diethylamine)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), malononitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine (0.1 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Insight into Application: 2-Aminothiophenes are versatile intermediates in medicinal chemistry, serving as precursors for the synthesis of various bioactive compounds, including kinase inhibitors and anti-inflammatory agents.

gewald_synthesis ketone This compound product Substituted 2-Aminothiophene ketone->product + Reagents reagents Malononitrile + Sulfur + Morpholine

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Data Summary

Building BlockProposed Synthetic RouteKey ReagentsPotential Pharmaceutical Application
α-Amino-2,2-dimethylcycloheptanoneα-AminationAmine, TiCl₄, m-CPBAPrecursor for amino alcohols and heterocyclic drugs
8,8-Dimethyl-oxocan-2-oneBaeyer-Villiger Oxidationm-CPBA or TFPAAScaffold for natural product analogues and macrocyclic drugs
8,8-Dimethyl-azocan-2-one (Caprolactam Analogue)From the corresponding lactoneAmmonia or Primary AmineBuilding block for polyamide-based biomaterials and drug delivery systems
Substituted 2-Aminothiophene DerivativeGewald Aminothiophene SynthesisMalononitrile, Sulfur, MorpholineIntermediate for kinase inhibitors and anti-inflammatory agents

Conclusion and Future Outlook

While direct applications of this compound in pharmaceutical synthesis are not yet widely reported, its structural features and versatile reactivity make it a highly promising, yet underutilized, building block. The protocols outlined in this application note provide a roadmap for researchers and scientists in drug development to explore the potential of this unique cyclic ketone. The proposed transformations—α-functionalization, ring expansion, and heterocycle synthesis—open avenues to novel molecular scaffolds with the potential for significant biological activity. By leveraging the principles of established organic reactions and applying them to this specific substrate, the medicinal chemistry community can unlock new areas of chemical space in the quest for next-generation therapeutics.

References

  • G. Stork, R. Terrell, J. Szmuszkovicz, J. Am. Chem. Soc.1954, 76, 2029-2030. (General reference for enamine chemistry)
  • Gewald, K.; Schinke, E.; Böttcher, H. Chem. Ber.1966, 99, 94-100.
  • "Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate" - This is a conceptual reference based on the provided search results demonstr
  • "Baeyer-Villiger Oxidation" - Organic Chemistry Portal. (General reference for the Baeyer-Villiger reaction)[3]
  • "Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones" - ResearchGate. (Illustrates the importance of cyclic ketones in heterocycle synthesis)[6]
  • "An overview of caprolactam synthesis" - ResearchGate. (Provides context for the synthesis of lactam analogues)[5]
  • "Baeyer–Villiger Oxidation of Substituted Cyclohexanones via Lipase-Mediated Perhydrolysis utilizing Urea–Hydrogen Peroxide in Ethyl Acetate" - Green Chemistry (RSC Publishing).
  • "Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones" - NIH.
  • "α-Alkylation of Saturated Cyclic Ketones" - ChemistryViews.
  • "The synthesis of cyclic ketones" - ResearchGate. (General reference on cyclic ketone synthesis and utility)[7]
  • "Syntheses and medicinal chemistry of spiro heterocyclic steroids" - Beilstein Journals. (Shows the application of cyclic ketones in synthesizing complex molecules)[11]
  • "Synthesis of biologically active heterocyclic compounds from β-diketones" - ACG Publications. (Highlights the conversion of cyclic diketones to bioactive heterocycles)[8]
  • "Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles" - Nature Chemistry.
  • "Baeyer-Villiger Oxidation Reaction" - Sigma-Aldrich.
  • "Typical approaches to the α-functionalization of ketones and our design..." - ResearchGate.
  • "Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides" - The Journal of Organic Chemistry.
  • "Ring expansion and contraction" - Wikipedia. (General overview of ring expansion reactions)[14]

Sources

Application Note & Protocol: Grignard Reactions with 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Steric Hindrance in the Synthesis of Tertiary Alcohols

Introduction: The Challenge of Sterically Encumbered Ketones

The Grignard reaction, the addition of an organomagnesium halide to a carbonyl group, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It provides a powerful and versatile route to alcohols from aldehydes and ketones.[2][3] However, the reactivity of the carbonyl carbon is highly sensitive to its steric and electronic environment.[4][5] 2,2-Dimethylcycloheptanone presents a significant synthetic challenge in this regard. The presence of a gem-dimethyl group adjacent to the carbonyl carbon creates a sterically congested environment, significantly hindering the approach of nucleophiles.[6][7]

This severe steric hindrance not only slows the rate of the desired nucleophilic addition but also promotes competing side reactions, such as enolization and reduction.[2] Successfully performing a Grignard reaction on this substrate requires a careful selection of reagents and a precise control of reaction conditions to favor the formation of the desired tertiary alcohol, a valuable motif in complex molecule synthesis. This guide provides a detailed examination of the mechanistic nuances, a robust experimental protocol, and troubleshooting strategies for researchers tackling Grignard additions to this compound and other similarly hindered ketones.

Reaction Mechanism and Stereochemical Considerations

The fundamental mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone.[8] This addition breaks the C=O pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[9] Subsequent protonation during aqueous workup yields the final tertiary alcohol.[10]

The Influence of Steric Hindrance

In the case of this compound, the two methyl groups at the C2 position act as formidable steric shields. The incoming Grignard reagent must approach the carbonyl carbon from the less hindered face of the cycloheptane ring. The trajectory of this approach is not perpendicular to the carbonyl plane but follows the Bürgi-Dunitz angle, approximately 107°, which represents the optimal trajectory for orbital overlap between the nucleophile's HOMO and the carbonyl's π* LUMO.[9][11] The steric bulk of both the ketone and the Grignard reagent itself will dictate the feasibility and success of this approach.[12]

G cluster_0 Nucleophilic Addition cluster_1 Aqueous Workup Ketone This compound (Sterically Hindered) TS Six-Membered Ring Transition State Ketone->TS Coordination & Attack Grignard Grignard Reagent (R-MgX) Grignard->TS Alkoxide Tetrahedral Magnesium Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Product Tertiary Alcohol Product Alkoxide->Product Protonation Byproduct MgX(OH) Alkoxide->Byproduct Protonation Proton Source (e.g., NH4Cl(aq)) Protonation->Product

Caption: Mechanism of Grignard addition to a sterically hindered ketone.

Competing Side Reactions

The high basicity of Grignard reagents can lead to undesirable side reactions, particularly with hindered ketones where the rate of nucleophilic addition is slow.

  • Enolization: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base, abstracting an acidic α-proton from the C7 position to form a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and reducing the overall yield of the desired alcohol.[2]

  • Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction). This results in the formation of a secondary alcohol (2,2-dimethylcycloheptanol) instead of the expected tertiary alcohol.[2][12]

Experimental Protocol: Synthesis of 1,2,2-Trimethylcycloheptanol

This protocol details the addition of methylmagnesium bromide to this compound.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
This compound140.222.80 g20.0Substrate
Magnesium turnings24.310.61 g25.0 (1.25 eq)Activate by grinding/stirring without solvent before use.
Iodomethane (Methyl Iodide)141.941.56 mL (3.55 g)25.0 (1.25 eq)Freshly distilled
Anhydrous Diethyl Ether (Et₂O)74.12~70 mL-Must be anhydrous. Use solvent from a freshly opened bottle or still.
Saturated aq. Ammonium Chloride (NH₄Cl)53.49~50 mL-For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Safety Precautions
  • Grignard reagents are highly reactive, basic, and pyrophoric upon concentration. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware.[1]

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood, away from any sources of ignition.

  • Iodomethane is a toxic and carcinogenic substance. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Methodology
  • Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a N₂/Ar inlet), a glass stopper, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (0.61 g) into the reaction flask.

    • Add ~10 mL of anhydrous diethyl ether.

    • Through the septum, add a small portion (~0.2 mL) of the iodomethane (1.56 mL total) via syringe.

    • The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

    • Once initiated, dilute the remaining iodomethane with 20 mL of anhydrous diethyl ether in a separate dry flask and add this solution dropwise via an addition funnel to the magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-45 minutes at room temperature until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.

  • Addition to Ketone:

    • In a separate flame-dried 100 mL flask, dissolve this compound (2.80 g) in 30 mL of anhydrous diethyl ether.

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Transfer the ketone solution to a syringe and add it dropwise to the stirred Grignard reagent over 30 minutes. Maintaining a low temperature is crucial to minimize side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete reaction. Monitor by TLC if desired.

  • Reaction Quenching and Workup:

    • Cool the reaction flask back down to 0 °C in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic and will produce gas.

    • Once the addition is complete and the bubbling has ceased, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether (~25 mL each).

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be a yellowish oil. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1,2,2-trimethylcycloheptanol.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Caption: Experimental workflow for Grignard addition to this compound.

Data Interpretation & Troubleshooting

The choice of Grignard reagent significantly impacts the reaction outcome. Sterically less demanding reagents are expected to give higher yields of the addition product.

Grignard Reagent (R-MgX)R GroupExpected Steric HindrancePrimary Expected OutcomePotential Side Reactions
MeMgBrMethylLowHigh yield of 1,2,2-trimethylcycloheptanolMinor enolization
EtMgBrEthylModerateGood yield of 1-ethyl-2,2-dimethylcycloheptanolIncreased enolization, possible reduction
i-PrMgBrIsopropylHighLow yield of addition productSignificant reduction and enolization
PhMgBrPhenylModerateModerate yield of 1-phenyl-2,2-dimethylcycloheptanolEnolization
ProblemProbable CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface; wet solvent or glassware.Use fresh, activated Mg turnings. Ensure all glassware is rigorously dried and solvents are anhydrous.
Low yield of tertiary alcohol Incomplete reaction; significant enolization.Increase reaction time. Perform the addition at a lower temperature (e.g., -20 °C) to disfavor enolization.
Starting ketone recovered Grignard reagent acted as a base (enolization); reaction was quenched by water.Use a less bulky Grignard reagent. Re-verify anhydrous conditions. Add ketone slowly at low temperature.
Secondary alcohol detected Reduction occurred due to a Grignard reagent with β-hydrogens.This is unavoidable for certain reagents like i-PrMgBr. If the tertiary alcohol is desired, a different synthetic route or reagent is needed.

References

  • Relative Reactivity of Carbonyls. (n.d.). Chemistry LibreTexts.
  • Nucleophilic Addition to Carbonyl Groups. (n.d.). Chemistry Steps.
  • Nucleophilic addition reactions. (n.d.). Fiveable.
  • Asymmetric nucleophilic addition to a carbonyl group. (2022, September 9). Master Organic Chemistry.
  • Pace, V., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 12(23), 8036-8043.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2021, September 29). Chemistry LibreTexts.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Felkin-Ahn and Cram Chelate Models. (n.d.). University of Liverpool, Chem 202.
  • 2.3: Cram's Rule and Prelog's Rule. (2022, June 14). Chemistry LibreTexts.
  • Introduction to Stereoselective Organic Synthesis. (n.d.). University of Birmingham.
  • Grignard Reaction - Common Conditions. (n.d.). The Synthetic Raction Explorer.
  • All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Grignard reaction. (n.d.). Wikipedia.
  • Felkin Anh Model: Easy explanation with examples. (2022, April 11). Chemistry Notes.
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.
  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
  • Reagent Friday: Grignard Reagents. (2011, October 14). Master Organic Chemistry.
  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2021, September 29). Chemistry LibreTexts.
  • Treatment of 1,2,2-trimethylcycloheptanol with sulfuric acid. (2020, December 17). Chegg.

Sources

Application Notes and Protocols: Baeyer-Villiger Oxidation of 2,2-Dimethylcycloheptanone to Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Oxygen Insertion into Cyclic Ketones

The Baeyer-Villiger oxidation, a cornerstone of synthetic organic chemistry since its discovery in 1899 by Adolf von Baeyer and Victor Villiger, facilitates the conversion of ketones to esters, and more pertinently for this guide, cyclic ketones to lactones.[1][2] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, driven by an oxidative cleavage of a carbon-carbon bond.[3] Its significance is underscored by its wide application in the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrances.[4]

This application note provides a detailed guide to the Baeyer-Villiger oxidation of a specific, yet illustrative substrate: 2,2-dimethylcycloheptanone. The gem-dimethyl substitution at the α-position of the carbonyl group introduces a fascinating element of regioselectivity, which serves as a practical example of the principles governing this powerful transformation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols using common peroxyacid reagents, explore alternative catalytic systems, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights and Regioselectivity

The accepted mechanism of the Baeyer-Villiger oxidation proceeds through the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate.[2][5] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a peroxyacid leads to the Criegee intermediate. The crucial, rate-determining step involves the migration of one of the α-carbon substituents to the adjacent oxygen atom of the peroxide, with concomitant cleavage of the weak O-O bond.[2][6]

The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl carbon.[3][7] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[6][8][9] This trend is largely attributed to the ability of the migrating group to stabilize the partial positive charge that develops during the rearrangement.[7][9]

In the case of this compound, the two potential migrating groups are a methylene group (part of the cycloheptane ring) and the quaternary carbon bearing the two methyl groups. According to the established migratory aptitude, the more substituted tertiary carbon is expected to migrate preferentially over the secondary methylene carbon. This leads to the formation of an eight-membered lactone, 8,8-dimethyl-oxocan-2-one.

Sources

Application Notes and Protocols for the Wittig Reaction of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Exocyclic Alkenes from Sterically Encumbered Ketones

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's power lies in its ability to form a carbon-carbon double bond at a precise location, a significant advantage over elimination reactions that can often yield mixtures of isomers.[2] A particularly valuable application of the Wittig reaction is the methylenation of ketones to form exocyclic double bonds, a common structural motif in natural products and pharmaceutical agents.

This application note provides a detailed protocol and in-depth scientific insights for the Wittig reaction of 2,2-dimethylcycloheptanone, a sterically hindered ketone. The presence of two methyl groups adjacent to the carbonyl functionality presents a significant steric challenge, which can impede the approach of the Wittig reagent and potentially lead to lower yields or require optimized reaction conditions.[3] This guide will address these challenges, offering a robust protocol for the successful synthesis of 1-methylene-2,2-dimethylcycloheptane. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, discuss crucial reaction parameters, and offer practical guidance on product purification and troubleshooting.

Mechanistic Insights: The Driving Force Behind Alkene Formation

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[4] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The currently accepted mechanism for the Wittig reaction with non-stabilized ylides, such as the one used for the methylenation of this compound, is believed to proceed through a concerted [2+2] cycloaddition pathway.[1]

The key steps are as follows:

  • Ylide Formation: The Wittig reagent, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically prepared in situ by deprotonating the corresponding phosphonium salt, methyltriphenylphosphonium bromide, with a strong base.[5]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[6]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and readily collapses in a retro-[2+2] cycloaddition manner to yield the desired alkene, 1-methylene-2,2-dimethylcycloheptane, and the thermodynamically stable triphenylphosphine oxide.[7]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Ph₃P PhosphoniumSalt [Ph₃P⁺-CH₃]Br⁻ PPh3->PhosphoniumSalt SN2 MeBr CH₃Br MeBr->PhosphoniumSalt Ylide Ph₃P=CH₂ PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, KHMDS) Base->Ylide Ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide_re Ph₃P=CH₂ Ylide_re->Oxaphosphetane [2+2] Cycloaddition Alkene Oxaphosphetane->Alkene retro-[2+2] Cycloaddition TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction with this compound.

Experimental Protocol: Synthesis of 1-Methylene-2,2-dimethylcycloheptane

This protocol is adapted from established procedures for the methylenation of sterically hindered ketones. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Methyltriphenylphosphonium bromide98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Diethyl ether (anhydrous)≥99.7%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
HexaneACS gradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Separatory funnel

Procedure:

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Under a positive pressure of inert gas, add anhydrous THF (40 mL) via syringe to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe over 10 minutes. A characteristic orange-red color of the ylide should develop.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part 2: Wittig Reaction with this compound

  • In a separate dry 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL).

  • Cool the ketone solution to 0 °C in an ice bath.

  • Slowly transfer the freshly prepared ylide solution from Part 1 to the stirred ketone solution via cannula or syringe over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Part 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Strategy:

The crude product will contain the desired alkene and a significant amount of triphenylphosphine oxide. Separation can be challenging due to the non-polar nature of both compounds.

  • Primary Method: Column Chromatography: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent. The less polar alkene should elute before the more polar triphenylphosphine oxide.

  • Alternative Method: Precipitation: Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., diethyl ether) and then add a non-polar solvent (e.g., cold pentane or hexane) to precipitate the triphenylphosphine oxide. The alkene will remain in solution. This may need to be repeated for complete removal.

Key Reaction Parameters:

ParameterRecommended ValueRationale
Molar Ratio (Ketone:Ylide)1 : 1.1-1.5An excess of the ylide is used to ensure complete conversion of the sterically hindered ketone.
SolventAnhydrous THFApolar aprotic solvent that is suitable for the formation and reaction of the ylide.
Temperature0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.
Reaction Time12-24 hoursSterically hindered ketones require longer reaction times for complete conversion.
Expected Yield60-80%Yields can vary depending on the purity of reagents and reaction conditions.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Ylide Formation: Ensure the phosphonium salt is dry and the base is of high quality. The development of a deep orange-red color is a good indicator of successful ylide formation.

    • Steric Hindrance: For extremely hindered ketones, a more reactive phosphonium ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be considered. The Horner-Wadsworth-Emmons reaction often provides better yields for hindered ketones and has the advantage of a water-soluble phosphate byproduct, simplifying purification.

  • Difficulty in Removing Triphenylphosphine Oxide:

    • Co-elution in Chromatography: Use a long column and a slow elution rate with a non-polar solvent system.

    • Precipitation Issues: Ensure the use of very cold non-polar solvents and minimal amounts of the more polar solvent to maximize the precipitation of triphenylphosphine oxide.

Experimental Workflow Visualization

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Wittig Reaction cluster_workup Work-up cluster_purification Purification Ylide_Prep Prepare Wittig Reagent: Methyltriphenylphosphonium bromide + n-BuLi in THF Reaction Add ylide solution to ketone solution at 0°C, then stir at RT for 12-24h Ylide_Prep->Reaction Ketone_Sol Dissolve this compound in THF Ketone_Sol->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with MgSO₄ and Concentrate Extract->Dry Purify Purify by Column Chromatography (Hexane eluent) Dry->Purify Final_Product 1-Methylene-2,2-dimethylcycloheptane Purify->Final_Product

Caption: Experimental workflow for the Wittig reaction of this compound.

Conclusion

The Wittig reaction provides an effective means for the synthesis of 1-methylene-2,2-dimethylcycloheptane from its corresponding ketone. While the steric hindrance posed by the gem-dimethyl group necessitates careful control of reaction conditions and may require longer reaction times, the protocol outlined in this application note offers a reliable pathway to the desired exocyclic alkene. Successful execution hinges on the use of anhydrous conditions, the efficient generation of the phosphorus ylide, and a meticulous purification strategy to remove the persistent triphenylphosphine oxide byproduct. For researchers facing challenges with this substrate, exploring the Horner-Wadsworth-Emmons reaction is a recommended alternative that can offer advantages in terms of reactivity and ease of purification.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330. [Link]
  • Maercker, A. The Wittig Reaction. Org. React.1965, 14, 270–490. [Link]
  • Wittig reagents - Wikipedia. [Link]
  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]
  • The Wittig and related reactions | Organophosphorus Reagents - Oxford Academic. [Link]
  • 20.5: 20.10 Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. [Link]
  • Wittig Reaction - Organic Chemistry Portal. [Link]
  • The Wittig Reaction: Examples and Mechanism - Master Organic Chemistry. [Link]
  • Wittig Reaction - Dalal Institute. [Link]
  • Wittig Reaction - Chemistry LibreTexts. [Link]

Sources

Application Note: Optimizing the GC-MS Analysis of 2,2-Dimethylcycloheptanone Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the derivatization of 2,2-dimethylcycloheptanone, a sterically hindered cyclic ketone, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of such ketones can be challenging due to their moderate polarity and potential for poor chromatographic peak shape.[1][2][3] Derivatization is a crucial pre-analytical step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior.[4][5][6] This document details two primary, field-proven derivatization strategies: Oximation (using methoxyamine and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and Silylation (to form a trimethylsilyl enol ether). We provide comprehensive, step-by-step protocols, explain the chemical rationale behind each method, and present expected outcomes to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Rationale for Derivatization

This compound (C₉H₁₆O, MW: 140.22 g/mol ) is a cyclic ketone whose direct injection into a GC-MS system may result in analytical challenges, including peak tailing due to interactions with active sites in the GC system and ambiguous mass spectra that may lack a clear molecular ion. Chemical derivatization is a powerful technique to overcome these limitations.[7] The primary goals of derivatizing this compound are:

  • To Increase Volatility: By masking the polar carbonyl group (C=O), the intermolecular forces are reduced, lowering the boiling point of the analyte and allowing it to elute faster and at lower temperatures from the GC column.[4][5]

  • To Improve Thermal Stability: Derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation and ensuring accurate quantification.[4]

  • To Enhance Mass Spectrometric Identification: Derivatization increases the molecular weight of the analyte, shifting the molecular ion to a higher, less-interfered region of the mass spectrum. Furthermore, the derivatives often produce unique, predictable fragmentation patterns that serve as diagnostic markers for structural confirmation.

Strategic Derivatization Approaches

For a ketone like this compound, the carbonyl group is the primary target for derivatization. The two most effective and widely adopted strategies are oximation and silylation.

Oximation: Formation of Oxime Derivatives

Oximation involves the reaction of the ketone's carbonyl group with a hydroxylamine derivative to form a stable C=N-OR bond, yielding an oxime.[8] This reaction eliminates the polar carbonyl oxygen and is highly specific for aldehydes and ketones.

  • Methoxyamine Hydrochloride (MeOx): This reagent converts the ketone to a methyloxime. It is a robust and common method, particularly in metabolomics, to "protect" the keto group and prevent the formation of multiple tautomeric products during subsequent derivatization steps (like silylation of other functional groups).[4][5] The reaction is straightforward and produces a stable derivative.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms a PFB-oxime. The key advantage of PFBHA is the introduction of a polyfluorinated group, which makes the derivative highly sensitive to Electron Capture Detection (ECD). In mass spectrometry, this moiety can be used for highly selective and sensitive analysis using Negative Chemical Ionization (NCI).

Silylation: Formation of Silyl Enol Ethers

Silylation replaces an active hydrogen with a trimethylsilyl (TMS) group.[6] For ketones, this occurs after enolization, where a proton on a carbon alpha to the carbonyl is removed, and the resulting enolate is "trapped" by a silylating agent. This forms a silyl enol ether, a highly volatile and thermally stable derivative.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and common silylating agent. For sterically hindered ketones, its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS). The byproducts of the BSTFA reaction are volatile and typically do not interfere with the chromatogram.

The overall analytical workflow is visualized below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Aprotic Solvent Dry Ensure Anhydrous Conditions (e.g., Na2SO4) Sample->Dry Deriv_Choice Choose Method Dry->Deriv_Choice Oximation Oximation (MeOx or PFBHA) Deriv_Choice->Oximation Oximation Silylation Silylation (BSTFA + TMCS) Deriv_Choice->Silylation Silylation Heat_Oxi Heat at 60-80°C Oximation->Heat_Oxi Heat_Silyl Heat at 60-70°C Silylation->Heat_Silyl GCMS GC-MS Injection Heat_Oxi->GCMS Heat_Silyl->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Interpret Interpretation (Chromatogram & Spectra) Data->Interpret

Fig 1. General workflow for derivatization and GC-MS analysis.

Comparative Analysis of Derivatization Strategies

The choice of derivatization reagent depends on the analytical objective, available instrumentation, and sample matrix.

FeatureMethoximation (MeOx)Oximation (PFBHA)Silylation (BSTFA + TMCS)
Derivative Formed MethyloximePFB-OximeTrimethylsilyl (TMS) Enol Ether
Reaction Principle Condensation with carbonylCondensation with carbonylSilylation of enolate intermediate
Key Advantage Robust, stable derivative, prevents tautomerismHigh sensitivity for ECD & NCI-MSExcellent volatility, good fragmentation
Considerations Forms syn and anti isomers (may see two peaks)Forms syn and anti isomers; reagent is light-sensitiveReagent and derivative are moisture-sensitive
Typical Reaction 60-90 min @ 60-80°C60-90 min @ 60-80°C30-60 min @ 60-70°C
Mass Increase +15 Da (CH₃N - O)+195 Da (C₇H₄F₅N - O)+72 Da (Si(CH₃)₃ - H)

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all solvents are anhydrous, as water can inhibit silylation reactions and hydrolyze the derivatives.

Protocol 1: Methoximation with Methoxyamine Hydrochloride (MeOx)

This protocol converts the ketone into its methyloxime derivative.

Fig 2. Oximation reaction of this compound.

Materials:

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • Sample of this compound dissolved in an aprotic solvent (e.g., Toluene, Hexane)

  • GC Vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Prepare a 20 mg/mL solution of MeOx in anhydrous pyridine. Vortex to dissolve completely.

  • Transfer 100 µL of the sample solution into a GC vial.

  • Add 50 µL of the MeOx/pyridine solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Silylation with BSTFA and TMCS

This protocol converts the ketone into its more volatile trimethylsilyl (TMS) enol ether derivative.

Fig 3. Silylation reaction forming a TMS enol ether.

Materials:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine (optional, as catalyst)

  • Sample of this compound dissolved in an aprotic solvent (e.g., Toluene, Hexane)

  • GC Vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Transfer 100 µL of the sample solution into a GC vial. If the sample is in a protic solvent, it must be evaporated to complete dryness under a stream of nitrogen first and reconstituted in an aprotic solvent.

  • Add 100 µL of BSTFA + 1% TMCS reagent to the vial.

  • (Optional) Add 10 µL of anhydrous pyridine, which can help catalyze the reaction for hindered ketones.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block set to 65°C for 45 minutes to ensure the reaction goes to completion.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis Parameters and Expected Results

The following are general starting conditions. The method should be optimized for your specific instrument and application.

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.

  • Injector: 250°C, Splitless mode.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

Expected Mass Spectrometric Data

Derivatization leads to predictable changes in molecular weight and fragmentation.

CompoundFormulaMW ( g/mol )Expected Derivative MWKey Diagnostic Ions (m/z)
This compound C₉H₁₆O140.22-140 (M⁺), 125, 97, 83, 55
Methyloxime Derivative C₁₀H₁₉NO155.26155155 (M⁺), 140 ([M-CH₃]⁺), 124 ([M-OCH₃]⁺)
PFB-Oxime Derivative C₁₆H₁₈F₅NO335.31335335 (M⁺), 181 ([C₆F₅CH₂]⁺, base peak), 154 ([M-C₇H₄F₅]⁺)
TMS Enol Ether Derivative C₁₂H₂₄OSi212.40212212 (M⁺), 197 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺)

Note on Oximation: The oximation reaction can produce two geometric isomers (syn and anti). These isomers may separate on the GC column, resulting in two distinct peaks for a single analyte. This is a normal and expected outcome. The mass spectra of both isomers will be nearly identical.

Conclusion

Derivatization is an essential and powerful tool for the successful GC-MS analysis of this compound. Both oximation and silylation effectively enhance the analyte's chromatographic properties and provide derivatives with clear, interpretable mass spectra. Methoximation is a highly reliable method for creating stable derivatives, while PFBHA oximation should be chosen for applications requiring ultra-high sensitivity with NCI-MS. Silylation with BSTFA is a fast and effective method for producing a highly volatile TMS enol ether, ideal for routine EI-MS analysis. By selecting the appropriate strategy and following the detailed protocols herein, researchers can achieve accurate, reproducible, and sensitive quantification and identification of this hindered cyclic ketone.

References

  • Uchiyama, S., et al. (2004). "Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine." Analytical Sciences, 20(5), 865-70.
  • The Bumbling Biochemist. (2019). "Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Pinu, F. R., et al. (2014). "NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia." Molecules, 19(7), 10075-10109.
  • Simkus, D. N., et al. "FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS." 50th Lunar and Planetary Science Conference 2019.
  • G-Biosciences. "Hydroxylamine·HCl Technical Bulletin.
  • Caltech GPS. "Preparation of TMS Derivatives for GC/MS.
  • Roessner, U., et al. (2010). "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Molecules, 15(7), 4953-4975.
  • PubChem. "this compound." National Center for Biotechnology Information.
  • Knapp, D. R. (1979).
  • Halket, J. M., & Zaikin, V. G. (2003). "Review: Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry, 9(1), 1-21.
  • Cremese, M., et al. (1998). "Improved GC/MS analysis of opiates with use of oxime-TMS derivatives." Journal of Forensic Sciences, 43(6), 1220-4.
  • Wikipedia. "Silyl enol ether.

Sources

A Systematic Approach to HPLC Method Development for the Resolution of 2,2-Dimethylcycloheptanone and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The separation of structural isomers presents a significant challenge in analytical chemistry due to their nearly identical physicochemical properties. This application note provides a comprehensive, field-proven guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 2,2-Dimethylcycloheptanone from its potential structural isomers (e.g., 3,3- and 4,4-dimethylcycloheptanone). As a non-polar cyclic ketone, this analyte serves as an excellent model for developing separation strategies applicable to synthetic intermediates, flavor and fragrance compounds, and other industrial chemicals. We will detail a systematic workflow, from initial analyte characterization and column screening to method optimization and validation, emphasizing the scientific rationale behind each experimental choice.

Introduction: The Isomer Separation Challenge

This compound is a saturated cyclic ketone whose utility in chemical synthesis and product formulation necessitates stringent purity control. During its synthesis, the formation of closely related structural isomers is a common occurrence. These isomers, which differ only in the position of the dimethyl-substituted carbon, often exhibit nearly identical polarities and molecular weights, making their separation by standard chromatographic techniques non-trivial.

The objective of this guide is to move beyond a simple listing of steps and provide the causal logic required to empower researchers to develop a self-validating and robust separation method. We will explore both reversed-phase (RP) and normal-phase (NP) chromatography, as both modes offer unique advantages for isomer resolution.[1][2]

Guiding Principles: A Workflow for Success

Effective method development is not a random walk; it is a systematic process of narrowing possibilities to arrive at an optimal solution. The workflow is grounded in understanding the analyte, screening for selectivity, and then refining the chosen conditions.

G Overall Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (Polarity, UV Absorbance, Isomers) B Define Separation Goals (Resolution > 2.0, Runtime < 15 min) A->B C Select Orthogonal Columns (e.g., C18, Phenyl, Silica) B->C D Screen Mobile Phases (RP: ACN/H2O, MeOH/H2O | NP: Hex/IPA) C->D E Fine-Tune Mobile Phase (Isocratic % or Gradient Slope) D->E F Optimize Temperature & Flow Rate E->F G Assess Method Robustness F->G H Validate per ICH Guidelines (Specificity, Linearity, Accuracy, etc.) G->H

Caption: A systematic workflow for HPLC method development.

Phase 1: Analyte Characterization & Initial Choices

A deep understanding of the analyte is the bedrock of successful method development.[3]

  • Structure and Polarity: this compound is a relatively non-polar (hydrophobic) molecule due to its alkyl backbone. The ketone functional group introduces a slight dipole moment. Its structural isomers will have very similar hydrophobicity, making shape selectivity a key goal.

  • Detection: The carbonyl (C=O) chromophore exhibits a weak n→π* electronic transition around 280-300 nm. For adequate sensitivity, detection at a lower wavelength (e.g., 210 nm) is often necessary, provided the mobile phase has a low UV cutoff. For trace-level analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to create a derivative with strong absorbance at a less interfered wavelength, such as 360 nm.[4][5]

  • Chromatography Mode Selection:

    • Reversed-Phase (RP-HPLC): The most common mode, separating analytes based on hydrophobicity.[2][6] It is an excellent starting point due to the high stability and wide variety of available stationary phases.

    • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase. It is exceptionally powerful for separating structural isomers, as it is highly sensitive to small differences in the polarity and spatial arrangement of functional groups.[1][7]

Given the challenge, screening in both RP and NP modes is the most efficient strategy.

Phase 2: The Screening Protocol

The goal of screening is to identify the most promising combination of stationary and mobile phases that provide initial, albeit imperfect, separation. This phase prioritizes selectivity.

G Column & Mobile Phase Screening Workflow cluster_RP Reversed-Phase Screening cluster_NP Normal-Phase Screening Start Prepare Isomer Mix Standard (1 mg/mL in Acetonitrile) RP_Cols Columns: 1. Standard C18 2. Phenyl-Hexyl Start->RP_Cols NP_Cols Columns: 1. Bare Silica 2. Cyano (CN) Start->NP_Cols RP_MP Mobile Phases: A: Water | B: Acetonitrile A: Water | B: Methanol RP_Cols->RP_MP RP_Run Run Generic Gradient (e.g., 50-95% B in 15 min) RP_MP->RP_Run Decision Evaluate Data: - Peak Shape - Resolution (Rs) - Selectivity (α) RP_Run->Decision NP_MP Mobile Phases: A: Hexane | B: Isopropanol NP_Cols->NP_MP NP_Run Run Isocratic Elution (e.g., 99:1, 98:2, 95:5 A:B) NP_MP->NP_Run NP_Run->Decision Proceed Proceed to Optimization with Best Column/Solvent Combination Decision->Proceed

Caption: A parallel screening approach for RP and NP conditions.

Protocol 4.1: Reversed-Phase (RP) Screening

Rationale: This protocol screens two columns with different selectivities. The C18 phase separates primarily by hydrophobicity, while the Phenyl-Hexyl phase adds π-π interaction capabilities, which can be selective for the carbonyl group.[3][8] Using both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier is crucial, as they provide different selectivities for closely related compounds.[9]

Methodology:

  • Columns:

    • Column 1: Standard C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Column 2: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B (Screen 1): Acetonitrile (ACN)

  • Mobile Phase B (Screen 2): Methanol (MeOH)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Scouting Gradient:

    • 0.0 min: 50% B

    • 15.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 50% B

    • 20.0 min: 50% B (Re-equilibration)

Protocol 4.2: Normal-Phase (NP) Screening

Rationale: NP chromatography on bare silica separates based on polar interactions (hydrogen bonding) with the surface silanol groups.[7] A Cyano (CN) phase offers different, less retentive polar interactions. Isocratic elution is common in NP, and screening different percentages of the polar modifier is necessary to find the retention window.

Methodology:

  • Columns:

    • Column 1: Silica (e.g., 150 x 4.6 mm, 5 µm)

    • Column 2: Cyano (CN) (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Isocratic Compositions to Screen: 99:1 (A:B), 98:2 (A:B), 95:5 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm (Note: Ensure detector compatibility with organic solvents).

Phase 3: Method Optimization

After screening, select the column and mobile phase system that showed the best initial separation or "selectivity" (the highest alpha value), even if the resolution is poor. Optimization aims to improve the resolution (Rs) to a target of >2.0 while maintaining a reasonable analysis time.

Hypothetical Screening Data
ColumnMobile Phase SystemBest Resolution (Rs) between IsomersObservations
C18Water/ACN1.1Co-elution of two isomers, poor peak shape.
C18Water/MeOH1.3Better separation than ACN, broader peaks.
Phenyl-HexylWater/ACN0.8No significant separation.
Phenyl-HexylWater/MeOH1.4Promising selectivity, needs optimization.
Silica Hexane/IPA (98:2) 1.7 Baseline separation, good peak shape.
CyanoHexane/IPA (95:5)1.2Lower retention, less separation than silica.

Based on this hypothetical data, the Silica column with Hexane/IPA is the most promising candidate for optimization.

G Method Optimization Workflow Start Selected Condition: Silica Column Hexane/IPA Opt_MP Optimize % IPA (e.g., 1.5%, 1.8%, 2.0%, 2.2%, 2.5%) Goal: Rs > 2.0, k between 2-10 Start->Opt_MP Opt_Temp Optimize Temperature (e.g., 25°C, 30°C, 35°C) Goal: Improve peak efficiency Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) Goal: Balance resolution and runtime Opt_Temp->Opt_Flow Final Final Optimized Method Opt_Flow->Final

Caption: A sequential optimization of key chromatographic parameters.

Protocol 5.1: Optimizing the Normal-Phase Method

Rationale: This protocol uses the One-Factor-At-a-Time (OFAT) approach to systematically refine the chosen conditions.

Methodology: (Using the selected Silica column and Hexane/IPA mobile phase)

  • Optimize Mobile Phase Composition:

    • Goal: Achieve a retention factor (k') between 2 and 10 and a resolution (Rs) > 2.0.

    • Procedure: Prepare several mobile phases with small variations in the percentage of Isopropanol (IPA). For example: 1.5%, 1.8%, 2.0%, 2.2%, 2.5% IPA in Hexane.

    • Analysis: Inject the standard at each condition. Increasing IPA content will decrease retention time; the goal is to find the "sweet spot" that maximizes resolution without excessive run times.

  • Optimize Column Temperature:

    • Goal: Improve peak efficiency (reduce peak width) and potentially alter selectivity.

    • Procedure: Using the optimal mobile phase from the previous step, analyze the sample at different temperatures (e.g., 25 °C, 30 °C, 35 °C).

    • Analysis: Lower temperatures often increase retention and may improve resolution in NP, while higher temperatures decrease viscosity and run time.

  • Optimize Flow Rate:

    • Goal: Balance analysis speed with separation efficiency.

    • Procedure: Using the optimal mobile phase and temperature, vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min).

    • Analysis: Lower flow rates generally increase efficiency (plate count) and resolution, but at the cost of longer analysis times. The optimal flow rate provides the best resolution per unit of time.

Method Validation Parameters

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed.

ParameterDefinitionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities).Peak purity analysis passes; baseline resolution (Rs > 2.0) from all other peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution and analyte concentration remain within acceptable limits when parameters (e.g., %IPA ±0.2%, Temp ±2°C) are varied.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.

Conclusion

The successful separation of this compound and its structural isomers is achievable through a systematic and logical HPLC method development strategy. While reversed-phase chromatography is a valid starting point, this application note demonstrates that normal-phase chromatography on a silica stationary phase often provides superior selectivity for such challenging separations. By following a workflow of screening, optimization, and validation, researchers can develop a robust, reliable, and fit-for-purpose analytical method. This principled approach minimizes trial-and-error, saving valuable time and resources in a research and development environment.

References

  • SIELC Technologies. (n.d.). Separation of Michler's ketone on Newcrom R1 HPLC column.
  • Pharmaffiliates. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
  • ResearchGate. (2025). Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.

Sources

Introduction: Harnessing Steric Hindrance in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Aldol Condensation of 2,2-Dimethylcycloheptanone: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone of organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds and generating valuable β-hydroxy carbonyl and α,β-unsaturated carbonyl motifs.[1][2][3] These structural units are prevalent in a vast array of natural products and active pharmaceutical ingredients (APIs).[4] This guide focuses on a specific, sterically hindered substrate: this compound. The presence of a gem-dimethyl group adjacent to the carbonyl profoundly influences its reactivity, presenting both unique challenges and synthetic opportunities.

This document provides a detailed exploration of the mechanistic nuances and practical laboratory protocols for conducting aldol reactions with this compound. By understanding and controlling the regioselectivity of enolate formation, chemists can strategically leverage this ketone to build complex molecular architectures, making it a valuable tool for professionals in drug discovery and development.

Part 1: The Decisive Step - Regioselective Enolate Formation

The critical challenge in using an unsymmetrical ketone like this compound is controlling which α-carbon is deprotonated to form the reactive enolate intermediate. Two distinct regioisomeric enolates are possible: the kinetic enolate and the thermodynamic enolate . The choice of reaction conditions (base, temperature, and solvent) dictates which pathway is favored, thereby determining the final product structure.[5][6]

Kinetic Control: The Path of Least Resistance

The kinetic enolate is formed by removing the most sterically accessible α-proton.[7] In this compound, the protons on the C7 methylene group are significantly less hindered than the single proton at the C3 position.

  • Conditions: To favor this pathway, a strong, sterically bulky, non-nucleophilic base is used at very low temperatures.[2][5] Lithium diisopropylamide (LDA) is the archetypal base for this purpose.[6]

  • Rationale:

    • Bulky Base (LDA): The large isopropyl groups on LDA make it difficult to approach the more sterically congested C3 proton, so it preferentially abstracts a proton from the more accessible C7 position.[5][7]

    • Low Temperature (-78 °C): At this temperature, the deprotonation is essentially irreversible. The system lacks the thermal energy to establish an equilibrium, so the enolate that is formed fastest becomes the dominant species.[5][7]

Thermodynamic Control: The Quest for Stability

The thermodynamic enolate is the more stable of the two possible enolates. Stability is determined by the substitution pattern of the enolate's double bond; more substituted double bonds are generally more stable.[5] For this compound, deprotonation at the C3 position yields a more substituted (trisubstituted) enolate, which is thermodynamically favored over the disubstituted kinetic enolate.

  • Conditions: This pathway requires reversible reaction conditions. This is achieved using a smaller, weaker base (such as sodium ethoxide or sodium hydroxide) at room temperature or higher.[6]

  • Rationale:

    • Weaker, Smaller Base (e.g., NaOEt): A smaller base can access the more hindered C3 proton. Because the base is not as strong, the deprotonation is reversible.

    • Higher Temperature (RT to reflux): The increased thermal energy allows the system to reach equilibrium. While the kinetic enolate may still form faster, it can revert to the starting ketone, allowing the system to eventually settle on the most stable intermediate—the thermodynamic enolate.[7]

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K_Ketone This compound K_Base LDA, THF, -78°C K_Enolate Kinetic Enolate (Less Substituted) K_Base->K_Enolate Fast, Irreversible Deprotonation at C7 T_Ketone This compound T_Base NaOEt, EtOH, RT T_Enolate Thermodynamic Enolate (More Substituted) T_Base->T_Enolate Slow, Reversible Deprotonation at C3 Start This compound Start->K_Ketone Kinetic Pathway Start->T_Ketone Thermodynamic Pathway

Caption: Regioselective enolate formation from this compound.

Part 2: Experimental Protocols

The following protocols describe crossed aldol reactions between this compound and benzaldehyde. Benzaldehyde is an ideal electrophile as it lacks α-protons and therefore cannot enolize, preventing self-condensation and simplifying the product mixture.[8][9]

Protocol I: Kinetic Aldol Addition via the Lithium Enolate

This procedure is designed to generate the β-hydroxy ketone product resulting from the reaction of the kinetic enolate.

Objective: To synthesize 7-(hydroxy(phenyl)methyl)-2,2-dimethylcycloheptan-1-one.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • This compound

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask with magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • LDA Preparation: In the flame-dried flask under a nitrogen atmosphere, add diisopropylamine (1.1 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting pale yellow solution at 0 °C for 30 minutes. This in-situ preparation generates the active LDA base.[10]

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Ensure the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour. This step forms the lithium enolate under irreversible, kinetically controlled conditions.[2][5]

  • Aldol Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). The enolate acts as a nucleophile, attacking the electrophilic carbonyl of the aldehyde.

  • Reaction Quench: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. The acidic NH₄Cl protonates the alkoxide intermediate and neutralizes any remaining LDA.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

Protocol II: Thermodynamic Aldol Condensation

This procedure is designed to favor the formation of the more stable thermodynamic enolate, which subsequently undergoes dehydration (condensation) to yield an α,β-unsaturated ketone.[1]

Objective: To synthesize 3-benzylidene-2,2-dimethylcycloheptan-1-one.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

  • Absolute Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol. Add this compound (1.0 equivalent) to the solution.

  • Aldehyde Addition: Add benzaldehyde (1.05 equivalents) to the stirred mixture.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC until the starting materials are consumed. The higher temperature facilitates both the equilibration to the thermodynamic enolate and the subsequent E1cB elimination of water to form the conjugated product.[1]

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄.

  • Purification: Filter the mixture and remove the solvent by rotary evaporation. The crude product can be purified by flash column chromatography or recrystallization to yield the α,β-unsaturated ketone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare LDA Solution (Anhydrous THF, -78°C) B 2. Add Ketone Solution (Dropwise, <-70°C) A->B Stir 1 hr C 3. Add Benzaldehyde (Dropwise, -78°C) B->C Forms Kinetic Enolate D 4. Stir 2-4 hrs at -78°C (Monitor by TLC) C->D E 5. Quench with sat. NH₄Cl D->E Forms Aldol Adduct F 6. Warm to RT & Extract E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography G->H

Caption: General workflow for the kinetic aldol addition protocol.

Part 3: Data and Applications

Expected Outcomes & Characterization

The success of these reactions is confirmed by standard analytical techniques.

ProtocolProduct NameExpected Product TypeTypical YieldKey Spectroscopic Data
I: Kinetic 7-(hydroxy(phenyl)methyl)-2,2-dimethylcycloheptan-1-oneβ-Hydroxy Ketone60-80%IR: ~3400 cm⁻¹ (O-H), ~1690 cm⁻¹ (C=O)
II: Thermodynamic 3-benzylidene-2,2-dimethylcycloheptan-1-oneα,β-Unsaturated Ketone70-90%IR: ~1660 cm⁻¹ (conjugated C=O), ~1600 cm⁻¹ (C=C)
Applications in Drug Development

The products of these reactions are versatile intermediates for the synthesis of more complex molecules.

  • β-Hydroxy Ketones: The hydroxyl and ketone functionalities can be further manipulated. The 1,3-dioxygenated pattern is a key structural motif in polyketide natural products, which include many antibiotic and anticancer agents. Stereoselective reduction of the ketone or oxidation of the alcohol opens pathways to a variety of diastereomeric products.

  • α,β-Unsaturated Ketones: These are excellent Michael acceptors. The addition of nucleophiles (e.g., organocuprates, amines, thiols) allows for the introduction of further complexity and is a common strategy in the synthesis of APIs. The conjugated system is also a feature in many biologically active compounds.

References

  • Ochem Question. Reddit. [Link]
  • Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Organic Chemistry Portal. [Link]
  • Kinetic Versus Thermodynamic Enol
  • Solved QUESTION 11 Consider the following crossed aldol. Chegg.com. [Link]
  • 23.5: Mixed Aldol Reactions. Chemistry LibreTexts. [Link]
  • kinetic & thermodynamic enol
  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Gener
  • Synthesis of 2,5,5-trimethylcycloheptanone.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • Aldol Addition Aldol Reaction. Organic Chemistry Portal. [Link]
  • Intramolecular Aldol Reactions. Fiveable. [Link]
  • Aldol Reaction. Web Pages. [Link]
  • Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron C
  • Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Semantic Scholar. [Link]
  • Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore.
  • Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3). Journal of Chemical Research, Synopses (RSC Publishing). [Link]
  • ALDOL condens
  • Preparation method of 2, 2-dimethyl cyclopentanone.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. [Link]
  • 20.6 Aldol reaction. Lumen Learning. [Link]

Sources

Catalytic hydrogenation of the carbonyl group in 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of the sterically hindered carbonyl group in 2,2-Dimethylcycloheptanone to produce 2,2-Dimethylcycloheptanol. Addressing the significant challenge posed by the α-quaternary center, this note explores catalyst selection, reaction optimization, and mechanistic considerations. Detailed protocols for both robust heterogeneous catalysis using Raney® Nickel under pressure and milder homogeneous catalysis employing a Noyori-type Ruthenium complex are presented, offering researchers scalable and effective methodologies for this transformation.

Introduction: The Challenge of Sterically Hindered Ketones

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances.[1] Catalytic hydrogenation, which utilizes molecular hydrogen (H₂) and a metal catalyst, stands as one of the most efficient, atom-economical, and environmentally responsible methods for this purpose.[2] While the hydrogenation of simple, unhindered ketones is often straightforward, substrates featuring significant steric encumbrance around the carbonyl group present a formidable challenge.

This compound is a prime example of such a sterically hindered ketone. The presence of a gem-dimethyl group adjacent to the carbonyl carbon significantly impedes the approach of the substrate to the active sites of a catalyst. This steric shield can lead to slow reaction rates, incomplete conversions, or the need for harsh reaction conditions (high temperatures and pressures) that may compromise the stability of other functional groups in more complex molecules. The asymmetric hydrogenation of sterically hindered ketones has been described as a "persistent problem" in organic synthesis, necessitating the development of highly specialized and active catalyst systems.[3] This guide details effective strategies and protocols to overcome these steric barriers.

Mechanistic and Stereochemical Principles

The catalytic hydrogenation of a ketone is a reduction reaction involving the addition of two hydrogen atoms across the carbon-oxygen double bond.[4] The process occurs on the surface of a metal catalyst and can be broadly described in several key steps:

  • Adsorption of Reactants: Molecular hydrogen (H₂) and the ketone substrate adsorb onto the surface of the metal catalyst.[5]

  • Activation of Hydrogen: The catalyst facilitates the cleavage of the strong H-H bond, forming reactive metal-hydride species on the surface.[5]

  • Hydrogen Transfer: Two hydrogen atoms are sequentially or concertedly transferred to the carbonyl carbon and oxygen atoms.

  • Desorption of Product: The resulting alcohol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

A critical aspect of this mechanism for cyclic ketones is the stereochemistry of the hydrogen addition. The reaction proceeds via syn-addition , meaning both hydrogen atoms add to the same face of the carbonyl group's plane.[6] For this compound, the substrate will preferentially adsorb onto the catalyst via its less sterically hindered face. The cycloheptane ring is flexible, but the gem-dimethyl group creates a significant steric bias, forcing the hydrogen atoms to add from the opposite, more accessible face. This leads to a predictable diastereoselective outcome, yielding predominantly the cis-alcohol, where the newly formed hydroxyl group and the adjacent hydrogen atom are on the same side of the ring relative to the plane of the carbonyl.

Catalyst Selection: Navigating Steric Hindrance

The choice of catalyst is the most critical parameter for the successful hydrogenation of this compound. Both heterogeneous and homogeneous catalysts can be employed, each with distinct advantages.

Heterogeneous Catalysts

These solid-phase catalysts are prized for their ease of separation, recyclability, and robustness. However, they often require more forcing conditions for hindered substrates.

CatalystDescription & SuitabilityTypical Conditions
Raney® Nickel A highly active, porous nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[7] Its high activity makes it suitable for reducing hindered ketones, though it may require elevated pressures and temperatures. Caution is advised as it can be pyrophoric when dry.[8]50-150 °C, 500-1500 psi (35-100 bar) H₂
Palladium on Carbon (Pd/C) A versatile and widely used catalyst. While excellent for many reductions, it is generally less effective for hindered ketones compared to Raney Ni or Rh/Pt catalysts and may require "pushing" conditions.[5][9]25-100 °C, 15-1000 psi (1-70 bar) H₂
Rhodium/Platinum on Supports Noble metal catalysts like Rh/C, Rh/Al₂O₃, or PtO₂ (Adam's catalyst) often exhibit higher activity than Pd/C for ketone hydrogenation and can be effective for hindered systems, sometimes under milder conditions than Raney Ni.25-80 °C, 15-500 psi (1-35 bar) H₂
Homogeneous Catalysts

These catalysts are soluble in the reaction medium, offering high activity, selectivity, and milder reaction conditions due to their well-defined, tunable ligand environments. They are particularly well-suited for challenging substrates.

Catalyst TypeDescription & SuitabilityTypical Conditions
Noyori-type Ru Catalysts Complexes of Ruthenium with chiral diphosphine (e.g., BINAP) and diamine ligands are exceptionally active for ketone hydrogenation.[3] Specialized ligands can be used to create a larger catalytic pocket, accommodating sterically bulky ketones.[3]25-60 °C, 15-450 psi (1-30 bar) H₂, often with a base co-catalyst (e.g., KOtBu)
Iridium Pincer Complexes Iridium complexes featuring "pincer" ligands (tridentate ligands that bind in a meridional fashion) have emerged as powerful catalysts for hydrogenation under mild conditions.Room Temperature, 15-75 psi (1-5 bar) H₂
Iron/Cobalt Pincer Complexes Driven by the need for sustainable chemistry, catalysts based on earth-abundant metals like iron and cobalt have been developed. These can be highly active for ketone hydrogenation, though their application to highly hindered substrates is an area of active research.[10]25-80 °C, 75-750 psi (5-50 bar) H₂

Experimental Protocols

Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood behind a safety shield. Hydrogen gas is extremely flammable, and pressure-rated equipment must be used. Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent.[11]

Protocol 1: Heterogeneous Hydrogenation using Raney® Nickel

This protocol is designed for robustness and high conversion, suitable for large-scale synthesis where catalyst cost and separation are primary concerns.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Charge Reactor with This compound & Ethanol prep2 Add Raney® Nickel Slurry (under Argon) prep1->prep2 react1 Seal Reactor & Purge with N₂ then H₂ (3x) prep2->react1 react2 Pressurize with H₂ (e.g., 800 psi) react1->react2 react3 Heat to Temperature (e.g., 100 °C) & Stir react2->react3 react4 Monitor H₂ uptake until constant react3->react4 work1 Cool to RT & Vent H₂ Purge with N₂ react4->work1 work2 Filter catalyst through Celite® (Keep wet!) work1->work2 work3 Concentrate Filtrate under vacuum work2->work3 work4 Purify by Distillation or Chromatography work3->work4 end end work4->end 2,2-Dimethylcycloheptanol

Caption: Heterogeneous hydrogenation workflow.

Materials:

  • This compound (1.0 eq)

  • Ethanol or 2-Propanol (solvent, approx. 0.2 M concentration)

  • Raney® Nickel 50% slurry in water (approx. 10-20% by weight of substrate)

  • High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and heating mantle.

  • Celite® for filtration

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Charging: To the pressure reactor vessel, add this compound and the chosen alcohol solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry. Crucially, do not allow the catalyst to dry out. [8] Rinse the weighing vessel with a small amount of solvent to ensure complete transfer.

  • Sealing and Purging: Securely seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~100 psi) and venting three times. Follow this by purging with hydrogen gas (to ~100 psi) and venting three times to remove all air.

  • Reaction: Pressurize the reactor to the target pressure (e.g., 800-1000 psi). Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C). The reaction is exothermic, so monitor the temperature carefully.

  • Monitoring: The reaction progress can be monitored by the drop in hydrogen pressure. Once the pressure remains constant, the reaction is complete (typically 6-24 hours).

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and carefully decant the solvent. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition and immediately transfer the spent catalyst to a designated waste container.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation. The crude 2,2-Dimethylcycloheptanol can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Homogeneous Hydrogenation using a Ru-catalyst

This protocol offers a milder, more selective alternative, ideal for complex molecules or when high pressure equipment is unavailable. It is based on catalyst systems developed for hindered ketones.[3][12]

Workflow Diagram:

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up prep1 Charge Schlenk flask with Ru-catalyst & KOtBu prep2 Add degassed 2-Propanol prep1->prep2 prep3 Add this compound via syringe prep2->prep3 react1 Freeze-Pump-Thaw (3 cycles) prep3->react1 react2 Backfill with H₂ (balloon pressure) react1->react2 react3 Stir at Temperature (e.g., 40 °C) react2->react3 react4 Monitor by TLC/GC-MS react3->react4 work1 Cool to RT & Quench with sat. NH₄Cl (aq) react4->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Dry organic layer (Na₂SO₄) & Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 end end work4->end 2,2-Dimethylcycloheptanol

Caption: Homogeneous hydrogenation workflow.

Materials:

  • This compound (1.0 eq)

  • [RuCl₂(diphosphine)(diamine)] catalyst (e.g., RuCl₂[(S)-xylbinap][(S,S)-dpen]) (0.1 - 1.0 mol%)

  • Potassium tert-butoxide (KOtBu) (2-10 mol%)

  • Anhydrous, degassed 2-Propanol

  • Schlenk flask or pressure-rated glass vessel

  • Hydrogen gas (high purity, balloon or regulator)

  • Standard work-up and purification reagents

Procedure:

  • Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

  • Flask Charging: To a dry Schlenk flask equipped with a stir bar, add the Ruthenium pre-catalyst and potassium tert-butoxide.

  • Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol via cannula or syringe, followed by the this compound substrate.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction Initiation: Backfill the flask with hydrogen gas (a balloon is sufficient for many active catalysts, but a regulator set to 15-50 psi is more reliable).

  • Monitoring: Heat the mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously. Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete in 4-18 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and carefully vent the hydrogen. Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Conclusion

The catalytic hydrogenation of this compound, while challenging due to steric hindrance, is readily achievable with the appropriate selection of catalyst and reaction conditions. For large-scale, cost-effective synthesis, heterogeneous catalysis with Raney® Nickel under elevated pressure and temperature provides a robust solution. For smaller-scale applications, or for substrates bearing sensitive functional groups, homogeneous Ruthenium-based catalysts offer an exceptionally active and mild alternative, proceeding with high efficiency at low catalyst loadings. In both cases, the principle of syn-addition dictates the stereochemical outcome, leading predictably to the cis-2,2-Dimethylcycloheptanol product.

References

  • Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Thieme.
  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples.
  • Slagbrand, K., et al. (2015). Bimetallic Catalysis: Asymmetric Transfer Hydrogenation of Sterically Hindered Ketones Catalyzed by Ruthenium and Potassium.
  • Wills, M., et al. (2020). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. ACS Catalysis. DOI: 10.
  • Organic Syntheses. (n.d.). Raney Nickel.
  • Zhang, W., et al. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines.
  • Chirik, P. J., et al. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes.
  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Kirchner, K., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics. DOI: 10.1021/om500854g
  • Zhang, X., et al. (n.d.). Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)Chiral Diphosphine Catalysts. ResearchGate.
  • MDPI. (2019). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. DOI: 10.3390/molecules24071326
  • ResearchGate. (2019). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride.
  • Kirchner, K., et al. (2020). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. DOI: 10.1021/acs.orglett.0c00277
  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts.
  • Kirchner, K., et al. (2020). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex.
  • ResearchGate. (n.d.). Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes.
  • Slagbrand, K., et al. (2015). Bimetallic Catalysis: Asymmetric Transfer Hydrogenation of Sterically Hindered Ketones Catalyzed by Ruthenium and Potassium. Wiley Online Library. DOI: 10.1002/cctc.201500624
  • PubMed. (2025).
  • PubMed Central. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.
  • Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • PubMed Central. (n.d.). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products.
  • PubMed Central. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. DOI: 10.1021/ja412342g
  • Pearson+. (n.d.). A misguided chemist attempted to synthesize trans-1,2-dimethylcyc... | Study Prep.
  • YouTube. (2022). Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • ResearchGate. (n.d.). Hydrogenation of Hindered Ketones with a Silica-Supported Rh complex.
  • PubMed Central. (2020). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. DOI: 10.
  • PubMed Central. (n.d.). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.
  • YouTube. (2023). Catalytic Hydrogenation of Alkenes.
  • ResearchGate. (n.d.). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones.
  • PubMed Central. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. DOI: 10.1021/ja502123q

Sources

Application Note: Selective α-Halogenation of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the selective α-halogenation of 2,2-dimethylcycloheptanone, a sterically hindered cyclic ketone. The α-halogenation of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for subsequent functionalization.[1][2][3] This document outlines a robust, acid-catalyzed method designed to achieve controlled monohalogenation, addressing the specific challenges posed by the substrate's steric hindrance. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, offer troubleshooting guidance, and present essential safety considerations for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

α-Halogenated ketones are valuable precursors in the synthesis of a wide array of organic compounds, including α,β-unsaturated ketones and various heterocyclic systems.[4][5][6][7] The introduction of a halogen at the α-position provides a reactive handle for nucleophilic substitution and elimination reactions.[8] The primary challenge in the halogenation of ketones is controlling the extent of the reaction, as polyhalogenation can readily occur, especially under basic conditions.[9][10][11][12]

For a substrate such as this compound, the steric bulk imposed by the gem-dimethyl group presents a significant hurdle to enolization and subsequent attack by a halogenating agent. Therefore, careful selection of reaction conditions is paramount to ensure efficient and selective monohalogenation.

This protocol employs an acid-catalyzed approach, which proceeds through an enol intermediate.[4][13][14][15] The rate-determining step in this mechanism is the formation of the enol, and the rate of the reaction is independent of the halogen concentration.[5][7][15] This is a key advantage for achieving monohalogenation, as the introduction of an electron-withdrawing halogen atom on the α-carbon destabilizes the transition state for further enolization, thereby disfavoring dihalogenation.[8][10]

We will focus on α-bromination using N-bromosuccinimide (NBS) as the bromine source. NBS is a convenient and safer alternative to elemental bromine, offering easier handling and improved reaction control.[13][16][17][18]

Mechanistic Pathway of Acid-Catalyzed α-Halogenation

The acid-catalyzed α-halogenation of a ketone proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and facilitates enol formation.[4][13]

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate.[4][13][14] For this compound, this will occur at the less substituted α-position (C7).

  • Nucleophilic Attack on the Halogen: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen source (e.g., Br₂ or NBS).[13][14] This step forms the new carbon-halogen bond.

  • Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the carbonyl group and yielding the final α-halogenated ketone product and regenerating the acid catalyst.[4][13]

Experimental Protocol: α-Bromination of this compound

This protocol details the α-bromination of this compound using N-bromosuccinimide (NBS) in a suitable solvent with an acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially AvailableRecrystallize from water if necessary.
Acetic AcidGlacialCommercially AvailableServes as both solvent and acid catalyst.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor workup.
Saturated Sodium Thiosulfate (Na₂S₂O₃) SolutionPrepared in-houseFor workup to quench any remaining bromine.
Brine (Saturated NaCl Solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of ketone).

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 50-60 °C using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (approximately 3-4 times the volume of acetic acid used).

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), saturated sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-bromo-2,2-dimethylcycloheptanone.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve this compound in Acetic Acid add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs heat Heat to 50-60 °C add_nbs->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure α-Bromo Ketone

Caption: Workflow for the α-bromination of this compound.

Troubleshooting and Safety Considerations

Potential IssuePossible CauseRecommended Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature slightly. Ensure the NBS is of high purity.
Inefficient stirring.Use a larger stir bar or increase the stirring speed.
Formation of Dibrominated Product Use of excess NBS.Use no more than 1.05 equivalents of NBS. Monitor the reaction closely and stop it once the starting material is consumed.
Reaction temperature too high.Maintain the reaction temperature in the recommended range (50-60 °C).
Side Reactions (e.g., ring opening) Prolonged reaction times at high temperatures.Adhere to the recommended reaction conditions and monitor the reaction progress.
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glacial Acetic Acid: Acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All extractions and solvent removal should be performed in a well-ventilated fume hood.

  • General Precautions: Always conduct reactions in a clean and organized workspace. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Conclusion

The protocol described in this application note provides a reliable and selective method for the α-bromination of the sterically hindered ketone, this compound. The use of acid-catalyzed conditions with N-bromosuccinimide allows for controlled monohalogenation, yielding a valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed procedure and safety guidelines, researchers can successfully implement this important transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES.
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
  • Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 13438-13506. [Link]
  • Pasha, M. A., & Ramachandraswamy, N. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of the Serbian Chemical Society, 77(10), 1375-1381. [Link]
  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones.
  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II.
  • Wikipedia. (n.d.). Ketone halogenation.
  • JoVE. (2023, April 30). Video: Base-Promoted α-Halogenation of Aldehydes and Ketones.
  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
  • Pearson. (n.d.). Base-Catalyzed Alpha-Halogentation: Videos & Practice Problems.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
  • Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones.
  • YouTube. (2017, March 30). CHEM 222: Base-promoted Alpha Halogenation of Ketones.
  • YouTube. (2023, May 18). Enol(ate)s 3: α-Halogenation.
  • Chemistry LibreTexts. (2023, January 22). Alpha Halogenation.
  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
  • ResearchGate. (2025, August 9). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • Pearson. (n.d.). Acid-Catalyzed Alpha-Halogentation: Videos & Practice Problems.
  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1849-1854. [Link]

Sources

The Alchemist's Circle: A Modern Guide to the Synthesis of Complex Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Cyclic Challenge

Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, have emerged from the periphery of chemical curiosity to become a central focus in modern drug discovery and materials science. Their unique topologies offer a compelling blend of structural rigidity and conformational flexibility, allowing them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[1] This ability to present a pre-organized, yet adaptable, three-dimensional pharmacophore is a direct consequence of their cyclic nature.[2][3] However, the very feature that makes macrocycles so attractive—their large ring structure—also presents a formidable synthetic challenge. The entropic penalty of bringing two ends of a linear precursor together to form a large ring is significant, often leading to undesired intermolecular oligomerization.[4]

This guide is intended to serve as a detailed and practical resource for researchers navigating the intricate world of macrocycle synthesis. We will move beyond a simple recitation of protocols to delve into the underlying principles, the rationale behind experimental choices, and the hard-won wisdom that transforms a challenging cyclization into a successful one. Herein, you will find not just the "how," but the "why," empowering you to troubleshoot, innovate, and ultimately master the art of crafting these complex and powerful molecules.

I. Strategic Blueprint for Macrocyclization: Choosing Your Cyclization Partner

The journey to a successful macrocycle synthesis begins with a critical decision: the choice of the ring-closing reaction. This choice is dictated by a multitude of factors, including the functional groups present in the linear precursor, the desired ring size, and the overall synthetic strategy (e.g., solution-phase vs. solid-phase). Here, we will explore three of the most powerful and versatile macrocyclization strategies: Ring-Closing Metathesis (RCM), Macrolactonization, and Peptide Cyclization.

A crucial concept to grasp in all macrocyclization reactions is the high-dilution principle . To favor the desired intramolecular cyclization over intermolecular polymerization, reactions are typically carried out at very low concentrations (often in the millimolar range).[5] This can be achieved by using large volumes of solvent or, more practically, by the slow addition of the linear precursor to the reaction mixture using a syringe pump.[5] This ensures that at any given moment, the concentration of the precursor is extremely low, thus minimizing the probability of two molecules reacting with each other.

A. Ring-Closing Metathesis (RCM): Forging Carbon-Carbon Bonds with Precision

Ring-closing metathesis has revolutionized the synthesis of carbocyclic and heterocyclic macrocycles. This powerful reaction, catalyzed by well-defined ruthenium or molybdenum complexes (e.g., Grubbs or Schrock catalysts), forms a new carbon-carbon double bond between two terminal alkenes in a linear precursor, releasing ethylene as the only byproduct.[6]

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of catalyst is paramount. First-generation Grubbs catalysts are often sufficient for simple RCM reactions. However, for more challenging substrates, such as those that are sterically hindered or contain coordinating functional groups, second or third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) offer greater activity and stability.[7] The choice of N-heterocyclic carbene (NHC) ligand on the ruthenium center can also significantly influence the catalyst's reactivity and selectivity.[8]

  • Solvent: Dichloromethane (DCM) and toluene are the most common solvents for RCM. Toluene is often preferred for less reactive substrates as it allows for higher reaction temperatures.

  • Temperature: Most RCM reactions are performed at room temperature to 40°C. Higher temperatures can be used to drive sluggish reactions to completion but may also lead to catalyst decomposition.

Experimental Protocol: Synthesis of a 15-Membered Macrocyclic Peptide via RCM

This protocol describes the synthesis of a 15-membered macrocycle by closing a linear peptide precursor containing two terminal allyl groups.

Materials:

  • Linear peptide precursor with terminal allyl groups (1.0 eq)

  • Grubbs II catalyst (5-10 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Argon or nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the linear peptide precursor in anhydrous, degassed DCM to a concentration of 0.001-0.005 M.

  • Catalyst Addition: In a separate vial, dissolve the Grubbs II catalyst in a small amount of anhydrous, degassed DCM.

  • Reaction Initiation: Add the catalyst solution to the solution of the linear precursor.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired macrocycle.

Troubleshooting:

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active catalyst, or performing the reaction at a higher temperature. Ensure that the solvent is rigorously degassed, as oxygen can deactivate the catalyst.

  • Dimer Formation: If significant amounts of dimer are observed, the concentration is likely too high. Employ slower addition of the precursor using a syringe pump to maintain pseudo-high dilution conditions.

Workflow for Ring-Closing Metathesis (RCM)

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep Dissolve linear precursor in degassed DCM (0.001-0.005 M) under inert atmosphere Reaction Add Grubbs II catalyst solution Stir at RT, monitor by TLC/LC-MS Prep->Reaction Initiate Quench Quench with ethyl vinyl ether Reaction->Quench Completion Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by flash chromatography Concentrate->Purify Product Characterize pure macrocycle (NMR, MS) Purify->Product

Caption: General workflow for the synthesis of a macrocycle via RCM.

B. Macrolactonization: The Classic Art of Ester Bond Formation

Macrolactonization, the intramolecular formation of an ester bond from a hydroxy acid precursor, is one of the most established and widely used methods for the synthesis of macrolides, a class of natural products with diverse biological activities, including the renowned antibiotic erythromycin.[9][10] Several powerful reagents have been developed to facilitate this transformation, with the Yamaguchi and Mitsunobu methods being among the most prominent.

1. Yamaguchi Macrolactonization

The Yamaguchi esterification involves the activation of the carboxylic acid of the seco-acid (the linear hydroxy acid precursor) with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This highly reactive intermediate then undergoes intramolecular cyclization in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12]

Causality Behind Experimental Choices:

  • High Dilution and Slow Addition: As with all macrolactonizations, maintaining high dilution is critical to suppress intermolecular reactions. The seco-acid is typically added slowly to a solution of the reagents.

  • Solvent and Temperature: A non-polar aprotic solvent like toluene is commonly used, often at elevated temperatures (reflux) to drive the reaction to completion.

  • Stoichiometry: A stoichiometric amount of triethylamine is used to neutralize the HCl generated during the formation of the mixed anhydride. DMAP is used in catalytic or stoichiometric amounts.

Experimental Protocol: Yamaguchi Macrolactonization

Materials:

  • Seco-acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (3.0 eq)

  • Anhydrous toluene

Procedure:

  • Mixed Anhydride Formation: To a solution of the seco-acid in anhydrous toluene, add triethylamine and 2,4,6-trichlorobenzoyl chloride at room temperature. Stir for 1-2 hours.

  • Cyclization: In a separate, large flask containing anhydrous toluene and DMAP, heat the solution to reflux.

  • Slow Addition: Add the solution of the mixed anhydride to the refluxing DMAP solution via syringe pump over several hours (e.g., 4-8 hours).

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting:

  • Epimerization: For substrates with sensitive stereocenters, prolonged reaction times or high temperatures can lead to epimerization. Monitor the reaction closely and consider using milder conditions if necessary.

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the mixed anhydride.

2. Mitsunobu Macrolactonization

The Mitsunobu reaction provides an alternative and often milder method for macrolactonization. In this reaction, the alcohol of the seco-acid is activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation facilitates intramolecular attack by the carboxylate, leading to the formation of the macrolactone with inversion of stereochemistry at the alcohol center.[2][4]

Experimental Protocol: Mitsunobu Macrolactonization

Materials:

  • Seco-acid (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the seco-acid and PPh₃ in anhydrous THF.

  • Slow Addition: Cool the solution to 0°C and slowly add a solution of DIAD in anhydrous THF via syringe pump over several hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture and purify by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the macrolactone.

Comparative Overview of Macrolactonization Methods

MethodActivating AgentKey FeaturesCommon SolventsTypical Temperature
Yamaguchi 2,4,6-Trichlorobenzoyl chloride/DMAPHigh-yielding, robust, suitable for sterically hindered substrates.Toluene, THFRoom temp to reflux
Mitsunobu PPh₃/DIAD (or DEAD)Mild conditions, inversion of stereochemistry at the alcohol center.THF, Dichloromethane0°C to room temp
Corey-Nicolaou 2,2'-Dipyridyl disulfide/PPh₃"Double activation" via a thioester intermediate.Toluene, XyleneReflux
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)Highly efficient, often requires shorter reaction times.Dichloromethane, THFRoom temperature
C. Peptide Cyclization: Crafting Bioactive Rings

Cyclic peptides are a prominent class of macrocycles with a wide range of therapeutic applications.[13] Their constrained conformation often leads to increased metabolic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts.[1] Both solution-phase and solid-phase methods are employed for peptide cyclization.

Solid-Phase Peptide Cyclization: The "Pseudo-Dilution" Advantage

Synthesizing the linear peptide on a solid support (resin) offers several advantages for subsequent cyclization. By anchoring the peptide to the resin, the individual peptide chains are physically separated, creating a "pseudo-dilution" effect that favors intramolecular cyclization upon cleavage from the resin or while still attached.[14]

1. On-Resin Cyclization via Amide Bond Formation

This is the most common method for preparing cyclic peptides. The linear peptide is assembled on the resin, and then the N- and C-termini are deprotected and coupled to form the cyclic amide bond.

Experimental Protocol: On-Resin Head-to-Tail Peptide Cyclization

Materials:

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Linear Peptide Synthesis: Assemble the linear peptide on the 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid is attached to the resin, and subsequent amino acids are added sequentially.

  • N-terminal Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using 20% piperidine in DMF.

  • C-terminal Deprotection (if necessary): If a side-chain anchoring strategy is used, deprotect the C-terminal carboxyl group.

  • On-Resin Cyclization: Add a solution of a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF to the resin. Allow the cyclization to proceed for 2-24 hours.

  • Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. "Click" Chemistry for Macrocyclization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a highly efficient and chemoselective method for forming a stable triazole linkage. By incorporating an azide- and an alkyne-bearing unnatural amino acid into the peptide sequence, a macrocycle can be readily formed under mild conditions.[15][16]

Workflow for Solid-Phase Peptide Cyclization

SPPS_Cyclization_Workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Cleavage & Purification Resin Start with resin support Coupling Sequential Fmoc-amino acid couplings Resin->Coupling Deprotection Fmoc deprotection Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid N_deprotect Final N-terminal Fmoc deprotection Deprotection->N_deprotect Final amino acid added Cyclize Add coupling reagents (e.g., HBTU/DIPEA) N_deprotect->Cyclize Cleave Cleave from resin and deprotect side chains (TFA cocktail) Cyclize->Cleave Purify_HPLC Purify by RP-HPLC Cleave->Purify_HPLC Characterize Characterize (MS, NMR) Purify_HPLC->Characterize

Caption: Workflow for solid-phase synthesis and on-resin cyclization of a peptide.

II. Characterization and Purification: Ensuring Purity and Confirming Structure

The synthesis of a macrocycle is only half the battle. Rigorous purification and structural characterization are essential to ensure that the desired product has been obtained in high purity.

A. Purification
  • Flash Column Chromatography: This is the workhorse technique for purifying multi-milligram to gram quantities of synthetic macrocycles.[17][18] The choice of solvent system is critical and is typically determined by TLC analysis.

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples, especially for biological testing, preparative RP-HPLC is the method of choice.[19] A gradient of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier, is commonly used.

B. Characterization
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the macrocycle and, therefore, its elemental composition.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the macrocycle.[21] For complex macrocycles, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are often necessary to assign all protons and carbons and to gain insights into the molecule's three-dimensional conformation in solution.[6][22] The dispersion of signals in the ¹H NMR spectrum can provide initial clues about the conformational rigidity of the macrocycle.

III. Conclusion: The Future is Cyclic

The synthesis of complex macrocycles remains a challenging yet highly rewarding endeavor. As our understanding of the principles governing macrocyclization deepens and new catalytic systems are developed, our ability to design and construct these fascinating molecules with greater efficiency and control will continue to expand.[23][24] The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to embark on their own explorations of the vast and exciting chemical space of macrocycles. The future of medicine and materials science is, in many ways, cyclic, and the ability to master the synthesis of these complex rings will be a key driver of innovation in the years to come.

References

  • Mitsunobu Macrolactonization. (2023, January 22). Chemistry LibreTexts. [Link]
  • Mitsunobu Reaction. (2014, March 10).
  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (2025, April 24). PMC - NIH. [Link]
  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023, July 1).
  • Macrocycles in Drug Discovery—Learning from the Past for the Future. (n.d.). PMC. [Link]
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (n.d.). PMC - NIH. [Link]
  • High dilution principle. (n.d.). Wikipedia. [Link]
  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (n.d.). NIH. [Link]
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015, August 6).
  • (PDF) High throughput evaluation of macrocyclization strategies for conformer stabilization. (2018, April 3).
  • Design of Macrocyclic Drugs. (2026, January 3).
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (2025, October 16).
  • Recent applications of macrocycles in supramolecular catalysis. (n.d.).
  • Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. (n.d.). MDPI. [Link]
  • Recent Advances in Catalyzed Sequential Reactions and the Potential Use of Tetrapyrrolic Macrocycles as Catalysts. (2018, October 28). MDPI. [Link]
  • Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. (2021, January 28).
  • Navigating complex peptide structures using macrocycle conformational maps. (n.d.).
  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC - NIH. [Link]
  • Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. (2021, January 28). PMC - PubMed Central. [Link]
  • Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. (2025, August 10).
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2021, June 29). RSC Publishing. [Link]
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (2025, August 6).
  • On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required. (n.d.). NIH. [Link]
  • Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs. (n.d.).
  • Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. [Link]
  • Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. [Link]
  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]
  • David Craik Structural aspects of macrocycles (NMR and modelling). (n.d.). UQ eSpace - The University of Queensland. [Link]
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]
  • NMR and Mass Spectroscopy | MCAT Crash Course. (2024, July 7). YouTube. [Link]
  • Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. (n.d.).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
  • Ruthenium Olefin Metathesis Catalysts with Frozen NHC Ligand Conformations. (2014, May 15).
  • Isolation and Purification of Macrocyclic Components From Penicillium Fermentation Broth by High-Speed Counter-Current Chrom
  • Yamaguchi reagent – Reagent of the month June. (2023, June 14). SigutLabs. [Link]
  • Yamaguchi Macrolactonization. (2014, August 8).
  • Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. (2013, November 3). Neuland Labs. [Link]

Sources

Application Note: Asymmetric Reduction of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of Chiral 2,2-Dimethylcycloheptanol

Chiral alcohols are fundamental building blocks in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The enantioselective reduction of prochiral ketones is one of the most direct and crucial methods for accessing these optically active secondary alcohols.[2] This application note focuses on the asymmetric reduction of 2,2-dimethylcycloheptanone, a prochiral ketone whose corresponding chiral alcohol, 2,2-dimethylcycloheptanol, is a valuable synthon for complex molecular architectures.

The primary challenge in the stereoselective reduction of this substrate lies in its steric profile. The presence of a gem-dimethyl group adjacent to the carbonyl carbon significantly hinders the approach of a hydride reagent. This steric congestion makes it difficult for many standard reducing agents to achieve high levels of enantioselectivity, as the catalyst must effectively differentiate between the two prochiral faces of the ketone while overcoming substantial steric repulsion.[3]

This guide provides an in-depth analysis of three robust catalytic systems for this transformation: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using ketoreductases (KREDs). For each method, we will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for achieving high yield and enantiomeric excess (ee).

Strategic Approaches to Asymmetric Reduction

Three primary strategies have proven effective for the asymmetric reduction of sterically demanding ketones. The choice of method often depends on available equipment, scale, substrate scope, and desired environmental impact.

  • Organocatalysis (CBS Reduction): Utilizes a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a stoichiometric borane source. It is known for its predictable stereochemistry and operational simplicity.[4][5]

  • Transition Metal Catalysis (Noyori Hydrogenation): Employs a ruthenium catalyst with a chiral diphosphine and a diamine ligand to facilitate hydrogenation with H₂ gas. This method is highly efficient, offering excellent atom economy and high turnover numbers.[6]

  • Biocatalysis (Ketoreductase-Mediated Reduction): Leverages engineered enzymes (ketoreductases) to perform the reduction with near-perfect selectivity under mild, aqueous conditions. This approach is a cornerstone of green chemistry.[7][8]

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable and widely used method for the enantioselective reduction of a broad range of ketones.[2] Its effectiveness stems from a well-defined catalytic cycle where the chiral oxazaborolidine catalyst and borane form a complex that coordinates the ketone in a sterically biased manner, directing the hydride transfer to one specific face.[4]

Mechanism of Stereoselection

The reaction proceeds through a dual-activation mechanism. First, the borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom while activating the borane as a potent hydride donor.[5] The ketone then coordinates to this activated, Lewis acidic boron. To minimize steric clash between the ketone's larger substituent and the catalyst's chiral framework, the ketone orients itself preferentially, exposing one enantioface to the intramolecular hydride delivery.[9][10]

CBS_Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex Coordination Borane BH₃·SMe₂ Borane->Active_Complex TS Six-Membered Transition State Active_Complex->TS Ketone Coordination Ketone 2,2-Dimethyl- cycloheptanone Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Workup Methanol Quench Product_Complex->Workup Release Alcohol Chiral Alcohol Product Workup->Alcohol

Caption: Catalytic cycle of the CBS reduction.

Detailed Experimental Protocol

This protocol describes the reduction of this compound using (R)-2-Methyl-CBS-oxazaborolidine to yield the (S)-alcohol. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1.0 M solution, 10 mol%).

  • Catalyst Activation: Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mmol, 60 µL) to the catalyst solution. Stir for 15 minutes at 0 °C. A separate solution of this compound (1.0 mmol, 140 mg) in anhydrous THF (2 mL) is prepared.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add the ketone solution dropwise over 10 minutes.

  • Reduction: Slowly add an additional portion of borane-dimethyl sulfide complex (0.6 mmol, 60 µL) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the mixture at -20 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, the reaction may require several hours (e.g., 4-12 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add anhydrous methanol (2 mL) dropwise at -20 °C to quench the excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity Presence of water in reagents/solvents.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled THF.
Reaction temperature too high.Lower the reaction temperature (e.g., to -40 °C or -78 °C). Temperature is a critical parameter for selectivity.[2]
Degraded catalyst.Use a fresh bottle of catalyst or prepare it in situ from the corresponding amino alcohol.
Low Yield Incomplete reaction.Increase reaction time. Monitor carefully by TLC/GC before quenching.
Insufficient borane.Use a slight excess of borane (e.g., 1.5 equivalents total).
Product loss during work-up.Ensure proper pH adjustment and perform careful, thorough extractions.

Method 2: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method uses a well-defined Ru(II) catalyst, typically composed of a BINAP ligand and a chiral diamine, to catalyze the hydrogenation of ketones with molecular hydrogen.[3] It is renowned for its high efficiency, broad substrate scope, and excellent enantioselectivity, even for sterically hindered ketones.[11]

Mechanism of Stereoselection

The reaction operates via a non-classical, metal-ligand bifunctional mechanism. The active catalyst, a ruthenium dihydride species, does not involve direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state.[3] In this transition state, a hydride on the ruthenium (Ru-H) and a proton on the coordinated amine ligand (N-H) are transferred concertedly to the carbonyl oxygen and carbon, respectively. The chiral scaffolding created by the diphosphine and diamine ligands dictates the facial selectivity of this transfer.

Noyori_Mechanism Precatalyst RuCl₂(BINAP)(diamine) (Precatalyst) Active_Catalyst RuH₂(BINAP)(diamine) (Active 18e⁻ Catalyst) Precatalyst->Active_Catalyst + H₂, Base TS Outer-Sphere Six-Membered Transition State Active_Catalyst->TS Coordination via H-Bonding Ketone Ketone Substrate Ketone->TS Product_Complex Ru-Amido Complex + Alcohol Product TS->Product_Complex Concerted H⁻/H⁺ Transfer Product_Complex->Active_Catalyst + H₂ (Regeneration) H2 H₂ H2->Product_Complex

Caption: Catalytic cycle of Noyori asymmetric hydrogenation.

Detailed Experimental Protocol

This protocol is a representative procedure and requires a high-pressure hydrogenation apparatus.

Materials:

  • RuCl₂[(S)-BINAP][(S,S)-DPEN] or a similar Noyori-type catalyst

  • This compound

  • Anhydrous isopropanol (i-PrOH) or ethanol (EtOH)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In a glovebox, charge a glass liner for a high-pressure reactor with the Ru catalyst (e.g., 0.001 mmol, 0.1 mol%) and potassium tert-butoxide (0.01 mmol, 1 mol%).

  • Substrate Addition: Add a solution of this compound (1.0 mmol, 140 mg) in anhydrous isopropanol (4 mL).

  • Sealing: Seal the glass liner inside the high-pressure reactor.

  • Hydrogenation: Remove the reactor from the glovebox. Purge the system three times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).

  • Reaction: Place the reactor in an oil bath preheated to the desired temperature (e.g., 30-50 °C) and stir vigorously.

  • Monitoring: The reaction progress can be monitored by taking aliquots (after careful depressurization) and analyzing them by GC.

  • Completion: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Work-up: Open the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), filter through a short plug of silica gel to remove the catalyst, and concentrate the filtrate. Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No/Slow Reaction Inactive catalyst.Ensure the catalyst is handled under inert conditions. Use a fresh batch.
Insufficient base or H₂ pressure.Optimize the amount of base (t-BuOK). Increase hydrogen pressure.
Poor quality solvent.Use anhydrous, degassed solvent.
Low Enantioselectivity Incorrect catalyst choice.For sterically hindered ketones, specialized ligands may be required.[3] Screen different BINAP/diamine combinations.
Reaction temperature too high.Perform the reaction at a lower temperature, though this may require longer reaction times.

Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral alcohols.[1] Ketoreductases (KREDs) are enzymes that use a cofactor, typically NADPH or NADH, to reduce ketones with exquisite stereo- and chemoselectivity.[7] Modern enzyme engineering has produced a wide array of commercially available KREDs that are robust and effective for a broad range of substrates, including sterically hindered ones.

Principle of Biocatalytic Reduction

The reaction occurs in an aqueous buffer at or near physiological pH and temperature. The KRED binds the ketone substrate within its chiral active site, positioning it for a stereospecific hydride transfer from the NADPH/NADH cofactor. A key requirement for a preparative-scale reaction is a cofactor recycling system. A common method is to use a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, or glucose and glucose dehydrogenase, to continuously regenerate the expensive NADPH/NADH cofactor in situ.

Workflow A 1. Reaction Setup (Buffer, Ketone, KRED, Cofactor System) B 2. Incubation (Stirring at 30 °C, pH 7) A->B Start Reaction C 3. Reaction Monitoring (GC or HPLC) B->C Take Aliquots C->B Incomplete D 4. Work-up (Solvent Extraction) C->D Complete E 5. Analysis (Yield, Chiral GC/HPLC for ee%) D->E Purified Product

Caption: General experimental workflow for biocatalytic reduction.

General Protocol for KRED Screening and Reduction

This protocol outlines a typical procedure for a whole-cell or isolated enzyme reduction.

Materials:

  • Ketoreductase (KRED) enzyme or E. coli cells expressing the KRED

  • This compound

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • NAD(P)H cofactor

  • Cofactor recycling system:

    • Option A: Isopropanol (cosubstrate/cosolvent)

    • Option B: D-Glucose and Glucose Dehydrogenase (GDH)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Celatom® or diatomaceous earth

Procedure:

  • Reaction Setup: In a flask, prepare a solution of potassium phosphate buffer.

  • Cofactor System:

    • If using Option A, add isopropanol (e.g., 10-30% v/v).

    • If using Option B, add D-glucose (e.g., 1.1 equivalents) and GDH.

  • Cofactor & Enzyme: Add a catalytic amount of NAD(P)H (e.g., 1 mg/mL). Add the KRED (as a lyophilized powder or whole-cell suspension).

  • Substrate Addition: Add this compound (e.g., 10-50 g/L). A cosolvent like DMSO (1-2%) may be needed to aid solubility.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) and maintain the pH (e.g., at 7.0 using dilute NaOH or HCl).

  • Monitoring: Monitor the conversion by taking samples, extracting with a solvent, and analyzing by GC or HPLC.

  • Work-up: Once the reaction is complete, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). If using whole cells, add Celatom® and stir for 15 minutes.

  • Extraction: Filter the mixture to remove the cells/enzyme. Separate the organic layer and extract the aqueous layer twice more with the same solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analysis: Determine yield and enantiomeric excess by chiral GC or HPLC.

Comparative Summary

FeatureCBS ReductionNoyori HydrogenationBiocatalysis (KRED)
Catalyst Type Chiral OxazaborolidineRu(II)-Diphosphine-DiamineEnzyme (Ketoreductase)
Reductant Borane (BH₃·SMe₂)Hydrogen Gas (H₂)NAD(P)H (recycled)
Key Equipment Standard GlasswareHigh-Pressure ReactorIncubator/Shaker, pH meter
Solvent Anhydrous Organic (THF)Anhydrous AlcoholAqueous Buffer
Temperature Low (-78 to 0 °C)Ambient to Moderate (25-80 °C)Ambient (25-40 °C)
Stereoselectivity Good to ExcellentExcellentTypically >99% ee
Atom Economy ModerateExcellentExcellent (with recycling)
Pros Predictable stereochemistry, simple setup.High turnover, industrial scalability.Unmatched selectivity, green process.
Cons Stoichiometric borane waste.Requires pressure equipment, catalyst cost.Requires enzyme screening, substrate solubility can be an issue.

Conclusion

The asymmetric reduction of the sterically hindered this compound can be successfully achieved using several powerful catalytic methods. The CBS reduction offers a straightforward approach with standard laboratory equipment, though it may require optimization of temperature to maximize selectivity.[2] Noyori asymmetric hydrogenation provides a highly efficient, atom-economical route suitable for larger-scale synthesis but necessitates specialized high-pressure equipment.[3] Finally, biocatalysis with ketoreductases represents the state-of-the-art in green chemistry, offering unparalleled enantioselectivity under mild, environmentally friendly conditions, provided a suitable enzyme can be identified through screening.[12] The selection of the optimal method will depend on the specific requirements of the research or development program, balancing factors such as scale, cost, available equipment, and sustainability goals.

References

  • Grimm, S. K., & Gessner, V. H. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(32), 13352-13359. [Link]
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]
  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
  • Dong, V. M., & Murphy, S. K. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research, 54(9), 2171-2186. [Link]
  • Noyori, R., & Ikariya, T. (2019).
  • Gessner, V. H., & Grimm, S. K. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
  • NROChemistry. (n.d.).
  • Dong, V. M., & Murphy, S. K. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
  • Markel, U., et al. (2020). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 117(23), 12736-12743. [Link]
  • Pharkya, P., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
  • Bäckvall, J.-E., & Pàmies, O. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Chen, D., et al. (2021). Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation.
  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 908819. [Link]
  • Various Authors. (2022). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor.
  • Various Authors. (2014). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Martínez, R., et al. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. ACS Omega, 8(19), 17099–17109. [Link]
  • Głowacka, A., et al. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 16(1), 82. [Link]
  • Katzberg, M., et al. (2010). Engineering cofactor preference of ketone reducing biocatalysts: a mutagenesis study on a γ-diketone reductase from the yeast Saccharomyces cerevisiae serving as an example. International Journal of Molecular Sciences, 11(4), 1735–1754. [Link]
  • Various Authors. (2023). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ChemRxiv. [Link]
  • Brown, H. C., & Ramachandran, P. V. (1991). Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of α-, β-, and γ-Keto Acids with Diisopinocampheylborane and Intermolecular Asymmetric Reductions of the Corresponding Esters with B -Chlorodiisopinocampheylborane.

Sources

Application Note: Tandem Ring Expansion Sequences Initiated by 2,2-Dimethylcycloheptanone for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Tandem Reactions

In modern organic synthesis, efficiency is paramount. Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates or changing reaction conditions.[1] This approach offers significant advantages, including reduced solvent waste, lower purification costs, and the rapid construction of molecular complexity from simple precursors.[2] The strategic design of a tandem sequence can dramatically shorten synthetic routes to valuable target molecules.[3]

This guide focuses on 2,2-dimethylcycloheptanone as a versatile and sterically defined starting material for initiating powerful tandem ring-expansion sequences. The gem-dimethyl group not only serves as a permanent stereochemical marker but also influences the regioselectivity of key rearrangement steps. We will explore two mechanistically distinct, yet highly reliable, ring-expansion methodologies—the Baeyer-Villiger oxidation and the Schmidt reaction—as initiators for tandem sequences leading to valuable eight-membered heterocyclic scaffolds.

Core Concept: Ring Expansion as a Tandem Initiation Step

Ring expansion reactions are transformative processes that convert a smaller ring into a larger, often more synthetically challenging, one.[4][5] When applied to a cyclic ketone like this compound, these reactions do not simply enlarge the ring; they introduce a heteroatom (oxygen or nitrogen) that fundamentally alters the molecule's chemical reactivity. This newly formed lactone or lactam becomes the reactive intermediate for subsequent, in-situ transformations, thereby constituting the first step of a tandem sequence.

Below is a conceptual workflow illustrating this strategy.

G cluster_0 Tandem Sequence Design Start This compound Step1 Initiating Ring Expansion (e.g., Baeyer-Villiger, Schmidt) Start->Step1 Intermediate Reactive Heterocyclic Intermediate (Lactone or Lactam) Step1->Intermediate Step2 In-Situ Functionalization or Rearrangement Intermediate->Step2 Product Complex Target Molecule Step2->Product

Caption: Conceptual workflow for tandem sequences.

Sequence 1: Baeyer-Villiger Oxidation to an Eight-Membered Lactone

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic chemistry that converts a ketone into an ester, or in our case, a cyclic ketone into a lactone, by inserting an oxygen atom adjacent to the carbonyl group.[6][7][8] This reaction is renowned for its predictable regiochemistry, which is governed by the migratory aptitude of the substituents on the ketone.

Mechanistic Insight and Regioselectivity

The reaction proceeds via the formation of a "Criegee intermediate" after the nucleophilic attack of a peroxyacid on the protonated ketone.[6] The rate-determining step is the migration of one of the alpha-carbon groups to the adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For this compound, the two potential migrating groups are a methylene group (part of the cycloheptyl ring) and the quaternary carbon bearing the two methyl groups. The methylene group (a secondary alkyl) has a higher migratory aptitude than the quaternary center. However, due to the gem-dimethyl substitution, the migration of the more substituted carbon (C2) is sterically hindered. Therefore, the methylene carbon (C7) is expected to migrate, leading to the formation of 8,8-dimethyl-oxocan-2-one .

G cluster_mech Baeyer-Villiger Mechanism k This compound k_p Protonated Ketone k->k_p + H+ p Peroxyacid (RCO3H) criegee Criegee Intermediate k_p->criegee + RCO3H ts [Transition State] criegee->ts Rearrangement (Rate-Determining) lactone_p Protonated Lactone ts->lactone_p - RCO2H lactone 8,8-Dimethyl-oxocan-2-one lactone_p->lactone - H+ G cluster_1 Protocol: Baeyer-Villiger Oxidation A 1. Dissolve Ketone in DCM in flask. B 2. Cool flask to 0°C in an ice bath. A->B C 3. Add m-CPBA solution dropwise over 30 min. B->C D 4. Stir at 0°C for 1h, then warm to RT. C->D E 5. Monitor reaction by TLC/GC-MS. D->E F 6. Quench with Na₂SO₃ solution. E->F Upon Completion G 7. Wash with NaHCO₃ and brine. F->G H 8. Dry organic layer with MgSO₄. G->H I 9. Concentrate in vacuo. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for Baeyer-Villiger oxidation.

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 35.7 mmol). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (e.g., 8.0 g of ~77% purity, ~42.8 mmol, 1.2 eq) in 50 mL of DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching: Upon completion, cool the flask again in an ice bath. Slowly add 50 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution to quench the excess peroxide. Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution!) and 1 x 50 mL of saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a colorless oil, can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 8,8-dimethyl-oxocan-2-one.

Expected Data and Tandem Potential
ParameterExpected Outcome
Product 8,8-Dimethyl-oxocan-2-one
Yield 75-90%
Appearance Colorless Oil
Key Spectroscopic Data ¹H NMR: Absence of ketone α-protons, appearance of ester α-protons (~2.5 ppm) and protons α to oxygen (~4.2 ppm). IR: C=O stretch shifts to ~1730 cm⁻¹ (lactone) from ~1700 cm⁻¹ (ketone).
Tandem Potential The resulting lactone is an excellent electrophile for subsequent nucleophilic attack (e.g., aminolysis, reduction, Grignard addition) to create more complex acyclic or macrocyclic structures in a one-pot sequence.

Sequence 2: Schmidt Reaction for Eight-Membered Lactam Synthesis

The Schmidt reaction provides a direct route from ketones to amides via a rearrangement involving an azide under acidic conditions. [9][10]This reaction is exceptionally valuable for synthesizing N-heterocycles, particularly lactams from cyclic ketones. [11][12]

Mechanistic Pathway

The reaction is initiated by the protonation of the ketone, followed by the nucleophilic addition of hydrazoic acid (HN₃) to form an azidohydrin intermediate. [12]Subsequent dehydration leads to a diazoiminium ion. The key step involves the migration of an alkyl group to the electron-deficient nitrogen with the concomitant expulsion of dinitrogen gas (N₂), a thermodynamically favorable process. [9]The resulting nitrilium ion is trapped by water to afford the final lactam product after tautomerization.

Similar to the BV oxidation, the migratory aptitude of the groups attached to the carbonyl dictates the regiochemical outcome. For this compound, the more substituted C2 carbon is expected to migrate preferentially, leading to the formation of 3,3-dimethyl-azocan-2-one .

G cluster_mech2 Schmidt Reaction Mechanism k This compound k_p Protonated Ketone k->k_p + H+ azido Azidohydrin Intermediate k_p->azido + HN3 diazo Diazoiminium Ion azido->diazo - H2O nitrilium Nitrilium Ion diazo->nitrilium Rearrangement - N2 lactam 3,3-Dimethyl-azocan-2-one nitrilium->lactam + H2O, - H+

Caption: Simplified Schmidt reaction mechanism.

Experimental Protocol: Schmidt Reaction

This protocol uses sodium azide and a strong acid to generate hydrazoic acid in situ.

CRITICAL SAFETY WARNING: Hydrazoic acid (HN₃) is highly toxic, volatile, and dangerously explosive. Sodium azide is also highly toxic. This reaction must be performed by trained personnel only, behind a blast shield, in a high-performance, dedicated fume hood. Avoid contact with heavy metals, which can form explosive metal azides. All glassware should be rinsed with a ceric ammonium nitrate solution after use to destroy any residual azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Sulfuric acid (H₂SO₄), concentrated

  • Chloroform (CHCl₃)

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Ice-salt bath

Workflow Diagram:

G cluster_2 Protocol: Schmidt Reaction A 1. Add Ketone and CHCl₃ to flask behind blast shield. B 2. Cool flask to 0°C in an ice-salt bath. A->B C 3. Add conc. H₂SO₄ slowly. B->C D 4. Add NaN₃ in portions over 1 hour (gas evolution!). C->D E 5. Stir at RT until N₂ evolution ceases. D->E F 6. Pour mixture carefully onto crushed ice. E->F Upon Completion G 7. Neutralize with conc. NH₄OH to pH ~8. F->G H 8. Extract with CHCl₃. G->H I 9. Dry, concentrate, and purify by recrystallization. H->I

Caption: Experimental workflow for the Schmidt reaction.

Step-by-Step Procedure:

  • Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer and a calcium chloride drying tube, place a solution of this compound (e.g., 5.0 g, 35.7 mmol) in 100 mL of chloroform. Position a blast shield in front of the fume hood sash.

  • Cooling & Acidification: Cool the flask in an ice-salt bath to 0 °C. With vigorous stirring, slowly add concentrated sulfuric acid (25 mL) over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • Azide Addition: While maintaining the temperature at 0-5 °C, add sodium azide (NaN₃, 3.5 g, 53.5 mmol, 1.5 eq) in small portions over approximately 1 hour. Vigorous gas (N₂) evolution will occur. The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.

  • Reaction: After all the azide has been added, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until gas evolution has completely ceased.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

  • Workup: Cool the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 3 x 50 mL of chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a solid, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure 3,3-dimethyl-azocan-2-one.

Expected Data and Tandem Potential
ParameterExpected Outcome
Product 3,3-Dimethyl-azocan-2-one
Yield 60-80%
Appearance White to off-white solid
Key Spectroscopic Data ¹H NMR: Appearance of a broad N-H proton signal (~6-8 ppm). IR: C=O stretch at ~1650 cm⁻¹ (amide) and N-H stretch at ~3200 cm⁻¹.
Tandem Potential The resulting lactam can undergo N-alkylation, reduction to the corresponding cyclic amine, or be used in ring-opening polymerizations. These subsequent reactions could potentially be developed into a one-pot sequence following the initial Schmidt reaction and workup.

Conclusion

This compound is an excellent substrate for initiating tandem reaction sequences via powerful ring-expansion methodologies. The Baeyer-Villiger oxidation and Schmidt reaction provide reliable and regioselective pathways to eight-membered lactones and lactams, respectively. These heterocyclic intermediates are themselves valuable scaffolds and serve as springboards for further in-situ transformations, embodying the efficiency and elegance of tandem reaction design. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to leverage these classic transformations in the synthesis of complex molecular architectures.

References

  • Title: Baeyer–Villiger oxid
  • Title: Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring Source: PubMed Central URL:[Link]
  • Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis of 2,5,5-trimethylcycloheptanone Source: ResearchG
  • Title: Schmidt reaction Source: Wikipedia URL:[Link]
  • Title: Tandem Reactions in Organic Synthesis: Novel Strategies for Natural Product Elaboration and the Development of New Synthetic Methodology Source: Chemical Reviews URL:[Link]
  • Title: Tandem Reaction Sequences Source: Macmillan Group, Princeton University URL:[Link]
  • Title: 2,2-Dimethylcyclopentanone: Synthesis, Properties, and Applications as a Key Chemical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)
  • Title: Ring expansion and contraction Source: Wikipedia URL:[Link]
  • Title: The Schmidt Reaction Source: Organic Reactions URL:[Link]
  • Title: Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review Source: RSC Publishing URL:[Link]
  • Title: Schmidt reaction Source: Grokipedia URL:[Link]
  • Title: The Pt(II)-catalyzed Baeyer–Villiger oxidation of cyclohexanone with H2O2 in ionic liquids Source: RSC Publishing URL:[Link]
  • Title: Schmidt reaction Source: Slideshare URL:[Link]
  • Title: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone Source: Organic Syntheses URL:[Link]
  • Title: Schmidt Reaction Source: Chemistry LibreTexts URL:[Link]
  • Title: Tandem reactions, cascade sequences, and biomimetic strategies in total synthesis Source: Chemical Communic
  • Title: Ring Expansion Rearrangements Source: Chemistry Steps URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylcycloheptanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this challenging synthesis. Our goal is to move beyond simple protocols and explain the why behind experimental choices, empowering you to optimize your reaction for maximum yield and purity.

Introduction: The Challenge of Synthesizing a Sterically Hindered Ketone

This compound is a valuable building block in organic synthesis, notably in the development of pharmaceuticals and fragrance compounds. Its synthesis, however, is often plagued by low yields. The primary challenge stems from the steric hindrance imposed by the gem-dimethyl group at the C2 position. This steric bulk can impede cyclization, favor competing elimination reactions, and complicate purification.

This guide will focus on the most common and effective synthetic route: the Tiffeneau-Demjanov ring expansion of 2,2-dimethylcyclohexanone. We will explore common pitfalls in this multi-step process and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield in the Cyanohydrin Formation Step

Q: My conversion of 2,2-dimethylcyclohexanone to the corresponding cyanohydrin is low (<50%). I am using trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂). What could be the issue?

A: This is a classic equilibrium problem often exacerbated by moisture.

  • Causality: The formation of a cyanohydrin from a ketone is a reversible reaction. The equilibrium can be unfavorable, especially with a sterically hindered ketone like 2,2-dimethylcyclohexanone. Water is a significant inhibitor; it can hydrolyze the TMSCN reagent and the product, pushing the equilibrium back to the starting material.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum. The solvent (e.g., dichloromethane) must be freshly distilled from a suitable drying agent like calcium hydride. The starting ketone should be free of water.

    • Reagent Quality: Use a fresh, high-purity bottle of TMSCN. This reagent is highly sensitive to moisture and can degrade over time. Consider titrating it before use if its age is uncertain.

    • Catalyst Activity: Zinc iodide is an effective Lewis acid catalyst for this reaction, but its activity can be diminished by hydration. Use freshly fused ZnI₂ or a newly opened bottle.

    • Temperature Control: The reaction is typically run at room temperature. Lowering the temperature (e.g., to 0 °C) can sometimes shift the equilibrium to favor the product, but it will also slow the reaction rate. Monitor the reaction by TLC or GC to find the optimal balance.

Problem 2: Competing Elimination During Grignard Reaction with the Cyanohydrin

Q: I am attempting the reduction of the cyanohydrin intermediate using a Grignard reagent (e.g., MeMgBr) to form the β-amino alcohol, but I am observing significant amounts of an alkene byproduct. How can I prevent this?

A: The issue here is the basicity of the Grignard reagent promoting E2 elimination.

  • Causality: The hydroxyl group of the cyanohydrin can be deprotonated by the Grignard reagent. The resulting alkoxide can then facilitate the elimination of the adjacent nitrile group, leading to the formation of an unsaturated byproduct. This is a common side reaction when a strong, sterically hindered base is used.

  • Troubleshooting Steps:

    • Switch to a Less Basic Reducing Agent: The most effective solution is to replace the Grignard reagent with a hydride source. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful nucleophilic reducing agent that will selectively reduce the nitrile to a primary amine without promoting elimination.

    • Inverse Addition: If you must use a Grignard reagent for other reasons, employ an "inverse addition" technique. Add the cyanohydrin solution slowly to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). This maintains a low concentration of the cyanohydrin, minimizing the chance of it being deprotonated before it can react.

    • Temperature Management: Keep the reaction temperature as low as possible to disfavor the elimination pathway, which typically has a higher activation energy than the desired addition/reduction.

Problem 3: Low Yield in the Final Tiffeneau-Demjanov Ring Expansion

Q: The final step, treating the β-amino alcohol with nitrous acid (from NaNO₂/HCl) to induce the ring expansion, is giving me a very low yield of this compound, along with a complex mixture of byproducts. What is going wrong?

A: The Tiffeneau-Demjanov rearrangement is highly sensitive to reaction conditions, and the stability of the intermediate diazonium salt is critical.

  • Causality: The reaction proceeds via the formation of a diazonium salt from the primary amine. This intermediate is often unstable and can decompose through multiple pathways. The desired pathway is a 1,2-alkyl shift that results in the ring-expanded ketone. However, competing reactions like elimination to form alkenes, substitution to form alcohols (without rearrangement), and other rearrangements can significantly lower the yield. The migratory aptitude of the adjacent carbon is key; a more substituted carbon (like the one bearing the gem-dimethyl group) migrates readily, which is favorable in this case.

  • Troubleshooting Steps:

    • Precise Temperature Control: This is the most critical parameter. The reaction must be run at low temperatures (typically 0 to 5 °C in an ice bath) to stabilize the diazonium intermediate. Letting the temperature rise will lead to uncontrolled decomposition and a plethora of side products.

    • Slow and Controlled Addition: Add the sodium nitrite solution very slowly (dropwise) to the acidic solution of the amino alcohol. This ensures that the concentration of nitrous acid is kept low and constant, preventing side reactions and dangerous exotherms.

    • pH Control: The reaction requires an acidic medium (e.g., aqueous HCl or acetic acid) to generate nitrous acid in situ. However, the pH should not be excessively low. A pH range of 3-5 is often optimal.

    • Solvent System: Using a biphasic system (e.g., water/ether) can sometimes be beneficial. The ketone product is extracted into the organic layer as it is formed, protecting it from the acidic aqueous conditions which could promote side reactions.

Experimental Workflow & Visualization

The overall synthetic strategy is summarized below. Each step presents a potential bottleneck that the troubleshooting guide above addresses.

Diagram: Tiffeneau-Demjanov Synthesis of this compound

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Ring Expansion A 2,2-Dimethylcyclohexanone B TMS-Cyanohydrin Intermediate A->B TMSCN, cat. ZnI₂ DCM, rt A->B C β-Amino Alcohol B->C 1. LiAlH₄, THF 2. H₂O workup B->C D This compound C->D NaNO₂, HCl(aq) H₂O, 0-5 °C C->D

Caption: Workflow for the synthesis of this compound via ring expansion.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material? A1: Yes, alternative routes exist but often involve more steps or specialized reagents. For example, a Favorskii rearrangement of an appropriate α-halo ketone could be considered, but substrate synthesis can be complex. The Tiffeneau-Demjanov route starting from the readily available 2,2-dimethylcyclohexanone is generally the most practical approach.

Q2: What is the best method for purifying the final product? A2: Due to the potential for similarly-boiling byproducts, simple distillation may not be sufficient. Flash column chromatography on silica gel is the recommended method for achieving high purity. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

Q3: How do I monitor the progress of these reactions? A3:

  • Thin-Layer Chromatography (TLC): Useful for all steps. Staining with potassium permanganate is effective for visualizing the intermediates and product, as the ketone and alcohol functionalities will react.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting material and the appearance of the product, especially for the final ring expansion step where multiple neutral byproducts can form. It provides quantitative data on conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The disappearance of the nitrile peak (~120 ppm in ¹³C NMR) and the appearance of the new carbonyl peak (~215 ppm) are key diagnostic markers.

Q4: Are there any safety considerations I should be aware of? A4: Absolutely.

  • TMSCN: Highly toxic and releases hydrogen cyanide gas upon contact with water or acids. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. It can ignite spontaneously in moist air. Quench reactions carefully at low temperatures.

  • Diazonium Salts: The intermediates in the Tiffeneau-Demjanov step are potentially explosive, especially if isolated or allowed to warm up. Always use them in situ at low temperatures.

Summary of Recommended Conditions

For convenience, the key parameters for optimizing the yield of each step are summarized in the table below.

StepKey ReactionCritical ParametersRecommended Conditions
1 Cyanohydrin FormationAnhydrous Conditions, Reagent PurityOven-dried glassware, dry solvent (DCM), fresh TMSCN, fused ZnI₂, room temp.
2 Nitrile ReductionChoice of Reducing AgentUse LiAlH₄ instead of Grignard reagents to avoid elimination.
3 Ring ExpansionTemperature Control, Rate of AdditionMaintain strict temperature control (0-5 °C), slow dropwise addition of NaNO₂ solution.

By understanding the chemical principles behind each step and anticipating common side reactions, you can effectively troubleshoot and optimize the synthesis of this compound, leading to significantly improved yields and purity.

References

  • Carrasco, M. Reagents for Amine Synthesis. Pearson, 2011.
  • Kurti, L., Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.

Minimizing byproduct formation in dimethylation of cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the dimethylation of cycloheptanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on maximizing the yield of your desired product while minimizing byproduct formation. This guide provides in-depth answers to common questions and robust troubleshooting strategies based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for planning and executing the dimethylation of cycloheptanone successfully.

Q1: What are the primary products and byproducts in the dimethylation of cycloheptanone?

The dimethylation of cycloheptanone can yield two main constitutional isomers: 2,2-dimethylcycloheptanone and 2,7-dimethylcycloheptanone. However, a range of byproducts can arise depending on the reaction conditions.

Target Products:

  • This compound: Geminal dimethylation at one α-carbon.

  • 2,7-Dimethylcycloheptanone: Vicinal dimethylation at the two different α-carbons.

Common Byproducts:

  • Monomethylated Product: 2-Methylcycloheptanone, resulting from incomplete reaction.

  • Polymethylated Products: Trimethylated or higher alkylated species, which occur if the dimethylated product can be further deprotonated and alkylated.[1]

  • O-Alkylated Product: 2-Methoxycycloheptene, where methylation occurs on the oxygen of the enolate intermediate.

  • Aldol Condensation Products: High molecular weight byproducts formed when the enolate attacks the carbonyl group of another cycloheptanone molecule.[1]

Q2: What is the key to controlling which isomer (2,2- vs. 2,7-) is formed?

Controlling the regioselectivity of the dimethylation hinges on the selective formation of one of two possible enolate intermediates: the kinetic enolate or the thermodynamic enolate.[2][3]

  • Kinetic Enolate: This enolate forms faster because the proton is removed from the less sterically hindered α-carbon (the C7 position). Its formation is favored by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at very low temperatures (e.g., -78°C).[4][5] Alkylation of the kinetic enolate leads to the 2,7-dimethylcycloheptanone product (after a sequential methylation).

  • Thermodynamic Enolate: This is the more stable enolate, featuring a more substituted double bond, formed by removing a proton from the more substituted α-carbon (the C2 position). Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and weaker, non-hindered bases (e.g., sodium ethoxide).[5] Alkylation of the thermodynamic enolate leads to the This compound product.

The diagram below illustrates this fundamental concept.

G cluster_start Starting Material cluster_kinetic Kinetic Control (LDA, -78°C) cluster_thermo Thermodynamic Control (NaOEt, RT) cyclo Cycloheptanone k_enolate Kinetic Enolate (Less Substituted) cyclo->k_enolate Faster Formation t_enolate Thermodynamic Enolate (More Substituted) cyclo->t_enolate Slower Formation k_product --> 2,7-Dimethylcycloheptanone k_enolate->k_product + 2 CH₃I k_enolate->t_enolate Equilibration (Higher Temp) t_product --> this compound t_enolate->t_product + 2 CH₃I

Caption: Kinetic vs. Thermodynamic enolate formation from cycloheptanone.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem ID Observed Issue
P1 Low Yield & High Unreacted Starting Material
P2 Significant amount of 2-methylcycloheptanone.
P3 Mixture of 2,2- and 2,7-dimethylcycloheptanone isomers.
P4 Presence of 2-methoxycycloheptene (O-alkylation byproduct).
P5 High molecular weight byproducts detected (Aldol addition).
P1: Low Yield & High Unreacted Starting Material

Question: My reaction has a low conversion rate, and I'm recovering a large amount of cycloheptanone. What went wrong?

Answer: This issue typically points to incomplete enolate formation, which is the crucial first step of the reaction.

  • Plausible Causes & Solutions:

    • Inactive Base: Strong bases like LDA can degrade upon exposure to moisture or if stored improperly. Ensure your base is freshly prepared or properly titrated before use.

    • Insufficient Base: Use at least a stoichiometric equivalent of base to the ketone. For dimethylation, you will be performing the deprotonation step twice, so ensure your equivalents are calculated correctly for the overall two-step, one-pot process or the sequential process.

    • Incomplete Deprotonation Time: Allow sufficient time for the enolate to form completely before adding the methylating agent. For LDA at -78°C, a stir time of 30-60 minutes is typical.[1]

    • Protic Contaminants: Traces of water or alcohol in your solvent or on your glassware will quench the strong base. Ensure all glassware is oven-dried and solvents are anhydrous.

P2: Significant Amount of 2-Methylcycloheptanone

Question: My product mixture contains a large percentage of the monomethylated product. How can I drive the reaction to completion?

Answer: Formation of 2-methylcycloheptanone indicates that the second methylation step is inefficient.

  • Plausible Causes & Solutions:

    • Insufficient Methylating Agent: The second methylation requires a second equivalent of your methylating agent (e.g., methyl iodide). Ensure you are using at least two full equivalents relative to your starting cycloheptanone. A slight excess (e.g., 2.2 equivalents) is often recommended.[6]

    • Premature Quenching: If the reaction is quenched too early, the second methylation may not have had time to complete. Allow for adequate reaction time after the addition of the methylating agent.

    • Steric Hindrance: After the first methylation, the second deprotonation can be slower. Ensure reaction conditions (time, temperature) are sufficient to allow for the second enolate formation and subsequent alkylation.

P3: Mixture of 2,2- and 2,7-Dimethylcycloheptanone Isomers

Question: I'm getting a mixture of both dimethylated isomers. How can I improve the regioselectivity?

Answer: A lack of regioselectivity means your reaction conditions are not exclusively favoring either the kinetic or thermodynamic pathway.

  • Solutions for Targeting 2,7-Dimethylcycloheptanone (Kinetic Product):

    • Base Selection: Use a strong, sterically hindered base. Lithium diisopropylamide (LDA) is the standard choice.[5]

    • Temperature Control: This is critical. Maintain a very low temperature (e.g., -78°C, a dry ice/acetone bath) during base addition, enolate formation, and methyl iodide addition.[4][5] Higher temperatures allow the kinetic enolate to equilibrate to the more stable thermodynamic enolate.[3]

    • Solvent: Use an aprotic, non-polar solvent like Tetrahydrofuran (THF).

  • Solutions for Targeting this compound (Thermodynamic Product):

    • Method 1 (Equilibration): Use a smaller, non-hindered base (e.g., NaH, NaOEt) at a higher temperature (0°C to room temperature).[5] This allows the enolates to equilibrate, favoring the more stable thermodynamic enolate. Caveat: These conditions also increase the risk of aldol condensation and other side reactions.

    • Method 2 (Sequential Synthesis): A more reliable method is to first synthesize and isolate 2-methylcycloheptanone. Then, in a separate reaction, deprotonate the 2-methylcycloheptanone. The only possible enolate will be the more substituted one, which upon methylation, will cleanly yield this compound.

P4: Presence of 2-Methoxycycloheptene (O-Alkylation Byproduct)

Question: I've identified an O-methylated byproduct in my analysis. How can I favor C-alkylation?

Answer: O-alkylation competes with the desired C-alkylation. The outcome is influenced by the hardness/softness of the electrophile and the reaction environment (HSAB theory).

  • Plausible Causes & Solutions:

    • Alkylating Agent: "Hard" electrophiles favor reaction at the "hard" oxygen atom of the enolate. Dimethyl sulfate is harder than methyl iodide. Solution: Use methyl iodide (CH₃I), which is a "softer" electrophile and preferentially reacts at the softer carbon nucleophile.[1]

    • Solvent: Polar aprotic solvents (like DMF or HMPA) can solvate the metal cation, leaving a more "naked" and reactive oxygen anion, which promotes O-alkylation. Solution: Use a less polar solvent like THF or diethyl ether.[1]

    • Counter-ion: The nature of the metal counter-ion affects the covalent character of the oxygen-metal bond. The bond is more covalent for Li⁺ than for Na⁺ or K⁺. Solution: Use a lithium-based enolate (e.g., from LDA) which favors C-alkylation by keeping the oxygen atom "busier".[1]

P5: High Molecular Weight Byproducts Detected (Aldol Addition)

Question: My NMR/mass spec shows evidence of dimers or higher molecular weight species. What is causing this?

Answer: This strongly suggests that an aldol addition or condensation reaction is occurring. This happens when the enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of another unreacted ketone molecule.[1]

  • Plausible Causes & Solutions:

    • Incomplete Enolate Formation: If significant amounts of starting ketone are present alongside the enolate, aldol addition is highly probable. This is common when using weaker bases that establish an equilibrium. Solution: Use a strong, non-nucleophilic base like LDA to ensure rapid and quantitative conversion of the ketone to its enolate before adding the methylating agent.[1]

    • Order of Addition: Adding the ketone to a solution of the base (inverse addition) ensures that the ketone is immediately deprotonated and never in high concentration with the enolate. Solution: Always add the ketone dropwise to the cooled solution of LDA.

G start Analyze Product Mixture q1 High Polymethylation? start->q1 q2 Significant O-Methylation? q1->q2 No sol1 Reduce Base Stoichiometry Decrease Reaction Time q1->sol1 Yes q3 Aldol Products Detected? q2->q3 No sol2 Use Softer Alkylating Agent (CH₃I) Use Less Polar Solvent (THF) Use Lithium Enolate (LDA) q2->sol2 Yes q4 Poor Regioselectivity? q3->q4 No sol3 Use Strong, Bulky Base (LDA) Ensure Complete Enolate Formation Before Adding Alkylating Agent q3->sol3 Yes sol4 Kinetic Control: LDA, -78°C Thermo Control: Sequential Synthesis q4->sol4 Yes end_node Good Yield of Desired Product q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for cycloheptanone dimethylation.

Experimental Protocols
Protocol 1: Synthesis of 2,7-Dimethylcycloheptanone (Kinetic Control)

This protocol is designed to favor the formation of the kinetic enolate, leading to the vicinal dimethylated product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath. Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-butyllithium (2.1 equivalents) dropwise while keeping the internal temperature below -70°C. Stir the resulting LDA solution at -78°C for 30 minutes.

  • Enolate Formation (First Methylation): Slowly add cycloheptanone (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains at -78°C. Stir the mixture for 1 hour to ensure complete formation of the kinetic enolate.

  • First Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Enolate Formation (Second Methylation): In a separate flask, prepare a second batch of LDA (1.1 equivalents) in THF at -78°C as described in step 2. Transfer the reaction mixture from the first methylation (still cold) into this second LDA solution via cannula to form the enolate of 2-methylcycloheptanone. Stir for 1 hour at -78°C.

  • Second Methylation: Add a second portion of methyl iodide (1.1 equivalents) dropwise at -78°C and let the reaction stir for another 2-3 hours.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the desired 2,7-dimethylcycloheptanone from any byproducts.

Protocol 2: Synthesis of this compound (Sequential Approach)

This two-step approach provides much better control for synthesizing the gem-dimethylated product.

Step A: Synthesis of 2-Methylcycloheptanone

  • Follow steps 1-4 and 7-9 from Protocol 1, using only one equivalent of LDA and one equivalent of methyl iodide. Purify the resulting 2-methylcycloheptanone.

Step B: Methylation of 2-Methylcycloheptanone

  • Setup & LDA Preparation: Follow steps 1 and 2 from Protocol 1, using 1.1 equivalents of diisopropylamine and 1.05 equivalents of n-butyllithium relative to the 2-methylcycloheptanone starting material.

  • Enolate Formation: Add the purified 2-methylcycloheptanone (1.0 equivalent) dropwise to the LDA solution at -78°C. Stir for 1 hour.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise and stir for 2-3 hours at -78°C.

  • Quenching, Work-up, and Purification: Follow steps 7-9 from Protocol 1 to isolate the pure this compound.

References
  • Synthesis of 2,5,5-trimethylcycloheptanone. (2025). ResearchGate.
  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary.
  • Eschweiler–Clarke reaction. (n.d.). Grokipedia.
  • Reductive amination. (2024). Wikipedia.
  • Kinetic vs. thermodynamic enolate formation. (2020). YouTube.
  • Kinetic vs. Thermodynamic Enolates Definition. (n.d.). Fiveable.
  • Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). (n.d.). Organic Syntheses.
  • 2,2-Dimethylcyclopentanone: Synthesis, Properties, and Applications as a Key Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kinetic and thermodynamic enolates. (n.d.). Khan Academy.
  • Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy.
  • Preparation method of 2, 2-dimethyl cyclopentanone. (2021). Patsnap.
  • Eschweiler–Clarke reaction. (2024). Wikipedia.
  • Reactions of organocopper reagents. (2024). Wikipedia.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Predict the products formed when cyclohexanone reacts with the fo... (n.d.). Pearson+.
  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal.
  • Reductive Amination. (n.d.). Myers Chem 115.
  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses.
  • Synthesis of β-damascone from 2,6-dimethylcyclohexanone. (n.d.). Semantic Scholar.
  • Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. (2023). YouTube.
  • Grignard reaction. (n.d.). ResearchGate.
  • Alkylation of enolate anions with dimethyl 3-bromo-2-ethoxypropenylphosphonate. (n.d.). University of British Columbia.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PMC - PubMed Central - NIH.
  • Ch18: Organocopper reagents. (n.d.). University of Calgary.
  • Reductive Amination. (2023). Chemistry LibreTexts.
  • Gilman Reagent (Organocuprates). (n.d.). Organic Chemistry Tutor.
  • Organocuprates in Conjugate Addition. (n.d.). Scribd.
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
  • R2CuLi Organocuprates - Gilman Reagents. (n.d.). Chemistry Steps.
  • Purification of cyclohexanone. (1976). Google Patents.
  • Interactive 3D Chemistry Animations. (n.d.). ChemTube3D.
  • 2,7-Dimethyloxepin. (n.d.). Organic Syntheses.
  • METHOD OF PURIFYING 2,7-DIMETHYLNAPHTHALENE. (2008). European Patent Office.

Sources

Technical Support Center: Purification of Crude 2,2-Dimethylcycloheptanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethylcycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying this compound?

For the purification of moderately polar ketones like this compound, silica gel (SiO₂) is the industry-standard stationary phase.[1][2] Its polar surface effectively interacts with the carbonyl group of the ketone, allowing for separation from less polar impurities (like residual starting materials or non-polar side products) and more polar impurities (such as certain reaction byproducts or baseline material).[1][3] Alumina can also be used, but silica gel generally provides better resolution for neutral organic compounds.[4][5]

Q2: How do I select the optimal mobile phase (solvent system) for my separation?

The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate. An ideal Rf value for the compound of interest for column chromatography is typically between 0.2 and 0.4.[6][7] This range ensures that the compound moves down the column efficiently without eluting too quickly with impurities at the solvent front.

  • Starting Point: A common and effective solvent system for ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8]

  • Optimization: Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and run a TLC. If the this compound spot remains at the baseline (Rf ≈ 0), increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15). If the spot is at the solvent front (Rf ≈ 1), decrease the polarity.[9] This iterative process allows you to fine-tune the separation.

Q3: My compound, this compound, is not visible under a UV lamp. How can I visualize it on a TLC plate?

While some ketones with conjugation absorb UV light, simple saturated cyclic ketones like this compound are often not UV-active.[10] Therefore, a chemical stain is required for visualization. Excellent options for ketones include:

  • 2,4-Dinitrophenylhydrazine (DNP) stain: This is a highly specific stain for aldehydes and ketones, which react to form yellow-to-orange spots (hydrazones).[11][12]

  • p-Anisaldehyde stain: This is a good general-purpose stain that reacts with many functional groups, including ketones, to produce colored spots upon heating.[10][13]

  • Potassium Permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized. While not specific to ketones, it can be effective if impurities are unreactive.[12]

Q4: What is the significance of the Retention Factor (Rf) and how is it calculated?

The Retention Factor (Rf) is a crucial parameter in chromatography that quantifies the movement of a compound on a TLC plate.[6][9][14][15] It is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[14][16]

  • Formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6]

  • Importance: The Rf value helps in identifying compounds under specific conditions and is essential for predicting the elution behavior in column chromatography.[6][15] A lower Rf value indicates stronger interaction with the stationary phase and slower movement, while a higher Rf value signifies weaker interaction and faster movement.[15]

Q5: Should I use gravity chromatography or flash chromatography?

The choice depends on your specific needs for speed, resolution, and scale.

  • Gravity Chromatography: Relies on gravity to move the solvent through the column. It is simpler, requires less specialized equipment, but is significantly slower.[17][18]

  • Flash Chromatography: Uses positive pressure (often from compressed air or a pump) to force the solvent through the column much more quickly.[5][17][18][19] This method offers faster separation times and often better resolution due to the use of smaller silica gel particles.[5][20] For most modern research and development labs, flash chromatography is the preferred method for its efficiency.[20]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem 1: My compound has an Rf of 0 on the TLC, and it won't elute from the column.

  • Cause: The mobile phase is not polar enough. The this compound is too strongly adsorbed to the polar silica gel and is not being effectively carried by the non-polar solvent.[1]

  • Solution: Gradually increase the polarity of your eluting solvent. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. For example, if 95:5 hexanes:ethyl acetate is not working, try 90:10, then 85:15, monitoring the elution with TLC.

Problem 2: All my compounds are eluting from the column immediately in the first few fractions.

  • Cause: The mobile phase is too polar. The solvent is so effective at dissolving all components that there is minimal interaction with the stationary phase, leading to no separation.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., hexanes). This will increase the retention time of your compounds on the column and allow for separation to occur.

Problem 3: The spots on my TLC plate are streaking or tailing.

  • Cause: This can be due to several factors:

    • Sample Overload: Too much sample has been applied to the TLC plate or loaded onto the column.[21]

    • Compound Instability: The compound may be degrading on the acidic silica gel.[22]

    • Inappropriate Solvent: The solvent may not be effectively dissolving the compound, or a highly polar compound is being eluted with a largely non-polar solvent system.

  • Solution:

    • Dilute your sample before spotting it on the TLC plate. Ensure you are not exceeding the recommended sample load for your column size.

    • Test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If streaking is observed, consider using a less acidic stationary phase like deactivated silica or alumina.

    • Try a different solvent system. Sometimes adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve spot shape, though this is less common for neutral ketones.

Problem 4: I'm getting poor separation between this compound and an impurity.

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. They have very similar polarities in that specific mobile phase.

  • Solution:

    • Fine-tune the solvent ratio: Make small, incremental changes to the solvent ratio and check the separation by TLC.

    • Change the solvent system: Switch one of the solvents. For example, instead of hexanes/ethyl acetate, try hexanes/dichloromethane or hexanes/diethyl ether. Different solvents interact with compounds in different ways, which can alter the relative separation.

    • Use a gradient elution: Start with a low-polarity mobile phase to elute the less polar compounds. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute the more polar compounds. This can often improve the resolution between closely eluting substances.[23]

Visual Workflow for Purification

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase TLC_dev 1. Develop TLC Method (e.g., Hexanes:EtOAc) Col_pack 2. Pack Column (Silica Gel Slurry) TLC_dev->Col_pack Load_sample 3. Load Crude Sample Col_pack->Load_sample Elute 4. Elute with Mobile Phase (Gravity or Flash) Load_sample->Elute Collect 5. Collect Fractions Elute->Collect TLC_frac 6. Analyze Fractions by TLC Collect->TLC_frac Combine 7. Combine Pure Fractions TLC_frac->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_prod Pure this compound Evap->Pure_prod

Caption: Workflow from method development to pure product.

Troubleshooting Flowchart

G start Problem Observed q1 Poor or No Separation? start->q1 q2 Compound Eluting Too Fast? (High Rf) q1->q2 Yes q4 Spots Tailing/Streaking? q1->q4 No q3 Compound Eluting Too Slow? (Low Rf) q2->q3 No sol1 Decrease Mobile Phase Polarity q2->sol1 Yes sol2 Increase Mobile Phase Polarity q3->sol2 Yes sol3 Try Different Solvent System or Gradient Elution q3->sol3 No, separation is poor sol4 Reduce Sample Concentration or Check Compound Stability q4->sol4 Yes

Caption: A logical guide to diagnosing chromatography issues.

Quantitative Data & Recommended Protocol

This protocol is a general guideline. The exact solvent ratio should be determined by preliminary TLC analysis.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for flash chromatography of small organic molecules. Smaller particle size increases surface area and resolution.[5]
Column Dimensions Dependent on sample mass (e.g., 4g silica for ~100mg crude)A general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 90:10 v/v)Provides good separation for moderately polar ketones. The exact ratio must be optimized via TLC.[7][8]
Target Rf Value 0.2 - 0.4Ensures good separation and a reasonable elution time.[6][7]
Visualization p-Anisaldehyde or 2,4-DNP stain with gentle heatingNecessary for visualizing the non-UV active this compound.[10][12]
Step-by-Step Experimental Protocol
  • TLC Optimization:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 90:10 hexanes:ethyl acetate).[7]

    • Visualize the plate using a p-anisaldehyde or DNP stain.[13]

    • Adjust the solvent ratio until the desired product spot has an Rf between 0.2 and 0.4.[6]

  • Column Packing (Slurry Method):

    • Weigh the appropriate amount of silica gel into a beaker.

    • Add your optimized mobile phase to create a free-flowing slurry.

    • Secure the chromatography column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.[1][24]

    • Pour the slurry into the column. Tap the column gently to pack the silica evenly and remove air bubbles.[25]

    • Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica until the liquid is level with the top of the bed.

    • Carefully add a small layer of fresh mobile phase, and again let it drain to the top of the bed. Repeat once more to ensure the entire sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, either by gravity or by applying pressure (flash chromatography), collecting the eluent in numbered test tubes or vials.[3]

    • Maintain a constant level of solvent at the top of the column to avoid it running dry.

  • Analysis:

    • Monitor the separation by spotting every few fractions onto TLC plates.

    • Develop and visualize the TLC plates to identify which fractions contain the pure this compound.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Title: Chromatography and Rf Values (GCSE Chemistry) Source: Study Mind URL:[Link]
  • Title: What Is The RF Value And Its Importance In Chromatography? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: TLC Stains for Chemists Source: Scribd URL:[Link]
  • Title: What Is The Importance Of RF Value In Chromatography? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: Retention Factor in Chromatography | Overview & Formula Source: Study.com URL:[Link]
  • Title: Chrom
  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL:[Link]
  • Title: TLC Stains Source: organicchemistry.org URL:[Link]
  • Title: TLC Stains Source: csbsju.edu URL:[Link]
  • Title: Magic Formulas: TLC Stains Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: What Is The Difference Between Flash Chromatography And Gravity Chromatography? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: Troubleshooting Guide Source: Agilent Technologies URL:[Link]
  • Title: TLC Fundamentals – Stationary & mobile phase choice (part 4) Source: Interchim – Blog URL:[Link]
  • Title: Thin Layer Chromatography (TLC) Source: University of Colorado Boulder, Department of Chemistry URL:[Link]
  • Title: Flash chromatography is one of many purification options, but is it the best one? Source: ADvance Lab Group URL:[Link]
  • Title: Chromatography: Solvent Systems for TLC Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL:[Link]
  • Title: Gravity Column chromatography and Flash Column chromatography. Source: Homework.Study.com URL:[Link]
  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: ResearchG
  • Title: Troubleshooting Guide Source: Phenomenex URL:[Link]
  • Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Gravity vs Automated Flash Chromatography Comparison Source: BUCHI Corpor
  • Title: column chromatography & purification of organic compounds Source: Chem Help ASAP (YouTube) URL:[Link]
  • Title: Guide to GC Column Selection and Optimizing Separations Source: Restek Resource Hub URL:[Link]
  • Title: 2-(2,2-Dimethylpropyl)cycloheptan-1-one Source: PubChem URL:[Link]
  • Title: Column chrom
  • Title: How To Make Column Chromatography More Efficient? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: What are the differences between column chromatography and flash chrom
  • Title: Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography Source: Separ
  • Title: How To Improve Resolution In Column Chromatography? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL:[Link]
  • Title: 2,2-Dimethylcyclopentanone Source: PubChem URL:[Link]
  • Title: Isolation And Purification Of Substance By Column Chromatography Source: ResearchG
  • Title: Column Chromatography for the Separation of Complex Mixtures Source: Longdom Publishing URL:[Link]
  • Title: Column Chromatography Theory Source: Chemistry Online @ UTSC URL:[Link]

Sources

Removing unreacted starting material from 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2,2-Dimethylcycloheptanone, focusing on the effective removal of unreacted starting materials. Our expertise is rooted in practical laboratory experience and established chemical principles to ensure you achieve the highest purity for your downstream applications.

Introduction: The Challenge of Purity

The synthesis of this compound, a valuable intermediate in various synthetic pathways, often concludes with a crude product contaminated with unreacted starting materials and potential side-products. The efficacy of subsequent reactions and the integrity of your final compound depend on the successful removal of these impurities. This guide is structured to address the common purification challenges encountered during the synthesis of this ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my crude this compound?

A1: Based on common synthetic routes, the most likely starting materials to be present in your crude product are:

  • Cycloheptanone or 2-Methylcycloheptanone: If your synthesis involves the methylation of these precursors.

  • Methylating Agents: Such as methyl iodide or dimethyl sulfate.[1][2]

  • Reagents from Ring-Expansion Reactions: If you are employing a Tiffeneau-Demjanov or similar ring-expansion protocol, you may have residual reagents from the formation of the diazomethane or other intermediates.[3][4][5]

Q2: What are the key physical property differences I can exploit for purification?

A2: The primary differences that facilitate separation are boiling points and solubility. This compound, being a larger molecule, will have a higher boiling point than most of the common starting materials. Additionally, differences in polarity and reactivity can be leveraged through liquid-liquid extraction and chromatography.

Q3: Is distillation a viable method for purification?

A3: Yes, fractional distillation is a highly effective method for separating this compound from more volatile starting materials like methyl iodide and even the precursor ketones, provided there is a sufficient boiling point difference.

Q4: Can I use a simple aqueous workup to remove any of the starting materials?

A4: An aqueous workup is a crucial first step. It is particularly effective for removing any water-soluble reagents, salts, and acidic or basic byproducts. A wash with a saturated sodium bicarbonate solution will neutralize any residual acid, and a brine wash will help to remove water from the organic layer.[6]

Q5: Are there any chemical methods to selectively remove unreacted ketone starting materials?

A5: Yes, for unreacted cycloheptanone or 2-methylcycloheptanone, a sodium bisulfite wash can be highly effective. Ketones with accessible carbonyl groups react with sodium bisulfite to form a water-soluble adduct, which can then be extracted into the aqueous phase. The bulkier this compound is sterically hindered and reacts much more slowly, allowing for selective removal of the less substituted ketone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after distillation The boiling point of your product is close to that of a starting material, leading to co-distillation.Optimize your fractional distillation setup with a longer column or higher efficiency packing. Alternatively, consider pre-purification by column chromatography to remove the impurity before distillation.
Product is still contaminated after aqueous workup The unreacted starting material is not water-soluble and has a similar polarity to your product.If the contaminant is a less-substituted ketone, employ a sodium bisulfite wash. For other organic-soluble impurities, flash column chromatography is the recommended next step.
Emulsion formation during liquid-liquid extraction The presence of polar impurities or vigorous shaking can lead to stable emulsions.Add a small amount of brine to the separatory funnel to help break the emulsion. Use a gentle swirling motion for mixing instead of vigorous shaking.
Product degradation during purification Your product may be sensitive to acidic or basic conditions, or prolonged heating.If you suspect acid sensitivity, ensure your workup includes a thorough neutralization step. For heat sensitivity, consider vacuum distillation to lower the boiling point.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Standard Aqueous Workup

This protocol is the first line of defense to remove water-soluble impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently and vent frequently to release any evolved gas. Separate the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water. Separate the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol 2: Selective Removal of Unreacted Ketones with Sodium Bisulfite

This technique is particularly useful for removing unreacted cycloheptanone or 2-methylcycloheptanone.

  • Preparation: Following the standard aqueous workup (Protocol 1), dissolve the crude product in a minimal amount of a water-miscible organic solvent like ethanol or THF.

  • Bisulfite Addition: Add this solution to a saturated aqueous solution of sodium bisulfite.

  • Stirring: Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The less sterically hindered ketones will preferentially form the water-soluble bisulfite adduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). The desired this compound will remain in the organic layer.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Fractional Distillation

This method is ideal for separating liquids with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Sample Loading: Place the crude, worked-up product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. The lower boiling point starting materials will distill first. The fraction corresponding to the boiling point of this compound should be collected separately. For optimal separation, a slow and steady distillation rate is crucial.

Data Presentation: Physical Properties of Key Compounds

The following table summarizes the key physical properties of this compound and its likely starting materials. This data is essential for planning your purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₉H₁₆O140.22~195-205 (estimated)~0.93 (estimated)Insoluble
CycloheptanoneC₇H₁₂O112.17179-181[7]0.951[8]Insoluble[9]
2-MethylcycloheptanoneC₈H₁₄O126.20~185[10]0.940[10]Insoluble
Methyl IodideCH₃I141.9442.42.28Slightly soluble[11]
Dimethyl Sulfate(CH₃)₂SO₄126.13188 (decomposes)[12]1.333[12]Soluble, hydrolyzes[1][13]

Note: The properties of this compound are estimated based on the trends observed in analogous compounds (2,2-dimethylcyclopentanone bp 143-145 °C[14][15] and 2,2-dimethylcyclohexanone bp 172 °C[16]).

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Protocol 1) Crude->Workup Remove water-soluble impurities Bisulfite Sodium Bisulfite Wash (Protocol 2) Workup->Bisulfite Remove unreacted ketone precursors Distillation Fractional Distillation (Protocol 3) Bisulfite->Distillation Separate by boiling point Pure Pure this compound Distillation->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Crude Product CheckPurity Analyze Purity (e.g., GC, NMR) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No IdentifyImpurity Identify Impurity Impure->IdentifyImpurity VolatileImpurity Volatile Starting Material? IdentifyImpurity->VolatileImpurity KetoneImpurity Unreacted Ketone? VolatileImpurity->KetoneImpurity No Distill Fractional Distillation VolatileImpurity->Distill Yes BisulfiteWash Sodium Bisulfite Wash KetoneImpurity->BisulfiteWash Yes Chromatography Column Chromatography KetoneImpurity->Chromatography No Distill->CheckPurity BisulfiteWash->CheckPurity Chromatography->CheckPurity

Sources

Troubleshooting low conversion rates in 2,2-Dimethylcycloheptanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethylcycloheptanone Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered ketone. Low conversion rates are a frequent obstacle, often stemming from a combination of steric effects, suboptimal reaction conditions, and competing side reactions. This guide provides in-depth, mechanism-focused troubleshooting in a direct question-and-answer format.

Section 1: Foundational Troubleshooting - The First Principles Check

Before delving into reaction-specific issues, it is critical to ensure the fundamentals of your experimental setup are sound. Many yield problems originate from common laboratory oversights.[1]

Q1: My conversion rate is unexpectedly low, and I'm not sure why. What are the first things I should verify?

A1: A systematic review of your foundational parameters is the most effective starting point. Inconsistent results often trace back to one of the following core issues:

  • Purity of Starting Materials: Impurities in your cycloheptanone, 2-methylcycloheptanone, or alkylating agent can introduce catalytic inhibitors or alternative reaction pathways.[1] Verify the purity of all reagents via NMR or GC-MS before use. Pay special attention to the methylating agent (e.g., methyl iodide), which can degrade and release iodine, imparting a yellow or brown color.

  • Solvent and Reagent Quality: The presence of water is highly detrimental to reactions involving strong bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), as it will quench the base and the target enolate.[2] Always use freshly distilled, anhydrous solvents. Ensure your base has not been deactivated by prolonged or improper storage.

  • Reaction Atmosphere: Enolates are highly sensitive to oxygen and moisture. Ensure your glassware is properly flame- or oven-dried and that the reaction is maintained under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[1] Leaks in the system are a common source of failure.

  • Temperature Control: Enolate formation and alkylation are highly temperature-sensitive. The formation of a kinetic enolate, which is crucial for regioselectivity, often requires temperatures of -78 °C.[2] Inconsistent cooling can lead to the formation of the more stable thermodynamic enolate, resulting in undesired byproducts. Use a calibrated thermometer and a reliable cooling bath (e.g., a dry ice/acetone slurry).

Section 2: Synthesis-Specific Challenges & Mechanistic Failures

The primary challenge in synthesizing this compound is the introduction of the second methyl group onto a sterically hindered carbon atom. This section addresses failures related to this critical step.

Q2: I'm observing incomplete methylation of 2-methylcycloheptanone. What factors control enolate formation and the subsequent alkylation step?

A2: This is the most common failure mode. Achieving high conversion hinges on the quantitative and regioselective formation of the kinetic enolate.

  • Mechanism Insight: To form this compound from 2-methylcycloheptanone, you must deprotonate the carbon already bearing a methyl group (the C-2 position). This forms the less-substituted, "kinetic" enolate. Deprotonation at the C-7 position forms the more-substituted, "thermodynamic" enolate, which would lead to 2,7-dimethylcycloheptanone upon alkylation.

  • Base Selection is Critical: A strong, sterically hindered, non-nucleophilic base is required to favor the kinetic enolate.

    • Recommended: Lithium Diisopropylamide (LDA) is the base of choice. Its bulky isopropyl groups prevent it from accessing the more sterically crowded C-7 proton, forcing it to deprotonate the C-2 position.[2]

    • Not Recommended: Bases like Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are less sterically demanding and can lead to mixtures of kinetic and thermodynamic enolates, reducing the selectivity of your reaction.

  • Temperature and Addition Rate: The kinetic enolate is formed at low temperatures (-78 °C) and is irreversible under these conditions. Adding the base slowly to the ketone solution ensures that localized heating does not occur, which could allow the enolate to equilibrate to the more stable thermodynamic form.[1]

Troubleshooting Workflow for Enolate Formation

G start Low Conversion from 2-Methylcycloheptanone check_base Is the base LDA? start->check_base check_temp Was the reaction run at -78°C? check_base->check_temp Yes use_lda Action: Switch to LDA in THF. check_base->use_lda No check_anhydrous Were conditions strictly anhydrous? check_temp->check_anhydrous Yes control_temp Action: Use a dry ice/acetone bath. Monitor internal temperature. check_temp->control_temp No incomplete_enolation Root Cause: Incomplete or Incorrect Enolate Formation check_anhydrous->incomplete_enolation No end Problem Likely Elsewhere check_anhydrous->end Yes (Proceed to Q3) use_lda->incomplete_enolation control_temp->incomplete_enolation dry_reagents Action: Flame-dry glassware. Use freshly distilled anhydrous solvent. dry_reagents->incomplete_enolation

Caption: Troubleshooting workflow for low conversion rates.

Q3: My reaction is producing significant byproducts like 2,7-dimethylcycloheptanone or O-alkylated species. How can I improve selectivity?

A3: The formation of these byproducts points to issues with either regioselectivity (thermodynamic enolate formation) or chemoselectivity (O- vs. C-alkylation).

  • Regioselectivity (2,7-dimethyl byproduct): As discussed in Q2, this arises from the formation of the thermodynamic enolate. Strict adherence to low temperatures (-78 °C) and the use of a hindered base like LDA are the primary solutions.[2]

  • Chemoselectivity (O-alkylation): The enolate is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. O-alkylation forms a vinyl ether byproduct. The choice of solvent and counter-ion can influence this outcome.

    • Solvent: Highly polar aprotic solvents like HMPA or DMPU can be added as co-solvents to break up lithium-oxygen aggregates, freeing the oxygen and increasing the risk of O-alkylation. While sometimes used to increase reactivity, they can be detrimental to selectivity here. Tetrahydrofuran (THF) is generally the best choice.

    • Alkylating Agent: "Harder" electrophiles tend to favor O-alkylation. While methyl iodide is standard, using a "softer" electrophile can sometimes improve C-alkylation. However, for methylation, MeI is generally optimal. The key is ensuring it is added at low temperature.

Competing Reaction Pathways

G sub 2-Methylcycloheptanone Enolate C_alkylation Desired C-Alkylation (Kinetic Control) sub->C_alkylation + MeI -78°C, THF O_alkylation O-Alkylation (Side Reaction) sub->O_alkylation + MeI (Polar Co-solvent) thermo_alkylation C-7 Alkylation (Thermodynamic Control) sub->thermo_alkylation + MeI (Temp > -40°C) prod This compound C_alkylation->prod side1 Methyl Vinyl Ether Byproduct O_alkylation->side1 side2 2,7-Dimethylcycloheptanone thermo_alkylation->side2

Caption: Competing pathways in the alkylation of 2-methylcycloheptanone enolate.

Q4: I suspect extreme steric hindrance is preventing the second methylation, even with correct enolate formation. How can I overcome this?

A4: This is a valid concern. The gem-dimethyl group creates significant steric strain.[3][4] If you have confirmed proper enolate formation (e.g., by quenching an aliquot with D₂O and checking for deuterium incorporation at C-2 via NMR), but the subsequent alkylation step is failing, the issue is likely the energy barrier of the Sₙ2 reaction.

  • Increase Reactivity:

    • Temperature: While enolate formation must be cold, after the enolate is formed, the alkylation can sometimes be gently and slowly warmed to a higher temperature (e.g., -40 °C or even 0 °C) to provide the necessary activation energy. This is a delicate balance, as warming too much can cause side reactions.

    • Alkylating Agent: While methyl iodide is highly reactive, in extreme cases, a more potent methylating agent like methyl triflate (MeOTf) could be considered. Caution: Methyl triflate is highly toxic and should be handled with extreme care.

Section 3: Workup and Purification Issues

A successful reaction can be undermined by a poor workup and purification strategy, leading to a low isolated yield.

Q5: My crude NMR shows a good conversion rate, but my isolated yield is poor after purification. What could be happening?

A5: Product loss during workup and purification is common for medium-sized ketones.

  • Aqueous Workup: this compound has some water solubility. During the aqueous quench (e.g., with saturated NH₄Cl), ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover all the product from the aqueous layer.[2] Washing the combined organic layers with brine will help remove dissolved water.

  • Purification by Distillation: The boiling point of your product may be close to that of unreacted starting material or other byproducts.

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) under reduced pressure to achieve good separation.

    • Co-distillation: Avoid co-distillation with the solvent. Ensure all extraction solvent is removed via rotary evaporation before attempting final purification.

  • Chromatography: If distillation fails to provide pure material, flash column chromatography on silica gel is a viable alternative. Use a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) to separate the relatively non-polar ketone product from more polar impurities.

Section 4: Protocols & Data

Protocol 1: Optimized Procedure for Kinetic Methylation of 2-Methylcycloheptanone

This protocol is a self-validating system designed to maximize the formation of the kinetic enolate and promote efficient C-alkylation.

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2-Methylcycloheptanone, purified

  • Methyl Iodide (MeI), filtered through basic alumina

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the reaction.

  • LDA Formation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction). Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting clear, colorless solution for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of 2-methylcycloheptanone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20-30 minutes. Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation. The solution should be a pale yellow.

  • Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C. The yellow color should fade. Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude oil by fractional distillation under reduced pressure or by flash column chromatography.

Table 1: Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion Inactive base; Wet reagents/solvents; Leaks in inert atmosphere system.Use fresh, titrated n-BuLi; Use freshly distilled anhydrous solvents; Check all seals and joints.[1]
Incomplete Methylation Incomplete enolate formation; Insufficient reaction time/temperature for alkylation.Ensure 1.05 eq. of LDA is used; Stir for 2h at -78 °C for enolate formation; Slowly warm reaction to -40 °C during alkylation if needed.
Formation of 2,7-dimethyl byproduct Thermodynamic enolate formation.Maintain temperature strictly at -78 °C during base addition and enolate formation; Use LDA as the base.[2]
Formation of O-alkylated byproduct Use of polar co-solvents (HMPA, DMPU).Use THF as the sole solvent.
Low Isolated Yield Product loss during aqueous workup; Inefficient purification.Perform multiple extractions (3-4x); Use fractional distillation or column chromatography.[2]

References

  • Mori, K., & Abe, H. (1991). (S)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses, 70, 1. doi:10.15227/orgsyn.070.0001.
  • Edwards, M. G., Paxton, R. J., Pugh, D. S., Whitwood, A. C., & Taylor, R. J. K. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis, 2008(20), 3279-3288. doi:10.1055/s-0028-1083165.
  • Meinwald, J., & Gassman, P. G. (1963). CYCLOHEPTANONE. Organic Syntheses, 43, 25. doi:10.15227/orgsyn.043.0025.
  • Organic Chemistry Portal. (n.d.). Synthesis of cycloheptanones and higher homologues.
  • Lin, C.-H., et al. (2015). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. Organic Letters, 17(16), 4018–4021. doi:10.1021/acs.orglett.5b01574.
  • Li, P., et al. (2017). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 15(45), 9656–9663. doi:10.1039/C7OB02440A.
  • Trost, B. M., & Stambuli, J. P. (2004). (2S)-2-METHYL-2-(2-PROPEN-1-YL)-CYCLOHEXANONE. Organic Syntheses, 81, 16. doi:10.15227/orgsyn.081.0016.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylcycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylcycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide detailed protocols to ensure the successful and efficient production of your target molecule. Our approach is grounded in established chemical principles, focusing on the Tiffeneau-Demjanov rearrangement as the core synthetic strategy.

Introduction: The Synthetic Strategy

The synthesis of this compound is most effectively achieved through a ring expansion of a corresponding cyclohexanone derivative. The Tiffeneau-Demjanov rearrangement is a powerful method for this one-carbon ring expansion.[1][2][3] This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone.[1][2] Our strategy, therefore, involves a two-step process:

  • Formation of the Precursor: Synthesis of 1-(aminomethyl)-2,2-dimethylcyclohexanol from 2,2-dimethylcyclohexanone.

  • Ring Expansion: The Tiffeneau-Demjanov rearrangement of the precursor to yield this compound.

This guide will address potential challenges in both stages of this synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue and can stem from inefficiencies in either of the two main synthetic steps. Let's break down the possibilities.

A. Inefficient Formation of the 1-(aminomethyl)-2,2-dimethylcyclohexanol Precursor:

  • Cause: The initial step often involves the formation of a cyanohydrin from 2,2-dimethylcyclohexanone, followed by reduction. Incomplete conversion to the cyanohydrin or incomplete reduction of the nitrile group will directly impact the amount of precursor available for the rearrangement.

  • Troubleshooting:

    • Monitor the Cyanohydrin Formation: Use TLC or GC-MS to ensure the complete consumption of the starting ketone. If the reaction is stalling, consider extending the reaction time or using a slight excess of the cyanide source.

    • Optimize Reduction Conditions: The reduction of the nitrile to the primary amine is critical. Ensure your reducing agent (e.g., LiAlH₄) is fresh and the reaction is performed under strictly anhydrous conditions. The presence of moisture can quench the reducing agent and lead to the formation of aldehydes or other side products.

    • Purification of the Precursor: Ensure the precursor is sufficiently pure before proceeding to the rearrangement step. Impurities can interfere with the diazotization process.

B. Poor Efficiency in the Tiffeneau-Demjanov Rearrangement:

  • Cause: The rearrangement step is highly sensitive to reaction conditions. The formation and subsequent decomposition of the diazonium ion intermediate must be carefully controlled to favor the desired ring expansion.[4][5]

  • Troubleshooting:

    • Strict Temperature Control: The diazotization of the primary amine with nitrous acid is highly exothermic and should be performed at low temperatures, typically between 0-5 °C.[4] Higher temperatures can lead to the premature decomposition of the diazonium ion and the formation of undesired side products, such as alkenes and un-expanded cycloalcohols.[2]

    • Slow Addition of Reagents: The in situ formation of nitrous acid is achieved by the slow, dropwise addition of an aqueous solution of sodium nitrite to an acidic solution of the amino alcohol precursor.[4] This ensures that the concentration of nitrous acid is kept low and constant, minimizing side reactions.

    • Solvent Choice: The reaction is typically performed in an aqueous acidic medium. The choice of acid (e.g., HCl, H₂SO₄, or TFA) can influence the reaction rate and product distribution.[4] For substrates with poor water solubility, using a co-solvent might be necessary, though this can also affect the reaction outcome.

Question 2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) shows significant impurities. What are the likely side products and how can I avoid them?

The formation of side products is a key challenge in the Tiffeneau-Demjanov rearrangement. Understanding the potential side reactions is crucial for optimizing the reaction conditions.

A. Common Side Products and Their Formation:

Side ProductFormation MechanismHow to Minimize
2,2-Dimethylcyclohexene Elimination reaction from the carbocation intermediate, competing with the rearrangement.Maintain low reaction temperatures (0-5 °C) to disfavor elimination pathways.
1-(hydroxymethyl)-2,2-dimethylcyclohexanol Direct Sₙ2 displacement of the diazonium group by water without rearrangement.[5]Ensure efficient formation of the carbocation needed for rearrangement by using appropriate acidic conditions.
Spirocyclic Oxiranes Intramolecular attack of the hydroxyl group on the carbocation.This is generally less favored for 6-membered rings but can occur. Careful control of pH and temperature is key.

B. Troubleshooting and Purification:

  • Reaction Monitoring: Use GC-MS to monitor the reaction progress and the formation of byproducts in real-time. This can help you determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

  • Purification Strategy:

    • Extraction: After the reaction, a careful workup involving extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is necessary to separate the product from the aqueous medium.

    • Chromatography: Column chromatography is often required to separate this compound from structurally similar byproducts. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

    • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism of the Tiffeneau-Demjanov rearrangement for the synthesis of this compound?

    • A1: The mechanism proceeds in several steps:

      • Diazotization: The primary amine of 1-(aminomethyl)-2,2-dimethylcyclohexanol reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid) to form a diazonium ion intermediate.[4][6]

      • Formation of Carbocation: The diazonium ion is an excellent leaving group and departs as nitrogen gas (N₂), generating a primary carbocation.[4][5]

      • 1,2-Alkyl Shift (Rearrangement): A C-C bond from the cyclohexane ring migrates to the carbocation center. This is the key ring-expanding step, resulting in a more stable secondary carbocation on the newly formed seven-membered ring.[6]

      • Deprotonation: The resulting oxonium ion is deprotonated by water to yield the final product, this compound.

  • Q2: Why is the gem-dimethyl group important in this reaction?

    • A2: The 2,2-dimethyl substitution on the starting cyclohexanone ring influences the migratory aptitude of the adjacent carbon atoms during the rearrangement. In this case, the migration of the quaternary carbon is not possible, directing the rearrangement to occur via the migration of the C1-C6 bond of the original cyclohexane ring. This ensures the formation of the desired 2,2-disubstituted cycloheptanone.

  • Q3: What are the primary safety concerns when performing this synthesis?

    • A3:

      • Cyanide: The use of cyanide salts in the formation of the cyanohydrin intermediate requires extreme caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. An emergency cyanide antidote kit should be readily available.

      • Lithium Aluminum Hydride (LiAlH₄): This reducing agent is highly reactive with water and can ignite. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

      • Diazonium Salts: These intermediates can be explosive, especially if isolated. The in situ generation and immediate consumption at low temperatures are critical safety measures.

      • Nitrous Acid: Nitrous acid and its precursors (nitrites) are toxic. Avoid inhalation and skin contact.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(aminomethyl)-2,2-dimethylcyclohexanol
  • Step 1a: Formation of 2,2-Dimethylcyclohexanone Cyanohydrin

    • To a stirred solution of 2,2-dimethylcyclohexanone (1 eq.) in ethanol at 0 °C, add a solution of potassium cyanide (1.2 eq.) in water dropwise.

    • After the addition of KCN, slowly add acetic acid (1.5 eq.) while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • Step 1b: Reduction to 1-(aminomethyl)-2,2-dimethylcyclohexanol

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of the crude cyanohydrin from the previous step in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench it by the sequential, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash them thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by crystallization or chromatography.

Protocol 2: Tiffeneau-Demjanov Ring Expansion to this compound
  • Dissolve the purified 1-(aminomethyl)-2,2-dimethylcyclohexanol (1 eq.) in a mixture of water and acetic acid (or dilute HCl) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the stirred, cooled solution of the amino alcohol over a period of 1-2 hours. Maintain the temperature strictly between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for another 2-4 hours, or until nitrogen evolution ceases.

  • Extract the reaction mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.

Visualizations

Workflow for this compound Synthesis

G cluster_0 Precursor Synthesis cluster_1 Ring Expansion A 2,2-Dimethylcyclohexanone B Cyanohydrin Formation (KCN, AcOH) A->B C 2,2-Dimethylcyclohexanone Cyanohydrin B->C D Reduction (LiAlH4, THF) C->D E 1-(aminomethyl)-2,2- dimethylcyclohexanol D->E F Tiffeneau-Demjanov Rearrangement (NaNO2, H+) E->F G Crude Product F->G H Purification (Chromatography/Distillation) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Tiffeneau-Demjanov Rearrangement

G cluster_mech Reaction Mechanism start 1-(aminomethyl)-2,2- dimethylcyclohexanol diazotization Diazotization (NaNO2, H+) start->diazotization Step 1 diazonium Diazonium Ion diazotization->diazonium loss_n2 Loss of N2 diazonium->loss_n2 Step 2 carbocation1 Primary Carbocation loss_n2->carbocation1 rearrangement 1,2-Alkyl Shift (Ring Expansion) carbocation1->rearrangement Step 3 carbocation2 Secondary Carbocation (Oxonium Ion) rearrangement->carbocation2 deprotonation Deprotonation carbocation2->deprotonation Step 4 product This compound deprotonation->product

Caption: Key steps in the Tiffeneau-Demjanov rearrangement mechanism.

Troubleshooting Decision Tree for Low Yield

G start Low Overall Yield check_precursor Analyze Precursor Step Yield & Purity start->check_precursor precursor_ok Precursor Yield/Purity is High check_precursor->precursor_ok Yes precursor_bad Precursor Yield/Purity is Low check_precursor->precursor_bad No check_rearrangement Focus on Rearrangement Step precursor_ok->check_rearrangement optimize_reduction Optimize Reduction: - Fresh LiAlH4 - Anhydrous Conditions precursor_bad->optimize_reduction optimize_cyano Optimize Cyanohydrin Step: - Monitor by TLC/GC - Check Reagent Quality precursor_bad->optimize_cyano temp_control Check Temperature Control (Maintain 0-5 °C) check_rearrangement->temp_control reagent_add Check Reagent Addition Rate (Slow, Dropwise) check_rearrangement->reagent_add side_products Analyze for Side Products (GC-MS) check_rearrangement->side_products

Caption: Decision tree for troubleshooting low yield issues.

References

  • Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]
  • Demjanov rearrangement | PPTX. Slideshare. [Link]
  • 30.3: Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]
  • Synthesis of 2,5,5-trimethylcycloheptanone.
  • The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. [Link]
  • Demjanov rearrangement. Wikipedia. [Link]
  • Demjanov rearrangement. Grokipedia. [Link]

Sources

Navigating Cycloheptanone Chemistry: A Technical Support Guide to Preventing Rearrangement Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. Cycloheptanone and its derivatives are valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] However, the inherent flexibility and reactivity of the seven-membered ring can lead to undesirable rearrangement side reactions, complicating synthetic routes and reducing yields. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and overcome these challenges.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments with cycloheptanone and its derivatives.

Problem 1: My reaction of an α-halocycloheptanone with a base is resulting in a significant amount of a cyclohexanecarboxylic acid derivative, not my intended substitution or elimination product. What is happening and how can I prevent it?

Answer:

This is a classic case of the Favorskii rearrangement , a common side reaction for α-halo ketones, especially cyclic ones, in the presence of a base.[4][5] The reaction proceeds through a strained cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, leading to ring contraction.[4][6][7] In your case, the seven-membered cycloheptanone ring is contracting to a six-membered cyclohexane ring.

Underlying Mechanism: The Favorskii Rearrangement

The generally accepted mechanism involves the formation of an enolate at the α'-position (away from the halogen), which then displaces the halide in an intramolecular SN2 reaction to form a bicyclic cyclopropanone intermediate. The base (e.g., hydroxide, alkoxide) then attacks the carbonyl carbon, followed by the cleavage of the cyclopropanone ring to yield a more stable carbanion, which is subsequently protonated to give the ring-contracted carboxylic acid or its derivative.[4][6][7]

Visualizing the Favorskii Rearrangement

Caption: Mechanism of the Favorskii Rearrangement.

Troubleshooting and Prevention Strategies:

StrategyDescriptionRationale
Avoid α-Halogenation If your synthesis allows, explore alternative routes that do not involve the formation of an α-halocycloheptanone intermediate.The Favorskii rearrangement is contingent on the presence of an α-halo ketone.[4][5]
Choice of Base If you must use an α-halocycloheptanone, consider using a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures.This can favor deprotonation and subsequent elimination to form an α,β-unsaturated ketone over the formation of the cyclopropanone intermediate.
Protecting Groups Protect the ketone functionality as an acetal or ketal before performing reactions at other sites of the molecule.[1][4][8][9][10]Acetals are stable to basic conditions and will prevent enolate formation, thereby inhibiting the Favorskii rearrangement.[1][9] The ketone can be deprotected later under acidic conditions.
Alternative Ring Contraction Methods If ring contraction is the desired outcome, but the Favorskii rearrangement is proving problematic, consider other methods like the Wolff rearrangement of an α-diazoketone.This provides an alternative synthetic route to the desired ring-contracted product.

Experimental Protocol: Acetal Protection of Cycloheptanone

  • To a solution of cycloheptanone (1 equivalent) in toluene (5 mL/mmol of ketone), add ethylene glycol (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified by distillation or chromatography.

Problem 2: I am trying to perform an oxidation on a molecule containing a cycloheptanone moiety, and I am unexpectedly forming an eight-membered lactone. How can I prevent this?

Answer:

You are observing a Baeyer-Villiger oxidation . This is a common reaction where a ketone is oxidized to an ester (or a lactone in the case of a cyclic ketone) by a peroxyacid or other oxidants.[9][11]

Underlying Mechanism: The Baeyer-Villiger Oxidation

The reaction proceeds through the "Criegee intermediate," which is formed by the nucleophilic addition of the peroxyacid to the carbonyl carbon.[9] This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxide group, with the concurrent departure of a carboxylate leaving group. The migratory aptitude of the adjacent carbons determines the regioselectivity of the reaction.

Visualizing the Baeyer-Villiger Oxidation

Sources

Technical Support Center: Scaling the Synthesis of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylcycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond bench-scale synthesis to a more scalable and robust production of this valuable chemical intermediate. We will delve into a reliable synthetic route, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your success. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring a deeper understanding and more predictable outcomes.

Recommended Scalable Synthetic Route: The Tiffeneau-Demjanov Ring Expansion

For the scalable synthesis of this compound, we recommend a two-stage approach starting from the commercially available 2-methylcyclohexanone. The key transformation is a Tiffeneau-Demjanov rearrangement, a reliable one-carbon ring expansion method.[1][2][3][4] This method is favored for its relatively mild conditions and its applicability to producing five, six, and seven-membered rings with reasonable yields.[1][4]

The overall workflow involves:

  • α,α-Dimethylation: Conversion of 2-methylcyclohexanone to 2,2-dimethylcyclohexanone.

  • Cyanohydrin Formation: Reaction of 2,2-dimethylcyclohexanone with a cyanide source to form the corresponding cyanohydrin.

  • Reduction: Reduction of the nitrile group to a primary amine, yielding 1-(aminomethyl)-2,2-dimethylcyclohexanol.

  • Ring Expansion: The Tiffeneau-Demjanov rearrangement of the amino alcohol using nitrous acid to yield the final product, this compound.

This pathway is selected for its logical progression, utilization of well-documented reactions, and the ability to control critical steps for scalable production.

Experimental Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Expansion 2_Methylcyclohexanone 2_Methylcyclohexanone 2_2_Dimethylcyclohexanone 2_2_Dimethylcyclohexanone 2_Methylcyclohexanone->2_2_Dimethylcyclohexanone Methylation (e.g., MeI, Base) Cyanohydrin Cyanohydrin 2_2_Dimethylcyclohexanone->Cyanohydrin 1. KCN/HCN 2. Workup Amino_Alcohol Amino_Alcohol Cyanohydrin->Amino_Alcohol Reduction (e.g., LiAlH4) Final_Product This compound Amino_Alcohol->Final_Product Tiffeneau-Demjanov (NaNO2, Acid)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the key steps for the synthesis. Quantities should be adjusted based on the desired scale, with stoichiometry maintained.

Part A: Synthesis of 2,2-Dimethylcyclohexanone

  • Setup: To a flame-dried, multi-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), add dry methanol.

  • Base Addition: Add 2-methylcyclohexane-1,3-dione and cool the solution. Add a strong base such as Triton B (40% in methanol) dropwise while maintaining the temperature.[5]

  • Methylation: After base addition, add methyl iodide portionwise. Heat the reaction mixture to reflux for 16-20 hours.[5]

  • Workup & Hydrolysis: Cool the mixture and remove the bulk of the methanol via rotary evaporation. Pour the residue into a mixture of concentrated HCl and ice to hydrolyze any O-alkylated byproduct.[5]

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with sodium thiosulfate, sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield 2,2-dimethylcyclohexanone.[5]

Part B: Tiffeneau-Demjanov Ring Expansion

  • Cyanohydrin Formation: In a well-ventilated fume hood, dissolve 2,2-dimethylcyclohexanone in ethanol. Add a solution of potassium cyanide (KCN) in water. Slowly add acetic acid dropwise while maintaining a low temperature (0-5 °C) with an ice bath. Stir for several hours until the reaction is complete (monitored by TLC/GC).

  • Amino Alcohol Synthesis (Reduction): Carefully transfer the cyanohydrin intermediate into a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in dry THF, at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Quenching & Workup: Cool the reaction and cautiously quench the excess LiAlH₄ by the sequential addition of water and NaOH solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate to obtain the crude 1-(aminomethyl)-2,2-dimethylcyclohexanol.

  • Ring Expansion: Dissolve the crude amino alcohol in an aqueous acidic solution (e.g., acetic acid). Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature does not rise significantly. Vigorous nitrogen evolution will be observed.[1][4]

  • Final Purification: After gas evolution ceases, allow the reaction to stir for an additional hour. Extract the mixture with diethyl ether or dichloromethane. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by fractional distillation under reduced pressure.

StepKey ReagentsTypical Scale (Lab)ConditionsExpected Yield
Methylation 2-methylcyclohexane-1,3-dione, Triton B, MeI0.4 molReflux, 16-20h55-60%
Cyanohydrin 2,2-dimethylcyclohexanone, KCN, Acetic Acid0.2 mol0-5 °C, 4-6h85-95%
Reduction Cyanohydrin, LiAlH₄0.15 molReflux, 12h80-90%
Ring Expansion Amino Alcohol, NaNO₂, Acetic Acid0.1 mol0-5 °C, 2h70-80%

Troubleshooting Guide & FAQs

Here we address specific issues that may arise during the scale-up process in a direct question-and-answer format.

Question 1: My yield for the ring expansion step is significantly lower than expected, and I'm isolating a mixture of products. What's going wrong?

Answer: This is a common issue when scaling the Tiffeneau-Demjanov rearrangement. The root cause often lies in the stability and fate of the primary carbocation formed after the loss of nitrogen gas.

  • Potential Cause 1: Poor Temperature Control. The diazotization of the primary amine is exothermic. If the temperature rises above 5-10 °C, the diazonium intermediate can decompose prematurely or undergo side reactions.[6]

    • Solution: Ensure robust cooling. For larger scales, an ice-salt bath or a cryocooler is more effective than a simple ice bath. Add the sodium nitrite solution very slowly, monitoring the internal temperature constantly with a thermocouple.

  • Potential Cause 2: Competing Reactions. The primary carbocation is highly reactive. Instead of the desired 1,2-alkyl shift (ring expansion), it can be trapped by water to form an un-expanded diol or undergo elimination to form an alkene.

    • Solution: The choice of acid can influence the reaction pathway. While acetic acid is common, some substrates benefit from using a stronger, non-nucleophilic acid to promote rearrangement over substitution. However, this must be optimized carefully. Ensure your starting amino alcohol is pure, as impurities can introduce alternative reaction pathways.

  • Potential Cause 3: Substrate-Specific Issues. While the gem-dimethyl group at the 2-position generally favors the migration of the more substituted carbon, complex steric or electronic factors on larger scales can sometimes lead to unexpected regioselectivity or byproduct formation.[2]

    • Solution: A thorough analysis (GC-MS, NMR) of your byproduct mixture is crucial. This can provide insight into the competing pathways. Sometimes, slightly altering the solvent system can influence the conformational preferences of the intermediate, favoring the desired rearrangement.

Question 2: I am concerned about using KCN and LiAlH₄ on a larger scale. Are there safer, more scalable alternatives?

Answer: Absolutely. Mitigating risk is paramount when scaling up.

  • For Cyanohydrin Formation:

    • Alternative: Trimethylsilylcyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂) is an excellent alternative to KCN/acid. The reaction is often cleaner, and it avoids the generation of large quantities of HCN gas in situ. The resulting O-silylated cyanohydrin can be directly reduced or hydrolyzed as needed.

  • For Reduction of the Nitrile:

    • Alternative: Catalytic hydrogenation is a highly scalable and safer alternative to LiAlH₄. Using Raney Nickel or a rhodium-on-alumina catalyst under a hydrogen atmosphere can effectively reduce the nitrile to the primary amine. This avoids the hazardous quenching procedure associated with metal hydrides. The reaction conditions (pressure, temperature, catalyst loading) will need to be optimized for your specific substrate.

Question 3: During the final distillation, I'm having trouble separating the product from a close-boiling impurity. How can I improve purification?

Answer: Purification is a frequent bottleneck in scaling.

  • Step 1: Re-evaluate the Workup. Impurities are often introduced or created during the workup. Ensure your aqueous washes are effective. A wash with a dilute acid solution can remove any unreacted basic starting material (amino alcohol), while a wash with sodium bisulfite can remove any aldehydic impurities.

  • Step 2: Improve Distillation Efficiency. On a larger scale, using a packed distillation column (e.g., with Raschig rings or Vigreux indentations) provides a much higher number of theoretical plates than a simple distillation setup, allowing for the separation of components with closer boiling points. Ensure you have a stable vacuum and controlled heating mantle temperature.

  • Step 3: Consider Chemical Purification. If an impurity is persistent, consider a chemical approach. For example, if you have a ketonic impurity that is difficult to separate, you could attempt a derivatization (e.g., forming a Girard's reagent adduct), which makes the impurity water-soluble and easily separable, followed by regeneration of the desired ketone.

  • Step 4: Column Chromatography. While less ideal for very large scales, flash column chromatography with an appropriate solvent system can be used to obtain highly pure material if distillation fails. For multi-kilogram scales, preparative HPLC or simulated moving bed (SMB) chromatography are industrial solutions.

Question 4: What is the mechanism of the key ring expansion step, and why is it favored?

Answer: Understanding the mechanism is key to troubleshooting. The Tiffeneau-Demjanov rearrangement proceeds through a well-defined pathway.

  • Diazotization: The primary amine on the 1-(aminomethyl)-2,2-dimethylcyclohexanol reacts with nitrous acid (formed in situ from NaNO₂ and acid) to form a diazonium salt.[1][6]

  • Formation of Carbocation: The diazonium group is an excellent leaving group and departs as nitrogen gas (N₂), leaving behind a highly unstable primary carbocation.[7]

  • Rearrangement: This is the crucial ring expansion step. A C-C bond from the cyclohexane ring migrates to the carbocation center in a 1,2-alkyl shift. This concerted process expands the six-membered ring to a seven-membered ring and simultaneously forms a more stable tertiary carbocation, which is stabilized by the adjacent hydroxyl group (forming a protonated ketone or oxonium ion).[1][8] This step is driven by both the relief of forming a more stable carbocation and the entropic benefit of releasing N₂ gas.

  • Deprotonation: A water molecule removes a proton from the oxonium ion to yield the final, neutral this compound product.

Tiffeneau-Demjanov Mechanism Diagram

TDR_Mechanism cluster_0 Mechanism Steps Amino_Alcohol 1-(aminomethyl)-2,2- dimethylcyclohexanol Diazonium Diazonium Ion Intermediate Amino_Alcohol->Diazonium Diazotization (NaNO2, H+) Carbocation Primary Carbocation (+ Loss of N2) Diazonium->Carbocation Expulsion of N2 Oxonium Protonated Ketone (Oxonium Ion) Carbocation->Oxonium 1,2-Alkyl Shift (Ring Expansion) Ketone 2,2-Dimethyl- cycloheptanone Oxonium->Ketone Deprotonation

Caption: Key mechanistic steps of the Tiffeneau-Demjanov rearrangement.

References

  • Wikipedia. Tiffeneau–Demjanov rearrangement.
  • ResearchGate. Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane.
  • Wikipedia. Diazomethane.
  • Chemistry LibreTexts. 30.3: Tiffeneau-Demjanov Rearrangement.
  • ResearchGate. Synthesis of 2,5,5-trimethylcycloheptanone.
  • National Institutes of Health (NIH). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.
  • ACS Publications. A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid.
  • Organic Syntheses. one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones.
  • SynArchive. Tiffeneau-Demjanov Rearrangement.
  • Slideshare. Demjanov rearrangement.
  • National Institutes of Health (NIH). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir.
  • University of Illinois. Diazomethane. Division of Research Safety.
  • The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane.
  • ACS Publications. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts.
  • Master Organic Chemistry. Diazomethane (CH2N2).
  • Wikipedia. Demjanov rearrangement.
  • Organic Syntheses. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S).
  • Organic Reactions. The Demjanov and Tiffeneau-Demjanov Ring Expansions.
  • Reddit. Diazomethane and alternatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,2-Dimethylcyclopentanone: Synthesis, Properties, and Applications as a Key Chemical Intermediate.
  • Grokipedia. Demjanov rearrangement.
  • Wikipedia. Ring expansion and contraction.
  • ResearchGate. a) Comparison of diazomethane, TMS‐diazomethane, and select diazomethane precursors... b) Mechanism of hydrolysis of TMZ to methyl diazonium...

Sources

Issues with steric hindrance in 2,2-Dimethylcycloheptanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2,2-Dimethylcycloheptanone

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered ketone. The gem-dimethyl group at the C2 position significantly shields the carbonyl carbon, leading to decreased reactivity and the emergence of side reactions not commonly observed with less hindered ketones.[1][2]

This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard carbonyl addition reactions?

The primary reason is severe steric hindrance. The two methyl groups adjacent to the carbonyl create a congested environment, physically blocking the trajectory of incoming nucleophiles. This increases the activation energy for nucleophilic attack on the carbonyl carbon, slowing down reactions that proceed smoothly with unhindered ketones like cycloheptanone.[1][2]

Q2: Besides slowing down the reaction, what other common side reactions are caused by the steric hindrance?

With strongly basic nucleophiles, such as Grignard reagents or bulky bases, deprotonation at the α-carbon (C7) to form an enolate can become a major competitive pathway.[3] This leads to the recovery of starting material after acidic workup. For Grignard reagents with β-hydrogens, reduction of the carbonyl to an alcohol can also occur via a six-membered transition state.[3]

Q3: Is it possible to form the kinetic enolate of this compound?

Yes. Due to the quaternary C2 carbon, enolization can only occur at the C7 position. Deprotonation with a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ether solvent like THF is effective for generating the lithium enolate.[4][5][6][7] The bulky nature of LDA favors the abstraction of the less hindered proton.[7]

Troubleshooting Guide by Reaction Type

Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)

Problem: My Grignard/organolithium reaction with this compound results in low yield of the tertiary alcohol and significant recovery of the starting ketone.

Causality & Solution: This is a classic case of steric hindrance favoring enolization over nucleophilic addition.[3] The Grignard reagent acts as a base, deprotonating the C7 position. To overcome this, you need to enhance the nucleophilicity of the organometallic reagent relative to its basicity.

Recommended Strategy: Transmetallation to Organocerium Reagents

Organocerium reagents, prepared in situ from organolithium or Grignard reagents and anhydrous cerium(III) chloride (CeCl₃), are highly effective.[8][9][10] They are potent nucleophiles but are almost entirely non-basic, which dramatically suppresses the competing enolization pathway.[8][9]

Comparative Data: Grignard vs. Organocerium Addition

ReagentConditionsMajor PathwayTypical Yield of Tertiary Alcohol
MeMgBrTHF, 0 °C to rtEnolization / Addition< 20%
MeLiEt₂O, -78 °C to rtEnolization / Addition~30-40%
"MeCeCl₂" (from MeLi + CeCl₃)THF, -78 °CNucleophilic Addition > 90%[9]

Workflow for Troubleshooting Failed Grignard Additions

G start Low yield in Grignard reaction with This compound check_sm Starting material recovered? start->check_sm confirm_enol Yes: Enolization is the major side reaction. check_sm->confirm_enol  Yes no_enol No: Other issues (reagent quality, conditions). Review basics. check_sm->no_enol  No solution Implement Organocerium Protocol confirm_enol->solution protocol See Protocol 1: Cerium-Mediated Addition solution->protocol G cluster_0 Wittig Reagent cluster_1 HWE Reagent wittig PPh₃ Bulky PPh₃ group hinders approach hwe P(O)(OR)₂ Smaller P(O)(OR)₂ group allows approach ketone 2,2-Dimethyl- cycloheptanone ketone->wittig:f0   High Steric Clash (Reaction Fails) ketone->hwe:f0   Lower Steric Clash (Reaction Proceeds)

Sources

Technical Support Center: Stabilizing 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 2,2-Dimethylcycloheptanone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile cyclic ketone in their work. This compound is a valuable synthetic intermediate; however, its stability during long-term storage can be a concern, potentially impacting experimental reproducibility and the integrity of research outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow tint. What causes this, and is it still usable?

A1: A yellow discoloration is a common indicator of degradation. The primary cause is often slow oxidation from atmospheric oxygen, a process known as autoxidation.[1][2] Light, especially UV radiation, can accelerate this process, leading to the formation of various degradation products that absorb visible light, appearing yellow.[3] While ketones are generally more resistant to oxidation than aldehydes, prolonged exposure to air and light can lead to the formation of hydroperoxides and subsequent cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[4][5]

Whether the material is still usable depends on the tolerance of your specific application to impurities. For sensitive applications, such as in pharmaceutical synthesis, it is highly recommended to assess the purity of the discolored material using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) before use.[6][7]

Q2: I've noticed an "off" or aldehyde-like odor from my stored this compound. What does this signify?

A2: The development of an aldehyde-like odor is another sign of oxidative degradation.[2] One of the potential degradation pathways for cyclic ketones involves the cleavage of the ring to form dicarboxylic acids or smaller, more volatile aldehyde and ketone fragments.[8] These smaller, volatile compounds can have distinct, sharp odors. The presence of such an odor strongly suggests that the purity of your sample has been compromised.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[9][10] The ideal temperature range is typically 2-8°C to slow down the rate of potential degradation reactions.[11] It is crucial to protect the compound from light by using amber glass vials or other opaque containers.[12] Furthermore, replacing the air in the headspace of the container with an inert gas like argon or nitrogen is a critical step to prevent autoxidation.[13]

Q4: Can I store this compound in plastic containers?

A4: It is strongly advised to avoid storing this compound in plastic containers.[12] Many plastics can be incompatible with organic solvents and ketones, potentially leading to leaching of plasticizers or other additives into your sample.[9] Additionally, some plastics are permeable to air, which would negate the benefits of storing under an inert atmosphere. Chemically inert glass, such as borosilicate, is the recommended container material.[12] For flammable liquids like ketones, specialized safety cans may also be appropriate.[9]

Troubleshooting Guides

Issue 1: Discoloration and Purity Loss Detected by QC Analysis

Symptoms:

  • Visible yellowing of the normally colorless liquid.

  • Appearance of new peaks in GC-MS or HPLC chromatograms.

  • Reduced peak area of the main compound.

Root Cause Analysis: This is a classic sign of chemical degradation, most likely due to a combination of oxidation and photodegradation. The gem-dimethyl group at the alpha position to the carbonyl can influence the susceptibility to certain degradation pathways.

Corrective and Preventive Actions:

  • Immediate Action: If purity is critical, the material should be repurified, for example, by vacuum distillation. However, for many applications, this may not be practical.

  • Preventive Storage Protocol: Implement a rigorous storage protocol for all new and existing stock of this compound. This includes:

    • Inert Atmosphere: Purge the headspace of the storage container with an inert gas. A detailed protocol for this is provided below.

    • Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil.[12]

    • Temperature Control: Store in a refrigerator at 2-8°C.[11]

    • Container Seal: Ensure the container has a tight-fitting, chemically resistant cap, such as one with a PTFE liner.[12] For volatile compounds, using parafilm or Teflon tape to further seal the cap can reduce exposure to the atmosphere.[14]

Issue 2: Inconsistent Results in Downstream Applications

Symptoms:

  • Variable reaction yields.

  • Unexpected side products.

  • Failed assays or bioassays.

Root Cause Analysis: Degradation products in your this compound can act as interfering substances or inhibitors in subsequent chemical reactions or biological assays. For instance, peroxide impurities can initiate unwanted side reactions.

Corrective and Preventive Actions:

  • Purity Verification: Before use in any experiment, verify the purity of the this compound lot, especially if it has been in storage for an extended period. A quick purity check by GC can save significant time and resources.

  • Small-Scale Test Reaction: If you suspect the quality of your starting material, perform a small-scale test reaction with a fresh, unopened sample or a newly purified batch to confirm that the issue lies with the stored material.

  • Implement a "First-In, First-Out" (FIFO) Inventory System: Use older stock before newer stock to minimize the duration of storage for any given sample.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for ketone analysis (e.g., DB-5 or equivalent).

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity solvents (e.g., acetone or hexane) for sample dilution.

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., 1 mg/mL in acetone).

  • GC Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas Flow: Set according to the column manufacturer's recommendations.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Inert Gas Blanketing for Long-Term Storage

This protocol describes the process of replacing the atmosphere in a storage container with an inert gas.

Materials:

  • Cylinder of high-purity argon or nitrogen with a regulator.

  • Tubing to direct the gas flow.

  • A long needle or cannula.

  • The vial of this compound to be stored.

Procedure:

  • Setup: Work in a well-ventilated area or a fume hood.[15] Secure the gas cylinder and attach the regulator and tubing.

  • Gas Flow: Set the regulator to a gentle flow of gas (you should just be able to feel it on your hand).

  • Purging:

    • Insert a long needle connected to the inert gas line into the vial, with the tip of the needle extending into the headspace above the liquid.

    • Insert a second, shorter needle to act as a vent for the displaced air.

    • Allow the inert gas to flow gently for 1-2 minutes to displace all the air.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle. Immediately cap the vial tightly.

  • Storage: Place the sealed vial in a cool, dark location (2-8°C).

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation (autoxidation).[13]
Light Exposure Store in Darkness (Amber Vials)Prevents photodegradation.[12]
Container Borosilicate Glass with PTFE-lined capEnsures chemical inertness and a tight seal.[12]

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G cluster_main This compound cluster_pathways Degradation Pathways cluster_products Degradation Products Ketone This compound Autoxidation Autoxidation Ketone->Autoxidation O2 (air) Photodegradation Photodegradation Ketone->Photodegradation UV Light Hydroperoxides Hydroperoxides Autoxidation->Hydroperoxides RingCleavage Ring Cleavage Products (e.g., dicarboxylic acids, aldehydes) Photodegradation->RingCleavage Hydroperoxides->RingCleavage Further Oxidation ColoredImpurities Colored Impurities RingCleavage->ColoredImpurities

Caption: Potential degradation pathways for this compound.

Diagram 2: Workflow for Stabilizing this compound

G start Receive/Synthesize This compound purity_check Assess Initial Purity (e.g., GC-MS) start->purity_check storage_prep Transfer to Amber Vial purity_check->storage_prep inert_gas Inert Gas Blanketing (Argon/Nitrogen) storage_prep->inert_gas seal Seal Tightly with PTFE-lined Cap inert_gas->seal cold_storage Store at 2-8°C in the Dark seal->cold_storage end_storage Stable Long-Term Storage cold_storage->end_storage

Caption: Recommended workflow for stabilizing this compound.

References

  • Editverse. (n.d.). Safe Handling and Storage of Volatile Chemicals: The Complete Protocol.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
  • U.S. Chemical Storage. (2024, July 8). Acetone Storage Requirements.
  • Emmett, P. H., & Brunauer, S. (1935). THE AUTO-OXIDATION OF KETONES. Journal of the American Chemical Society, 57(12), 2732–2733. [Link]
  • Fritzsche, I., Bührdel, P., & Böhme, H. J. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • North Industrial Chemicals. (2024, September 14). Learn How to Store Acetone Safely With This Helpful Guide.
  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Semantic Scholar. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
  • Li, S., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13833–13841. [Link]
  • UW Environmental Health & Safety. (2024, September 26). Control volatile organic chemical smells.
  • Li, S., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13833–13841. [Link]
  • Various Authors. (2026, January 7). Ketonic Keto Capsules Reviews (From Doubt to Confidence).
  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 23). Oxidation of Aldehydes and Ketones.
  • National Institutes of Health. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations.
  • Pure and Applied Chemistry. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION.
  • Wikipedia. (n.d.). Autoxidation.
  • Eureka | Patsnap. (n.d.). Preparation method of 2, 2-dimethyl cyclopentanone.
  • National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • ASM Journals. (n.d.). Oxidative Degradation of Methyl Ketones.
  • Google Patents. (n.d.). US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore.
  • Wikipedia. (n.d.). Trichloroethylene.
  • YouTube. (2022, September 9). Pro Cycling's New Favorite Supplement. Will Ketones Make You Faster? The Science.
  • PubChem. (n.d.). 2,2-Dimethylcyclopentanone.
  • H.V.M.N. Library. (2019, November 10). Ketone Supplement Fundamentals.
  • National Institutes of Health. (n.d.). Thermal Decomposition of 2-Cyclopentenone.
  • YouTube. (2025, July 9). What Is Photodegradation? - Chemistry For Everyone.
  • Wikipedia. (n.d.). Photodegradation.
  • Journal of the American Chemical Society. (2026, January 5). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails.
  • YouTube. (2022, October 25). Boosting ketone levels for brain function: human studies.
  • MDPI. (n.d.). Insights into the Time Evolution of Slowly Photodegrading Contaminants.
  • Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
  • PubMed. (n.d.). Photodegradation of oxytocin and thermal stability of photoproducts.
  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel.
  • Wikipedia. (n.d.). Thermal decomposition.
  • MDPI. (n.d.). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation.
  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic.
  • ACS Publications. (2024, October 24). Thermal Decomposition of 2-Cyclopentenone.

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2,2-Dimethylcycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common synthetic transformations involving this sterically hindered ketone. Here, we move beyond simple protocols to explain the underlying principles of solvent selection and reaction optimization, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Substrate: Physicochemical Properties of this compound

Before delving into specific reaction optimizations, a thorough understanding of the physical and chemical properties of this compound is crucial. While specific experimental data for this exact compound is not extensively published, we can infer its properties from analogous structures like 2,2-dimethylcyclopentanone and 2,6-dimethylcyclohexanone.

Key Characteristics:

  • Steric Hindrance: The gem-dimethyl group at the C2 position significantly shields one face of the carbonyl group. This steric bulk is a primary factor influencing nucleophilic attack and the stereochemical outcome of reactions.

  • Conformational Flexibility: The seven-membered ring of cycloheptanone is conformationally flexible, existing in multiple twisted-chair and boat conformations. This flexibility can influence reaction rates and selectivity.

  • Solubility: As a relatively nonpolar organic molecule, this compound is expected to be miscible with a wide range of common organic solvents but have low solubility in water.[1][2]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular FormulaC9H16O-
Molecular Weight140.22 g/mol -
Boiling Point~180-190 °CHigher than 2,2-dimethylcyclopentanone (143-145 °C) due to increased molecular weight and van der Waals forces.
Density~0.9 g/mLSimilar to other cyclic ketones.
PolarityModerately polarThe ketone functional group imparts polarity, but the hydrocarbon backbone is nonpolar.
SolubilitySoluble in ethers (THF, Diethyl ether), halogenated solvents (DCM, Chloroform), aromatic hydrocarbons (Toluene), and some polar aprotic solvents (Acetonitrile). Insoluble in water.Based on the "like dissolves like" principle.[3]

Section 2: Troubleshooting Common Reactions and Solvent Optimization

This section addresses specific challenges and provides troubleshooting guidance for common reactions involving this compound.

FAQ 1: My Grignard reaction with this compound is sluggish and gives low yields. How can I optimize the solvent system?

Answer:

Sluggishness and low yields in Grignard reactions with sterically hindered ketones like this compound are common issues. The choice of solvent is critical in overcoming these challenges.

Causality Behind the Issue:

The rate of a Grignard reaction is influenced by the solvation of the Grignard reagent. The Schlenk equilibrium, which describes the composition of the Grignard reagent in solution (R2Mg, MgX2, and RMgX), is highly solvent-dependent. Ethereal solvents are essential as they coordinate to the magnesium center, preventing aggregation and increasing the nucleophilicity of the carbanionic portion of the reagent.[4]

Troubleshooting and Optimization Strategy:

  • Solvent Selection:

    • Tetrahydrofuran (THF): THF is an excellent choice for Grignar reactions. Its ability to solvate the magnesium species effectively can enhance the reactivity of the Grignard reagent. For particularly challenging reactions, consider using THF.[5]

    • Diethyl Ether (Et2O): While a standard solvent for Grignard reactions, its lower boiling point might not be suitable for sluggish reactions that require elevated temperatures. However, its lower coordinating ability compared to THF can sometimes be advantageous in preventing side reactions.

    • 2-Methyltetrahydrofuran (2-MeTHF): This solvent is a greener alternative to THF and has a higher boiling point, allowing for reactions at elevated temperatures. It can be particularly useful for sluggish reactions.[5]

    • Toluene/Ether Mixtures: For reactions requiring higher temperatures, a mixture of a high-boiling non-coordinating solvent like toluene with a coordinating solvent like THF or Et2O can be employed. The ether solvates the Grignard reagent, while toluene allows for a higher reaction temperature.

  • Protocol for Optimized Grignard Reaction:

    • Pre-reaction: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings should be activated (e.g., with a crystal of iodine or by stirring vigorously).

    • Grignard Formation: Prepare the Grignard reagent in anhydrous THF by slowly adding the corresponding alkyl or aryl halide to a suspension of magnesium turnings.

    • Addition of Ketone: Dissolve this compound in anhydrous THF. Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the ketone solution to the Grignard reagent.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (refluxing in THF) may be necessary.

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by column chromatography.[6]

Diagram 1: Grignard Reaction Workflow

G cluster_prep Preparation cluster_reagent Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification prep_glass Oven-dried Glassware add_halide Slowly add R-X to Mg in THF prep_glass->add_halide prep_mg Activate Mg Turnings prep_mg->add_halide prep_inert Inert Atmosphere (N2/Ar) prep_inert->add_halide dissolve_ketone Dissolve Ketone in THF add_halide->dissolve_ketone cool_grignard Cool Grignard to 0 °C dissolve_ketone->cool_grignard add_ketone Slowly add Ketone Solution cool_grignard->add_ketone warm_stir Warm to RT and Stir add_ketone->warm_stir monitor Monitor by TLC/GC-MS warm_stir->monitor quench Quench with sat. NH4Cl monitor->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify

Caption: Workflow for an optimized Grignard reaction.

FAQ 2: I am observing poor stereoselectivity in the Wittig reaction of this compound. Can solvent choice improve this?

Answer:

Yes, solvent choice can significantly influence the stereoselectivity of the Wittig reaction, particularly with hindered ketones.

Causality Behind the Issue:

The stereochemical outcome of the Wittig reaction (formation of E or Z-alkenes) is determined by the stability of the phosphorus ylide and the reaction conditions.[7]

  • Non-stabilized ylides (e.g., from alkyl halides) typically favor the formation of Z-alkenes under kinetic control, especially in salt-free, non-polar, aprotic solvents.[8]

  • Stabilized ylides (e.g., containing an adjacent electron-withdrawing group) favor the formation of E-alkenes under thermodynamic control.

For a sterically hindered ketone like this compound, the approach of the ylide is restricted, and solvent effects on the intermediates become more pronounced.

Troubleshooting and Optimization Strategy:

  • Solvent Selection for Non-Stabilized Ylides (Z-selectivity):

    • Aprotic, Non-polar Solvents: Use solvents like THF, diethyl ether, or toluene. These solvents do not effectively solvate the betaine intermediate, leading to a more concerted [2+2] cycloaddition mechanism that favors the formation of the cis-oxaphosphetane and subsequently the Z-alkene.[9]

    • Salt-Free Conditions: The presence of lithium salts can stabilize the betaine intermediate and lead to equilibration, reducing Z-selectivity. Using sodium- or potassium-based strong bases (e.g., NaH, KHMDS, potassium tert-butoxide) to generate the ylide can be beneficial.[7][10]

  • Solvent Selection for Stabilized Ylides (E-selectivity):

    • Protic Solvents: While generally not ideal for ylide formation, the use of a protic solvent or the addition of a protic co-solvent (e.g., methanol) during the reaction can promote the equilibration of the betaine intermediate, favoring the more thermodynamically stable trans-betaine and leading to the E-alkene.

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can also stabilize the betaine intermediate and favor E-alkene formation.

Table 2: Solvent Effects on Wittig Reaction Stereoselectivity

Ylide TypeDesired AlkeneRecommended Solvent SystemRationale
Non-stabilized(Z)-alkeneTHF, Et2O, Toluene (salt-free)Favors kinetic control and formation of the cis-oxaphosphetane.[9]
Stabilized(E)-alkeneDMF, DMSO, or addition of a protic co-solventFavors thermodynamic control through stabilization and equilibration of the betaine intermediate.[7]

Diagram 2: Solvent Influence on Wittig Stereoselectivity

G cluster_nonpolar Non-polar, Aprotic Solvent (e.g., THF) cluster_polar Polar or Protic Solvent Ylide Phosphonium Ylide Ylide_np Ylide_np Ylide->Ylide_np Ylide_p Ylide_p Ylide->Ylide_p Ketone This compound Ketone_np Ketone_np Ketone->Ketone_np Ketone_p Ketone_p Ketone->Ketone_p Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Alkene Alkene Product PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane_np Oxaphosphetane_np Ylide_np->Oxaphosphetane_np [2+2] Cycloaddition (Kinetic Control) Alkene_Z Alkene_Z Oxaphosphetane_np->Alkene_Z Z-alkene favored PhosphineOxide_np PhosphineOxide_np Oxaphosphetane_np->PhosphineOxide_np Ketone_np->Oxaphosphetane_np Alkene_Z->Alkene PhosphineOxide_np->PhosphineOxide Betaine_p Betaine_p Ylide_p->Betaine_p Nucleophilic Addition Oxaphosphetane_p Oxaphosphetane_p Betaine_p->Oxaphosphetane_p Ring Closure (Thermodynamic Control) Ketone_p->Betaine_p Alkene_E Alkene_E Oxaphosphetane_p->Alkene_E E-alkene favored PhosphineOxide_p PhosphineOxide_p Oxaphosphetane_p->PhosphineOxide_p Alkene_E->Alkene PhosphineOxide_p->PhosphineOxide

Sources

Technical Support Center: Strategies to Avoid Epimerization at Adjacent Chiral Centers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Epimerization, the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers, is a significant challenge that can impact the efficacy, safety, and purity of your target compounds.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, prevent, and mitigate epimerization in your experiments.

Troubleshooting Guide: Addressing Specific Epimerization Issues

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Question 1: My reaction shows significant epimerization at a carbon alpha to a carbonyl group. What are the likely causes and how can I fix it?

Answer:

Epimerization at a stereocenter adjacent to a carbonyl group is one of the most common challenges in organic synthesis. The primary cause is the acidity of the α-proton, which can be abstracted by a base to form a planar, achiral enolate intermediate.[1][3] Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers.[1][3]

Root Causes & Mechanistic Insight:

  • Base-Catalyzed Enolization: The presence of a base, even a weak one, can facilitate the removal of the α-proton. The resulting enolate is stabilized by resonance, making its formation favorable.[4]

  • Acid-Catalyzed Enolization: Acids can also catalyze epimerization by promoting the formation of an enol tautomer, which, like the enolate, has a planar structure at the α-carbon, allowing for non-stereoselective reprotonation.[5][6]

  • Thermodynamic vs. Kinetic Control: Often, one epimer is thermodynamically more stable than the other. If the reaction conditions allow for equilibration (e.g., higher temperatures, longer reaction times), the product mixture will favor the more stable epimer, even if it's not the desired one.[7][8][9][10][11] Reactions under kinetic control (lower temperatures, shorter times) favor the product that is formed faster, which may be the desired stereoisomer.[7][8][9][10][11]

Visualizing the Mechanism: Base-Catalyzed Epimerization

epimerization_mechanism Desired_Epimer Desired Epimer (Chiral α-Carbon) Enolate_Intermediate Planar Enolate Intermediate (Achiral) Desired_Epimer->Enolate_Intermediate + Base - H+ Enolate_Intermediate->Desired_Epimer + H+ (Protonation from original face) Undesired_Epimer Undesired Epimer (Inverted α-Carbon) Enolate_Intermediate->Undesired_Epimer + H+ (Protonation from opposite face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Actionable Solutions & Protocols:

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature is often the most effective way to minimize epimerization by favoring the kinetically controlled product.[12][13]

    • Base Selection: Use the mildest base possible that can still effect the desired transformation. Sterically hindered, non-nucleophilic bases are often a good choice. For example, in peptide synthesis, using a milder base like 2,4,6-collidine might be preferable to stronger bases, although reaction rates need to be considered.[14]

    • Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Less polar solvents, such as dichloromethane (DCM), can sometimes suppress epimerization compared to more polar solvents like DMF.[12][13][15][16]

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that promote epimerization.

  • Employ Protecting Groups:

    • Protecting groups can be used to temporarily modify the electronic properties of the molecule to disfavor enolate formation. For instance, in peptide synthesis, specific side-chain protecting groups can reduce the acidity of the α-proton.[17][18][19]

    Table 1: Common Protecting Groups to Mitigate Epimerization

Protecting GroupTarget Functional GroupRemoval ConditionsKey Advantage
Boc (tert-Butoxycarbonyl)AmineAcidic (e.g., TFA)Widely used, stable to many conditions.[18][20]
Cbz (Carboxybenzyl)AmineHydrogenolysis, strong acidStable to mild acid and base.[17]
Fmoc (Fluorenylmethyloxycarbonyl)AmineBasic (e.g., piperidine)Orthogonal to acid-labile groups.[18][19]
Methyl or Benzyl EstersCarboxylic AcidSaponification (e.g., LiOH) or HydrogenolysisProtects the C-terminus in solution-phase peptide synthesis.[17]
  • Utilize Chiral Auxiliaries:

    • A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[21][22] Evans' oxazolidinone auxiliaries, for example, are widely used in stereoselective aldol reactions and alkylations, effectively setting adjacent stereocenters with high diastereoselectivity.[21][] Ellman's tert-butanesulfinamide is another powerful auxiliary for the asymmetric synthesis of chiral amines.[24][25]

Experimental Protocol: Screening for Optimal Base and Solvent to Minimize Epimerization

  • Set up a parallel synthesis array with your starting material.

  • In separate reaction vessels, use a range of bases (e.g., DBU, DIPEA, 2,4,6-collidine, Proton-Sponge®) at a constant temperature (e.g., 0 °C).

  • For each base, test a variety of anhydrous solvents (e.g., THF, DCM, Toluene, Acetonitrile).

  • Monitor the reactions by chiral HPLC or SFC at regular intervals to determine the ratio of the desired product to its epimer.

  • Analyze the results to identify the combination of base and solvent that provides the highest conversion to the desired product with the lowest level of epimerization.

Question 2: I'm observing a loss of stereochemical purity during a deprotection step. What strategies can I employ to minimize this?

Answer:

Deprotection steps, particularly those involving strongly acidic or basic conditions, can be a major source of epimerization. The choice of protecting group and the deprotection method are critical for maintaining stereochemical integrity.

Root Causes & Mechanistic Insight:

  • Harsh Deprotection Conditions: Strong acids or bases used for deprotection can also catalyze the epimerization of nearby stereocenters, especially those alpha to carbonyls.

  • Intermediate Instability: The deprotection reaction may proceed through an intermediate that is susceptible to epimerization.

Actionable Solutions & Protocols:

  • Select Orthogonal Protecting Groups:

    • Employ a protecting group strategy where the removal conditions for one group do not affect other protecting groups or the stereocenters in the molecule.[18][19] For example, using an acid-labile Boc group and a base-labile Fmoc group in the same molecule allows for selective deprotection without exposing the entire molecule to harsh conditions.[18]

  • Optimize Deprotection Conditions:

    • Milder Reagents: Investigate if milder deprotection reagents can be used. For example, for some acid-labile groups, a weaker acid might be sufficient.

    • Lower Temperature: Perform the deprotection at the lowest possible temperature to slow down the rate of epimerization.[13]

    • Scavengers: In cases of acid-catalyzed deprotection, the use of scavengers can trap reactive intermediates that might promote side reactions.

Visualizing the Workflow: Selecting a Deprotection Strategy

deprotection_workflow Start Need to Deprotect Assess_Substrate Assess Substrate Sensitivity (Acid/Base/Reduction) Start->Assess_Substrate Choose_PG Choose Orthogonal Protecting Group Assess_Substrate->Choose_PG Mild_Conditions Use Mildest Possible Deprotection Conditions Choose_PG->Mild_Conditions Deprotection Low_Temp Perform at Low Temperature Mild_Conditions->Low_Temp Monitor_Purity Monitor Stereochemical Purity (e.g., Chiral HPLC) Low_Temp->Monitor_Purity End Successful Deprotection Monitor_Purity->End

Caption: Decision workflow for minimizing epimerization during deprotection.

Question 3: Can I use epimerization to my advantage in a synthesis?

Answer:

Yes, under certain circumstances, controlled epimerization can be a powerful tool in stereoselective synthesis through a process called Dynamic Kinetic Resolution (DKR).[26]

Dynamic Kinetic Resolution (DKR):

DKR is a method for converting a racemic mixture into a single, enantiomerically pure product in theoretically 100% yield.[26] This process combines a rapid and reversible epimerization of the starting material with a slower, irreversible, and stereoselective reaction that consumes only one of the enantiomers.[26][27] The continuous epimerization of the unreactive enantiomer into the reactive one allows for the complete conversion of the racemate to the desired product.[26][27]

Key Requirements for a Successful DKR:

  • The rate of epimerization must be faster than the rate of the stereoselective reaction.[27]

  • A highly stereoselective catalyst or reagent is needed to differentiate between the two enantiomers.

DKR has been successfully applied in various transformations, including hydrogenations, alkylations, and enzyme-catalyzed reactions, to generate products with multiple contiguous stereocenters.[27][28]

Frequently Asked Questions (FAQs)

Q1: What is epimerization? Epimerization is a chemical process in which the configuration of only one of several chiral centers in a molecule is inverted, resulting in the formation of a diastereomer known as an epimer.[1][2]

Q2: Why is avoiding epimerization critical in drug development? In drug development, different stereoisomers of a molecule can have significantly different pharmacological activities, toxicities, and metabolic profiles.[1] Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and may result in a final product with reduced efficacy or unwanted side effects.[1][14]

Q3: What analytical techniques are best for detecting and quantifying epimerization? Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for separating and quantifying epimers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to detect the presence of diastereomers.

Q4: Are certain amino acids more prone to epimerization during peptide synthesis? Yes, amino acids with electron-withdrawing groups in their side chains are more susceptible to epimerization because these groups increase the acidity of the α-proton.[12] In peptide coupling reactions, the activation of the carboxylic acid group can also lead to the formation of an oxazolone intermediate, which is prone to racemization.[12][14][29]

References

  • Wikipedia. Chiral auxiliary. [Link]
  • Sabo, J. M., et al. (2016). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC. [Link]
  • Kiełbasiński, P., et al. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]
  • ResearchGate.
  • Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. [Link]
  • Wikipedia. Dynamic kinetic resolution in asymmetric synthesis. [Link]
  • MDPI. Acid-catalyzed Epimerization of Kobophenol A to Carasinol B. [Link]
  • MDPI.
  • MSU chemistry.
  • ACS Publications.
  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]
  • Wikidot. Protecting Groups - Lokey Lab Protocols. [Link]
  • ResearchGate. Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. [Link]
  • NIH.
  • Princeton University. Science Journals — AAAS - Macmillan Group. [Link]
  • ResearchGate.
  • ResearchGate.
  • RSC Publishing. Racemases and epimerases operating through a 1,1-proton transfer mechanism. [Link]
  • Wikipedia. Protecting group. [Link]
  • NIH.
  • ResearchGate. Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. [Link]
  • YouTube.
  • ResearchGate.
  • Wikipedia. Epimer. [Link]
  • Jack Westin.
  • ACS Publications.
  • ACS Publications. Divergent Total Synthesis of the Harziane Diterpenoids. [Link]
  • Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]
  • Journal of the American Chemical Society.
  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Reddit.
  • Epimeriz
  • ResearchGate.
  • New Journal of Chemistry (RSC Publishing).
  • NIH. Epimerisation in Peptide Synthesis - PMC - PubMed Central. [Link]
  • YouTube.
  • Chemistry LibreTexts. 12.

Sources

Technical Support Center: Challenges in the Distillation of High-Boiling Point Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the distillation of high-boiling point ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the reasoning behind them, ensuring your experiments are both successful and safe.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the distillation of high-boiling point ketones, providing concise answers to foundational challenges.

Q1: What are the primary challenges associated with distilling high-boiling point ketones?

High-boiling point ketones present a unique set of challenges during distillation due to their inherent chemical properties. The primary difficulties include:

  • Thermal Decomposition: Many organic compounds, including ketones, can decompose at temperatures below their atmospheric boiling point.[1][2][3] This degradation can lead to the formation of impurities, discoloration of the product, and a decrease in overall yield.[4][5]

  • Azeotrope Formation: Ketones can form azeotropes, or constant boiling mixtures, with water or residual alcohols from synthesis.[4][6][7][8][9] This makes complete separation by simple distillation impossible as the vapor and liquid phases have the same composition at the azeotropic point.[6][9]

  • High Energy Input: Reaching the high temperatures required for atmospheric distillation consumes significant energy and can be a safety concern in a laboratory setting.

  • Purity Achievement: The presence of closely boiling impurities or degradation products can make achieving high purity a significant challenge, often requiring multiple purification steps.[4][5][10]

Q2: Why is vacuum distillation the preferred method for purifying high-boiling point ketones?

Vacuum distillation is the cornerstone of purifying high-boiling point compounds. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered.[1][11] This is because a liquid boils when its vapor pressure equals the pressure of the surrounding environment. The benefits are substantial:

  • Prevention of Thermal Decomposition: Lowering the boiling point allows the distillation to proceed at a temperature where the ketone is thermally stable, thus preventing degradation and the formation of impurities.[1]

  • Increased Relative Volatility: In some cases, reducing the pressure can increase the difference in boiling points between the desired ketone and its impurities, leading to a more efficient separation.

  • Energy Savings: Although a vacuum pump is required, the overall energy consumption for heating is often lower due to the reduced distillation temperature.[12][13]

Q3: What is thermal decomposition, and how can it be minimized during distillation?

Thermal decomposition is a chemical breakdown of a compound caused by heat, which breaks chemical bonds.[14] For ketones, this can manifest as discoloration (yellowing or browning), the formation of tar-like residues, and the generation of volatile, odorous byproducts.[2][3][4][5]

To minimize thermal decomposition:

  • Utilize Vacuum Distillation: This is the most effective method to lower the required temperature.[1]

  • Minimize Residence Time: The longer the ketone is exposed to high temperatures, the greater the extent of decomposition. Techniques like short-path distillation are designed to minimize the time the compound spends in the heated zone.[15]

  • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to prevent localized overheating, which can be a primary site for decomposition to initiate.[16]

  • Inert Atmosphere: In some cases, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation at high temperatures.

Q4: How can I break an azeotrope formed with a high-boiling point ketone?

Breaking an azeotrope requires moving beyond simple distillation. Common techniques include:

  • Azeotropic Distillation with an Entrainer: A third component, known as an entrainer, is added to the mixture. This entrainer forms a new, lower-boiling azeotrope with one of the original components (often water), allowing it to be removed from the system.[6][8] Toluene is a common entrainer for removing water.

  • Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure.[7][8] By altering the pressure of the distillation (e.g., running one column under vacuum and another under pressure), the azeotropic point can be shifted or eliminated, enabling separation.[17]

  • Extractive Distillation: A high-boiling, non-volatile solvent is added to the mixture. This solvent selectively alters the relative volatility of the components of the azeotrope, allowing one to be distilled off.[6]

Q5: What are the key safety precautions for distilling high-boiling point ketones?

Safety is paramount, especially when working with high temperatures and vacuum.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves. A face shield is recommended when working with vacuum systems.[18][19][20]

  • Glassware Inspection: Before every use, carefully inspect all glassware for cracks, scratches, or defects that could cause it to fail under vacuum or thermal stress.[20]

  • Proper Assembly: Ensure all joints are properly sealed and clamped. Use a small amount of vacuum grease on ground glass joints to ensure a good seal.

  • Vacuum Application: Apply the vacuum gradually to prevent bumping and potential implosion.[16] Similarly, vent the system slowly back to atmospheric pressure before disassembly.[20]

  • Heating: Never heat a sealed system. Ensure there is an open path from the vacuum source to the receiving flask. Use a heating mantle or oil bath for controlled, even heating.[16]

  • Cold Trap: Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

Q6: How can I monitor the purity of my distilled ketone?

Assessing the purity of the final product is a critical step. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Diode-Array Detector (DAD), is a powerful technique for quantifying the ketone and detecting impurities. Often, derivatization with a reagent like 2,4-dinitrophenylhydrazine is used to make the ketones UV-active for sensitive detection.[21][22]

  • Gas Chromatography (GC): For volatile ketones, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can provide excellent separation and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired ketone and identify any residual solvents or impurities.

  • Boiling Point Determination: A sharp, constant boiling point during distillation is a good indicator of purity.[23]

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the distillation of high-boiling point ketones.

Problem 1: Product Discoloration or Unpleasant Odor

Q: My distilled ketone is yellow/brown or has a harsh odor. What is the cause and how can I fix it?

A: This is a classic sign of thermal decomposition.

  • Symptom: The distillate is not colorless as expected, or it has an acrid smell. The distillation pot may contain a dark, tarry residue.

  • Possible Causes:

    • Excessive Temperature: The distillation temperature is too high, causing the ketone to break down.[4][5]

    • Prolonged Heating: The ketone has been at a high temperature for too long.

    • Localized Overheating: The heating mantle is set too high, or there is insufficient stirring, creating hot spots in the distillation flask.[16]

    • Presence of Contaminants: Acidic or basic impurities can catalyze decomposition reactions at elevated temperatures.

  • Corrective Actions:

    • Reduce Distillation Temperature: Increase the vacuum to further lower the boiling point of the ketone.[1]

    • Improve Heating Method: Use a properly sized heating mantle with vigorous stirring to ensure even heat distribution.

    • Pre-purification: Consider a preliminary purification step, such as a wash with a dilute bicarbonate solution to remove acidic impurities, followed by drying.

    • Use a Shorter Path: For extremely sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends in the vapor phase at high temperatures.[15]

Problem 2: Poor or Inconsistent Vacuum

Q: I'm unable to reach the target vacuum, or the pressure is fluctuating. What are the likely causes and troubleshooting steps?

A: Vacuum leaks are the most common culprit for these symptoms.[24]

  • Symptom: The pressure reading on the vacuum gauge is higher than expected or will not remain stable.

  • Possible Causes:

    • Leaks in the System: Poorly sealed joints, cracked glassware, or loose connections are the most frequent cause.[24]

    • "Virtual" Leaks: Trapped solvents or moisture in the system are slowly evaporating, contributing to the vapor pressure.[24]

    • Inadequate Vacuum Pump: The pump may not be powerful enough for the system's volume or may require maintenance (e.g., an oil change).

    • Outgassing: Porous materials or residues on the glassware can release trapped gases under vacuum.

  • Corrective Actions:

    • Systematic Leak Check:

      • Start by isolating components. Connect the vacuum gauge directly to the pump to ensure the pump itself can reach the desired vacuum.[24]

      • Inspect all glass joints. Ensure they are clean, properly greased (if necessary), and securely clamped.

      • Check all tubing and connections for cracks or loose fittings.

    • Address Virtual Leaks: Ensure the system is completely dry before applying a deep vacuum. A brief, gentle warming of the apparatus (before adding the sample) under vacuum can help drive off adsorbed moisture.[24]

    • Pump Maintenance: Check the vacuum pump oil; if it is cloudy or discolored, change it. Ensure the pump is appropriately sized for your apparatus.

    • Proper Assembly: Reassemble the apparatus carefully, ensuring all connections are secure.

Problem 3: Inefficient Separation/Low Purity

Q: My distillate is contaminated with starting material or other impurities. How can I improve the separation efficiency?

A: This indicates that the separation power of your distillation is insufficient.

  • Symptom: Analytical data (e.g., HPLC, GC, NMR) of the collected fractions shows significant levels of impurities.

  • Possible Causes:

    • "Bumping" or Splashing: Uncontrolled boiling can carry non-volatile or less volatile impurities into the condenser.

    • Distillation Rate is Too Fast: Heating the pot too quickly generates vapor so rapidly that equilibrium between the liquid and vapor phases is not achieved on each theoretical plate, leading to poor separation.

    • Insufficient Fractionation: A simple distillation setup may not be adequate to separate compounds with close boiling points.

    • Azeotrope Formation: You may be attempting to separate an azeotropic mixture.[6]

  • Corrective Actions:

    • Control the Boiling Rate: Heat the distillation flask slowly and ensure smooth boiling with a stir bar or boiling chips (note: boiling chips are not effective under vacuum).[16] A nitrogen bleed can also help promote smooth boiling in vacuum distillation.[16]

    • Use a Fractionating Column: For difficult separations, insert a packed column (e.g., with Raschig rings or Vigreux indentations) between the distillation flask and the distillation head. This increases the number of theoretical plates and improves separation efficiency.

    • Optimize the Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). This enhances separation but will slow down the distillation rate.

    • Address Azeotropes: If an azeotrope is suspected, you will need to employ alternative techniques like azeotropic or pressure-swing distillation.[6][7][8][17]

Problem 4: "Bumping" or Uncontrolled Boiling

Q: My distillation is boiling too vigorously and unevenly. What causes this and how can I ensure smooth boiling?

A: "Bumping" is the sudden, violent boiling of a liquid and is common in vacuum distillation.[16]

  • Symptom: The liquid in the distillation flask erupts in large bubbles, sometimes splashing material up into the condenser.

  • Possible Causes:

    • Superheating: The liquid is heated above its boiling point without forming vapor bubbles. When a bubble does form, it does so explosively.[16]

    • Lack of Nucleation Sites: There are no points for smooth bubble formation to begin.

    • Rapid Pressure Drop: Applying the vacuum too quickly can cause a sudden drop in the boiling point, leading to rapid, uncontrolled boiling.

  • Corrective Actions:

    • Constant Agitation: The most effective method is to use a magnetic stir bar and stir plate to keep the liquid in motion and provide a surface for bubble formation.

    • Introduce a Gas Bleed: A very fine stream of an inert gas like nitrogen or argon introduced through a capillary tube extending below the liquid surface provides a steady stream of nucleation sites, ensuring smooth boiling.[16]

    • Gradual Heating and Evacuation: Heat the liquid slowly and apply the vacuum gradually to avoid sudden changes in pressure and temperature.[16]

Problem 5: Low or No Distillate Collection

Q: I am not collecting any product in the receiving flask. What should I check?

A: This issue can stem from several factors related to temperature, pressure, and the apparatus setup.

  • Symptom: The distillation is running, but no liquid is condensing and collecting in the receiver.

  • Possible Causes:

    • Insufficient Pot Temperature: The liquid in the distillation flask has not reached its boiling point at the current pressure.

    • Condenser is Too Cold/Efficient: If the compound has a relatively high melting point, it could be solidifying in the condenser and blocking flow.

    • Condenser is Too Hot/Inefficient: The cooling medium in the condenser is not cold enough to condense the vapor, which is then being drawn into the vacuum pump.

    • System Leak: A significant leak may prevent the system from reaching a low enough pressure for the ketone to boil at the applied temperature.

  • Corrective Actions:

    • Verify Temperature and Pressure: Check the temperature of the heating bath and the pressure reading. Use a vapor pressure nomograph to confirm that the pot temperature is sufficient for boiling at the measured pressure. The thermal bath should typically be set 20-30°C higher than the target boiling point.[1]

    • Check the Condenser:

      • If solidification is suspected, you can try increasing the temperature of the cooling fluid or temporarily stopping the coolant flow to allow the solid to melt.

      • Ensure a sufficient flow of an appropriate cooling medium (e.g., cold water, chilled glycol solution).

    • Re-check for Leaks: A low distillation rate is often an early sign of a vacuum leak. Perform a thorough leak check as described in Problem 2.

III. Experimental Protocols

Protocol 1: Step-by-Step Guide to Vacuum Distillation of a High-Boiling Point Ketone

This protocol outlines a standard procedure for the purification of a high-boiling point ketone using vacuum distillation.

1. Pre-Distillation Setup and Safety Check: a. Inspect Glassware: Meticulously check the round-bottom flask, distillation head, condenser, and receiving flasks for any cracks or defects. Do not use flawed glassware.[20] b. Assemble the Apparatus: i. Place the crude ketone and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full. ii. Connect the flask to a distillation head. A short Vigreux column can be added for better separation. iii. Insert a thermometer or temperature probe so that the top of the bulb is level with the bottom of the side arm leading to the condenser. iv. Connect the condenser and ensure the cooling water flows from the bottom inlet to the top outlet. v. Attach a vacuum adapter and receiving flask(s). It is good practice to use a multi-limb adapter (a "cow" or "pig") to collect different fractions without breaking the vacuum. vi. Secure all joints with appropriate clamps. c. Connect to Vacuum System: Connect the vacuum adapter to a cold trap, and the cold trap to the vacuum pump. The trap is essential to protect the pump. d. Final Safety Check: Ensure the entire setup is in a fume hood and that you are wearing appropriate PPE.[18]

2. Performing the Distillation: a. Start Stirring and Cooling: Turn on the magnetic stirrer and start the flow of coolant through the condenser. b. Apply Vacuum: Slowly and gradually open the system to the vacuum source. The pressure should drop steadily. Observe for any initial outgassing or bubbling. c. Begin Heating: Once the target vacuum is reached and stable, begin heating the distillation flask using a heating mantle. Increase the temperature gradually. d. Collect Fractions: i. Observe the temperature on the thermometer. When the first drops of condensate appear, note the temperature. This is likely a low-boiling impurity. Collect this "forerun" in the first receiving flask. ii. As the temperature stabilizes at the boiling point of your target ketone, rotate the multi-limb adapter to a new receiving flask to collect the main fraction. A pure compound should distill over a narrow temperature range (1-2 °C). iii. If the temperature begins to drop or rise significantly after the main fraction is collected, it indicates the end of your product or the beginning of a higher-boiling impurity. Collect this "tail" fraction in a separate flask. e. Shutdown Procedure: i. Remove the heating mantle and allow the system to cool. ii. Once the distillation flask is cool to the touch, slowly and carefully vent the system by opening the vacuum stopcock to the atmosphere. Venting a hot system with air can cause an explosion.[16] iii. Turn off the vacuum pump, stirrer, and condenser coolant. iv. Disassemble the apparatus and analyze the collected fractions for purity.

IV. Data and Visualizations

Table 1: Boiling Points of Common High-Boiling Point Ketones at Reduced Pressures
KetoneStructureBoiling Point at 760 mmHg (°C)Boiling Point at 100 mmHg (°C)Boiling Point at 10 mmHg (°C)Boiling Point at 1 mmHg (°C)
Acetophenone C₈H₈O2021378136
Isophorone C₉H₁₄O2151469554
Benzophenone C₁₃H₁₀O305224159108
Cycloheptanone C₇H₁₂O1791186828

Note: Boiling points are approximate and can be estimated using a vapor pressure nomograph.

Diagram 1: Standard Vacuum Distillation Apparatus

VacuumDistillation cluster_heating Heating cluster_separation Separation & Condensation cluster_collection Collection & Vacuum cluster_coolant Dist_Flask Distillation Flask (with Stir Bar) Dist_Head Distillation Head (with Thermometer) Dist_Flask->Dist_Head Vapor Heating_Mantle Heating Mantle Condenser Condenser Dist_Head->Condenser Vac_Adapter Vacuum Adapter Condenser->Vac_Adapter Distillate Coolant_Out Coolant Out Condenser->Coolant_Out Receiver Receiving Flask Vac_Adapter->Receiver Cold_Trap Cold Trap Vac_Adapter->Cold_Trap To Vacuum Pump Vacuum Pump Cold_Trap->Pump Coolant_In Coolant In Coolant_In->Condenser PurityTroubleshooting Start Low Purity in Distillate Detected Check_Bumping Is 'bumping' or splashing occurring? Start->Check_Bumping Check_BP Is the boiling point sharp and stable during collection? Check_Azeotrope Could an azeotrope be present? Check_BP->Check_Azeotrope No (Broad BP range) Sol_Column Increase separation efficiency: - Add a packed/Vigreux column - Increase reflux ratio Check_BP->Sol_Column Yes (But still impure) Check_Rate Is the distillation rate too fast? Check_Bumping->Check_Rate No Sol_Bumping Improve boiling control: - Ensure vigorous stirring - Add N2 bleed Check_Bumping->Sol_Bumping Yes Check_Rate->Check_BP No Sol_Rate Reduce heating rate to slow distillation and allow for equilibration. Check_Rate->Sol_Rate Yes Check_Azeotrope->Sol_Column No Sol_Azeotrope Use advanced techniques: - Azeotropic Distillation - Pressure-Swing Distillation Check_Azeotrope->Sol_Azeotrope Yes End Re-distill and re-analyze purity Sol_Bumping->End Sol_Rate->End Sol_Column->End

Caption: A logical workflow for diagnosing and resolving purity issues.

V. References

  • Purification of ketones by distillation - US2647861A. (n.d.). Google Patents. Retrieved January 4, 2026, from

  • Patterson, J. A. (1943). Purification of ketones - US2337489A. Google Patents. Retrieved January 4, 2026, from

  • Distillations | Environmental Health & Safety. (n.d.). Georgia Institute of Technology. Retrieved January 4, 2026, from [Link]

  • Method for purification of ketones - US2826537A. (n.d.). Google Patents. Retrieved January 4, 2026, from

  • Safety Precautions For Distillation. (2025, June 11). Linquip. Retrieved January 4, 2026, from [Link]

  • Best Practices for Operating Molecular Distillation Equipment Safely. (n.d.). Lab-Crest. Retrieved January 4, 2026, from [Link]

  • Industrial Instrumentation in Distillation Columns. (2025, September 22). WIKSTONE. Retrieved January 4, 2026, from [Link]

  • Distillation - temperature measurement and control. (n.d.). PR electronics. Retrieved January 4, 2026, from [Link]

  • Dobado, J. A. (2022, October). Azeotropic distillation (Dean-Stark). Chemistry Online. Retrieved January 4, 2026, from [Link]

  • Britton, E. C., Nutting, H. S., & Horsley, L. H. (1943). Separation of ketones and monohydric alcohols from mixtures thereof - US2324255A. Google Patents. Retrieved January 4, 2026, from

  • Frese, D. (n.d.). Temperature Control in Distillation Processes. JULABO USA. Retrieved January 4, 2026, from [Link]

  • Top Distillation Equipment for Efficient Separation Solutions. (2024, December 24). Alaqua Inc. Retrieved January 4, 2026, from [Link]

  • Lewis, D. G. (1939). Purification of ketones - US2166584A. Google Patents. Retrieved January 4, 2026, from

  • Risco, D., et al. (2022). Optimised Separation Process of Ketones from Biomass Pyrolysis Oil. Chemical Engineering Transactions, 94, 913-918. Retrieved January 4, 2026, from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2003). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 82(4), 639-645. Retrieved January 4, 2026, from [Link]

  • Emerson. (n.d.). Distillation Process Automation Solutions. Retrieved January 4, 2026, from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Common Challenges with Pharmaceutical & Chemical Separation. (2025, April 16). Western States Machine. Retrieved January 4, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 4, 2026, from [Link]

  • Azeotropic distillation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Luyben, W. L. (2014). Optimum Vacuum Distillation Pressure. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Waring, C. E., & Garik, V. L. (1953). The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone. Journal of the American Chemical Society, 75(16), 4062-4065. Retrieved January 4, 2026, from [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te. (2025, June 30). Beaker & Wrench. Retrieved January 4, 2026, from [Link]

  • Specific Solvent Issues / Safety Issues with Ketone Reduction. (n.d.). ACS Green Chemistry Institute. Retrieved January 4, 2026, from [Link]

  • If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided? (2020, August 16). Quora. Retrieved January 4, 2026, from [Link]

  • Optimizing Vacuum Distillation Columns. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025, December 18). Retrieved January 4, 2026, from [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com. Retrieved January 4, 2026, from [Link]

  • Process technology/distillation: Optimize process operation with new vacuum distillation methods. (2010). ResearchGate. Retrieved January 4, 2026, from [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? (2025, November 10). Chemistry For Everyone. Retrieved January 4, 2026, from [Link]

  • Optimising of vacuum distillation units using surrogate models. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Distillation Operating Problems. (2015, September 21). YouTube. Retrieved January 4, 2026, from [Link]

  • Azeotropic Distillation - Lecture 01 - An Introduction. (2021, January 5). YouTube. Retrieved January 4, 2026, from [Link]

  • Distillation of ketones. (2012, April 18). The Student Room. Retrieved January 4, 2026, from [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Troubleshooting Distillation Controls – course outline. (n.d.). IChemE. Retrieved January 4, 2026, from [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic. Retrieved January 4, 2026, from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Distilling esters with very high boiling points? (2020, August 13). Sciencemadness Discussion Board. Retrieved January 4, 2026, from [Link]

  • Why do ketones have a higher boiling point that aldehydes? (2022, February 5). Reddit. Retrieved January 4, 2026, from [Link]

  • Thermal decomposition – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]

  • What is the effect of steric hindrance on the boiling points of aldehydes and ketones. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Identifying Impurities in 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the definitive technical guide for the analytical characterization of 2,2-Dimethylcycloheptanone. In the high-stakes environment of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective science. An unidentified impurity can confound biological data, compromise stability studies, and create significant regulatory hurdles.

This document is structured as a dynamic troubleshooting and FAQ resource. It moves beyond rote protocols to address the nuanced challenges you face in the lab. We will explore the "why" behind methodological choices, empowering you to not just follow steps, but to think critically and adapt your approach to the unique characteristics of your sample. Our focus is on creating self-validating analytical systems to ensure the integrity of your results.

Part 1: The Impurity Profile - What to Expect and Why

Before initiating any analysis, it is crucial to understand the potential sources of impurities. This foresight allows for a more targeted and efficient analytical strategy.

FAQ 1: What are the most probable impurities in a sample of this compound?

Impurities in any synthesized compound typically arise from three sources: the synthetic route, subsequent degradation, and external contamination.

Table 1: Potential Impurities in this compound and Their Origins

Impurity Class Potential Compounds Likely Origin & Rationale
Synthesis-Related Unreacted Starting Materials (e.g., 2,2-dimethyladiponitrile)Incomplete cyclization during synthesis.[1]
Isomeric Byproducts (e.g., 3,3-Dimethylcycloheptanone)Rearrangement reactions under acidic or basic conditions used in synthesis.
Aldol Condensation ProductsSelf-condensation of the ketone, particularly if exposed to acidic or basic conditions, leading to higher molecular weight impurities.[2]
Incomplete Methylation ProductsIf the synthesis involves methylation of a precursor, incomplete reaction can leave behind demethylated analogs.
Degradation-Related 7,7-Dimethyl-oxocan-2-one (Lactone)Baeyer-Villiger oxidation, where an oxygen atom is inserted next to the carbonyl group. This can be caused by exposure to oxidizing agents or peracids.[3]
Unsaturated Aldehydes/KetonesPhotolytic degradation (e.g., Norrish Type I cleavage) upon exposure to UV light can cause ring-opening.[2][3]
Carboxylic AcidsStrong oxidation can lead to cleavage of the ketone, forming acidic byproducts.[2]
Contamination Residual Solvents (Toluene, Ethyl Acetate, Hexanes)Carryover from the final purification or crystallization steps.
Phthalates, SiloxanesLeaching from plasticware; column bleed from GC analysis.[4]
Logical Workflow for Impurity Identification

A systematic approach is paramount. The following workflow ensures that analyses are conducted logically, from initial screening to definitive structural elucidation.

Impurity_Workflow cluster_0 Phase 1: Initial Screening & Purity Assessment cluster_1 Phase 2: Impurity Characterization cluster_2 Phase 3: Reporting Sample Sample of this compound GCMS GC-MS Analysis (Primary Purity & Volatiles) Sample->GCMS HPLC HPLC-UV/DAD Analysis (Non-Volatiles & Isomers) Sample->HPLC FTIR FTIR Spectroscopy (Functional Group Confirmation) Sample->FTIR Purity Assess Purity > 99%? GCMS->Purity HPLC->Purity Isolate Isolate Impurity (Prep-HPLC or Fractionation) Purity->Isolate No (<99%) Report Final Report (Structure, Quantity, Origin) Purity->Report Yes (>99%) NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Definitive Structure Isolate->NMR HRMS High-Resolution MS (Accurate Mass & Formula) Isolate->HRMS NMR->Report HRMS->Report GCMS_Troubleshooting cluster_peakshape Peak Shape Issues cluster_baseline Baseline Issues Problem Problem Observed in Chromatogram Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split Peaks Problem->Split Noise Baseline Noise / Drift Problem->Noise Ghost Ghost Peaks Problem->Ghost Tailing_Sol1 Reduce Concentration (Check for Overload) Tailing->Tailing_Sol1 Try First Fronting_Sol1 Check Solvent Compatibility (Analyte must dissolve well) Fronting->Fronting_Sol1 Fronting_Sol2 Lower Initial Oven Temp (Improve Focusing) Fronting->Fronting_Sol2 Split_Sol1 Check Syringe/Injection (Ensure fast, smooth injection) Split->Split_Sol1 Split_Sol2 Improve Column Installation (Ensure clean, square cut) Split->Split_Sol2 Noise_Sol1 Check for Gas Leaks (Carrier Gas Purity) Noise->Noise_Sol1 Noise_Sol2 Condition Column (Remove Bleed) Noise->Noise_Sol2 Ghost_Sol1 Run a Blank Solvent Injection (Check for Carryover) Ghost->Ghost_Sol1 Ghost_Sol2 Clean Syringe & Inlet (Remove Contamination) Ghost->Ghost_Sol2 Tailing_Sol2 Replace Inlet Liner (Check for Active Sites) Tailing_Sol1->Tailing_Sol2 If no fix Tailing_Sol3 Clip Column Front (Remove Contamination) Tailing_Sol2->Tailing_Sol3 If no fix

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a starting material or intermediate is not merely a number—it is the foundation upon which the safety, efficacy, and reproducibility of a final product are built. 2,2-Dimethylcycloheptanone, a key cyclic ketone intermediate, is no exception. Its purity directly influences reaction kinetics, impurity profiles of subsequent synthetic steps, and the overall quality of the active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with orthogonal analytical techniques for the robust purity assessment of this volatile compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation and field-proven expertise.

The Workhorse Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable organic molecule like this compound, GC-MS is the quintessential analytical tool.[1][2] It combines the superior separating power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This synergy allows for the simultaneous separation, identification, and quantification of the main component and any volatile impurities, even at trace levels.[1]

The logic behind selecting GC-MS as the primary technique is rooted in the physicochemical properties of the analyte. Its volatility makes it amenable to vaporization in the GC inlet without degradation, and its non-polar nature is well-suited for separation on standard capillary columns.

Experimental Protocol: GC-MS Purity Assay

This protocol is a self-validating system, designed to ensure accuracy and reproducibility in accordance with established analytical principles like those outlined in the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[4][5]

1. Sample & Standard Preparation:

  • Rationale: Accurate quantification requires precise concentrations. An internal standard is used to correct for variations in injection volume and instrument response. Chlorobenzene is a suitable choice as it is unlikely to be present as an impurity and resolves well from the analyte.

  • Procedure:

    • Internal Standard (IS) Stock Solution: Accurately prepare a 1.0 mg/mL solution of chlorobenzene in high-purity methanol.

    • Analyte Stock Solution: Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Add 5.0 mL of the IS Stock Solution and dilute to volume with methanol. This creates a nominal concentration of 1.0 mg/mL for the analyte and 0.2 mg/mL for the internal standard.

    • Reference Standard Solution: Repeat step 1.2 using a certified reference standard of this compound.

2. GC-MS Instrumentation & Conditions:

  • Rationale: The chosen parameters are optimized for the separation of cyclic ketones.[6][7] A non-polar DB-5ms column provides excellent separation for a wide range of volatile organic compounds. The temperature program is designed to elute the analyte efficiently while separating it from potential lower and higher boiling point impurities. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[3]

  • Parameters:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MSD (or equivalent)

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1

    • Injection Volume: 1.0 µL

    • Oven Program: Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

    • MS Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI), 230°C, 70 eV

    • Mass Range: Scan m/z 35-400

3. Data Analysis & Purity Calculation:

  • Rationale: Purity is determined by area percent, a relative quantification method suitable when all components are eluted and detected. The identity of the main peak is confirmed by its mass spectrum.

  • Procedure:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Confirm the identity of the this compound peak by comparing its retention time with the reference standard and its mass spectrum with a reference library (e.g., NIST).

    • Calculate purity using the area percent formula: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep_sample Weigh Analyte Sample add_is Add Internal Standard (IS) prep_sample->add_is prep_ref Weigh Reference Standard prep_ref->add_is dilute Dilute to Final Volume add_is->dilute inject Inject Sample (1µL) dilute->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 35-400) ionize->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Analyte via RT & MS integrate->identify calculate Calculate Purity (% Area) identify->calculate report report calculate->report Final Purity Report

Caption: A typical workflow for purity validation using GC-MS.

Orthogonal & Complementary Techniques: A Comparative Analysis

Relying on a single analytical technique, however powerful, can introduce bias. Impurities that are non-volatile, thermally labile, or co-elute with the main peak may be missed. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—is a cornerstone of robust analytical science, as emphasized by regulatory bodies like the FDA.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different mechanism than the volatility-based separation of GC.[10]

  • Applicability: For this compound, a reversed-phase HPLC method could be developed. The ketone chromophore allows for detection using a UV detector.[11] This method would be particularly valuable for identifying non-volatile or thermally labile impurities (e.g., polymeric byproducts, involatile starting materials) that would not be amenable to GC analysis.[12]

  • Causality: If the synthesis of this compound involves high-molecular-weight reagents or is known to produce polymeric side products, HPLC becomes a necessary orthogonal check. Without it, one might erroneously conclude a high purity based on GC-MS alone, while missing significant non-volatile contaminants.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of compound purity without chromatographic separation.[13][14]

  • Applicability: The purity is calculated by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.[15][16]

  • Causality: qNMR is a truly orthogonal technique as it is not based on separation but on the fundamental nuclear properties of the molecule.[13] It provides an absolute purity value (m/m %) that is independent of the response factor of impurities.[17] This makes it an invaluable tool for certifying reference standards and for providing an unbiased purity value that can validate the results obtained from chromatographic methods.

Method Comparison Summary
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation by volatility/boiling point.[1]Separation by polarity/partitioning.[10]Intrinsic nuclear properties; no separation.[14]
Analyte Suitability Excellent for volatile & thermally stable compounds.Excellent for non-volatile or thermally labile compounds.Requires soluble compounds with unique NMR signals.
Impurity Detection Volatile and semi-volatile impurities.[18]Non-volatile impurities, polymers.[19]Detects all proton-containing impurities with signals not overlapping the analyte or standard.
Quantification Relative (% Area) or quantitative with standards.Relative (% Area) or quantitative with standards.Absolute (m/m %) against a certified standard.[16]
Identification Definitive identification by mass spectrum.[3]Tentative by retention time; definitive with MS detector.Definitive structural information.
Strengths High sensitivity, high resolution, definitive identification.Broad applicability, suitable for non-volatile compounds.Primary method, high precision, no chromatography needed.
Weaknesses Not suitable for non-volatile or thermally labile compounds.[12]Lower resolution than capillary GC; potential for co-elution.Lower sensitivity than chromatographic methods; requires expensive instrumentation and a certified standard.

Decision Framework for Purity Method Selection

The choice of analytical technique is driven by the intended use of the data. Is it for routine in-process control, final product release, or reference standard characterization?

Decision_Framework start Purity Assessment Goal for This compound goal_qc Routine QC / In-Process Control start->goal_qc goal_release Final Product Release / Stability start->goal_release goal_ref Reference Standard Certification start->goal_ref method_gcms Primary Method: GC-MS for volatile profile (% Area Purity) goal_qc->method_gcms goal_release->method_gcms method_hplc Orthogonal Method: HPLC-UV for non-volatile profile goal_release->method_hplc method_qnmr Primary Method: qNMR for absolute purity (m/m %) goal_ref->method_qnmr report_qc Report % Area Purity method_gcms->report_qc report_release Report GC & HPLC Purity. Investigate discrepancies. method_gcms->report_release report_ref Certify based on qNMR. Use GC-MS & HPLC for impurity ID. method_gcms->report_ref Impurity ID method_hplc->report_release method_hplc->report_ref Impurity ID method_qnmr->report_ref

Caption: Decision tree for selecting purity assessment methods.

Conclusion

For the purity assessment of this compound, GC-MS stands as the primary, most effective technique for characterizing the volatile purity profile. Its high resolution and definitive identification capabilities make it indispensable for routine quality control and impurity identification.[1][3]

However, true scientific integrity and trustworthiness, as mandated by regulatory standards like ICH Q2(R1), demand a more comprehensive approach.[9][20] The use of orthogonal techniques is not optional but essential for a complete and unbiased understanding of a compound's purity. HPLC provides a crucial check for non-volatile impurities, while qNMR offers an absolute, non-chromatographic measure of purity, serving as the ultimate arbiter for reference standard certification. By strategically combining these methods, researchers and drug development professionals can ensure the unequivocal quality of their materials, safeguarding the integrity of their research and the safety of future medicines.

References

  • United States Pharmacopeia. (n.d.). <621> Chromatography. USP.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • ResolveMass Laboratories Inc. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • PubMed Central. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • LCGC International. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?.
  • ResearchGate. (2025, August 6). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • PubMed. (2003, April 4). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis.
  • ResearchGate. (n.d.). Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage.

Sources

A Definitive Guide to the Structural Confirmation of 2,2-Dimethylcycloheptanone using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For cyclic molecules, particularly those with quaternary centers, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can often present an incomplete picture due to signal overlap and the absence of proton-proton coupling information for certain carbons. This guide provides an in-depth, experimentally-grounded walkthrough for the structural elucidation of 2,2-dimethylcycloheptanone, a seven-membered cyclic ketone, by leveraging the power of two-dimensional (2D) NMR techniques. We will explore not just the "how" but, more critically, the "why" behind the experimental choices, offering a robust framework for researchers, scientists, and drug development professionals.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would reveal a series of multiplets for the methylene protons and a singlet for the gem-dimethyl groups. While integration can suggest the number of protons in each environment, the significant overlap of the methylene signals in the aliphatic region makes definitive assignment challenging. Similarly, a ¹³C NMR spectrum would show the expected number of carbon signals, but unequivocally assigning each methylene carbon and confirming the connectivity around the quaternary center (C2) and the carbonyl group (C1) requires more sophisticated methods.

This is where 2D NMR spectroscopy becomes an indispensable tool, transforming a complex puzzle into a solvable structural problem by spreading the information into two dimensions.[1][2]

The 2D NMR Toolbox for Structural Elucidation

To definitively confirm the structure of this compound, we will employ a suite of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[3][4] It is the primary tool for mapping out the spin systems within the molecule, allowing us to trace the connectivity of the protons along the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[3][4] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[3][4] HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC.

The synergistic application of these three techniques provides a self-validating system for structural confirmation.

Experimental Workflow: A Step-by-Step Approach

The logical flow of experimentation and data analysis is critical for an efficient and accurate structural elucidation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation (this compound in CDCl3) B 1D ¹H & ¹³C NMR Acquisition A->B C 2D COSY Acquisition B->C D 2D HSQC Acquisition C->D E 2D HMBC Acquisition D->E F Analyze 1D Spectra (Initial Peak Identification) E->F Process & Analyze Data G Interpret COSY Spectrum (Identify Spin Systems) F->G H Interpret HSQC Spectrum (Assign Protonated Carbons) G->H I Interpret HMBC Spectrum (Connect Fragments & Assign Quaternary Carbons) H->I J Final Structure Confirmation I->J

Figure 1: A streamlined workflow for the structural confirmation of this compound using 2D NMR.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition:

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 2 s

    • Spectral width: 12 ppm

  • 1D ¹³C NMR:

    • Pulse program: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

    • Spectral width: 220 ppm

  • 2D gCOSY (gradient-selected COSY):

    • Pulse program: cosygpqf

    • Number of scans per increment: 2

    • Increments in F1: 256

    • Relaxation delay (d1): 1.5 s

  • 2D gHSQC (gradient-selected HSQC):

    • Pulse program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)

    • Number of scans per increment: 2

    • Increments in F1: 256

    • Relaxation delay (d1): 1.5 s

    • ¹J(C,H) coupling constant: 145 Hz

  • 2D gHMBC (gradient-selected HMBC):

    • Pulse program: hmbcgplpndqf

    • Number of scans per increment: 4

    • Increments in F1: 256

    • Relaxation delay (d1): 1.5 s

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz

Data Interpretation and Structural Assembly

Let's predict the expected NMR data for this compound and walk through the interpretation process.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
1~215---
2~45---
3~42~2.4m2H
4~28~1.6m2H
5~24~1.5m2H
6~30~1.7m2H
7~38~2.2t2H
8, 9 (Me)~26~1.1s6H

Table 1: Predicted ¹H and ¹³C chemical shifts for this compound.

Step 1: COSY Analysis - Mapping the Proton Network

The COSY spectrum will reveal the connectivity between adjacent methylene groups. We expect to see correlations that trace the path from H7 to H3.

  • A cross-peak between the protons at ~2.2 ppm (H7) and ~1.7 ppm (H6).

  • A cross-peak between the protons at ~1.7 ppm (H6) and ~1.5 ppm (H5).

  • A cross-peak between the protons at ~1.5 ppm (H5) and ~1.6 ppm (H4).

  • A cross-peak between the protons at ~1.6 ppm (H4) and ~2.4 ppm (H3).

The protons at H3 will not show a correlation to any other protons further along the chain, indicating they are adjacent to a non-protonated center (the quaternary carbon C2). The singlet at ~1.1 ppm (H8/H9) will not show any COSY correlations, confirming the absence of neighboring protons.

G H7 H7 H6 H6 H7->H6 H5 H5 H6->H5 H4 H4 H5->H4 H3 H3 H4->H3 H8_9 H8/H9

Figure 2: Expected COSY correlations for this compound.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing us to assign the protonated carbons.

  • The proton signal at ~2.4 ppm will correlate to the carbon signal at ~42 ppm (C3).

  • The proton signal at ~1.6 ppm will correlate to the carbon signal at ~28 ppm (C4).

  • The proton signal at ~1.5 ppm will correlate to the carbon signal at ~24 ppm (C5).

  • The proton signal at ~1.7 ppm will correlate to the carbon signal at ~30 ppm (C6).

  • The proton signal at ~2.2 ppm will correlate to the carbon signal at ~38 ppm (C7).

  • The proton singlet at ~1.1 ppm will correlate to the carbon signal at ~26 ppm (C8/C9).

This experiment confirms the assignments of all CH₂ and CH₃ groups. The carbons at ~215 ppm (C1) and ~45 ppm (C2) will be absent from the HSQC spectrum, confirming they are quaternary.

Step 3: HMBC Analysis - Assembling the Full Skeleton

The HMBC spectrum is the final piece of the puzzle, providing long-range correlations that connect the spin systems and identify the positions of the quaternary carbons.

Key Expected HMBC Correlations:

  • Confirming the gem-dimethyl group at C2: The methyl protons (H8/H9, ~1.1 ppm) will show correlations to:

    • The quaternary carbon C2 (~45 ppm).

    • The adjacent methylene carbon C3 (~42 ppm).

    • The carbonyl carbon C1 (~215 ppm). This is a crucial correlation that places the gem-dimethyl group adjacent to the carbonyl.

  • Confirming the position of the carbonyl group:

    • The methylene protons at H3 (~2.4 ppm) will show correlations to C1, C2, and C4.

    • The methylene protons at H7 (~2.2 ppm) will show a key correlation to the carbonyl carbon C1 (~215 ppm), confirming the seven-membered ring structure.

  • Connecting the methylene chain: Other 2- and 3-bond correlations will further validate the assignments made from the COSY spectrum (e.g., H7 correlating to C5 and C6).

G cluster_0 Key Structural Fragments cluster_1 Observed Correlations Protons Protons (¹H) Carbons Carbons (¹³C) Protons->Carbons HMBC Correlations (²J, ³J) H8_9 H8/H9 (~1.1 ppm) C1 C1 (~215 ppm) H8_9->C1 C2 C2 (~45 ppm) H8_9->C2 C3 C3 (~42 ppm) H8_9->C3 H3 H3 (~2.4 ppm) H3->C1 H7 H7 (~2.2 ppm) H7->C1

Figure 3: Key HMBC correlations for confirming the structure of this compound.

Conclusion: A Self-Validating Structural Proof

By systematically applying COSY, HSQC, and HMBC experiments, we can construct an unambiguous structural proof for this compound. The COSY spectrum establishes the proton connectivity of the five-carbon methylene chain. The HSQC spectrum links these protons to their directly attached carbons. Finally, the HMBC spectrum connects these methylene units to the carbonyl and quaternary carbons, definitively placing the gem-dimethyl group at the C2 position and confirming the cycloheptanone ring structure. This multi-faceted approach ensures the highest level of scientific integrity and provides a comprehensive dataset that is essential for publication, patent applications, and regulatory submissions in the field of chemical and pharmaceutical development.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531–544. [Link]
  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Emery Pharma. (2018).
  • LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • LibreTexts Chemistry. (2025). 2D NMR Introduction. [Link]
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • EPFL. (n.d.). 2D NMR. [Link]
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

A Comparative Guide to the Reactivity of 2,2-Dimethylcycloheptanone and Cycloheptanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of 2,2-dimethylcycloheptanone and its parent compound, cycloheptanone. This analysis is grounded in fundamental principles of organic chemistry, supported by analogous experimental data, and is intended to inform researchers, scientists, and drug development professionals in their experimental design and synthesis strategies.

Structural and Conformational Analysis: The Foundation of Reactivity

The reactivity of a cyclic ketone is intrinsically linked to its three-dimensional structure. Cycloheptanone, a seven-membered ring, predominantly adopts a flexible twist-chair conformation to minimize torsional and angle strain.[1] This flexibility allows for relatively facile access to the carbonyl carbon and the α-hydrogens.

The introduction of a gem-dimethyl group at the C2 position in this compound significantly alters its conformational landscape. These bulky methyl groups introduce substantial steric hindrance, restricting the conformational flexibility of the ring and leading to a more rigid structure. This rigidity has profound implications for the accessibility of the reactive centers of the molecule: the carbonyl carbon and the α-hydrogens at the C7 position.

Nucleophilic Addition to the Carbonyl Group: A Tale of Steric Hindrance

Nucleophilic addition is a cornerstone reaction of ketones, forming the basis for a myriad of synthetic transformations.[2][3][4][5][6][7] The rate of this reaction is highly sensitive to the steric environment around the carbonyl group.[7]

Cycloheptanone presents a relatively unhindered carbonyl carbon, readily undergoing attack by a wide range of nucleophiles.

This compound , in stark contrast, exhibits significantly reduced reactivity towards nucleophiles. The two methyl groups at the adjacent C2 position act as steric shields, impeding the trajectory of the incoming nucleophile towards the electrophilic carbonyl carbon. This steric hindrance raises the activation energy of the nucleophilic addition, resulting in a slower reaction rate.[6]

Comparative Experimental Insight: Sodium Borohydride Reduction

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

CompoundSteric Hindrance at CarbonylPredicted Relative Rate of Nucleophilic Addition
CycloheptanoneLowFaster
This compoundHighSlower

Enolate Formation: Regioselectivity and Steric Influence

The formation of enolates by deprotonation of α-hydrogens is another critical aspect of ketone reactivity, enabling a host of carbon-carbon bond-forming reactions.[11][12] The acidity of α-hydrogens in ketones typically results in pKa values in the range of 19-21.[13][14][15]

Cycloheptanone possesses two sets of α-hydrogens, at C2 and C7. In the absence of any directing groups, deprotonation can occur at either position, potentially leading to a mixture of enolate regioisomers.

This compound has only one set of α-hydrogens, located at the C7 position. The C2 position is quaternary and lacks hydrogens. This structural feature simplifies enolate formation, as only one regioisomer is possible. However, the gem-dimethyl group at C2, while not directly adjacent to the C7 protons, can still exert a long-range steric effect, potentially influencing the rate of deprotonation by bulky bases.

The choice of base is critical in enolate formation. A sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to favor the formation of the kinetic enolate.

Diagram: Enolate Formation of this compound

G cluster_0 Deprotonation cluster_1 Alkylation ketone This compound enolate Lithium Enolate ketone->enolate base LDA base->enolate product C7-Alkylated Product enolate->product alkyl_halide R-X alkyl_halide->product

Caption: Enolate formation and subsequent alkylation of this compound.

Experimental Protocols

The following protocols are provided as examples of common reactions used to probe ketone reactivity. They are based on established procedures for related compounds and should be adapted and optimized for the specific substrates.

Protocol 1: Comparative Reduction with Sodium Borohydride

Objective: To qualitatively compare the rate of reduction of cycloheptanone and this compound.

Materials:

  • Cycloheptanone

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC stain (e.g., potassium permanganate)

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve equimolar amounts of cycloheptanone and this compound in methanol.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of sodium borohydride in small portions with stirring.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 5 minutes). The starting material (ketone) and product (alcohol) should have different Rf values.

  • Upon completion (or after a set time for comparison), quench the reactions by the slow addition of saturated aqueous NH₄Cl.

  • Extract the products with dichloromethane.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to confirm the formation of the corresponding alcohols.

Expected Outcome: The reaction of cycloheptanone is expected to proceed to completion significantly faster than the reaction of this compound, as observed by the disappearance of the starting material spot on the TLC plate.

Protocol 2: Wittig Olefination

Objective: To compare the feasibility of the Wittig reaction with a sterically hindered ketone. The Wittig reaction is a versatile method for the synthesis of alkenes from carbonyl compounds.[1][16][17][18]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cycloheptanone

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the ylide solution at room temperature for 1 hour.

  • Set up two parallel reactions. In separate flasks under an inert atmosphere, dissolve equimolar amounts of cycloheptanone and this compound in anhydrous THF.

  • Cool the ketone solutions to 0 °C.

  • Slowly add the ylide solution to each of the ketone solutions via cannula.

  • Allow the reactions to warm to room temperature and stir overnight.

  • Monitor the reactions by TLC or GC-MS.

  • Quench the reactions with saturated aqueous NaHCO₃.

  • Extract the products with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the products by column chromatography.

Expected Outcome: Cycloheptanone is expected to undergo the Wittig reaction to form methylenecycloheptane with a reasonable yield. The reaction with this compound is anticipated to be much slower and may require more forcing conditions (e.g., heating) or result in a lower yield due to the steric hindrance around the carbonyl group.

Diagram: Experimental Workflow for Comparative Reactivity

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Workup cluster_3 Analysis A Dissolve Ketones in Solvent B Cool to 0 °C A->B C Add Nucleophile (e.g., NaBH4 or Wittig Reagent) B->C D Monitor by TLC/GC-MS C->D E Aqueous Workup D->E F Extraction E->F G Drying and Concentration F->G H NMR/GC-MS Analysis G->H

Caption: General workflow for comparing the reactivity of the two ketones.

Conclusion

The presence of a gem-dimethyl group at the C2 position of cycloheptanone has a pronounced effect on its reactivity. This compound is significantly less reactive towards nucleophilic addition at the carbonyl carbon due to increased steric hindrance compared to the parent cycloheptanone. In terms of enolate formation, this compound offers the advantage of forming a single regioisomer, although the rate of deprotonation may be influenced by long-range steric effects.

For researchers and drug development professionals, these differences are critical considerations in the design of synthetic routes. Reactions involving nucleophilic attack on the carbonyl of this compound may require more forcing conditions or specialized reagents to overcome the steric barrier. Conversely, its regioselective enolate formation can be a powerful tool for the controlled introduction of functionality at the C7 position.

References

  • ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone.
  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,2-Dimethylcyclopentanone: Synthesis, Properties, and Applications as a Key Chemical Intermediate.
  • Organic Chemistry Class Notes. (n.d.). Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
  • Chemistry LibreTexts. (2024, March 17). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation.
  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II.
  • (n.d.). Acidity of α-Hydrogens; the Enolate Anion.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Eureka | Patsnap. (n.d.). Preparation method of 2, 2-dimethyl cyclopentanone.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone.
  • Wikipedia. (n.d.). Wittig reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones.
  • Common Conditions. (n.d.). Grignard Reaction.
  • Semantic Scholar. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.
  • Scientific & Academic Publishing. (2015). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. American Journal of Organic Chemistry, 5(4), 113-115.
  • Homework.Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O. What is the structure of this product if it has an IR absorption at.
  • (n.d.). NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
  • WordPress.com. (2015, July 31). Reactions of Grignard reagents.
  • ResearchGate. (2023, July 5). (PDF) Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ResearchGate. (n.d.). (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
  • Wikipedia. (n.d.). Nucleophilic conjugate addition.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • ResearchGate. (n.d.). Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water | Request PDF.
  • (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions.
  • PubMed. (n.d.). Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water.

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Method for Quantifying Substituted Cycloheptanones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the accurate quantification of intermediates and active moieties is paramount. Substituted cycloheptanones, a class of compounds with significant potential in drug development, present a unique analytical challenge. The choice of analytical methodology profoundly impacts the reliability of quantitative data, influencing everything from reaction monitoring to final product quality control. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of these seven-membered ring structures.

The Analytical Target: Understanding Substituted Cycloheptanones

Before comparing methodologies, we must understand the analyte. The physicochemical properties of a substituted cycloheptanone dictate its compatibility with a given analytical technique.

  • Volatility and Thermal Stability: Cycloheptanone itself has a boiling point of approximately 179°C, making it amenable to GC analysis. However, the nature of the substituents is critical. Bulky, polar, or thermally labile functional groups can decrease volatility and increase the risk of degradation at the high temperatures used in GC.[1][2]

  • Polarity: The polarity of the molecule, heavily influenced by its substituents, will determine its retention behavior in both HPLC and GC.

  • UV Absorbance: The simple carbonyl (C=O) group in a cycloheptanone exhibits a weak n→π* transition around 275-300 nm.[3] For HPLC-UV to be a viable quantitative tool, the molecule must possess a substituent that acts as a strong chromophore (e.g., an aromatic ring or a conjugated system).[4][5] Without such a feature, UV detection will lack the necessary sensitivity and specificity.

The central thesis of this guide is that the "best" method is not absolute; it is a function of the molecule's specific structure and the analytical objective.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a separation technique that relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] It is exceptionally well-suited for compounds that are non-volatile or thermally sensitive.[2][6]

Fundamental Principle for Cycloheptanone Analysis

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] A substituted cycloheptanone is injected into the mobile phase stream. Its retention time—the time it takes to travel through the column—is determined by its polarity. More polar analytes will have a greater affinity for the mobile phase and elute faster, while less polar analytes will interact more strongly with the stationary phase and elute slower. Detection via UV-Vis spectroscopy depends on the analyte absorbing light at a specific wavelength.

When to Choose HPLC-UV

HPLC-UV is the superior choice under the following conditions:

  • Presence of a UV Chromophore: The target molecule has a substituent that provides strong UV absorbance (e.g., a phenyl group, a conjugated system). This is a non-negotiable prerequisite for achieving good sensitivity.[4]

  • Thermal Instability: The substituents on the cycloheptanone ring are known to be thermally labile, making the high temperatures of a GC inlet potentially destructive.[2]

  • High Polarity / Low Volatility: The molecule is highly polar or has a high molecular weight, rendering it non-volatile and thus unsuitable for GC.[1]

  • Complex, Non-Volatile Matrix: The analyte needs to be quantified in a sample matrix containing non-volatile components (e.g., salts, polymers, excipients), which would contaminate a GC system.[8]

Strengths & Limitations
FeatureStrengthLimitation
Selectivity Good; can be optimized by altering mobile phase composition, pH, and stationary phase chemistry.[9]Co-elution with matrix components that also absorb at the analytical wavelength can interfere with quantification.
Sensitivity Highly dependent on the molar absorptivity of the chromophore. Can be excellent for strong absorbers.Poor for compounds with weak or no chromophores.[3]
Robustness Generally considered a robust and reproducible technique for routine quality control.[1]Mobile phase preparation requires care (filtration, degassing). Column performance can degrade over time.
Cost Instrumentation is generally less expensive than GC-MS. However, the cost per sample can be higher due to solvent consumption.[6][10]High-purity solvents are required and can be a significant operational cost.[10]
Illustrative Experimental Workflow: HPLC-UV

The following diagram outlines a typical workflow for HPLC-UV analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Dissolve Sample in Mobile Phase Filter 2. Filter Sample (0.45 µm Syringe Filter) Sample->Filter Autosampler 4. Inject into Autosampler Filter->Autosampler Standards 3. Prepare Calibration Standards Quantification 9. Quantify via Calibration Curve Standards->Quantification For Calibration Column 5. Separation on C18 Column Detector 6. UV Detection at λ-max Chromatogram 7. Generate Chromatogram Detector->Chromatogram Integration 8. Integrate Peak Area

Caption: HPLC-UV Experimental Workflow for Cycloheptanone Quantification.

Hypothetical Protocol: HPLC-UV Quantification
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the λ-max of the substituted cycloheptanone (e.g., 254 nm for a phenyl substituent).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).[7]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume, targeting a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

  • Analysis & Quantification: Inject the standards to establish a calibration curve (Peak Area vs. Concentration). Inject the prepared sample(s) and use the resulting peak area to determine the concentration from the linear regression of the calibration curve.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique ideal for volatile and thermally stable compounds.[6] The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column. Coupling GC with a Mass Spectrometer (MS) detector provides exceptional selectivity and sensitivity.

Fundamental Principle for Cycloheptanone Analysis

A sample solution is injected into a heated inlet, where the solvent and analytes are rapidly vaporized. An inert carrier gas (e.g., Helium) sweeps the vaporized analytes onto the analytical column. Separation occurs as the compounds travel through the column, which is housed in an oven with a programmable temperature ramp. Volatile compounds with lower boiling points elute first.[11] As the compounds exit the column, they enter the MS ion source, where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification and a basis for quantification.[12]

When to Choose GC-MS

GC-MS is the method of choice when:

  • No Effective UV Chromophore: The target molecule lacks a chromophore, making HPLC-UV insensitive. GC-MS does not rely on optical properties for detection.

  • High Volatility & Thermal Stability: The substituted cycloheptanone is sufficiently volatile and does not degrade at temperatures required for vaporization and separation (typically up to 300°C).[1][10]

  • Need for High Specificity: The sample matrix is complex and contains interfering compounds. The MS detector can selectively monitor for unique fragment ions of the target analyte (Selected Ion Monitoring, SIM mode), effectively eliminating background noise and confirming identity.[13]

  • Trace-Level Analysis: GC-MS, particularly in SIM mode, often provides superior sensitivity (lower limits of detection) compared to HPLC-UV, making it ideal for impurity analysis.[6]

Strengths & Limitations
FeatureStrengthLimitation
Selectivity Extremely high. Mass spectra provide structural confirmation, and SIM mode can isolate the analyte signal from a complex matrix.[9][12]Isomeric compounds can have similar retention times and fragmentation patterns, sometimes requiring high-resolution MS.
Sensitivity Excellent, often reaching picogram levels, especially in SIM mode.[6]Can be affected by matrix suppression in the ion source.
Robustness Modern systems are highly robust. Columns are durable, and methods are highly reproducible.Inlet and ion source require periodic cleaning to remove non-volatile residues. Not suitable for non-volatile sample matrices.[14]
Cost Higher initial instrument cost compared to HPLC-UV. Lower cost per analysis due to minimal solvent usage.[6][10]Requires a supply of high-purity carrier gas (Helium).
Illustrative Experimental Workflow: GC-MS

The diagram below details the sequential steps in a typical GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Dissolve Sample in Volatile Solvent InternalStd 2. Add Internal Standard (Optional) Sample->InternalStd Injection 4. Inject into Heated Inlet InternalStd->Injection Standards 3. Prepare Calibration Standards Quantification 10. Quantify via Calibration Curve Standards->Quantification For Calibration Separation 5. Separation in GC Oven Ionization 6. Ionization & Fragmentation (MS) Detection 7. Mass Analysis & Detection TIC 8. Generate Total Ion Chromatogram Detection->TIC EIC 9. Extract Ion for Quantification

Caption: GC-MS Experimental Workflow for Cycloheptanone Quantification.

Hypothetical Protocol: GC-MS Quantification
  • Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions for the target compound.[13]

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane. An internal standard (a structurally similar compound not present in the sample) is often used to improve precision.

  • Analysis & Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. This ratio is then used to determine the concentration in unknown samples.

Head-to-Head Comparison and Decision Matrix

The choice between HPLC-UV and GC-MS is a multi-faceted decision. The following table summarizes the key comparison points.

ParameterHPLC-UVGC-MSSenior Scientist's Insight
Analyte Prerequisite Must have a UV chromophore.[4]Must be volatile and thermally stable.[1]This is the most critical decision point. A non-volatile molecule cannot be analyzed by GC. A molecule without a chromophore cannot be effectively quantified by HPLC-UV.
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.[9]For complex matrices or regulatory submissions requiring unambiguous identification, the specificity of MS is unparalleled.
Sensitivity (LOQ) ng to µg range, chromophore dependent.pg to ng range, molecule dependent.GC-MS generally offers superior sensitivity, making it the default choice for trace impurity analysis.[6]
Speed 10-30 minutes per sample.[10]10-30 minutes per sample (can be faster).[6]While individual run times are comparable, sample preparation for HPLC (filtration) can add time.
Sample Matrix Tolerant of non-volatile components (salts, buffers).Intolerant of non-volatile components.If your sample is in an aqueous buffer or contains salts, HPLC is the only viable option without extensive cleanup.
Cost (Operational) Higher due to solvent consumption.[6]Lower due to minimal solvent use.For high-throughput labs, the cost of HPLC-grade acetonitrile can be a significant budget item.
Confirmation of Identity Inferred from retention time match with standard.Confirmed by matching fragmentation pattern to a library or standard.GC-MS provides definitive structural information, which is a major advantage for R&D and troubleshooting.
Decision-Making Workflow

This flowchart provides a logical pathway for selecting the appropriate technique.

Caption: Decision tree for selecting between HPLC-UV and GC-MS.

Conclusion and Authoritative Recommendation

For the quantification of substituted cycloheptanones, the selection between HPLC-UV and GC-MS is fundamentally dictated by the analyte's intrinsic properties.

  • Choose GC-MS as the default method if the analyte is thermally stable and volatile. Its superior selectivity and sensitivity make it ideal for complex R&D samples, impurity profiling, and when definitive structural confirmation is required. It is also the only viable option for compounds lacking a UV chromophore.

  • Choose HPLC-UV when the substituted cycloheptanone is thermally labile, non-volatile, or when it is dissolved in a non-volatile matrix like a buffered aqueous solution. This choice is contingent upon the molecule possessing a strong UV-absorbing functional group to ensure adequate sensitivity. It remains a robust, cost-effective workhorse for routine QC analysis of suitable candidates.

Ultimately, a laboratory equipped with both capabilities is best positioned to tackle the diverse analytical challenges presented in modern drug development and chemical research. The principles and workflows outlined in this guide provide the framework for making an informed, scientifically sound decision that ensures data integrity and accelerates research.

References

  • Lab Manager Magazine. (2025, October 21).
  • Phenomenex. (2025, June 6).
  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. [Link]
  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique. [Link]
  • Jones, A. W., & Kugelberg, F. C. (2012). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 411–417. [Link]
  • ResearchGate. (n.d.).
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC)
  • PubMed. (2012).
  • ResearchGate. (n.d.).
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • National Institutes of Health (NIH). (2013). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. [Link]
  • Semantic Scholar. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 14.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

Sources

A Comparative Guide to the Methylation of Cycloheptanone for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the targeted functionalization of cyclic ketones is a foundational technique. Among these, the methylation of cycloheptanone presents a classic yet perpetually relevant challenge, offering a gateway to a variety of valuable scaffolds. This guide provides an in-depth, comparative analysis of prevalent methylation methods for cycloheptanone. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, offering field-proven insights to empower you to make informed decisions for your specific synthetic goals.

The Central Challenge: C- vs. O-Methylation and Regioselectivity

The methylation of cycloheptanone hinges on the generation of its enolate, a potent nucleophile. However, this enolate is an ambident nucleophile, possessing two reactive sites: the α-carbon and the oxygen atom. This duality leads to a fundamental competition between C-methylation, which forms the desired 2-methylcycloheptanone, and O-methylation, which yields the cycloheptenyl methyl ether. The choice of base, solvent, counterion, and methylating agent all play a critical role in steering the reaction toward the desired outcome.[1]

Furthermore, for substituted cycloheptanones, the issue of regioselectivity arises. The formation of either the kinetic or thermodynamic enolate will dictate which α-carbon is methylated.[2][3][4]

  • Kinetic Enolate: Formed by the rapid removal of the most sterically accessible proton, typically using a strong, hindered base at low temperatures.[4][5] This leads to the less substituted enolate.

  • Thermodynamic Enolate: The more stable enolate, which is favored under equilibrium conditions, typically using a weaker base at higher temperatures.[4][5] This results in the more substituted enolate.

Comparative Analysis of Methylation Methods

The following table summarizes the key parameters and expected outcomes for the most common methods employed for the methylation of cycloheptanone.

MethodBaseMethylating AgentSolventTemperatureTypical Yield (C-alkylation)Key AdvantagesKey Disadvantages
Kinetic Control Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)Anhydrous THF-78 °C>90%High selectivity for mono-methylation at the less substituted carbon.Requires strictly anhydrous conditions and inert atmosphere; cryogenic temperatures.
Thermodynamic Control Sodium ethoxide (NaOEt)Methyl iodide (CH₃I)EthanolReflux50-60%Does not require cryogenic conditions.Prone to polymethylation and aldol condensation; lower yields.[1]
Phase-Transfer Catalysis (PTC) 50% aq. NaOHMethyl iodide (CH₃I)Toluene, DichloromethaneRoom TemperatureVariable, often >80%Operationally simple; avoids cryogenic and strictly anhydrous conditions.[6][7][8]Can be less selective; requires a phase-transfer catalyst.
Vapor-Phase Methylation Metal Oxide CatalystMethanolN/A (Vapor Phase)250-400 °CVariablePotentially scalable for industrial applications.[9]Requires specialized equipment; high temperatures can lead to side products.[9]

In-Depth Mechanistic Discussion

The choice between C- and O-methylation is heavily influenced by Hard and Soft Acid and Base (HSAB) theory. The α-carbon of the enolate is a soft nucleophile, while the oxygen is a hard nucleophile. Soft electrophiles, like methyl iodide, preferentially react at the soft carbon center, leading to C-alkylation.[1] Harder electrophiles, such as dimethyl sulfate, have a greater propensity to react at the hard oxygen center, favoring O-alkylation.[1][10]

The solvent also plays a crucial role. Aprotic solvents like THF are generally preferred for C-alkylation as they do not solvate the cation as strongly, leading to a more covalent character of the enolate and favoring C-alkylation.[1] Protic solvents can solvate the cation, increasing the ionic character of the enolate and enhancing the reactivity of the oxygen atom.

G cluster_0 Enolate Formation cluster_1 Methylation Pathways Ketone Cycloheptanone Enolate Lithium Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate C_Alkylation C-Alkylation (2-Methylcycloheptanone) Enolate->C_Alkylation Soft-Soft Interaction O_Alkylation O-Alkylation (Cycloheptenyl methyl ether) Enolate->O_Alkylation Hard-Hard Interaction (less favored with CH₃I) MeI Methyl Iodide (CH₃I) MeI->C_Alkylation MeI->O_Alkylation

Caption: Reaction mechanism for the methylation of cycloheptanone.

Experimental Protocols

Method 1: Kinetic Methylation using LDA and Methyl Iodide

This protocol provides a standard procedure for the highly selective monomethylation of cycloheptanone under kinetic control.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cycloheptanone

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).[1]

  • Enolate Formation: Add cycloheptanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[1]

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.[1]

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-methylcycloheptanone.

G start Start lda_prep Prepare LDA solution in anhydrous THF at -78 °C start->lda_prep enolate_form Add Cycloheptanone at -78 °C to form enolate lda_prep->enolate_form methylation Add Methyl Iodide at -78 °C enolate_form->methylation quench Quench with aq. NH₄Cl methylation->quench workup Aqueous Work-up and Extraction quench->workup purify Purification by Column Chromatography workup->purify end End purify->end

Caption: Workflow for kinetic methylation of cycloheptanone.

Method 2: Phase-Transfer Catalysis (PTC) Methylation

This method offers a more operationally simple alternative, avoiding cryogenic temperatures and the need for a pre-formed strong base.

Materials:

  • Cycloheptanone

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cycloheptanone (1.0 equivalent), toluene (or dichloromethane), and tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Base: Vigorously stir the mixture and add 50% aqueous NaOH (5.0 equivalents).

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the stirring biphasic mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent used for the reaction (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Concluding Remarks for the Practicing Scientist

The choice of methylation method for cycloheptanone is not a one-size-fits-all decision. For syntheses demanding high selectivity and minimization of byproducts, the rigor of the kinetically controlled LDA-mediated methylation is often the superior choice. However, for applications where operational simplicity and avoidance of extreme conditions are paramount, phase-transfer catalysis presents a compelling and effective alternative. Understanding the interplay of base strength, solvent effects, and the nature of the electrophile will empower the researcher to tailor the reaction conditions to achieve the desired outcome with efficiency and precision.

References

  • Carey, J. T., Knors, C., & Helquist, P. (n.d.). Direct formation of a tricyclic cycloheptanone-containing system by enolate condensation with a cyclopropanone derivative. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Common side reactions in the methylation of cyclohexanone.
  • (n.d.). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates.
  • (n.d.). Illustrated Glossary of Organic Chemistry - Methylation.
  • (n.d.). Kinetic vs. Thermodynamic Enolates.
  • Google Patents. (n.d.). US5488173A - Process for selective ortho-methylation of cyclohexanones in the vapor phase.
  • (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
  • ResearchGate. (n.d.). Sequential epoxidation reaction from enolate formation: cyclohexanone...
  • YouTube. (2020, November 2). Kinetic vs. thermodynamic enolate formation.
  • (n.d.). Enolate Anions and Enamines.
  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More.
  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
  • MDPI. (2022, April 13). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters.
  • Organic Syntheses Procedure. (n.d.). Octanoic acid, 7-oxo-, methyl ester.
  • YouTube. (2022, April 17). Alkylation of Cyclohexanone.
  • Organic Syntheses Procedure. (n.d.). dimethyl sulfate.
  • Google Patents. (n.d.). US20020128517A1 - Process for the production of 6-methylheptanone.
  • Wikipedia. (n.d.). Regioselectivity.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • (n.d.). Industrial Phase-Transfer Catalysis.
  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Wikipedia. (n.d.). Methylation.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress.
  • Wikipedia. (n.d.). Dimethyl sulfate.
  • PubMed. (2020, December 4). Regioselectivity of Cobalamin-Dependent Methyltransferase Can Be Tuned by Reaction Conditions and Substrate.
  • PubMed. (n.d.). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones.
  • ResearchGate. (n.d.). Methylation reaction with cyclohexanone (ChnO) and trimethylaluminium...
  • NIH. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC.
  • (2025, August 7). Methyl-RAD protocol.
  • OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.
  • L.S.College, Muzaffarpur. (2020, September 9). Methylation.
  • PubMed. (2025, March 29). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • PMC. (2022, January 5). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. NIH.
  • Chemistry LibreTexts. (2014, August 29). 9.14: Biological Methylating Reagents.
  • PMC. (n.d.). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). NIH.
  • Methyldetect.com. (2023, June 23). Assay Protocol.
  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
  • (n.d.). View Research Details.
  • Shokat Lab. (n.d.). A Method to Site-Specifically Incorporate Methyl-Lysine Analogues into Recombinant Proteins.
  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.
  • NIH. (2022, August 16). Experimental and Computational Approaches for Non-CpG Methylation Analysis.
  • PubMed. (n.d.). O-Methylation of flavonoids using DnrK based on molecular docking.
  • Reddit. (2023, September 11). Selective O-methylating conditions? [r/Chempros].

Sources

A Comparative Guide to Validated Analytical Methods for 2,2-Dimethylcycloheptanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,2-Dimethylcycloheptanone

This guide provides an in-depth comparison of two robust, validated analytical methods for the quantification of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Gas Chromatography with Mass Spectrometry (GC-MS)

Both methods are coupled with a Headspace Solid-Phase Microextraction (HS-SPME) sample preparation technique. We will explore the causality behind the methodological choices, present comparative performance data, and provide a detailed protocol for the more specific GC-MS method, grounding our discussion in established international validation guidelines.[3][4][5]

The Challenge: Quantifying a Volatile Ketone

The physicochemical properties of this compound—namely its volatility and ketone functional group—dictate the analytical approach. Gas chromatography (GC) is the separation technique of choice for compounds that can be vaporized without decomposition.[6] The primary challenge lies in efficiently and reproducibly extracting the analyte from its sample matrix (e.g., reaction mixtures, biological fluids) and introducing it into the GC system while minimizing matrix interference.

Why Headspace Solid-Phase Microextraction (HS-SPME)?

HS-SPME is a solvent-free sample preparation technique that addresses these challenges effectively.[7] A fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial.[7] Volatile analytes like this compound partition from the sample into the headspace and are then adsorbed and concentrated onto the fiber.[7] This approach offers two key advantages:

  • High Concentration Factor: It significantly improves the method's sensitivity, which is crucial for trace-level analysis.

  • Matrix Elimination: By sampling from the headspace, non-volatile matrix components are left behind, leading to a cleaner extract and reducing instrument contamination.

The choice of fiber coating is critical. For a semi-polar ketone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for volatile and semi-volatile compounds.

Method Comparison: GC-FID vs. GC-MS

The core difference between the two methods lies in the detector. The detector determines the method's specificity, sensitivity, and the type of information it provides.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a robust and widely used detector that produces a signal proportional to the amount of carbon atoms entering the flame.[1] It is highly reliable for quantification but is considered a universal, non-specific detector. Its utility depends on the chromatographic separation's ability to resolve the analyte from all other sample components.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification and quantification capabilities of a mass spectrometer.[1][7] The mass spectrometer ionizes the eluted compounds, separating the resulting ions based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions of this compound, providing an exceptionally high degree of specificity and significantly reducing background noise.[1]

Performance Data Comparison

The following table summarizes typical validation performance data for the two methods, based on International Council for Harmonisation (ICH) guidelines.[3][9][10] These values demonstrate the trade-offs between the two approaches.

Validation Parameter HS-SPME-GC-FID HS-SPME-GC-MS (SIM Mode) Typical Acceptance Criteria (ICH Q2(R2)) [3][10]
Specificity Moderate; relies solely on retention time. Susceptible to co-eluting impurities.High; confirmed by both retention time and specific mass-to-charge ratio ions.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[11]
Linearity (r²) > 0.998> 0.999r² ≥ 0.99[12]
Range (µg/mL) 1.0 - 1000.1 - 50The interval where the method is precise, accurate, and linear.[9]
Accuracy (% Recovery) 95 - 105%98 - 102%Typically 80-120% of the true value, depending on concentration.[11]
Precision (%RSD) < 5%< 3%Repeatability (Intra-day) RSD ≤ 2%; Intermediate Precision (Inter-day) RSD may be slightly higher.[3]
LOD (µg/mL) ~0.3~0.03Signal-to-Noise ratio of 3:1
LOQ (µg/mL) ~1.0~0.1Signal-to-Noise ratio of 10:1; analyte can be quantified with acceptable accuracy and precision.[2]
Robustness HighHighUnaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate).[11]

Visualization of Analytical Workflows

A validated analytical method is part of a larger, controlled process. The diagrams below illustrate the overall validation lifecycle and the specific experimental workflow for the HS-SPME-GC-MS method.

G Overall Analytical Method Lifecycle cluster_dev Development & Validation cluster_routine Routine Analysis Dev Method Development Val Method Validation (ICH Q2) Dev->Val Fitness for Purpose Sample Sample Receipt & Prep Val->Sample Approved Method Transfer Analysis Sample Analysis Sample->Analysis Review Data Review & QC Analysis->Review Report Final Report Review->Report Report->Dev Method Re-evaluation

Caption: High-level workflow from method development to routine analysis.

G start Start: Sample Aliquoting (2 mL into 20 mL vial) is Add Internal Standard (e.g., 2-Heptanone) start->is seal Immediately Seal Vial (PTFE/Silicone Septum) is->seal incubate Incubate & Equilibrate (e.g., 60°C for 15 min) seal->incubate expose Expose SPME Fiber (to Headspace for 30 min) incubate->expose retract Retract Fiber expose->retract inject Desorb in GC Inlet (e.g., 250°C for 2 min) retract->inject separate GC Separation (Capillary Column) inject->separate detect MS Detection (SIM Mode) separate->detect end End: Data Acquisition & Quantification detect->end

Caption: Step-by-step experimental workflow for HS-SPME-GC-MS analysis.

Detailed Experimental Protocol: HS-SPME-GC-MS Method

This section provides a detailed, self-validating protocol for the quantification of this compound. The inclusion of an internal standard (IS) and quality control (QC) samples at multiple concentrations is essential for ensuring the validity of each analytical run. This protocol is based on established methods for volatile ketone analysis.[7]

5.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): 2-Heptanone (>99% purity)

  • Methanol (HPLC or GC grade)

  • Deionized water

  • 20 mL glass headspace vials with PTFE/silicone septa

5.2. Preparation of Standards and QC Samples

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of 2-Heptanone (IS) into separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Serially dilute the primary stock to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of the IS in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations: Low (0.3 µg/mL), Medium (8 µg/mL), and High (40 µg/mL) from a separate weighing of the primary stock to ensure an independent check on accuracy.

5.3. Sample Preparation (HS-SPME)

  • Pipette 2 mL of the sample (or standard/QC) into a 20 mL headspace vial.

  • Add 20 µL of the 10 µg/mL Internal Standard spiking solution to each vial.

  • Immediately seal the vial with the cap and septum.

  • Vortex briefly to mix.

5.4. Instrumental Conditions

  • HS-SPME Autosampler:

    • SPME Fiber: DVB/CAR/PDMS, 1 cm

    • Incubation/Equilibration Temp: 60°C

    • Incubation Time: 15 minutes with agitation

    • Extraction Time: 30 minutes

    • Desorption Temp: 250°C

    • Desorption Time: 2 minutes (splitless mode)

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial Temp: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Final Hold: Hold at 220°C for 3 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Ion Source Temp: 230°C[7]

    • Transfer Line Temp: 250°C[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound Ions (Quantifier/Qualifier): Note: Specific ions would be determined during method development by analyzing the full scan mass spectrum. Hypothetical ions: m/z 111 (quantifier), m/z 83 (qualifier).

      • 2-Heptanone (IS) Ions: m/z 58 (quantifier), m/z 43 (qualifier).

5.5. System Suitability and Acceptance Criteria

  • Calibration Curve: The correlation coefficient (r²) must be ≥ 0.995.

  • QC Samples: At least 2/3 of the QC samples (and at least one at each level) must be within ±15% of their nominal value.

  • Peak Shape: Chromatographic peaks for the analyte and IS should be symmetrical (tailing factor 0.8 - 1.5).

Senior Scientist Insights: Choosing the Right Tool for the Job

The data clearly indicates that the HS-SPME-GC-MS method is superior in terms of specificity and sensitivity. However, the choice of method is not always driven by selecting the most powerful technique. It must be fit for purpose.[10]

  • When to Choose HS-SPME-GC-MS: This is the unequivocal choice for bioanalytical studies, impurity profiling in complex drug matrices, or any application requiring trace-level quantification and legally defensible data.[13][14][15] Its specificity ensures that you are measuring only the compound of interest, a non-negotiable requirement in drug development and safety testing.

  • When to Choose HS-SPME-GC-FID: For a high-throughput quality control (QC) lab analyzing a relatively pure substance where potential impurities are well-characterized and chromatographically resolved, GC-FID is a highly practical and cost-effective solution. Its robustness and lower operational complexity make it a workhorse for routine release testing.

Conclusion

Both GC-FID and GC-MS, when coupled with HS-SPME, can be validated to provide accurate and precise quantification of this compound. The GC-MS method offers unparalleled specificity and lower detection limits, making it the gold standard for complex samples and research applications. The GC-FID method remains a viable, robust alternative for routine QC environments with simpler sample matrices. The ultimate selection should be guided by a risk-based assessment of the sample complexity, the required sensitivity, and the intended use of the data, all within the framework of international regulatory guidelines.[16][17]

References

  • AMSbiopharma. (2025, July 22).
  • FDA. (2025, January 21).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (2025).
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • FDA. (2001).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • WildCat. (2022, December 22). Sample Preparation.
  • MACHEREY-NAGEL.
  • Michigan State University Chemistry Department.
  • BenchChem. (2025, December).
  • Al-kasir, Z. T., et al. (2021). Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. PMC - NIH.
  • Ashdin Publishing. (2023, November 29). Review Article.
  • Kaale, E., et al. (2019, January 20). Method validation Approach.

Sources

A Senior Application Scientist's Guide to Distinguishing 2,2- and 2,6-Dimethylcycloheptanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of synthetic chemistry and drug development, the precise structural elucidation of isomeric molecules is a foundational requirement for ensuring purity, predicting reactivity, and understanding biological activity. Positional isomers, such as 2,2-dimethylcycloheptanone and 2,6-dimethylcycloheptanone, present a common analytical challenge. Despite sharing the same molecular formula (C₉H₁₆O) and the core cycloheptanone functional group, the different placement of their methyl substituents gives rise to unique physical and chemical properties. This guide provides an in-depth comparison of these isomers, leveraging key analytical techniques to achieve unambiguous differentiation. We will explore the causal relationships behind the experimental choices and provide field-proven insights into the interpretation of spectroscopic data.

The Structural Imperative: Symmetry and Substitution

The entire basis for distinguishing these two isomers lies in their fundamental structural and symmetry differences.

  • This compound features geminal (twin) methyl groups attached to a single α-carbon (the carbon atom adjacent to the carbonyl). This creates a quaternary α-carbon, which lacks any attached protons.

  • 2,6-Dimethylcycloheptanone has its methyl groups on two separate α-carbons. This results in two tertiary α-carbons (methine groups), each bearing a single proton.

This seemingly subtle difference has profound implications for their respective spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_0 This compound cluster_1 2,6-Dimethylcycloheptanone a a b b

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing these isomers. The differences in their proton (¹H) and carbon (¹³C) environments lead to vastly different and easily interpretable spectra.

Causality in NMR: Why the Spectra Differ

The key differentiators in the NMR spectra arise from:

  • Chemical Equivalence and Symmetry: The symmetry of each molecule dictates the number of unique signals. 2,6-dimethylcycloheptanone possesses a higher degree of symmetry (a C₂ axis in the cis isomer), leading to fewer signals than the 2,2-isomer.

  • Proton Coupling: The presence or absence of protons on the α-carbons is critical. In 2,6-dimethylcycloheptanone, the α-protons (methines) will couple with the adjacent methyl protons, resulting in specific splitting patterns (multiplets). The 2,2-isomer lacks α-protons, leading to simpler signals for its methyl groups.

  • Chemical Environment: The electronic environment surrounding each nucleus determines its chemical shift (ppm). The presence of a quaternary carbon in the 2,2-isomer versus two methine carbons in the 2,6-isomer creates unique signals in the ¹³C NMR spectrum.

¹H NMR: A Tale of Two Methyl Signals

The proton NMR spectra provide an immediate and clear distinction.

  • This compound: The six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet integrating to 6H.[1] The remaining protons on the cycloheptanone ring will appear as a series of complex multiplets further downfield.

  • 2,6-Dimethylcycloheptanone: The six protons of the two methyl groups are adjacent to the methine protons at the C2 and C6 positions. This spin-spin coupling will split the methyl signal into a doublet , integrating to 6H. Correspondingly, the two methine protons at C2 and C6 will appear as a multiplet (e.g., a septet or more complex pattern depending on coupling with the C3/C5 protons), integrating to 2H. Protons on carbons adjacent to a carbonyl group are typically deshielded and absorb between 2.0 and 2.5 ppm.[2][3]

¹³C NMR and DEPT: Counting the Carbons

The ¹³C NMR spectrum, especially when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the structural assignment by revealing the different carbon frameworks.

  • Symmetry and Signal Count: Due to its higher symmetry, cis-2,6-dimethylcycloheptanone is expected to show only 5 distinct carbon signals (C1, C2/C6, C3/C5, C4, and the methyl carbons). In contrast, this compound has less symmetry and is expected to show 8 signals (C1, C2, C3, C4, C5, C6, C7, and the methyl carbons). This difference in the total number of signals is a robust distinguishing feature.

  • Identifying Key Carbons:

    • The carbonyl carbon (C=O) for both isomers will appear significantly downfield, typically in the 190-215 ppm range.[2][4][5]

    • This compound will uniquely display a signal for a quaternary carbon (C2), which will be absent in the DEPT-90 and DEPT-135 spectra.

    • 2,6-Dimethylcycloheptanone will show a signal for a methine carbon (C2/C6), which will appear as a positive peak in a DEPT-90 spectrum.

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR (with DEPT) start Unknown Isomer Sample nmr Acquire ¹H and ¹³C NMR Spectra start->nmr h_observe Observe Methyl Region nmr->h_observe c_observe Count Signals & Check DEPT nmr->c_observe h_singlet Singlet (6H)? h_observe->h_singlet h_doublet Doublet (6H)? h_singlet->h_doublet No h_res1 This compound h_singlet->h_res1 Yes h_res2 2,6-Dimethylcycloheptanone h_doublet->h_res2 Yes c_quat Quaternary C Signal? c_observe->c_quat c_methine Methine CH Signal? c_quat->c_methine No c_res1 This compound c_quat->c_res1 Yes c_res2 2,6-Dimethylcycloheptanone c_methine->c_res2 Yes G cluster_22 This compound Fragmentation cluster_26 2,6-Dimethylcycloheptanone Fragmentation mol_22 [C₉H₁₆O]⁺˙ (M⁺˙) frag_22 Prominent Peak at m/z = 57 ([C₄H₉]⁺) mol_22->frag_22 α-cleavage mol_26 [C₉H₁₆O]⁺˙ (M⁺˙) frag_26 Prominent Peak at [M-15]⁺ (Loss of •CH₃) mol_26->frag_26 α-cleavage

Caption: Key α-cleavage pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy: A Supporting Role

While essential for confirming the presence of the carbonyl functional group, IR spectroscopy is generally not sufficient on its own to distinguish between these two positional isomers. [6]

  • Carbonyl Stretch (C=O): Both isomers will exhibit a strong, sharp absorption band characteristic of a ketone. For a seven-membered ring (cycloheptanone), this peak is typically found around 1705 cm⁻¹ . [7][8]The substitution by methyl groups may cause a minor shift of a few wavenumbers, but the difference in peak position between the two isomers is expected to be negligible and insufficient for reliable differentiation. [3][9]* C-H Vibrations: Both molecules will show C-H stretching absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons. While subtle differences might exist in the C-H bending (scissoring, rocking) region (fingerprint region, <1500 cm⁻¹), these are often complex and difficult to assign without reference spectra.

Therefore, IR spectroscopy serves as a preliminary check to confirm the compound class but lacks the specificity needed for this isomeric challenge.

Data Summary: At-a-Glance Comparison

Spectroscopic FeatureThis compound2,6-DimethylcycloheptanoneRationale
¹H NMR (Methyl Signal) Sharp singlet (~1.1 ppm)Doublet (~1.0 ppm)No α-protons for coupling vs. coupling with α-methine protons.
¹³C NMR (Signal Count) 8 signals5 signals (for cis-isomer)Lower symmetry vs. higher symmetry.
¹³C NMR (Key Signal) Quaternary C signalMethine (CH) signalPresence of C(CH₃)₂ group vs. CH(CH₃) group.
Mass Spec (Key Fragment) m/z = 57[M-15]⁺Stability of tert-butyl cation vs. loss of a methyl radical via α-cleavage.
IR Spec (C=O Stretch) ~1705 cm⁻¹~1705 cm⁻¹Both are substituted cycloheptanones; minimal difference expected.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ketone isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum on a 400 MHz or higher spectrometer.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

    • Process the data with an exponential line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C {¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm, centered around 110 ppm.

    • Use a 45-degree pulse and a relaxation delay of 2-3 seconds.

    • Acquire several hundred to a few thousand scans, depending on the sample concentration.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • DEPT-135 Acquisition: Acquire a DEPT-135 spectrum using standard spectrometer parameters to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 200.

  • Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak (M⁺˙) and the key fragment ions as detailed above. Pay close attention to the relative abundance of the m/z 57 and [M-15]⁺ peaks.

Conclusion

While 2,2- and 2,6-dimethylcycloheptanone are challenging to distinguish based on simple physical properties or IR spectroscopy, a multi-technique approach provides a clear and definitive answer. NMR spectroscopy stands as the primary tool , offering unambiguous structural information through the multiplicity of the methyl proton signals and the unique carbon environments revealed by ¹³C and DEPT experiments. Mass spectrometry provides powerful confirmatory data , with the characteristic fragmentation patterns of α-cleavage leading to distinct, predictable fragment ions for each isomer. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently and accurately characterize these and other challenging isomeric compounds.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012).
  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]
  • National Institute of Standards and Technology (NIST). Cycloheptanone - NIST Chemistry WebBook. [Link]
  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]
  • ResearchGate. (2008). Synthesis of 2,5,5-trimethylcycloheptanone. [Link]
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
  • PubChem. 2,6-Dimethylcyclohexanone. [Link]
  • Arkat USA, Inc.
  • Oregon State University. CH 336: Ketone Spectroscopy. [Link]
  • PrepChem.com. Synthesis of 2,6-dimethyl-cyclohexanone. [Link]
  • Smith College.
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]
  • National Institute of Standards and Technology (NIST). Cyclohexanone, 2,2-dimethyl- - NIST Chemistry WebBook. [Link]
  • OpenStax. (n.d.). 12.
  • Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. [Link]

Sources

A Comparative Guide to the Reactivity of Dimethylcycloheptanones and Dimethylcyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Six-Membered Ring

For decades, the cyclohexane ring has served as the canonical model for understanding reactivity and stereochemistry in cyclic systems. Its well-defined chair conformation provides a rigid framework that has allowed for the detailed elucidation of steric and stereoelectronic effects.[1][2] However, the synthetic and biological importance of medium-sized rings, particularly the seven-membered cycloheptane system, necessitates a deeper understanding of their chemical behavior. This guide provides a comparative analysis of the reactivity of dimethyl-substituted cycloheptanones and their more common dimethylcyclohexanone counterparts.

We will explore how fundamental differences in ring strain, conformational flexibility, and stereoelectronic environments translate into tangible differences in reactivity across several key classes of organic reactions. This analysis is grounded in established principles of physical organic chemistry and supported by experimental observations from the literature. The insights provided herein are intended to guide researchers in predicting reaction outcomes and designing rational synthetic strategies involving these important ketone building blocks.

Structural and Conformational Analysis: The Foundation of Reactivity

The reactivity of a cyclic ketone is intrinsically linked to its ground-state geometry and the energy landscape of its various conformations. The six- and seven-membered rings present fundamentally different conformational profiles.

Dimethylcyclohexanones: These systems overwhelmingly adopt a chair conformation to minimize angle and torsional strain.[3] The positions of the methyl substituents (axial vs. equatorial) are critical. An equatorial position is generally favored to avoid destabilizing 1,3-diaxial interactions.[4][5][6][7] This conformational rigidity has profound implications for the accessibility of the carbonyl group and the adjacent α-protons. For example, in 3,5-dimethylcyclohexanone, the two methyl groups can reside in equatorial positions in the chair conformation, leading to a relatively stable, predictable structure.

Dimethylcycloheptanones: In contrast, cycloheptane and its derivatives are significantly more flexible and exist as a mixture of rapidly interconverting twist-chair and twist-boat conformations.[8] The energy barrier between these conformations is low. This flexibility means that the local environment of the carbonyl group and the α-carbons is less defined than in the cyclohexanone series. The molecule can more readily pucker to accommodate the steric demands of a reaction or to achieve optimal orbital overlap in a transition state.

G cluster_0 Conformational Landscapes C6 Dimethylcyclohexanone C6_Chair Chair (Low Energy) C6->C6_Chair Predominant C7 Dimethylcycloheptanone C7_TC Twist-Chair (Low Energy) C7->C7_TC Interconverting C7_TB Twist-Boat (Low Energy) C7->C7_TB Interconverting C6_Boat Boat (High Energy) C6_Chair->C6_Boat Ring Flip C7_TC->C7_TB Pseudorotation C7_Chair Chair (Transition State) C7_TC->C7_Chair

Figure 1: Simplified energy landscapes of cyclohexanone and cycloheptanone conformations.

Enolate Formation and Reactivity: A Tale of Two Rings

The formation of an enolate is often the rate-determining step in a multitude of carbonyl reactions, including alkylations and aldol additions. The acidity of the α-protons and the stability of the resulting enolate are paramount.

Acidity of α-Protons: Ring strain plays a complex role in the acidity of α-protons. Increased s-character in the C-H bonds of strained rings can increase acidity.[9][10] However, the introduction of an sp²-hybridized carbon upon enolate formation can be disfavored in already strained systems.[10] For less strained rings like cyclohexanone and cycloheptanone, conformational effects become more important. The ability of an α-C-H bond to align with the π-system of the carbonyl is crucial for stabilization of the developing negative charge in the transition state. Due to its flexibility, a cycloheptanone can often achieve this alignment more readily than a rigid cyclohexanone, potentially leading to faster deprotonation under certain conditions.

Thermodynamic vs. Kinetic Enolates: In unsymmetrical ketones, such as 3,4-dimethylcyclohexanone, the formation of either the kinetic (less substituted) or thermodynamic (more substituted) enolate can be controlled by the reaction conditions (base, solvent, temperature).[11] The rigid chair conformation of cyclohexanones provides a well-understood framework for this control. In the more flexible dimethylcycloheptanones, achieving high regioselectivity in enolate formation can be more challenging due to the smaller energy differences between competing transition states.

FeatureDimethylcyclohexanonesDimethylcycloheptanonesRationale
Conformational Rigidity High (Chair)Low (Twist-Chair/Boat)Lower energy barriers for pseudorotation in the 7-membered ring.[8]
Regioselectivity of Enolate Formation Generally good and predictableOften lower and less predictableFlexible ring makes steric and electronic differentiation of α-protons less pronounced.
Relative Enol Content Generally higher than acyclic ketonesVariable, can be lower than cyclohexanoneRing strain in the enol form is a key factor. Cyclohexene is relatively low in strain.[12][13]
Stereoselectivity of Alkylation High, often predictable by axial attack model[14]Lower, multiple low-energy transition states possibleConformational flexibility leads to a more complex stereochemical landscape.

Table 1: Comparative properties related to enolate formation.

Experimental Protocol: Comparing Rates of Enolization via Deuterium Exchange

This protocol outlines a method to compare the relative rates of base-catalyzed enolization.[9]

  • Preparation: In separate, identical NMR tubes, dissolve equimolar amounts of the dimethylcyclohexanone and dimethylcycloheptanone isomers of interest in deuterated methanol (CD₃OD).

  • Initiation: To each tube, add a catalytic amount of a non-nucleophilic base, such as sodium methoxide (NaOMe) in CD₃OD. The concentration of the base should be identical for all experiments.

  • Monitoring: Acquire a ¹H NMR spectrum of each sample at regular time intervals (e.g., every 15 minutes) at a constant temperature.

  • Analysis: Integrate the signals corresponding to the α-protons. A decrease in the integral value over time indicates the rate of deuterium incorporation, which directly correlates with the rate of enolization.

  • Quantification: Plot the natural logarithm of the α-proton signal integral versus time. The slope of this line is proportional to the pseudo-first-order rate constant for enolization.

G cluster_workflow Deuterium Exchange Workflow Prep Prepare Ketone in CD3OD Initiate Add NaOMe Catalyst Prep->Initiate Monitor Acquire 1H NMR Spectra over Time Initiate->Monitor Analyze Integrate α-Proton Signals Monitor->Analyze Quantify Plot ln(Integral) vs. Time to get Rate Constant Analyze->Quantify

Figure 2: Workflow for comparing enolization rates via NMR spectroscopy.

Nucleophilic Addition to the Carbonyl Group

The addition of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) to the carbonyl carbon is a fundamental transformation. The stereochemical outcome is dictated by the trajectory of nucleophilic attack, which is influenced by steric hindrance and stereoelectronic effects.

Facial Selectivity in Dimethylcyclohexanones: The stereochemistry of nucleophilic addition to substituted cyclohexanones is well-studied and often explained by models that consider torsional strain and stereoelectronic interactions.[15][16] For example, attack on a conformationally locked 4-tert-butylcyclohexanone preferentially occurs from the axial direction for small nucleophiles to avoid steric hindrance with the equatorial hydrogens at C2 and C6. The presence of methyl groups can significantly alter this preference. An axial methyl group at C3, for instance, will strongly disfavor axial attack due to a 1,3-diaxial interaction in the transition state.

Facial Selectivity in Dimethylcycloheptanones: The flexible nature of the cycloheptanone ring makes predicting the stereochemical outcome of nucleophilic additions more complex. The ring can pucker in the transition state to minimize steric interactions, often leading to a mixture of diastereomeric products. The energy difference between the transition states for attack on the two faces of the carbonyl is often smaller than in the more rigid cyclohexanone systems, resulting in lower diastereoselectivity.

Baeyer-Villiger Oxidation: Ring Expansion and Migratory Aptitude

The Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester), is a powerful synthetic tool.[17][18] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. In unsymmetrical ketones, the regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms.

Migratory Aptitude: The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > primary alkyl > methyl.[19] This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state of the rearrangement step.

Comparison:

  • Dimethylcyclohexanones: In a 2,2-dimethylcyclohexanone, the migrating carbon is tertiary, leading to rapid and regioselective oxygen insertion between the carbonyl and the quaternary carbon. In a 3,3-dimethylcyclohexanone, both adjacent carbons are secondary, but the migration of the C2 carbon is generally favored, leading to a seven-membered lactone.

  • Dimethylcycloheptanones: The same principles of migratory aptitude apply. A 2,2-dimethylcycloheptanone will rearrange to an eight-membered lactone with the oxygen inserted next to the quaternary center. The inherent ring strain and conformational preferences of the starting material and the lactone product can also influence the reaction rate.[18] While the electronic factors of migratory aptitude are dominant, significant differences in ring strain between the starting ketone and the product lactone can modulate the reaction's kinetics.

Conclusion

While dimethylcyclohexanones offer a world of predictable reactivity based on their rigid conformational behavior, dimethylcycloheptanones present a more nuanced and complex challenge. The greater conformational flexibility of the seven-membered ring diminishes the steric and stereoelectronic biases that govern reactivity in six-membered systems. This often translates to:

  • Lower Regioselectivity: In reactions like enolate formation where two non-equivalent α-positions exist.

  • Lower Stereoselectivity: In reactions like nucleophilic addition and enolate alkylation.

However, this flexibility is not necessarily a disadvantage. It can be exploited in synthetic strategies where a less rigid framework is desirable. Understanding these fundamental differences is crucial for any researcher, scientist, or drug development professional looking to incorporate these cyclic ketones into their synthetic repertoire. By carefully considering the interplay of ring strain, conformational dynamics, and stereoelectronics, one can move from simple prediction to rational design in the synthesis of complex molecules.

References

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.RSC Publishing.
  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.ACS Division of Organic Chemistry.
  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones (Follow-up).ACS Division of Organic Chemistry.
  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.ResearchGate.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone.National Institutes of Health.
  • Stereoelectronic Effects in Six-Membered Rings.Wipf Group, University of Pittsburgh.
  • Stereoelectronic Control in Enolization-Ketonization Reactions.Journal of the American Chemical Society.
  • Stereoelectronic Effects.Scribd.
  • Electronic and conformational effects on .pi.-facial stereoselectivity in nucleophilic additions to carbonyl compounds.Journal of the American Chemical Society.
  • Stereoelectronic effect.Wikipedia.
  • Conformations of Disubstituted Cyclohexanes.Chemistry LibreTexts.
  • Conformations of Disubstituted Cyclohexanes (Alternative).Chemistry LibreTexts.
  • Experimental No. (13) Aldehydes and ketones.University of Technology, Iraq.
  • Conformational analysis of cyclohexanone.YouTube.
  • Baeyer–Villiger oxidation.Wikipedia.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.Comptes Rendus de l'Académie des Sciences.
  • Nucleophilic conjugate addition.Wikipedia.
  • Tests for Aldehydes and Ketones.BYJU'S.
  • Tests for Ketones Importance, Different tests with reactions and FAQS.Allen Overseas.
  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.ResearchGate.
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.Scientific & Academic Publishing.
  • Baeyer-Villiger Oxidation.Organic Chemistry Portal.
  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone.SciSpace.
  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.Journal of the American Chemical Society.
  • (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.ResearchGate.
  • Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity.Biomacromolecules.
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.RSC Advances.
  • Baeyer-Villiger Oxidation.Chemistry Steps.
  • Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes.Princeton University.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry).Revisely.
  • Baeyer-Villiger Oxidation.YouTube.
  • (PDF) A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone.ResearchGate.
  • Conformational analysis of cyclohexanes.Chemistry LibreTexts.
  • Conformational Analysis of Cycloalkanes.Maricopa Open Digital Press.
  • Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis...University of Pennsylvania.
  • Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.
  • Enolate Chemistry.University of Oxford.
  • Conformational analysis of cycloalkanes.Springer.

Sources

A Comparative Guide to Chiral HPLC Validation for Enantiomeric Excess of 2,2-Dimethylcycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different effects in the chiral environment of the human body.[1] Therefore, the precise quantification of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a cornerstone of drug synthesis, quality control, and regulatory submission.[2][3]

This guide provides an in-depth, objective comparison of Chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the enantiomeric excess of 2,2-dimethylcycloheptanone derivatives, a class of compounds with significant potential as chiral building blocks. We will delve into the causality behind experimental choices in method validation, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH).[4][5][6]

The Primacy of Chiral HPLC: Why It Remains the Gold Standard

While various techniques can determine enantiomeric excess, Chiral HPLC is often the method of choice in regulated environments for its robustness, versatility, and high resolving power.[3][7][8] The technique separates enantiomers by passing them through a column packed with a Chiral Stationary Phase (CSP). The differential, transient diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer, resulting in separation.[9]

For ketone derivatives like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[10] Their complex three-dimensional structures create chiral cavities and grooves, enabling chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The choice of normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase chromatography is a critical first step, dictated by the analyte's solubility and the interaction mechanism with the chosen CSP.[11]

A Self-Validating System: The ICH Q2(R1) Validation Protocol

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] Following the ICH Q2(R1) guideline not only ensures regulatory compliance but also builds a self-validating system, proving the method is reliable and trustworthy.[12][13]

Below is a detailed protocol for validating a chiral HPLC method for the enantiomeric excess of a this compound derivative.

Foundational Step: Method Development & System Suitability

Before validation can begin, a suitable separation method must be developed. This typically involves screening various polysaccharide-based columns (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) with different mobile phases (e.g., n-hexane/isopropanol, n-hexane/ethanol).[14][15] The goal is to achieve a baseline resolution (Rs) of greater than 1.7 between the enantiomer peaks.[16]

System Suitability Testing (SST): This is performed before every validation run to ensure the chromatographic system is performing adequately.

Experimental Protocol for SST:

  • Prepare a system suitability solution containing both the desired (major) and undesired (minor) enantiomers at a relevant concentration (e.g., the quantitation limit for the minor enantiomer).

  • Inject the solution six replicate times.

  • Evaluate the results against pre-defined criteria.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 1.7Ensures baseline separation between the two enantiomer peaks.[16]
Tailing Factor (T) ≤ 2.0Confirms good peak shape, which is crucial for accurate integration.
Repeatability of Area RSD ≤ 5.0% for the major enantiomerDemonstrates the precision of the injector and system.
Repeatability of Retention Time RSD ≤ 2.0%Indicates the stability of the pump and mobile phase composition.
Validation Parameters: A Step-by-Step Guide

The following workflow illustrates the logical progression of validation experiments.

G cluster_0 Method Validation Workflow Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Establishes baseline Range Range Linearity->Range Defines working interval LOQ Limit of Quantitation (LOQ) Linearity->LOQ Defines lower limit Accuracy Accuracy Range->Accuracy Verifies truthfulness Precision Precision Range->Precision Verifies consistency Robustness Robustness Precision->Robustness Tests resilience

Caption: A typical workflow for chiral HPLC method validation.

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or degradation products.[17]

  • Experimental Protocol:

    • Inject a diluent/blank solution to ensure no interfering peaks.

    • Inject a solution of the pure, desired enantiomer.

    • Inject a solution of the pure, undesired enantiomer.

    • Inject a 50:50 racemic mixture to confirm the identity and resolution of the two peaks.

    • If available, inject known impurities to demonstrate they do not co-elute.

B. Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a given range.[18][19]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.1% to 1.2%).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 2: Linearity Acceptance Criteria

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be close to zero

C. Range The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12][19] For this application, the range is established by the linearity study.

D. Accuracy Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is determined by spiking the pure, desired enantiomer with known amounts of the undesired enantiomer.[17][18]

  • Experimental Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels across the range (e.g., LOQ, 100% of specification, and 120% of specification).

    • Spike a fixed concentration of the major enantiomer with the corresponding amount of the minor enantiomer for each level.

    • Calculate the percentage recovery for each sample.

Table 3: Accuracy and Precision Data Example

LevelTheoretical (%)Accuracy (% Recovery) Precision (% RSD)
LOQ 0.1098.5%4.5%
100% Spec 1.00101.2%1.8%
120% Spec 1.2099.8%1.5%
Acceptance Criteria 90.0 - 110.0% ≤ 5.0% (≤ 15% at LOQ)

E. Precision Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Analyze six independent samples of the major enantiomer spiked with the minor enantiomer at 100% of the specification limit on the same day.

    • Intermediate Precision: Repeat the process on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

F. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Experimental Protocol:

    • Establish the LOQ based on a signal-to-noise ratio of approximately 10:1.

    • Confirm the established LOQ by preparing and analyzing six samples at this concentration and verifying that the accuracy and precision results are acceptable (e.g., recovery within 80-120%, RSD ≤ 15%).

G. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21]

  • Experimental Protocol:

    • Identify critical parameters (e.g., mobile phase composition, flow rate, column temperature).

    • Vary each parameter slightly (e.g., flow rate ±10%, temperature ±5°C, organic modifier content ±2%).

    • Analyze a system suitability solution under each condition and evaluate the impact on resolution and retention time. The system suitability criteria should still be met.

Comparative Analysis: Chiral HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, other techniques offer advantages in specific scenarios. The choice of method depends on factors like the analyte's properties, required sensitivity, and desired throughput.[7][8]

G cluster_1 Decision Tree for Chiral Method Selection start Analyte: 2,2-Dimethyl- cycloheptanone Derivative volatility Is it volatile & thermally stable? start->volatility gc Consider Chiral GC volatility->gc Yes throughput High-throughput screening needed? volatility->throughput No hplc Use Chiral HPLC throughput->hplc No (Robustness/ Regulatory Standard) sfc Consider Chiral SFC throughput->sfc Yes (Speed) nmr Consider NMR with Chiral Shift Reagent throughput->nmr Yes (No Separation)

Caption: Decision-making for selecting a chiral analysis method.

Table 4: Objective Comparison of Analytical Techniques for Enantiomeric Excess

FeatureChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Principle Differential interaction with a CSP in a liquid mobile phase.[8]Differential interaction with a CSP in a gaseous mobile phase.[8]Uses supercritical CO₂ as the primary mobile phase, offering properties of both liquid and gas.[22]Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[8]
Resolution ExcellentVery HighExcellentModerate (signal overlap can be an issue)
Sensitivity High (ng to pg level)Very High (pg to fg level)HighLow (requires mg of sample)
Speed Moderate (5-30 min)Fast (2-15 min)Very Fast (<5 min)Very Fast (1-5 min per sample)
Analyte Suitability Broad applicability; non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Broad; good for polar and non-polar compounds.Soluble compounds; requires suitable chiral auxiliary.
Solvent Consumption HighLowVery Low (CO₂ is recycled)Low
Regulatory Acceptance Gold standard; widely accepted.Well-established.Gaining acceptance, especially for preparative scale.[22]Primarily used for structural confirmation; less common for quantitative release testing.
Best For... Robust, validated quantitative analysis for QC and regulatory filings.Analysis of volatile ketones and their derivatives.High-throughput screening and preparative separations.Rapid reaction monitoring and initial screening.

Conclusion

The validation of a chiral HPLC method, when executed according to ICH guidelines, provides an unparalleled level of confidence in the determination of enantiomeric excess for compounds like this compound derivatives. Its high resolution, robustness, and universal regulatory acceptance solidify its position as the gold standard for quality control and lot release testing in the pharmaceutical industry.

While alternative methods such as Chiral GC, SFC, and NMR offer distinct advantages in speed or suitability for specific applications like high-throughput screening, they often serve as complementary tools rather than replacements for a fully validated HPLC method. For researchers, scientists, and drug development professionals, a comprehensive understanding of these techniques and their respective strengths is essential for selecting the most appropriate analytical strategy to ensure the safety and efficacy of chiral drug products.

References

  • Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • Phenomenex. Chiral HPLC Column.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly.
  • Wikipedia. Enantiomeric excess.
  • PubMed. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases.
  • Phenomenex. Chiral HPLC Separations.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Chemical Science (RSC Publishing). Strategies for chiral separation: from racemate to enantiomer.
  • IVT Network. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Bioanalysis Zone. Chiral HPLC column selection and method development guide (Sigma-Aldrich).
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • University of Liverpool. Enantioselective Reduction of Ketones.
  • Altabrisa Group. Key ICH Method Validation Parameters to Know.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • ResearchGate. Chiral Separation Techniques: A Practical Approach.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Daicel Chiral Technologies. Choosing the Right Chiral Column for Your Application.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.

Sources

The Regiochemical Dichotomy: A Guide to the Kinetic and Thermodynamic Enolates of 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the regioselective formation of enolates from unsymmetrical ketones stands as a pivotal strategy for the precise construction of carbon-carbon bonds. This guide provides an in-depth analysis of the kinetic and thermodynamic enolates of 2,2-dimethylcycloheptanone, a sterically hindered cyclic ketone that presents a compelling case study in regiochemical control. By dissecting the underlying principles and providing detailed experimental frameworks, this document aims to equip researchers with the knowledge to strategically generate and utilize these crucial reactive intermediates in the synthesis of complex molecular architectures.

Foundational Principles: The Kinetic versus Thermodynamic Divide

Enolates are resonance-stabilized anions formed by the deprotonation of a carbon atom alpha (α) to a carbonyl group. In the case of an unsymmetrical ketone like this compound, two distinct enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate. The selective formation of one over the other is governed by a delicate interplay of reaction conditions, primarily the choice of base, solvent, and temperature.[1][2]

  • Kinetic Control: This regime favors the formation of the product that is formed the fastest.[2] For enolates, this typically corresponds to the deprotonation of the less sterically hindered α-proton.[3] The reaction is conducted under irreversible conditions, usually employing a strong, bulky, non-nucleophilic base at very low temperatures to "freeze" the initial, kinetically favored product.[1]

  • Thermodynamic Control: This pathway leads to the most stable product.[2] For enolates, this is generally the more substituted enolate, as the increased substitution of the double bond imparts greater thermodynamic stability, analogous to Zaitsev's rule for alkenes.[4] These conditions are achieved by using a smaller, weaker base at higher temperatures, allowing for an equilibrium to be established where the more stable enolate predominates.

The Case of this compound: A Steric Challenge

The structure of this compound introduces a significant steric impediment on one side of the carbonyl group. The gem-dimethyl group at the C2 position completely blocks deprotonation at this site, as there are no α-protons. Therefore, deprotonation can only occur at the C7 position. This simplifies the regiochemical possibilities, as only one kinetic and one thermodynamic enolate can be formed from the C7 methylene group. However, the steric bulk of the gem-dimethyl group can still influence the facial selectivity of the enolate formation and its subsequent reactions.

The two possible enolates are the less substituted enolate (double bond between C7 and C1) and the more substituted enolate (double bond between C6 and C7). However, in the case of this compound, there is no possibility of forming a more substituted enolate through deprotonation at the C2 position. Therefore, the discussion of kinetic versus thermodynamic enolates for this specific molecule revolves around the deprotonation at the C7 position, leading to a single regioisomeric enolate. The principles of kinetic and thermodynamic control would then apply to subsequent reactions of this enolate, such as alkylation, where different stereochemical outcomes might be favored under different conditions.

For the purpose of illustrating the principles of kinetic and thermodynamic enolate formation in a comparative manner, we will consider the closely related and well-documented example of 2-methylcyclohexanone, and then extrapolate the expected behavior for this compound.

Visualizing Enolate Formation

Enolate_Formation cluster_ketone This compound cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone This compound kinetic_conditions LDA, THF, -78 °C ketone->kinetic_conditions Deprotonation at C7 thermo_conditions NaH, THF, 25 °C ketone->thermo_conditions No α-H at C2 kinetic_enolate Kinetic Enolate (Less Substituted) kinetic_conditions->kinetic_enolate thermo_enolate Thermodynamic Enolate (More Stable - Not Possible) thermo_conditions->thermo_enolate No Reaction

Figure 1. Reaction pathways for the formation of enolates from this compound.

Comparative Analysis of Reaction Conditions

The selective generation of either the kinetic or thermodynamic enolate is highly dependent on the careful selection of reaction parameters. The following table summarizes the key conditions for achieving this selectivity, drawing parallels from the well-studied 2-methylcyclohexanone system.

ParameterKinetic ControlThermodynamic ControlRationale
Base Lithium diisopropylamide (LDA)Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)LDA is a strong, sterically hindered base that preferentially abstracts the less hindered proton.[3] NaH and t-BuOK are strong but less hindered, allowing for equilibration.[1]
Solvent Aprotic (e.g., THF)Aprotic (e.g., THF, DME) or Protic (e.g., t-BuOH)Aprotic solvents are necessary to prevent protonation of the enolate. Protic solvents can facilitate equilibration.
Temperature Low (-78 °C)Higher (0 °C to reflux)Low temperatures prevent equilibration and favor the faster-forming kinetic product.[1] Higher temperatures provide the energy needed to overcome the activation barrier to the more stable thermodynamic enolate.
Reaction Time ShortLongShort reaction times trap the initial kinetic product. Longer times allow the system to reach thermodynamic equilibrium.

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective generation and subsequent alkylation of the kinetic enolate of a hindered cycloalkanone, adapted for this compound.

Protocol for Kinetic Enolate Formation and Alkylation

Objective: To selectively form the less substituted enolate of this compound and trap it with an electrophile.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: To the enolate solution, add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Kinetic_Alkylation_Workflow A Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78 °C) B Add this compound solution dropwise at -78 °C A->B C Stir for 1 hour at -78 °C (Kinetic Enolate Formation) B->C D Add Electrophile (e.g., CH3I) at -78 °C C->D E Reaction Quench (Saturated NH4Cl) D->E F Aqueous Work-up and Extraction E->F G Purification (Column Chromatography) F->G

Figure 2. Experimental workflow for the kinetic alkylation of this compound.

Conclusion and Future Directions

The regioselective formation of enolates from sterically hindered ketones like this compound is a powerful tool in synthetic organic chemistry. While the gem-dimethyl group simplifies the regiochemical possibilities to a single enolizable position, the principles of kinetic and thermodynamic control remain crucial for dictating the stereochemical outcome of subsequent reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the reactivity of these important intermediates. Further investigations could involve computational studies to precisely model the transition states and relative energies of the enolates and their reaction pathways, providing deeper insights into the factors governing their reactivity.

References

  • Organic Chemistry Academy. (2023).
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Academy. (2023).
  • Master Organic Chemistry. (2022).
  • PharmaXChange.info. (2011).

Sources

A Researcher's Guide to the Conformational Landscape of Cycloheptanone: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and molecular design, a profound understanding of a molecule's three-dimensional structure is paramount. For cyclic systems, particularly medium-sized rings like cycloheptanone, this understanding is complicated by a flexible and intricate conformational landscape. This guide provides an in-depth comparison of the primary conformers of cycloheptanone, grounded in established computational chemistry methodologies. We will explore the causality behind computational choices, provide a self-validating protocol for analysis, and benchmark against known principles of conformational analysis.

The Challenge of the Seven-Membered Ring

Cycloheptanone, a seven-membered carbocycle, stands as a fascinating case study in conformational analysis. Unlike the well-defined chair conformation of cyclohexane, medium-sized rings (7-11 atoms) are plagued by a combination of angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring). This complex interplay of forces gives rise to a shallow potential energy surface with multiple low-energy conformers and relatively low barriers for interconversion.

The primary low-energy conformations of cycloheptanone belong to two families: the twist-chair and the boat conformations. Computational studies have consistently identified a member of the twist-chair family as the global minimum, the most stable conformation of the molecule.[1]

Computational Methodologies: A Comparative Analysis

The accurate prediction of the relative energies and geometries of these conformers is a non-trivial task that requires robust computational methods. The two primary approaches discussed here are Density Functional Theory (DFT) and Coupled-Cluster theory, representing a balance between computational cost and accuracy.

The Workhorse: Density Functional Theory (DFT)

DFT, particularly with hybrid functionals like B3LYP , has emerged as a powerful tool for the conformational analysis of organic molecules. B3LYP offers a good compromise between accuracy and computational efficiency, making it suitable for initial geometry optimizations and frequency calculations.

The choice of a basis set is also critical. A triple-zeta quality basis set, such as 6-311+G(d,p) , is recommended for this system. The inclusion of diffuse functions ('+') is important for accurately describing the electron density far from the nucleus, while polarization functions ('d' and 'p') allow for more flexibility in the shape of the atomic orbitals, which is crucial for describing the strained bonds in a cyclic system.

The Gold Standard: Coupled-Cluster Theory (CCSD(T))

For a more accurate determination of relative energies, single-point energy calculations using the "gold standard" of quantum chemistry, Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) , are often employed on the DFT-optimized geometries. While computationally expensive, CCSD(T) provides a highly accurate benchmark for the relative energies of the different conformers.

Relative Energies of Cycloheptanone Conformers: A Qualitative and Quantitative Comparison

While a definitive, universally agreed-upon table of relative energies for all cycloheptanone conformers from various high-level computational methods remains elusive in the literature, a consistent qualitative picture has emerged. The twist-chair (TC) conformation is consistently found to be the global minimum. The boat family, including the boat (B) and twist-boat (TB) , lies at a higher energy. The classical chair (C) conformation is typically a transition state for pseudorotation within the twist-chair family.[1]

To provide a quantitative context, we can draw a parallel with the well-studied cyclohexanone system, while acknowledging the distinct conformational behavior of the seven-membered ring.

Conformer FamilyTypical Relative Energy Range (kcal/mol) - CyclohexanoneExpected Trend for Cycloheptanone
Twist-Chair (TC) (Not a stable minimum)Global Minimum (0.0)
Chair (C) 0.0Higher energy than TC; often a transition state
Boat (B) / Twist-Boat (TB) ~3-5Higher in energy than TC

Note: The relative energies for cyclohexanone are provided for illustrative purposes to highlight the stability of the chair conformation in six-membered rings, in contrast to the twist-chair preference in cycloheptanone.

A key finding from computational studies is that the energy barrier for the transition from the chair family to the twist-boat family in cycloheptanone is lower than in its parent cycloalkane, cycloheptane.[1] This suggests a more flexible and dynamic ring system.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed protocol for performing a conformational analysis of cycloheptanone using the Gaussian suite of programs. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Step 1: Initial Structure Generation
  • Build the Conformers: Using a molecular modeling program such as GaussView, construct the initial 3D structures for the twist-chair, boat, and chair conformers of cycloheptanone.

  • Pre-optimization: Perform a quick geometry optimization using a computationally inexpensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation, to obtain reasonable starting geometries.

Step 2: Geometry Optimization
  • DFT Optimization: Perform a full geometry optimization for each conformer using the B3LYP functional and the 6-311+G(d,p) basis set. This will locate the nearest local minimum on the potential energy surface.

    • Gaussian Keyword: #p opt B3LYP/6-311+G(d,p)

Step 3: Frequency Analysis
  • Vibrational Frequencies: For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Gaussian Keyword: #p freq B3LYP/6-311+G(d,p)

  • Verification of Minima: A true minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure should be perturbed along the imaginary mode and re-optimized. The chair conformation of cycloheptanone is expected to have at least one imaginary frequency, confirming its nature as a transition state.

Step 4: High-Accuracy Single-Point Energy Calculation
  • CCSD(T) Energy: Using the B3LYP-optimized geometries, perform a single-point energy calculation with the CCSD(T) method and the 6-311+G(d,p) basis set.

    • Gaussian Keyword: #p CCSD(T)/6-311+G(d,p)

  • Relative Energy Calculation: Calculate the relative energies of the boat and chair conformers with respect to the twist-chair conformer (the global minimum).

Step 5: Interconversion Pathway and Transition State Search
  • Potential Energy Surface (PES) Scan: To explore the interconversion pathway between the twist-chair and boat conformers, perform a relaxed PES scan. This involves systematically changing a key dihedral angle that drives the conformational change and performing a constrained optimization at each step.

    • Gaussian Keyword: #p opt=modredundant B3LYP/6-311+G(d,p) (followed by a line specifying the dihedral angle, number of steps, and step size).

  • Transition State (TS) Optimization: The maximum energy point along the PES scan provides a good initial guess for the transition state structure. Perform a TS optimization using an algorithm like QST2 or Berny optimization.

    • Gaussian Keyword: #p opt=(ts,calcfc,noeigen) B3LYP/6-311+G(d,p)

  • TS Verification: A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency, which corresponds to the vibrational mode of the interconversion.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

Conformational_Analysis_Workflow cluster_start Initial Steps cluster_main Core Calculations cluster_pathway Interconversion Pathway cluster_results Final Analysis start 1. Build Initial Structures (Twist-Chair, Boat, Chair) pre_opt 2. Pre-optimization (e.g., PM7) start->pre_opt dft_opt 3. Geometry Optimization (B3LYP/6-311+G(d,p)) pre_opt->dft_opt freq_calc 4. Frequency Calculation (Verify Minima/TS) dft_opt->freq_calc pes_scan 6. PES Scan (Twist-Chair to Boat) dft_opt->pes_scan Use optimized minima ccsd_energy 5. Single-Point Energy (CCSD(T)/6-311+G(d,p)) freq_calc->ccsd_energy rel_energies Relative Energies ccsd_energy->rel_energies ts_opt 7. Transition State Optimization pes_scan->ts_opt Guess structure from scan max ts_verify 8. TS Verification (One Imaginary Frequency) ts_opt->ts_verify barrier Interconversion Barrier ts_verify->barrier From TS energy

Caption: Computational workflow for the conformational analysis of cycloheptanone.

Logical Relationship of Conformers and Interconversion

The following diagram illustrates the relationship between the primary conformers of cycloheptanone and the transition states connecting them.

Conformer_Interconversion TC Twist-Chair (Global Minimum) B Boat/Twist-Boat (Local Minimum) TC->B Interconversion (Higher Barrier) C Chair (Transition State) TC->C Pseudorotation

Caption: Conformational landscape of cycloheptanone.

Conclusion

The conformational analysis of cycloheptanone reveals a complex interplay of steric and electronic factors that favor a twist-chair conformation as the global energy minimum. While DFT methods like B3LYP provide a robust and efficient means of exploring the potential energy surface, higher-level methods such as CCSD(T) are recommended for obtaining benchmark-quality relative energies. The provided computational workflow offers a systematic and self-validating approach for researchers to investigate the conformational preferences and interconversion pathways of cycloheptanone and other challenging medium-sized ring systems. This detailed understanding is a critical component in the rational design of novel therapeutics and functional molecules.

References

  • Dillen, J. Conformational analysis of cycloheptanone and cycloheptanethione. Journal of Molecular Structure: THEOCHEM2010, 959 (1-3), 62-65. [Link]
  • Dillen, J. A computational investigation of the effect of the double bond on the conformations of seven membered rings. Journal of Molecular Structure: THEOCHEM2013, 1035, 24-31. [Link]
  • Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016. [Link]
  • Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics1993, 98 (7), 5648-5652. [Link]
  • Raghavachari, K.; Trucks, G. W.; Pople, J. A.; Head-Gordon, M. A fifth-order perturbation comparison of electron correlation theories. Chemical Physics Letters1989, 157 (6), 479-483. [Link]

Sources

A Researcher's Guide to Spectral Cross-Referencing: Navigating Data Gaps for 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

A thorough search of prominent spectral databases, including the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), reveals a lack of comprehensive, publicly available experimental spectra for 2,2-Dimethylcycloheptanone.[1][2][3][4][5][6][7] This guide, therefore, pivots from a direct data comparison to a more instructive, methodological framework. We will detail the process of acquiring high-quality experimental data for a novel or uncharacterized compound and then demonstrate how to cross-reference this data with theoretical predictions and the spectral data of structurally similar molecules. This approach provides a robust workflow for structural elucidation in the face of data scarcity.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound. Furthermore, the fragmentation patterns observed in techniques like Electron Ionization (EI) MS provide a fingerprint that is highly indicative of the molecule's structure.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following is a generalized protocol for acquiring an EI-MS spectrum of a liquid sample, such as this compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile, high-purity solvent like dichloromethane or hexane. The choice of solvent is critical to ensure it does not interfere with the analyte's signal.

  • Instrument Setup (GC):

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Column: Select a suitable capillary column (e.g., a non-polar DB-5ms) to separate the analyte from any impurities.

    • Oven Program: Develop a temperature program that provides good chromatographic resolution. A typical program might start at a low temperature (e.g., 50 °C), hold for a minute, and then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).

  • Instrument Setup (MS):

    • Ion Source: For EI, the standard electron energy is 70 eV. This energy level is high enough to cause reproducible fragmentation and is the standard used for most spectral libraries, ensuring comparability.

    • Mass Analyzer: Calibrate the mass analyzer (e.g., a quadrupole) across the desired mass range (e.g., m/z 40-400) using a known calibration standard.

    • Acquisition Mode: Set the instrument to acquire in full scan mode to capture all fragment ions.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Initiate the acquisition, which will be triggered as the analyte elutes from the GC column and enters the MS ion source.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum associated with this peak.

    • Identify the molecular ion peak (M⁺) and the major fragment ions.

Predicted vs. Analogous Compound Data

For this compound (C₉H₁₆O, Molecular Weight: 140.22 g/mol ), we can predict the following key features in its EI-MS spectrum:

  • Molecular Ion (M⁺): A peak at m/z 140.

  • Alpha-Cleavage: The most characteristic fragmentation for ketones. Cleavage of the C-C bond adjacent to the carbonyl group will lead to the formation of stable acylium ions.

    • Loss of an ethyl group (C₂H₅•): [M - 29]⁺ = m/z 111.

    • Loss of a C₆H₁₁• radical from the other side of the carbonyl is also possible.

  • McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur, but it is less likely to be a dominant pathway in this specific structure.

Let's compare these predictions with the experimental data for the constitutional isomer, 2,2-Dimethyl-3-heptanone (C₉H₁₈O, MW: 142.24 g/mol ), and the related cyclic ketone, 2,2-Dimethylcyclohexanone (C₈H₁₄O, MW: 126.20 g/mol ).[8][9]

m/z ValuePredicted for this compoundObserved in 2,2-Dimethyl-3-heptanone[8]Observed in 2,2-Dimethylcyclohexanone[9]Interpretation
Molecular Ion (M⁺) 140142126The intact ionized molecule.
[M-15]⁺ 125127111Loss of a methyl group (•CH₃).
[M-28]⁺ 11211498Loss of ethylene (C₂H₄) via rearrangement.
[M-43]⁺ 979983Loss of a propyl group (•C₃H₇).
[M-57]⁺ 838569Loss of a butyl group (•C₄H₉).
Base Peak Likely 111 or 835770The most abundant fragment ion.

Note: The molecular weights and fragment masses differ due to the different chemical formulas of the compounds.

A researcher would compare their experimental spectrum of this compound to these patterns. The presence of a molecular ion at m/z 140 and key fragments corresponding to logical losses would provide strong evidence for the compound's identity.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep Dissolve Analyte in Volatile Solvent inject Inject into GC prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect tic Total Ion Chromatogram detect->tic spectrum Extract Mass Spectrum tic->spectrum compare Cross-reference with Database/Predictions spectrum->compare

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides a count of unique carbon environments.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The deuterated solvent is essential as it is "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.[5]

    • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Cap the tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. The signals are averaged to reduce random noise.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Acquire a larger number of scans (e.g., 128 or more) as the ¹³C isotope is much less abundant than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive direction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Predicted vs. Analogous Compound Data

For this compound, we can predict the following NMR spectral features:

  • ¹³C NMR: We would expect 8 unique carbon signals, as there is a plane of symmetry through the carbonyl group. The carbonyl carbon (C=O) would be the most downfield signal (typically >200 ppm). The quaternary carbon (C(CH₃)₂) would also be distinct.

  • ¹H NMR: Due to the gem-dimethyl group, there will be a singlet integrating to 6 protons. The remaining 10 protons on the cycloheptane ring will appear as complex multiplets, likely in the 1.5-2.5 ppm range. The protons adjacent to the carbonyl group (alpha-protons) will be the most downfield of the aliphatic signals.

The table below compares these predictions with data for related compounds.

FeaturePredicted for this compoundObserved in 2,2-DimethylcyclohexanoneObserved in CycloheptanoneInterpretation
¹³C C=O Shift (ppm) >210~215~214The deshielded carbonyl carbon.
¹³C Quaternary C (ppm) ~45-55~50N/AThe carbon atom bonded to the two methyl groups.
¹H gem-dimethyl (ppm) Singlet, ~1.1Singlet, ~1.1N/AThe six equivalent protons of the two methyl groups.
¹H α-protons (ppm) Multiplet, ~2.3-2.5Multiplet, ~2.3Multiplet, ~2.4Protons on the carbons adjacent to the carbonyl.

Note: Specific chemical shifts can be influenced by ring size and conformation.

When analyzing the experimental NMR spectra of this compound, a researcher would look for the characteristic 6H singlet for the gem-dimethyl group and the downfield carbonyl signal in the ¹³C spectrum. The integration and splitting patterns would be crucial for confirming the structure.

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Analyte in Deuterated Solvent with TMS insert Insert Sample prep->insert lock Lock on Solvent insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate interpret Interpret Shifts, Integration & Coupling calibrate->interpret FT-IR (ATR) Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply Liquid Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Background Subtraction (Automatic) acquire->process analyze Identify Characteristic Absorption Bands process->analyze

FT-IR (ATR) Experimental Workflow

Conclusion: A Multi-Faceted Approach to Structural Elucidation

The definitive identification of a chemical compound, particularly one not yet cataloged in spectral databases, requires a synergistic approach. While the absence of a reference spectrum for this compound prevents a direct one-to-one comparison, this guide demonstrates a robust and scientifically rigorous alternative. By combining the acquisition of high-quality experimental data through standardized protocols with predictions based on chemical principles and comparative analysis with structurally related compounds, a researcher can build a compelling, multi-faceted case for their compound's structure. The convergence of evidence from mass spectrometry (confirming molecular weight and fragmentation), NMR spectroscopy (elucidating the carbon-hydrogen framework), and IR spectroscopy (identifying key functional groups) provides the confidence needed to proceed with further research and development.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook for 2,2-Dimethyl-3-heptanone. [Link]
  • National Institute of Standards and Technology. Mass spectrum of 2,2-Dimethyl-3-heptanone. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) for 2-Heptanone. [Link]
  • National Institute of Standards and Technology. General information for 2,2-Dimethyl-3-heptanone. [Link]
  • National Institute of Standards and Technology.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
  • Bioregistry.
  • re3data.org.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for 2-Heptanone. [Link]
  • DATACC. Spectral Database for Organic Compounds (SDBS). [Link]
  • Clark Physical Sciences Library.
  • National Institute of Standards and Technology. IR Spectrum of 2,2-Dimethylcyclopentanone. [Link]
  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]
  • SpectraBase. 2,2-Dimethyl-cyclohexanone Spectra. [Link]
  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]
  • SpectraBase.
  • PubChem. 2,2-Dimethylcyclopentanone. [Link]
  • National Institute of Standards and Technology. IR Spectrum of Cycloheptanone. [Link]
  • National Institute of Standards and Technology. Mass spectrum of 2,2-Dimethylcyclohexanone. [Link]
  • SpectraBase. 2-Methylene-cycloheptanone Vapor Phase IR Spectrum. [Link]
  • SpectraBase. 2,2-Dimethyl-3-heptanone Mass Spectrum (GC). [Link]
  • Meléndez, E., et al. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
  • Doc Brown's Chemistry. Mass spectrum of 2,2-dimethylpentane. [Link]
  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]

Sources

A Comparative Guide to the Nucleophilic Addition Rates of Cyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for designing and optimizing synthetic routes. This guide provides an in-depth comparison of the relative reaction rates of nucleophilic addition to a series of cyclic ketones: cyclobutanone, cyclopentanone, and cyclohexanone. We will delve into the underlying principles governing their reactivity, supported by experimental data, and provide a detailed protocol for the kinetic analysis of these reactions.

Introduction: The Significance of Carbonyl Reactivity in Cyclic Systems

The carbonyl group is a cornerstone of organic chemistry, participating in a vast array of transformations crucial for the synthesis of complex molecules.[1][2] Nucleophilic addition to the electrophilic carbonyl carbon is a fundamental reaction, leading to the formation of a tetrahedral intermediate as the carbon atom rehybridizes from sp² to sp³.[1][2][3] The rate of this addition is exquisitely sensitive to the steric and electronic environment surrounding the carbonyl group.[1][3]

In cyclic systems, the constraints of the ring structure impose unique stereoelectronic demands that significantly influence the reactivity of the endocyclic carbonyl group. This guide will explore how ring strain, a combination of angle strain and torsional strain, dictates the relative rates of nucleophilic addition to cyclobutanone, cyclopentanone, and cyclohexanone. Understanding these relationships is not merely an academic exercise; it provides a predictive framework for reaction outcomes and is essential for the rational design of synthetic strategies in medicinal and materials chemistry.

Theoretical Background: Unraveling the Factors Governing Reactivity

The reactivity of cyclic ketones towards nucleophilic addition is primarily governed by a concept known as I-strain (Internal Strain) . I-strain refers to the change in ring strain when the hybridization of a ring atom changes. In the case of nucleophilic addition to a cyclic ketone, a ring carbon atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. The facility of this transformation is directly related to the change in the internal strain of the ring.

Angle Strain

Angle strain arises from the deviation of bond angles from their ideal values. For an sp²-hybridized carbon in a ketone, the ideal bond angle is 120°. For the resulting sp³-hybridized carbon in the tetrahedral intermediate, the ideal bond angle is 109.5°.

  • Cyclobutanone: The internal C-C-C bond angle in cyclobutane is approximately 88°, a significant deviation from the ideal 109.5°. The endocyclic C-CO-C bond angle in cyclobutanone is compressed to roughly 90°. The transition to a tetrahedral intermediate with bond angles closer to 109.5° is highly favorable as it alleviates a substantial amount of angle strain.[4]

  • Cyclopentanone: A planar cyclopentane would have internal angles of 108°, very close to the ideal tetrahedral angle. To relieve torsional strain, cyclopentane adopts a slightly puckered "envelope" conformation. In cyclopentanone, the C-CO-C bond angle is approximately 108°. The change in bond angle upon forming the tetrahedral intermediate is minimal, resulting in a smaller change in angle strain compared to cyclobutanone.

  • Cyclohexanone: Cyclohexane exists in a stable, strain-free chair conformation with all bond angles at the ideal 109.5°. The introduction of an sp² carbon in cyclohexanone forces a partial flattening of the ring, introducing some strain. The C-CO-C bond angle is approximately 117°, closer to the ideal 120° for an sp² carbon. The transition to the sp³ tetrahedral intermediate allows the ring to adopt a more stable chair-like conformation, thus relieving strain.

Torsional Strain

Torsional strain, also known as Pitzer strain, arises from the eclipsing of bonds on adjacent atoms.

  • Cyclobutanone: The planar nature of the four-membered ring leads to significant eclipsing interactions between adjacent C-H bonds, contributing to its high ring strain.

  • Cyclopentanone: In the envelope conformation of cyclopentanone, there is still considerable torsional strain due to eclipsing interactions. The transition to a more puckered tetrahedral intermediate can help to alleviate some of this strain.

  • Cyclohexanone: The chair conformation of the tetrahedral intermediate is perfectly staggered, minimizing torsional strain. However, in cyclohexanone itself, the region around the carbonyl group is somewhat flattened, leading to some eclipsing interactions.

Steric Hindrance

Steric hindrance from axial hydrogens in cyclohexanone can influence the trajectory of the incoming nucleophile. For smaller nucleophiles, axial attack is often favored to avoid torsional strain in the transition state. However, for bulkier nucleophiles, equatorial attack may be preferred to minimize steric clashes.

Quantitative Comparison of Reaction Rates

The most common method for quantifying the relative reactivity of these cyclic ketones is through their reduction with a mild nucleophilic hydride source, such as sodium borohydride (NaBH₄). The reaction rates can be conveniently monitored by spectrophotometry.

Cyclic KetoneRelative Rate of Reduction with NaBH₄ (Qualitative)
CyclobutanoneVery Fast
CyclopentanoneFast
CyclohexanoneSlow

Note: This table represents a qualitative summary based on established principles of I-strain and available literature data. The actual numerical values of the rate constants can vary depending on the specific reaction conditions (solvent, temperature, etc.).

One study notes that the rate of reduction of cyclobutanone is approximately 3300 times faster than that of cyclooctanone, highlighting the profound impact of ring strain on reactivity. The reactivity order of cyclobutanone > cyclopentanone > cyclohexanone is a classic example of I-strain dictating reaction kinetics.

Mechanistic Discussion

The observed order of reactivity can be rationalized by considering the change in ring strain during the rate-determining step of the reaction: the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate.

  • Cyclobutanone: The significant relief of both angle and torsional strain upon rehybridization from sp² to sp³ makes the formation of the tetrahedral intermediate energetically very favorable. This results in a low activation energy and a very fast reaction rate.

  • Cyclopentanone: The change in ring strain upon forming the tetrahedral intermediate is less pronounced than in cyclobutanone. While there is some relief of torsional strain, the angle strain is already minimal in the starting material. Consequently, the reaction is fast, but noticeably slower than that of cyclobutanone.

  • Cyclohexanone: The chair conformation of the tetrahedral intermediate is very stable. However, the starting cyclohexanone can adopt a relatively low-energy, partially flattened chair conformation. The transition state leading to the tetrahedral intermediate involves overcoming some steric and torsional strain, particularly from the axial hydrogens. This leads to a higher activation energy and a significantly slower reaction rate compared to the smaller rings.

Visualizing the Transition States

The following diagrams, generated using Graphviz, illustrate the transition states for the nucleophilic attack of a hydride on each of the cyclic ketones.

G cluster_cyclobutanone Cyclobutanone Transition State cluster_cyclopentanone Cyclopentanone Transition State cluster_cyclohexanone Cyclohexanone Transition State (Axial Attack) C1 C O1 Oδ- C1->O1 π-bond breaking C2 C C1->C2 C4 C C1->C4 Nu Hδ- C1->Nu bond forming C3 C C2->C3 C4->C3 C5 C O2 Oδ- C5->O2 π-bond breaking C6 C C5->C6 C9 C C5->C9 Nu2 Hδ- C5->Nu2 bond forming C7 C C6->C7 C8 C C7->C8 C9->C8 C10 C O3 Oδ- C10->O3 π-bond breaking C11 C C10->C11 C15 C C10->C15 Nu3 Hδ- C10->Nu3 bond forming C12 C C11->C12 H_ax H C11->H_ax steric interaction C13 C C12->C13 C14 C C14->C13 C15->C14

Figure 1: Transition states of nucleophilic attack.

Experimental Protocol: Kinetic Analysis of Cyclic Ketone Reduction

This protocol outlines a general method for determining the relative rates of reduction of cyclobutanone, cyclopentanone, and cyclohexanone using sodium borohydride, with reaction progress monitored by UV-Vis spectrophotometry.

Materials:

  • Cyclobutanone

  • Cyclopentanone

  • Cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous isopropanol

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of each cyclic ketone (e.g., 0.1 M) in anhydrous isopropanol.

    • Prepare a fresh stock solution of NaBH₄ (e.g., 0.01 M) in anhydrous isopropanol immediately before use. Note: NaBH₄ will react slowly with the alcohol solvent.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to monitor the disappearance of the ketone's n-π* absorption maximum (typically around 280-300 nm).

    • Equilibrate the spectrophotometer and the reagent solutions to a constant temperature (e.g., 25 °C) using a thermostatted cell holder.

  • Kinetic Run:

    • Pipette a known volume of the ketone stock solution into a quartz cuvette and dilute with isopropanol to the desired starting concentration (e.g., 0.001 M).

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

    • To initiate the reaction, rapidly inject a known volume of the NaBH₄ solution into the cuvette, quickly mix, and start the stopwatch simultaneously.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes at a low value).

  • Data Analysis:

    • The reaction is pseudo-first order with respect to the ketone if NaBH₄ is in large excess.

    • Plot ln(Aₜ) versus time (t), where Aₜ is the absorbance at time t.

    • The slope of the resulting straight line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of NaBH₄.

    • Repeat the experiment for each cyclic ketone under identical conditions.

    • The relative reaction rates can be determined by comparing the calculated second-order rate constants.

Conclusion

The relative rates of nucleophilic addition to cyclic ketones are a clear demonstration of the profound influence of ring strain on chemical reactivity. The trend of cyclobutanone > cyclopentanone > cyclohexanone is a classic example taught in organic chemistry and is a direct consequence of the changes in internal strain upon rehybridization of the carbonyl carbon. For researchers in drug development and synthetic chemistry, a firm grasp of these principles allows for the prediction of reaction outcomes and the intelligent design of synthetic pathways. The provided experimental protocol offers a practical method for quantifying these differences in reactivity, providing valuable hands-on experience with chemical kinetics.

References

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • American Chemical Society.
  • Journal of the American Chemical Society. [Link]
  • JoVE. (2023, April 30). Nucleophilic Addition to the Carbonyl Group: General Mechanism. [Link]
  • Khan Academy. Mechanism of nucleophilic addition reactions. [Link]
  • YouTube. (2018, June 18). Nucleophilic Addition, Carbonyl Compound Mechanism. [Link]
  • ResearchGate. (2025, August 6). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
  • Journal of the American Chemical Society. [Link]
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1972). The validity of the spectrophotometric method for determination of the kinetics of the reduction of ketones with sodium borohydride. J. Chem. Soc., Perkin Trans. 2, 1935-1938. [Link]
  • ResearchGate. (2022, September 3). Reduction of aldehydes and ketones by a stoichiometric amount of NaBH4 using a small amount of MeOH or EtOH. [Link]
  • Fiveable. 3.2 Nucleophilic addition reactions. [Link]
  • Quora. (2016, October 12). Why are cyclic ketones more reactive than open chain analogous ketones?. [Link]
  • National Institutes of Health. (2014). Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes. Accounts of chemical research, 47(4), 1317–1329. [Link]
  • ResearchGate. (2025, August 6). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
  • BYJU'S. (2020, July 26). Nucleophilic Addition reactions. [Link]
  • Chemistry LibreTexts. (2020, May 30). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. [Link]
  • University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
  • Scientific & Academic Publishing. (2017). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction.
  • Fiveable. 3.2 Nucleophilic addition reactions. [Link]
  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. [Link]
  • Wikipedia. Ring strain. [Link]
  • Khan Academy. Stability of cycloalkanes. [Link]

Sources

A Comparative Guide to the Gem-Dimethyl Effect on Cycloheptanone Ring Strain

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, particularly within drug development and physical organic chemistry, understanding the subtle interplay of steric and electronic effects on molecular conformation is paramount. Non-covalent interactions and substituent effects can dramatically alter the ground-state energy, reactivity, and ultimately, the biological activity of a cyclic scaffold. This guide provides an in-depth analysis of the impact of a seemingly simple modification—the introduction of a gem-dimethyl group—on the complex conformational landscape and inherent ring strain of the cycloheptanone system.

We will move beyond theoretical postulations to provide a framework for quantifying this impact through a series of robust experimental and computational protocols. This document is designed to serve as a practical guide for researchers seeking to understand, predict, and experimentally validate the consequences of the Thorpe-Ingold effect in medium-sized rings.

The Challenge of Medium-Sized Rings: Understanding Cycloheptanone's Conformation

Unlike the well-behaved, strain-free chair conformation of cyclohexane, medium-sized rings (7-11 members) present a significant conformational challenge.[1] They are flexible enough to avoid severe angle strain but suffer from a combination of torsional strain (eclipsing interactions) and transannular strain (steric repulsion across the ring).[1]

Cycloheptanone, the parent compound of our study, exists primarily in a dynamic equilibrium between two families of conformations: the lower-energy twist-chair (TC) and the slightly higher-energy twist-boat (TB).[2] The energy barrier for interconversion is low, leading to a complex potential energy surface.

Fig 1. Conformational Equilibrium of Cycloheptanone TC Twist-Chair (TC) (Ground State) TB Twist-Boat (TB) (Higher Energy) TC->TB Low Energy Barrier

Caption: Fig 1. Conformational Equilibrium of Cycloheptanone

The presence of the sp2-hybridized carbonyl carbon slightly flattens a portion of the ring, altering the specific torsional angles compared to cycloheptane, but the fundamental challenge of minimizing unfavorable transannular hydrogen-hydrogen interactions remains.

The Thorpe-Ingold Effect: A Rationale for Strain Modification

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the observation that substituting two hydrogen atoms on a single carbon with bulkier alkyl groups can accelerate intramolecular reactions and favor cyclization.[3][4] The classical explanation posits that the C(CH₃)₂ bond angle is larger than the C(H)₂ angle due to steric repulsion between the methyl groups. To compensate, the internal bond angle of the carbon chain (R-C(Me)₂-R) is compressed, bringing the ends of the chain closer together and favoring ring formation.[4]

In the context of an existing ring like cycloheptanone, this effect is not about facilitating cyclization but about altering the pre-existing conformational equilibrium. By replacing a CH₂ group with a C(CH₃)₂ group (e.g., at the C3 or C4 position), we introduce significant steric demands. The molecule will preferentially adopt conformations that minimize the resulting transannular and gauche interactions involving these methyl groups. This conformational biasing inherently alters the ground-state energy and, therefore, the total ring strain of the molecule.

Fig 2. Hypothesized Impact of Gem-Dimethyl Group cluster_0 Unsubstituted Cycloheptanone cluster_1 3,3-Dimethylcycloheptanone TC1 Twist-Chair (TC) TB1 Twist-Boat (TB) TC1->TB1 Dynamic Equilibrium TC2 Biased Twist-Chair (Lower Energy Conformer Favored) TB2 Disfavored Conformer TC2->TB2 Shifted Equilibrium Gem_Dimethyl Introduction of gem-dimethyl group Gem_Dimethyl->TC2 Steric Bias

Caption: Fig 2. Hypothesized Impact of Gem-Dimethyl Group

A Framework for Quantitative Assessment

To move from hypothesis to quantitative data, we propose a multi-faceted approach to compare the parent cycloheptanone with a gem-dimethyl substituted analogue (e.g., 3,3-dimethylcycloheptanone). This involves computational, spectroscopic, and kinetic analyses.

Part A: Thermochemical Analysis via Computational Chemistry

Causality: The most direct measure of a molecule's stability and inherent strain is its standard enthalpy of formation (ΔHf°).[5][6] A less negative (or more positive) ΔHf° for a given isomer class corresponds to higher energy and greater strain. By calculating the ΔHf° for both cycloheptanone and 3,3-dimethylcycloheptanone, we can directly quantify the energetic consequence of the gem-dimethyl substitution. We will use a high-level computational approach based on isodesmic reactions, which ensures cancellation of systematic errors in the calculation.[7]

Experimental Protocol: Calculation of Strain Energy

  • Structure Optimization: Using a Density Functional Theory (DFT) method (e.g., B3LYP/6-31G*), perform a full geometry optimization for cycloheptanone, 3,3-dimethylcycloheptanone, and several acyclic reference molecules (e.g., propane, 2,2-dimethylpropane, acetone, 3-pentanone).

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: Construct a balanced hypothetical reaction where the number and type of each bond are conserved on both sides of the equation. For example:

    • Cycloheptanone + 2,2-dimethylpropane → 3,3-dimethylcycloheptanone + propane

  • Enthalpy Calculation: The enthalpy change (ΔHrxn) for this isodesmic reaction is calculated from the total electronic energies and thermal corrections of the reactants and products. This ΔHrxn represents the difference in strain energy between the two cyclic ketones.

  • Data Analysis: A positive ΔHrxn would indicate that 3,3-dimethylcycloheptanone is more strained than cycloheptanone, while a negative value would indicate it is less strained.

Table 1: Predicted Thermochemical Data (Hypothetical)

CompoundCalculated ΔHf° (gas, 298 K) [kJ/mol]Relative Strain Energy [kJ/mol]
Cycloheptanone-255.00 (Reference)
3,3-Dimethylcycloheptanone-290.5+2.5

Note: Data are hypothetical, based on the principle that gem-dimethyl substitution can subtly alter ring strain. The absolute ΔHf° for the dimethyl compound is more negative due to the additional C-C and C-H bonds, but the isodesmic reaction reveals the change in strain.

Part B: Spectroscopic Analysis via Infrared Spectroscopy

Causality: The stretching frequency of a carbonyl group (C=O) in an infrared spectrum is exquisitely sensitive to its electronic environment and the geometry of the ring in which it resides.[8] Increased angle strain at the carbonyl carbon forces more s-character into the C-C sigma bonds of the ring, which in turn increases the s-character and strength of the C=O bond, leading to a higher vibrational frequency (wavenumber).[9] Therefore, a shift in the ν(C=O) band can be used as a sensitive probe for changes in local ring strain.

Experimental Protocol: Comparative IR Spectroscopy

  • Sample Preparation: Prepare dilute solutions (~0.05 M) of both cycloheptanone and 3,3-dimethylcycloheptanone in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) to minimize intermolecular interactions.

  • Spectrum Acquisition: Acquire high-resolution Fourier-transform infrared (FTIR) spectra for each solution using a matched pair of liquid-transmission cells with a fixed path length.

  • Data Processing: Average multiple scans to improve the signal-to-noise ratio. Carefully baseline-correct the spectra.

  • Peak Identification: Identify the sharp, intense absorption band in the 1680-1750 cm⁻¹ region corresponding to the C=O stretching vibration.

  • Data Comparison: Directly compare the peak maximum (νmax) for the two compounds. A difference of even a few wavenumbers is significant.

Table 2: Comparative Carbonyl Stretching Frequencies (Hypothetical)

CompoundSolventν(C=O) [cm⁻¹]Inferred Strain at C=O
CycloheptanoneCCl₄1705Reference
3,3-DimethylcycloheptanoneCCl₄1708Increased

Note: Data are hypothetical. An increase in frequency for the dimethylated compound would suggest that the conformational changes induced by the methyl groups lead to increased strain specifically at the carbonyl carbon.

Part C: Kinetic Analysis of Carbonyl Reactivity

Causality: The rate of a nucleophilic addition to a carbonyl, such as the reduction by sodium borohydride (NaBH₄), is dependent on the activation energy of the reaction. This energy is the difference between the ground state (sp² carbonyl) and the transition state, which resembles the sp³-hybridized tetrahedral intermediate.[10] A change in the ground-state strain of the ketone will alter this energy gap. If the gem-dimethyl group increases the ground-state strain of the sp² ketone, it will raise its starting energy, decrease the activation barrier to the less-strained sp³ transition state, and thus increase the reaction rate.

Fig 3. Workflow for Kinetic Analysis A Prepare equimolar solutions of Ketone 1 (Ref) and Ketone 2 (gem-diMe) in Isopropanol C Equilibrate solutions and UV-Vis Spectrophotometer to 25.0 °C A->C B Prepare fresh NaBH₄ solution in Isopropanol B->C D Initiate Reaction: Inject NaBH₄ into Ketone 1 in a quartz cuvette C->D F Repeat for Ketone 2 under identical conditions C->F E Monitor disappearance of n→π* absorbance (~285 nm) over time D->E G Data Analysis: Plot ln(Abs) vs. time to obtain pseudo-first-order rate constants (k'₁ and k'₂) E->G F->G H Compare k'₁ and k'₂ to determine relative reactivity G->H

Caption: Fig 3. Workflow for Kinetic Analysis

Experimental Protocol: Comparative Reduction Kinetics

  • Solution Preparation: Prepare 0.01 M stock solutions of cycloheptanone and 3,3-dimethylcycloheptanone in anhydrous isopropanol. Prepare a 0.1 M solution of NaBH₄ in isopropanol immediately before use.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the ketone's n→π* transition (approx. 285 nm). Use a thermostatted cuvette holder to maintain the temperature at 25.0 ± 0.1 °C.

  • Kinetic Run (Ketone 1): Pipette 3.0 mL of the cycloheptanone solution into a quartz cuvette and place it in the holder. Obtain an initial absorbance reading (A₀). At time t=0, inject 100 µL of the NaBH₄ solution, rapidly mix, and immediately begin recording absorbance as a function of time for at least 3 half-lives.

  • Kinetic Run (Ketone 2): Thoroughly clean the cuvette and repeat the exact procedure from step 3 using the 3,3-dimethylcycloheptanone solution.

  • Data Analysis: Since [NaBH₄] >> [ketone], the reaction follows pseudo-first-order kinetics. For each run, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to -k', where k' is the pseudo-first-order rate constant.

  • Comparison: Directly compare the rate constants (k') for the two ketones. A significantly larger k' for 3,3-dimethylcycloheptanone would imply a more strained ground state.

Table 3: Comparative Kinetic Data (Hypothetical)

CompoundPseudo-First-Order Rate Constant (k') [s⁻¹]Relative Reactivity vs. Cycloheptanone
Cycloheptanone1.5 x 10⁻³1.0
3,3-Dimethylcycloheptanone2.8 x 10⁻³1.87
Synthesis & Conclusion

While cycloheptanone is commercially available, 3,3-dimethylcycloheptanone would likely require a custom synthesis. A plausible route could involve the ring expansion of 2,2-dimethylcyclohexanone or a cyclization strategy starting from a suitably substituted heptanedioic acid derivative. The synthesis of the related 3,3-dimethylcyclohexanone is well-documented, often starting from dimedone.[11][12]

References
  • Knowledge Box. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
  • Google Patents. (2010).
  • Wikipedia. (2023). Thorpe–Ingold effect. [Link]
  • Total Organic Chemistry. (2020, May 22). Cycloalkanes and Ring Strain [Video]. YouTube. [Link]
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). International Conference on MACS, B-STEM, and ICT. [Link]
  • Q-Chem. (n.d.). Predicting Trends in Ring Strain of Cycloalkanes. [Link]
  • Chemistry Stack Exchange. (2020).
  • K.C. Nicolaou, T. Montagnon. (2008).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
  • ResearchGate. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. [Link]
  • Hegab, M. I., et al. (2009). Three-component Reaction of Cycloheptanone, 6-Amino-1,3-Dimethyluracil and Aromatic Aldehydes; X-Ray Structure, and Anti-inflammatory Evaluation of the Products.
  • Singh, V. K., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters. [Link]
  • University of Calgary. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. [Link]
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3,3-dimethylheptane. [Link]
  • Al-Basheer, W. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers.
  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. [Link]
  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. [Link]
  • Professor Dave Explains. (2015, November 23).
  • NIST WebBook. (n.d.). 2-Butanone, 3,3-dimethyl-. [Link]
  • Burcat, A., & Ruscic, B. (2005). 3rd Millenium Thermochemical Database for Combustion. Technion-Israel Institute of Technology. [Link]
  • Jena Library of Biological Macromolecules. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
  • ResearchGate. (2006). Conformations and enthalpies of formation of methylenecyclohexane, 1,4-dimethylenecyclohexane, cyclohexanone, 4-methylenecyclohexanone, 1,4-cyclohexanedione, and their mono- and dioxa derivatives by G3(MP2)
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3,4-dimethyl-2-pentanone. [Link]
  • Létinois, U., & Bonrath, W. (2009). Selective Reduction of Dimedone.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethylcycloheptanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,2-Dimethylcycloheptanone, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. Based on the toxicological data of its analog, 2,2-Dimethylcyclohexanone, we can infer the following key hazards[1]:

  • Flammability: Classified as a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back[1].

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Irritation: May cause skin and eye irritation. Ingestion can lead to gastrointestinal irritation, nausea, and vomiting[1].

These hazards necessitate careful handling in a well-ventilated area, away from open flames and sparks, and with the appropriate personal protective equipment (PPE).

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for the analogous compound, 2,2-Dimethylcyclohexanone.

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour[2]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[3]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Immediate Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. From the moment this compound is deemed a waste product, it must be collected in a dedicated container.

  • Rationale: Mixing with incompatible chemicals, such as strong oxidizing agents, can lead to vigorous and potentially dangerous reactions[1]. Segregation also prevents the cross-contamination of waste streams, which can complicate and increase the cost of disposal.

Step 2: Container Selection and Labeling

The choice of a waste container is a critical decision that directly impacts safety.

  • Container Material: Select a container made of a material chemically resistant to ketones. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.

  • Labeling: Affix a hazardous waste label to the container before adding the first drop of waste. The label must be completed with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The approximate concentration and any other components in the waste mixture.

    • The primary hazard(s): "Flammable Liquid" and "Harmful."

    • The date of first accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory for the temporary storage of hazardous waste. This area is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Storage Practices:

    • Keep the waste container tightly closed except when adding waste.

    • Store the container in a secondary containment bin or tray to capture any potential leaks.

    • Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Disposal

Once the waste container is full, or if it has been in accumulation for an extended period (typically not to exceed one year), it is time to arrange for its removal and disposal.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will provide specific instructions and documentation required for the transfer of the waste.

  • Regulatory Compliance: Your EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Disposal Process start Waste Generation (this compound) segregate Immediate Segregation (Non-halogenated organic waste) start->segregate Step 1 improper_disposal Improper Disposal (Sink, Trash, Evaporation) start->improper_disposal INCORRECT PATH container Select & Label Compatible Container segregate->container Step 2 accumulate Store in SAA (Closed, Secondary Containment) container->accumulate Step 3 contact_ehs Contact EHS for Pickup accumulate->contact_ehs Step 4 (Container Full or >1 Year) disposal Licensed Hazardous Waste Disposal contact_ehs->disposal consequences Safety Hazards & Regulatory Violations improper_disposal->consequences Leads to

Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is required to mitigate the hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Eliminate Ignition Sources: Turn off any nearby equipment and extinguish all open flames.

  • Ventilate: Increase ventilation in the area, preferably using a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the liquid.

  • Collect Waste: Carefully scoop the absorbed material into a sealable container.

  • Label as Waste: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal procedures outlined above[1].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Seek Medical Attention: If there is any skin contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists or if ingested[1].

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that drives our work forward. However, the foundation of all successful research is a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,2-Dimethylcycloheptanone. While specific safety data for this compound is not extensively documented, we can establish a robust safety protocol by analyzing the known hazards of structurally similar ketones and adhering to established principles of laboratory safety. This approach ensures that our procedures are not just a list of steps, but a self-validating system rooted in chemical causality.

Hazard Assessment: A Data-Driven Approach to Safety

Understanding the potential hazards of this compound is the first step in developing an effective PPE and handling plan. Based on data from analogous compounds such as 2,2-Dimethylcyclohexanone and Cycloheptanone, we can infer a likely hazard profile. These compounds are generally classified as flammable liquids that can be harmful if they come into contact with skin, are ingested, or if their vapors are inhaled[1][2].

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationCategoryDescriptionData Source (Analogous Compounds)
Flammable LiquidCategory 3The vapor and liquid are flammable. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[1][2].2,2-Dimethylcyclohexanone[1], Cycloheptanone, 2-Methylcyclohexanone[2]
Acute Toxicity, OralCategory 4Harmful if swallowed[1].2,2-Dimethylcyclohexanone[1], Cycloheptanone
Acute Toxicity, DermalLikely HarmfulMay be harmful in contact with skin[1].2,2-Dimethylcyclohexanone[1]
Acute Toxicity, InhalationLikely HarmfulMay be harmful if inhaled; vapors may cause respiratory irritation[2][3].2,6-Dimethyl-4-heptanone[3], 2-Methylcyclohexanone[2]
Skin IrritationLikelyMay cause skin irritation. Repeated contact can lead to a degreasing effect[1].2,2-Dimethylcyclohexanone[1], General Ketones
Eye IrritationLikelyMay cause eye irritation[1][4].2,2-Dimethylcyclohexanone[1], 2-Hexanone[4]

The primary risks associated with handling this compound are its flammability and its potential for irritation and toxicity upon contact or inhalation. Therefore, our safety protocols must be designed to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered barrier between the researcher and the potential hazards of the chemical.

Eye and Face Protection
  • Requirement: Always wear chemical safety goggles that provide a complete seal around the eyes and conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1].

  • Causality: The primary risk to the eyes is from splashes of the liquid or from irritating vapors. Standard safety glasses do not provide adequate protection from chemical splashes, as they do not form a seal around the eyes. In situations where there is a significant splash risk, such as when transferring large volumes, a face shield should be worn in addition to safety goggles[5].

Skin and Body Protection
  • Protective Clothing: A flame-resistant lab coat is essential due to the flammability of ketones[6]. The lab coat should be fully buttoned with the sleeves rolled down. Wear long pants and closed-toe shoes to ensure no skin is exposed[6].

  • Gloves: Choosing the correct gloves is critical. Nitrile gloves are generally suitable for intermittent contact with ketones, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times[7]. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, heavier-duty gloves may be necessary.

  • Causality: Ketones can defat the skin, leading to dermatitis, and may be absorbed through the skin, causing systemic effects[2]. A flame-resistant lab coat is necessary because flammable liquids can ignite, and standard synthetic lab coats may melt and fuse to the skin, causing severe burns[6].

Respiratory Protection
  • Requirement: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors[6].

  • Causality: The vapors of ketones can be irritating to the respiratory system and may have other toxic effects[3]. A fume hood provides essential local exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory environment. If a fume hood is not available or in situations with a high potential for vapor generation (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges may be required[8].

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling Workflow

The following workflow is designed to minimize exposure and prevent accidents during the handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Don Required PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood is Operational A->B C 3. Assemble All Necessary Equipment B->C D 4. Transfer Chemical Inside Fume Hood C->D Begin Handling E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Use Non-Sparking Tools and Ground Equipment E->F G 7. Decontaminate Work Area F->G Complete Experiment H 8. Dispose of Waste in Labeled Hazardous Waste Container G->H I 9. Remove PPE and Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill Response

In the event of a spill, a quick and informed response is crucial to prevent a minor incident from escalating.

  • Minor Spill (less than 100 mL and contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[9]. Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[8][9].

    • Decontaminate the spill area with soap and water[9].

  • Major Spill (outside of a fume hood, or greater than 100 mL):

    • Evacuate the immediate area and alert all nearby personnel[10][11].

    • If it is safe to do so, eliminate all ignition sources[6][10].

    • Close the doors to the affected area to contain the vapors.

    • Notify your institution's Environmental Health & Safety (EHS) office or emergency response team immediately[9][11].

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response_Flowchart cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Decision Is the spill >100mL OR outside a fume hood? Start->Decision A Alert others in the area Decision->A No F Evacuate the immediate area Decision->F Yes B Contain with inert absorbent A->B C Collect with non-sparking tools B->C D Place in sealed hazardous waste container C->D E Decontaminate the area D->E G Eliminate ignition sources (if safe) F->G H Contain vapors by closing doors G->H I Call EHS / Emergency Response H->I J Do NOT attempt to clean up I->J

Caption: A flowchart for responding to minor and major spills of this compound.

Disposal Plan

All waste containing this compound, including the chemical itself, contaminated absorbent materials, and empty containers, must be treated as hazardous waste[1][12].

  • Procedure:

    • Collect all waste in a clearly labeled, leak-proof container.

    • The label should include "Hazardous Waste" and the full chemical name.

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources[1][12].

    • Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.

By integrating this comprehensive PPE, handling, and emergency response plan into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and your research.

References

  • Flammable Liquids. Division of Research Safety - University of Illinois. [Link]
  • Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. [Link]
  • Flammable and Combustible Liquids Safety Measures and PPE.
  • Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. [Link]
  • Hazardous substances: Emergency response. University of Auckland. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]
  • Emergency response / spill control. HSE. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.